2-Acetamidophenol
Descripción
This compound has been reported in Huperzia serrata and Streptomyces xanthophaeus with data available.
Structure
3D Structure
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVGKWPZRIDURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022082 | |
| Record name | 2-Hydroxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-80-2, 4746-61-6, 57047-65-1 | |
| Record name | 2-Acetamidophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-hydroxy-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylaminophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057047651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetamidophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-hydroxyacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-HYDROXYACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AS8989RNI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-Hydroxyacetanilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061919 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of 2-Acetamidophenol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetamidophenol, a positional isomer of the widely recognized analgesic paracetamol, is a compound of burgeoning interest within the scientific community.[1] This technical guide provides a comprehensive exploration of its fundamental properties, synthesis, and spectral characterization. It further delves into its distinct pharmacological profile, elucidating its mechanisms of action, particularly its role in the modulation of ferroptosis and its anti-inflammatory and anti-atherosclerotic potential.[1][2] This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering both theoretical insights and practical methodologies.
Physicochemical Properties
This compound, also known as N-(2-hydroxyphenyl)acetamide or orthocetamol, is a white to light brown crystalline powder.[1][3] Its chemical structure, featuring an acetamido group ortho to a hydroxyl group on a benzene ring, imparts distinct physical and chemical characteristics that differentiate it from its para-isomer, paracetamol.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [4] |
| Molecular Weight | 151.16 g/mol | [4] |
| Melting Point | 205-210 °C | [3] |
| Solubility | Soluble in hot water and ethanol; slightly soluble in cold water, methanol, and DMSO.[3][5] | |
| pKa | 9.35 (Predicted) | [5] |
| Appearance | White to light brown powder | [3] |
Synthesis and Purification
The most common laboratory-scale synthesis of this compound involves the acetylation of 2-aminophenol. This reaction is a straightforward and efficient method to obtain the target compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-Aminophenol
-
Acetic Anhydride
-
Acetic Acid
-
Ethanol
-
Standard laboratory glassware (Erlenmeyer flask, beaker, filtration apparatus)
Procedure:
-
In an Erlenmeyer flask, mix 2-Aminophenol, acetic acid, and acetic anhydride.[3]
-
Gently heat the mixture until all solids dissolve.[3]
-
Remove the flask from the heat and allow it to cool.
-
Dilute the cooled solution with water to precipitate the crude product.[3]
-
Collect the crystals by filtration.[3]
-
Recrystallize the crude product from 70-80% ethanol to obtain pure this compound.[3]
-
Dry the purified crystals.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (DMSO-d₆) | |||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.35 | Singlet (broad) | 1H | Phenolic -OH |
| ~9.25 | Singlet | 1H | Amide N-H |
| ~7.95 | Doublet of doublets | 1H | Aromatic C-H |
| ~6.95 | Triplet of doublets | 1H | Aromatic C-H |
| ~6.85 | Doublet of doublets | 1H | Aromatic C-H |
| ~6.75 | Triplet of doublets | 1H | Aromatic C-H |
| ~2.10 | Singlet | 3H | Methyl (-CH₃) |
| ¹³C NMR (DMSO-d₆) | |
| Chemical Shift (δ) ppm | Assignment |
| ~169.0 | Carbonyl (C=O) |
| ~147.5 | Aromatic C-O |
| ~126.5 | Aromatic C-N |
| ~123.0 | Aromatic C-H |
| ~121.0 | Aromatic C-H |
| ~119.0 | Aromatic C-H |
| ~116.0 | Aromatic C-H |
| ~24.0 | Methyl (-CH₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration |
| ~3400 | O-H stretch (phenolic) |
| ~3100 | N-H stretch (amide) |
| ~1660 | C=O stretch (amide I) |
| ~1540 | N-H bend (amide II) |
| ~1270 | C-O stretch (phenolic) |
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, this compound typically shows a molecular ion peak (M⁺) at m/z 151.
Experimental Protocol: Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube and acquire ¹H and ¹³C NMR spectra on a suitable spectrometer.
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or analyze as a nujol mull.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities that distinguish it from its para-isomer, paracetamol.[1] These include anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties.[6]
Anti-Atherosclerotic Effects and Modulation of Ferroptosis
Recent studies have highlighted the potential of this compound in mitigating atherosclerosis.[2] Its mechanism is linked to the inhibition of ferroptosis, an iron-dependent form of programmed cell death.[1]
Key Mechanisms:
-
Upregulation of Glutathione Synthesis: this compound increases the expression of genes involved in glutathione (GSH) synthesis, such as GCLC, GCLM, and GSS.[1]
-
Regulation of Iron Ion Transport: It upregulates the expression of iron transport genes like FPN1 and FTH.[1]
-
Reduction of Oxidative Stress: By enhancing the activity of glutathione peroxidase 4 (GPX4), it reduces the accumulation of reactive oxygen species (ROS) and ferrous ions (Fe²⁺).[1]
These actions inhibit the phagocytosis of oxidized low-density lipoprotein (ox-LDL) by macrophages, a key step in the formation of foam cells and atherosclerotic plaques.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 614-80-2 [chemicalbook.com]
- 4. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. lookchem.com [lookchem.com]
- 6. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to 2-Acetamidophenol (CAS: 614-80-2)
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No. 614-80-2), a compound of increasing interest in pharmaceutical and materials science. As a positional isomer of the widely used analgesic paracetamol, this compound, also known as N-(2-hydroxyphenyl)acetamide or o-Hydroxyacetanilide, presents a unique pharmacological profile and versatile chemical reactivity.[1][2][3][4] This document delves into its physicochemical properties, synthesis, robust analytical characterization methods, and multifaceted biological activities. We explore its emerging therapeutic potential, grounded in its distinct mechanisms of action involving the modulation of ferroptosis and inflammation, which differentiate it from its para-isomer.[5] Furthermore, its applications as a monomer in polymer chemistry and as a key analytical standard are detailed. This guide is intended for researchers, chemists, and drug development professionals seeking a consolidated, in-depth resource on this multifaceted molecule.
Introduction and Chemical Identity
This compound is a phenol derivative where the amino group at position 2 is acetylated.[4] While structurally similar to its 4-isomer, paracetamol (acetaminophen), this ortho-configuration imparts significantly different chemical and biological properties. It is recognized as a metabolite of acetaminophen, a secondary metabolite from microorganisms, an impurity in paracetamol synthesis, and a promising therapeutic agent in its own right.[3][6][7][8] Its unique structure, featuring adjacent hydroxyl and acetamido groups, facilitates intramolecular hydrogen bonding, influencing its physical properties and reactivity. This guide synthesizes current knowledge to provide a foundational and exploratory resource for leveraging this compound in advanced applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis, formulation, and analytical development. The key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 614-80-2 | [3][9] |
| Molecular Formula | C₈H₉NO₂ | [3][4][9] |
| Molecular Weight | 151.16 g/mol | [3][4] |
| Appearance | Off-white to beige or light brown powder/solid | [3][7][10] |
| Melting Point | 205-210 °C | [3][7] |
| Boiling Point | ~343.1 °C (at 760 mmHg) | [11] |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, DMSO, and alkaline solutions. | [3][7][12] |
| pKa | 9.35 ± 0.35 (Predicted) | [3] |
| IUPAC Name | N-(2-hydroxyphenyl)acetamide | [4] |
| Synonyms | o-Hydroxyacetanilide, 2-Hydroxyacetanilide, o-Acetamidophenol, Orthocetamol | [2][4][13] |
Synthesis and Chemical Reactivity
The principal synthesis of this compound is achieved through the selective acetylation of 2-aminophenol. The proximity of the amino and hydroxyl groups requires controlled reaction conditions to favor N-acetylation over O-acetylation.
Primary Synthesis Route: Acetylation of 2-Aminophenol
The most common laboratory and industrial synthesis involves the reaction of 2-aminophenol with an acetylating agent, typically acetic anhydride in the presence of acetic acid.[7][8] The reaction proceeds by nucleophilic attack of the more basic amino group on the electrophilic carbonyl carbon of acetic anhydride.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol describes a standard laboratory procedure for synthesizing this compound.
-
Reaction Setup: In a suitable flask, combine 2-aminophenol, glacial acetic acid, and acetic anhydride.[7][8]
-
Heating: Gently heat the mixture until all solids dissolve. The reaction is typically exothermic. Maintain a controlled temperature to ensure selective N-acetylation.
-
Crystallization: Upon completion of the reaction (monitored by TLC), stop heating and allow the solution to cool. Dilute the mixture with cold water to precipitate the crude product.[7]
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with cold water to remove residual acids.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as a hot ethanol-water mixture (70-80°C), to yield purified this compound.[7][8]
Spectroscopic and Analytical Characterization
Accurate structural elucidation and quantification are critical. This section details the primary analytical techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural information. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[14]
¹H NMR Spectral Data (DMSO-d₆) [14]
| Chemical Shift (δ) ppm | Multiplicity | No. of Protons | Assignment |
| ~9.35 | Singlet (broad) | 1H | Phenolic -OH |
| ~9.25 | Singlet | 1H | Amide N-H |
| ~7.95 | Doublet of doublets | 1H | Aromatic C-H |
| ~6.95 | Triplet of doublets | 1H | Aromatic C-H |
| ~6.85 | Doublet of doublets | 1H | Aromatic C-H |
| ~6.75 | Triplet of doublets | 1H | Aromatic C-H |
| ~2.10 | Singlet | 3H | Methyl (-CH₃) |
¹³C NMR Spectral Data (DMSO-d₆) [14]
| Chemical Shift (δ) ppm | Assignment |
| ~168.5 | Amide Carbonyl (C=O) |
| ~148.0 | Aromatic C-OH |
| ~126.0 | Aromatic C-NH |
| ~124.5 | Aromatic C-H |
| ~121.0 | Aromatic C-H |
| ~118.5 | Aromatic C-H |
| ~115.0 | Aromatic C-H |
| ~24.0 | Methyl (-CH₃) |
Protocol: NMR Sample Preparation and Acquisition [14]
-
Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of DMSO-d₆ in a clean vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Acquisition: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H Spectrum: Acquire the proton spectrum using a standard single-pulse sequence.
-
¹³C Spectrum: Acquire the carbon spectrum using a proton-decoupled pulse sequence, typically requiring a greater number of scans for adequate signal-to-noise.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
Characteristic IR Absorption Bands (KBr Pellet) [14]
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400 - 3300 | O-H | Stretching (Phenolic) |
| 3300 - 3200 | N-H | Stretching (Amide) |
| ~1660 | C=O | Stretching (Amide I) |
| ~1540 | N-H | Bending (Amide II) |
| 1600 - 1450 | C=C | Aromatic Ring Stretching |
| ~1270 | C-N | Stretching |
Protocol: KBr Pellet Preparation [14]
-
Mixing: Grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade KBr in an agate mortar to create a fine, homogenous powder.
-
Pressing: Transfer a portion of the mixture to a pellet press die and apply pressure with a hydraulic press to form a thin, transparent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum over the 4000-400 cm⁻¹ range.
Chromatographic Methods
Chromatographic techniques are essential for separating and quantifying this compound, particularly from complex matrices like biological fluids or in quality control of pharmaceuticals.[6]
High-Performance Liquid Chromatography (HPLC) is the most robust and widely used method.[6]
-
Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, reversed-phase columns (e.g., C18) are standard.[6]
-
Detection: UV detection is common, with monitoring typically performed around 245-275 nm.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but requires a crucial pre-analytical step.
-
Principle: GC separates volatile compounds. Due to its low volatility, this compound requires derivatization (e.g., silylation) to increase its volatility and thermal stability before injection.[6]
Protocol: HPLC Quantification in Plasma [6][15]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing a suitable internal standard (e.g., caffeine).[6][15]
-
Vortex the mixture for 1 minute to precipitate proteins.[6][15]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[15]
-
Carefully transfer the supernatant to an HPLC vial for analysis.[15]
-
-
HPLC Conditions:
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against known concentrations. Determine the concentration in unknown samples by interpolation.[6]
Caption: Workflow for the quantification of this compound in plasma.
Pharmacology and Mechanism of Action
Unlike paracetamol, whose primary actions are analgesic and antipyretic, this compound exhibits a broader pharmacological profile, including anti-inflammatory, anti-arthritic, and anti-platelet properties.[4][5][7] Recent studies have begun to uncover its novel mechanisms of action, particularly in the context of atherosclerosis.
Modulation of Ferroptosis and Glutathione Metabolism
A key mechanism is the inhibition of ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation.[5] This is highly relevant in atherosclerosis, where macrophage cell death contributes to plaque instability. This compound has been shown to:
-
Upregulate Glutathione (GSH) Synthesis: It enhances the expression of critical genes in the GSH synthesis pathway, such as GCLC, GCLM, and GSS.[5][17] GSH is a primary cellular antioxidant and a cofactor for Glutathione Peroxidase 4 (GPX4), the key enzyme that neutralizes lipid peroxides and inhibits ferroptosis.[17]
-
Regulate Iron Transport: It upregulates genes related to iron ion transport, such as FPN1 and FTH.[13]
-
Reduce Oxidative Stress: By boosting the GSH-GPX4 axis, it reduces the accumulation of reactive oxygen species (ROS) and lipid peroxides, protecting cells from ferroptotic death.[13]
Anti-Inflammatory and Anti-Platelet Effects
-
Cytokine Reduction: In animal models of arthritis, this compound significantly lowers serum levels of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[5]
-
COX Pathway Inhibition: Its potent anti-platelet activity, especially against arachidonic acid-induced aggregation, strongly suggests inhibition of the cyclooxygenase (COX) pathway, which would reduce the synthesis of thromboxane A₂, a potent platelet aggregator.[5]
Caption: Proposed mechanism of this compound's therapeutic effects.
Metabolism and Toxicological Profile
While specific metabolic data for this compound is less extensive than for paracetamol, its biotransformation is predicted to follow analogous pathways involving Phase I and Phase II reactions.[1]
-
Phase II Metabolism: The primary routes are expected to be glucuronidation and sulfation at the phenolic hydroxyl group, forming water-soluble conjugates for excretion.[1]
-
Phase I Metabolism: A minor pathway may involve oxidation by cytochrome P450 enzymes (e.g., CYP2E1, CYP3A4) to form a reactive quinone imine species.[1] This intermediate would then be detoxified by conjugation with glutathione.[1]
A crucial point of differentiation is the potential for a more favorable safety profile. It is hypothesized that the ortho-position of the hydroxyl group may lead to different metabolic processing that avoids or reduces the formation of the highly hepatotoxic N-acetyl-p-benzoquinone imine (NAPQI) metabolite, which is the primary cause of paracetamol-induced liver damage.[5]
Safety and Handling: According to Safety Data Sheets, this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][10][18] Standard personal protective equipment, including gloves and eye protection, should be worn when handling the compound.[2][10]
Caption: Proposed metabolic pathways for this compound.
Applications in Research and Development
The unique properties of this compound make it a valuable compound across several scientific disciplines.
-
Pharmaceutical Research: It is being actively investigated as a potential therapeutic agent for diseases with inflammatory and oxidative stress components, such as atherosclerosis and arthritis.[4][5][17] Its mechanism, distinct from paracetamol, offers a new avenue for drug discovery.
-
Materials Science: The difunctional nature of this compound (possessing both phenolic hydroxyl and amide groups) allows it to be used as a monomer in the synthesis of high-performance polymers, including aromatic polyamides and benzoxazine resins, which are valued for their thermal stability.[19]
-
Analytical Chemistry: It serves as a critical reference standard for the quality control of acetaminophen, where it is considered a process-related impurity.[3][7]
-
Chemical Synthesis: It is a versatile intermediate for the synthesis of other organic compounds in the pharmaceutical, agrochemical, and dye industries.[3]
Conclusion and Future Directions
This compound is far more than a simple isomer of paracetamol. It is a multifaceted molecule with a distinct and promising pharmacological profile, valuable chemical reactivity, and important analytical applications. Its ability to modulate the ferroptosis and glutathione metabolic pathways represents an exciting therapeutic strategy for atherosclerosis and other inflammatory diseases.
Future research should be prioritized in the following areas:
-
Target Deconvolution: Elucidating the direct molecular targets to fully understand its signaling cascades.[5]
-
Pharmacokinetics and Toxicology: Conducting comprehensive ADME (absorption, distribution, metabolism, excretion) and toxicology studies in preclinical and human models to establish a definitive safety and metabolic profile.[5]
-
Clinical Investigation: Exploring its therapeutic efficacy in well-designed clinical trials for its targeted disease indications.
This guide provides a solid technical foundation for scientists and researchers to build upon as they explore the full potential of this compound.
References
- Material Safety Data Sheet - this compound, 97%. (n.d.). Cole-Parmer.
- This compound (CAS 614-80-2). (n.d.). LookChem.
- Synthesis of 2-Formamidophenol. (n.d.). PrepChem.com.
- This compound. (n.d.). PubChem.
- Synthetic method of this compound. (n.d.). Google Patents.
- Zang, X., et al. (2024). This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. Marine Drugs, 22(11), 513.
- Synthesis of Acetaminophen (Experiment). (2020, July 25). Chemistry LibreTexts.
- FT−IR spectrum of 4-acetamidophenol. (n.d.). ResearchGate.
- 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001859). (n.d.). Human Metabolome Database.
- METHOD DEVELOPMENT AND SIMULTANEOUS ESTIMATION OF ACETAMINOPHEN AND IT'S RELATED SUBSTANCE BY LIQUID CHROMATOGRAPHY MASS SPECTRO. (2024, April 11). International Journal of Creative Research Thoughts.
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). MDPI.
- Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine. (2025, February 3). Scientific Reports.
- HPLC Method for Qualitative Analysis of Acetaminophen in Pharmaceutical Painkillers (Paracetamol, Panadol, and Saridon) in Tablet Formulations. (2024, October 17). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | 614-80-2 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. 2-乙酰胺基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. Page loading... [wap.guidechem.com]
- 12. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Page loading... [guidechem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
2-Acetamidophenol chemical structure and synthesis
An In-Depth Technical Guide to the Chemical Structure and Synthesis of 2-Acetamidophenol
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, also known as N-(2-hydroxyphenyl)acetamide or orthocetamol, is a positional isomer of the widely recognized analgesic and antipyretic agent, paracetamol (4-acetamidophenol). While structurally similar, the ortho-position of the hydroxyl group in this compound imparts distinct chemical properties and a unique pharmacological profile that is gaining significant attention in the scientific community. This technical guide provides a comprehensive exploration of the chemical structure, properties, and synthesis of this compound. We will delve into the primary synthetic route via chemoselective acetylation of 2-aminophenol, including detailed mechanistic insights and step-by-step protocols. Furthermore, this guide will cover characterization techniques, alternative synthetic considerations such as the Fries Rearrangement, and the compound's emerging applications in materials science and drug development.
Molecular Structure and Physicochemical Properties
This compound is an aromatic compound featuring a benzene ring co-substituted with a hydroxyl (-OH) group and an acetamido (-NHCOCH₃) group at positions 1 and 2, respectively.[1] This ortho-arrangement is critical to its behavior, allowing for potential intramolecular hydrogen bonding between the phenolic hydrogen and the amide's carbonyl oxygen. This interaction influences its solubility, melting point, and reactivity compared to its meta and para isomers.
Chemical Structure
The structure consists of a phenol ring where an acetyl group has replaced one of the hydrogens on the amino group of 2-aminophenol.[1]
Caption: Chemical structure of this compound (N-(2-hydroxyphenyl)acetamide).
Physicochemical Data
The key properties of this compound are summarized in the table below, providing essential information for handling, storage, and experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO₂ | [1][2] |
| Molecular Weight | 151.16 g/mol | [1][3] |
| IUPAC Name | N-(2-hydroxyphenyl)acetamide | [1] |
| CAS Number | 614-80-2 | [1][4] |
| Appearance | White to light brown powder | [4] |
| Melting Point | 205-210 °C | [4][5] |
| Solubility | Soluble in hot water and ethanol; slightly soluble in cold water. | [4] |
| Stability | Stable. Incompatible with strong oxidizing agents, acids, and acid chlorides. | [4] |
Synthesis of this compound
The most prevalent and efficient method for synthesizing this compound is the chemoselective N-acetylation of 2-aminophenol. This approach is favored due to the higher nucleophilicity of the amino group compared to the phenolic hydroxyl group, allowing for a targeted reaction.
Primary Synthetic Route: Acetylation of 2-Aminophenol
This reaction involves treating 2-aminophenol with an acetylating agent, typically acetic anhydride, to form the amide bond.[6]
Caption: General reaction scheme for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Reagent Selection: Acetic anhydride is a preferred acetylating agent because it is highly reactive, and the byproduct, acetic acid, is easily removed.[6] Vinyl acetate is another excellent choice, especially in enzymatic synthesis, as it forms a vinyl alcohol intermediate that tautomerizes to acetaldehyde, driving the reaction irreversibly forward.[7]
-
Chemoselectivity: The nitrogen atom of the amino group is more nucleophilic than the oxygen atom of the hydroxyl group. This difference in reactivity allows the acetylation to occur selectively at the amino group without the need for a protecting group on the hydroxyl function, simplifying the synthetic process.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-aminophenol attacks one of the electrophilic carbonyl carbons of acetic anhydride.
Caption: Mechanism for the acetylation of 2-aminophenol.
Experimental Protocols
Protocol 2.3.1: Standard Laboratory Synthesis
This protocol describes a common method for synthesizing this compound using acetic anhydride.
-
Reaction Setup: In a round-bottom flask, combine 2-aminophenol, glacial acetic acid, and acetic anhydride.[4]
-
Heating: Heat the mixture gently. The solids will dissolve, and the reaction will proceed. The reaction is typically exothermic.
-
Precipitation: After the reaction is complete (often indicated by the cessation of heat evolution or monitored by TLC), cool the reaction mixture.[4]
-
Workup: Pour the cooled mixture into cold water to precipitate the crude this compound product. The excess acetic anhydride will be hydrolyzed to acetic acid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acetic acid and other water-soluble impurities.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as hot water or aqueous ethanol, to yield pure this compound as a crystalline solid.[4]
Protocol 2.3.2: Enzymatic Synthesis via Lipase Catalysis
This method offers a greener, more selective alternative to traditional chemical synthesis.
-
Catalyst System: Novozym 435, an immobilized lipase B from Candida antarctica, is employed as the catalyst for the chemoselective monoacetylation of the amino group.[7][8]
-
Reaction Conditions: The reaction is carried out in an organic solvent with 2-aminophenol and an acyl donor, such as vinyl acetate.[8]
-
Optimization: Key parameters including solvent, temperature (typically around 50°C), molar ratio of reactants, and catalyst loading are optimized to maximize conversion.[7][8]
-
Advantages: This biocatalytic method provides high chemoselectivity, operates under mild conditions, and simplifies product purification, aligning with the principles of green chemistry.[8]
Alternative Synthetic Pathway: The Fries Rearrangement
While direct acetylation of 2-aminophenol is the most straightforward synthesis, it is valuable for researchers to understand related name reactions. The Fries Rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[9]
Caption: General scheme of the Fries Rearrangement.
Field-Proven Insight: The Fries Rearrangement is generally not the preferred method for synthesizing this compound itself. It would require starting with phenyl acetate and attempting to introduce a nitrogen functionality, which is a more complex and less efficient route. However, understanding this reaction is crucial as it represents a competing pathway if one were to attempt O-acetylation of a phenol followed by rearrangement. The reaction conditions, such as temperature and solvent polarity, can be adjusted to favor either the ortho or para product.[9][10] Low temperatures favor the thermodynamically stable para product, while high temperatures favor the kinetically preferred ortho product, which can form a stable chelate with the Lewis acid catalyst.[9]
Applications in Research and Drug Development
This compound is more than just an isomer of paracetamol; it is a versatile compound with significant potential.
-
Chemical Intermediate: It serves as a building block for various organic chemicals and materials, including high-performance polyamides and benzoxazine resins.[11][12]
-
Pharmacological Activity: Unlike paracetamol, this compound exhibits notable anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties.[1][3] It has been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-1β.[13] Recent studies have also highlighted its role in suppressing atherosclerosis by regulating glutathione metabolism and inhibiting ferroptosis, an iron-dependent form of cell death.[13][14]
-
Drug Metabolism and Biomarkers: this compound is a metabolite of acetaminophen.[15] While its use as a routine biomarker for drug metabolism is not yet fully established, the analytical methods developed for paracetamol and its metabolites, such as HPLC and LC-MS, can be adapted for its quantification in biological fluids.[15][16] This opens avenues for research into its pharmacokinetic and toxicological profiles, which may differ significantly from paracetamol, potentially avoiding the formation of the toxic NAPQI metabolite.[13]
Conclusion
This compound is a valuable chemical compound with a well-defined structure and accessible synthetic pathways. The chemoselective acetylation of 2-aminophenol remains the most efficient and practical method for its production, with both traditional chemical and modern enzymatic protocols offering reliable results. The distinct ortho-positioning of its functional groups confers unique properties and a promising pharmacological profile that sets it apart from its well-known para-isomer. For researchers in materials science and drug development, this compound represents a molecule of growing interest, with potential applications ranging from advanced polymer synthesis to novel therapeutic strategies for inflammatory and cardiovascular diseases.
References
- Synthesis of 2-Formamidophenol. PrepChem.com.
- This compound | C8H9NO2 | CID 11972. PubChem, National Institutes of Health.
- CN105755063A - Synthetic method of this compound. Google Patents.
- Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, ACS Publications.
- Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. Publications of the IAS Fellows.
- Cas 614-80-2,this compound. LookChem.
- Fries rearrangement. Wikipedia.
- Fries Rearrangement. J&K Scientific LLC.
- Fries Rearrangement. Organic Chemistry Portal.
- This compound (C8H9NO2). PubChemLite.
- This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. PMC, National Institutes of Health.
- Efficient Purification of Crude Samples in Early-Stage Drug Discovery Using the Agilent 1290 Infinity II Preparative LC/MSD System. Agilent.
- US20230104724A1 - An environment-friendly process for selective acylation of aminophenol. Google Patents.
- Dear all, Is there any simple method to make n acetylation of 2-amino phenol?. ResearchGate.
- The reaction mechanism of acetaminophen synthesis. ResearchGate.
- This compound. CRO SPLENDID LAB.
- Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. University of Texas at Dallas.
Sources
- 1. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. B21264.14 [thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 614-80-2 [chemicalbook.com]
- 5. This compound 97 614-80-2 [sigmaaldrich.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics - Publications of the IAS Fellows [repository.ias.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lookchem.com [lookchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
2-Acetamidophenol mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 2-Acetamidophenol
Abstract
This compound (N-acetyl-o-aminophenol, 2-AAP), a positional isomer of the ubiquitous analgesic acetaminophen (4-acetamidophenol), is a molecule of growing scientific interest due to a pharmacological profile that is markedly distinct from its para-isomer.[1][2] While acetaminophen is primarily an analgesic and antipyretic with weak anti-inflammatory properties, 2-AAP demonstrates significant anti-inflammatory, anti-arthritic, anti-platelet, and anti-atherosclerotic activities.[1][3] This guide provides a comprehensive technical overview of its multifaceted mechanism of action. We will dissect its core modulatory effects on the ferroptosis and glutathione metabolic pathways, explore its inhibition of pro-inflammatory mediators, and analyze its putative metabolic fate with a focus on its toxicological potential relative to acetaminophen. This document serves as a resource for researchers and drug development professionals, consolidating current knowledge and providing detailed experimental frameworks for future investigation.
Introduction: A Tale of Two Isomers
The seemingly minor shift of a hydroxyl group on the phenyl ring—from the para-position in acetaminophen to the ortho-position in this compound—results in a profound divergence in biological activity. While acetaminophen's primary analgesic effects are now understood to be centrally mediated via its metabolite AM404 acting on TRPV1 and cannabinoid systems, 2-AAP's mechanisms are predominantly peripheral and distinct.[4][5][6] This structural variance alters the molecule's interaction with key enzymes and signaling pathways, unlocking a therapeutic potential that extends far beyond simple analgesia. Unlike acetaminophen, 2-AAP engages directly with pathways involved in inflammation, cellular redox homeostasis, and thrombosis.[1]
Core Mechanism: Attenuation of Ferroptosis and Enhancement of Glutathione Metabolism
A primary and compelling mechanism underlying 2-AAP's therapeutic effects, particularly in the context of atherosclerosis, is the modulation of ferroptosis—an iron-dependent form of regulated cell death driven by lipid peroxidation.[1][7]
The Role of Ferroptosis in Atherosclerosis
Atherosclerosis is increasingly recognized as a chronic inflammatory disease where lipid peroxidation and oxidative stress in endothelial cells and macrophages play a critical role.[7] Ferroptosis contributes to this pathology by promoting endothelial dysfunction and the formation of foam cells, which are lipid-laden macrophages that constitute a key component of atherosclerotic plaques.[7] A central regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that utilizes glutathione (GSH) to neutralize lipid peroxides and prevent their accumulation.[7]
Mechanistic Action of 2-AAP
Research demonstrates that 2-AAP exerts a protective effect by bolstering the cellular antioxidant defense system centered around glutathione.[7] Its mechanism involves two key actions:
-
Upregulation of Glutathione Synthesis: 2-AAP has been shown to increase the expression of critical genes involved in the synthesis of GSH, including the glutamate-cysteine ligase catalytic subunit (GCLC), modifier subunit (GCLM), and glutathione synthetase (GSS).[1][7]
-
Preservation of GPX4 Activity: By ensuring a robust supply of GSH, 2-AAP maintains the activity of GPX4, which directly detoxifies lipid peroxides and inhibits the execution of the ferroptotic cell death program.[7]
This dual action effectively suppresses ferroptosis, leading to reduced macrophage aggregation, inhibition of foam cell formation, and ultimately, the slowing of atherosclerotic plaque development.[7]
Signaling Pathway: 2-AAP Modulation of Ferroptosis
Caption: 2-AAP upregulates genes for glutathione (GSH) synthesis, enhancing GPX4 activity to inhibit ferroptosis.
Quantitative Data: Anti-Atherosclerotic Effects
The efficacy of 2-AAP in mitigating hyperlipidemia and atherosclerosis has been quantified in a zebrafish model.
| Parameter | Concentration | Result | IC₅₀ | Reference |
| Total Cholesterol (TC) | 80 µM | Significant reduction | 30 µM | [1] |
| Triglyceride (TG) | 80 µM | Significant reduction | 40 µM | [1] |
| Macrophage Aggregation | 80 µM | 46% decrease in density | Not Reported | [1] |
| LDL-C Reduction | 80 µM | Significant reduction | Not Reported | [1] |
| HDL-C Increase | 80 µM | Significant increase | Not Reported | [1] |
Anti-Inflammatory and Anti-Platelet Mechanisms
Beyond its role in redox biology, 2-AAP exhibits classic anti-inflammatory and anti-platelet activities, distinguishing it from acetaminophen, which is a weak anti-inflammatory at best.[1][8]
Inhibition of Pro-Inflammatory Cytokines
In animal models of arthritis, 2-AAP has been shown to significantly decrease serum levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1] This suggests an upstream modulatory effect on inflammatory signaling cascades.
The Cyclooxygenase (COX) Hypothesis
The synthesis of prostaglandins—key mediators of pain, inflammation, and platelet aggregation—is catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9] The potent anti-platelet activity of 2-AAP strongly implies an interaction with this pathway, as platelet aggregation is primarily driven by thromboxane A2, a product of the COX-1 enzyme.[1]
-
A Comparative Perspective with Acetaminophen: Acetaminophen's interaction with COX enzymes is complex. It is a weak inhibitor and its potency is highly dependent on the cellular peroxide environment ("peroxide tone").[8][10] It is thought to act by reducing the oxidized, active form of the enzyme at its peroxidase (POX) site rather than by competing with arachidonic acid at the cyclooxygenase site like traditional NSAIDs.[10][11] This mechanism renders it less effective in inflammatory environments where peroxide levels are high.[8]
-
2-AAP and Platelet Aggregation: 2-AAP demonstrates potent inhibition of platelet aggregation induced by arachidonic acid, a direct measure of COX-1 activity in platelets.[1] This suggests a more direct or potent inhibitory mechanism than that of acetaminophen.
Quantitative Data: Anti-Platelet Aggregation
| Aggregating Agent | 2-AAP Concentration | Percent Inhibition | Comparison | Reference |
| Arachidonic Acid | 1 µM | 93.8 ± 2.9% | More potent than aspirin | [1] |
| Adenosine 5'-diphosphate (ADP) | 50 µM | 52 ± 1.4% | More potent than aspirin | [1] |
Proposed COX Inhibition Pathway
Caption: 2-AAP potently inhibits COX-1, explaining its anti-platelet effect, and likely inhibits COX-2.
Putative Metabolic Pathways and Toxicological Profile
While direct metabolic studies on 2-AAP are limited, its biotransformation can be predicted by analogy to the extensively studied metabolism of acetaminophen.[12][13]
Phase I and Phase II Metabolism
Like acetaminophen, 2-AAP is expected to undergo Phase II conjugation reactions—glucuronidation and sulfation—at its phenolic hydroxyl group, producing water-soluble metabolites for renal excretion.[12] A minor fraction may undergo Phase I oxidation via cytochrome P450 (CYP) enzymes.[12]
The NAPQI Question
For acetaminophen, CYP-mediated oxidation (primarily by CYP2E1) produces the highly reactive and hepatotoxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[13] At therapeutic doses, NAPQI is safely detoxified by conjugation with glutathione. In an overdose scenario, glutathione stores are depleted, allowing NAPQI to bind to cellular proteins, causing hepatocellular death.[14] It is hypothesized that the ortho-position of the hydroxyl group in 2-AAP may alter its interaction with CYP enzymes, potentially preventing the formation of a toxic quinone imine metabolite or leading to a less reactive intermediate.[1][12] This represents a critical area for future toxicological research.
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathways for 2-AAP, paralleling those of acetaminophen.
Experimental Protocols for Mechanistic Investigation
To rigorously define the mechanism of action of 2-AAP, standardized in vitro assays are essential. The following protocols provide a framework for quantifying its effects on COX enzymes and their functional output.
Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Causality and Rationale: This assay is critical to definitively establish whether 2-AAP is a direct inhibitor of COX-1 and/or COX-2 and to quantify its potency (IC₅₀). By testing against both isoforms, its selectivity can be determined. This is a self-validating system when run with known standards (e.g., celecoxib for COX-2, SC-560 for COX-1) to ensure the assay is performing correctly.[15] The use of purified enzymes isolates the interaction to the drug and target, removing cellular complexities.[16]
-
Methodology (Adapted from LC-MS/MS based methods): [15]
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Prepare stock solutions of co-factors: 100 µM hematin and 40 mM L-epinephrine.
-
Prepare a stock solution of 2-AAP in DMSO. Create a serial dilution series to cover a wide concentration range (e.g., 1 nM to 100 µM).
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's specifications.
-
-
Enzyme Reaction:
-
In an Eppendorf tube, combine 146 µL of Tris-HCl buffer, 2 µL of hematin, and 10 µL of L-epinephrine.
-
Add 20 µL of buffer containing the appropriate amount of COX-1 or COX-2 enzyme. Incubate at room temperature for 2 minutes.
-
Add 2 µL of the 2-AAP dilution (or DMSO for vehicle control) to the enzyme solution. Pre-incubate at 37°C for 10 minutes to allow for inhibitor binding.
-
-
Initiation and Termination:
-
Initiate the enzymatic reaction by adding 20 µL of arachidonic acid substrate (final concentration ~10 µM).
-
Incubate for exactly 2 minutes at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., 20 µL of 1M HCl).
-
-
Quantification and Analysis:
-
Quantify the amount of Prostaglandin E2 (PGE2) produced using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each 2-AAP concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
-
-
Experimental Workflow Diagram:
Caption: Workflow for determining the IC₅₀ of 2-AAP against COX-1 and COX-2 enzymes.
Protocol: Cell-Based Assay for Prostaglandin E2 (PGE2) Production
-
Causality and Rationale: This assay measures the functional outcome of COX inhibition within a biological system. Using cells like macrophages stimulated with lipopolysaccharide (LPS) mimics an inflammatory state where COX-2 is upregulated.[17] This protocol validates the in vitro enzyme data by assessing 2-AAP's ability to penetrate cell membranes and inhibit prostaglandin synthesis in a more physiologically relevant context.
-
Methodology (Adapted from ELISA-based methods): [17]
-
Cell Culture:
-
Seed macrophages (e.g., RAW 264.7) in a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well).
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-AAP in culture medium.
-
Remove the old medium from the cells and replace it with fresh medium containing the 2-AAP dilutions or vehicle (DMSO).
-
Pre-incubate the plate for 1 hour at 37°C.
-
-
Inflammatory Stimulation:
-
Add an inflammatory stimulus (e.g., LPS, final concentration 1 µg/mL) to all wells except the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C to allow for COX-2 induction and PGE2 production.
-
-
PGE2 Measurement:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the PGE2 concentration in the supernatant using a commercial Prostaglandin E2 ELISA kit, following the manufacturer’s instructions precisely.
-
-
Data Analysis:
-
Generate a standard curve using the PGE2 standards provided in the kit.
-
Calculate the PGE2 concentration in each sample based on the standard curve.
-
Determine the IC₅₀ value by plotting the percentage of PGE2 inhibition against the logarithm of the 2-AAP concentration.
-
-
-
Experimental Workflow Diagram:
Caption: Workflow for measuring 2-AAP's inhibition of PGE2 production in cultured cells.
Conclusion and Future Research Directions
This compound is emerging as a pharmacological agent with a compelling, multi-faceted mechanism of action that is fundamentally different from its isomer, acetaminophen.[1] Its ability to modulate ferroptosis via the glutathione pathway presents a novel strategy for diseases rooted in oxidative stress, such as atherosclerosis.[7] Furthermore, its pronounced anti-inflammatory and anti-platelet activities suggest a direct and potent interaction with the cyclooxygenase pathway that warrants deeper investigation.[1]
The therapeutic potential of 2-AAP is significant, but further research is imperative. Key future directions should include:
-
Definitive Pharmacological Profiling: Conducting comprehensive studies to determine the precise IC₅₀ values for COX-1 and COX-2 inhibition to clarify its anti-inflammatory and anti-platelet mechanisms.[1]
-
Pharmacokinetics and Metabolism: Performing detailed pharmacokinetic and metabolic studies in multiple preclinical models and eventually in humans to understand its absorption, distribution, metabolism, excretion (ADME), and to definitively identify its metabolites.
-
Comparative Toxicology: Undertaking thorough toxicology studies comparing 2-AAP directly against acetaminophen to formally establish its safety profile, with a specific focus on the potential for hepatotoxicity and the formation of reactive metabolites.[1]
By elucidating these areas, the scientific community can fully unlock the potential of this compound as a novel therapeutic agent.
References
- An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Dar Al Dawa Development and Investment Co.
- An In-Depth Technical Guide to the Mechanism of Action of this compound in Biological Systems. BenchChem.
- An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Dovepress.
- The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. PNAS.
- The Hidden Pain Pathway: Paracetamol (Acetaminophen) Metabolite AM404 Blocks Peripheral Sodium Channels – A New Mechanism Uncovered. Pharmacally.
- AM404. Wikipedia.
- The In Vivo Metabolic Fate of this compound: A Technical Overview. BenchChem.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
- Estimation of prostaglandin E2 levels in gingival crevicular fluid in periodontal health, disease and after treatment.
- Application Notes and Protocols: Measuring Prostaglandin E2 Levels Following Tre
- Measurement of prostaglandin metabolites is useful in diagnosis of small bowel ulcerations. World Journal of Gastroenterology.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway.
- This compound as a Biomarker for Drug Metabolism: A Compar
- COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- Paracetamol. Wikipedia.
- Effects of acetaminophen on constitutive and inducible prostanoid biosynthesis in human blood cells.
- This compound | C8H9NO2 | CID 11972.
- Paracetamol (Acetaminophen): mechanisms of action. PubMed.
- Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PubMed Central.
- This compound | 614-80-2. ChemicalBook.
- PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. PubMed Central.
- Defining the COX Inhibitor Selectivity of NSAIDs. Medscape.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 614-80-2 [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paracetamol - Wikipedia [en.wikipedia.org]
- 7. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of acetaminophen on constitutive and inducible prostanoid biosynthesis in human blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defining the COX Inhibitor Selectivity of NSAIDs - Page 2 [medscape.com]
- 10. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 2-Acetamidophenol as a Paracetamol Impurity
Introduction
Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic drugs globally. Its safety and efficacy are paramount, necessitating stringent control over any impurities present in the active pharmaceutical ingredient (API) and final drug product. Among the known process-related impurities and potential degradants, 2-acetamidophenol, a positional isomer of paracetamol, warrants particular attention. This technical guide provides a comprehensive overview of this compound, from its formation and characterization to its toxicological significance and control strategies, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Identification
This compound (N-(2-hydroxyphenyl)acetamide) is an organic compound that is isomeric to paracetamol (N-(4-hydroxyphenyl)acetamide). A clear understanding of its fundamental properties is the first step in its effective control.
| Property | Value | References |
| Chemical Name | N-(2-hydroxyphenyl)acetamide | [1] |
| Synonyms | o-Acetamidophenol, 2'-Hydroxyacetanilide, Acetaminophen Impurity A (EP), Acetaminophen Related Compound C (USP) | [1] |
| CAS Number | 614-80-2 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Melting Point | 205-210 °C | |
| Appearance | Off-white to beige or brown powder | |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, and methanol. | [2] |
Formation of this compound
The presence of this compound in paracetamol is primarily linked to the synthesis process, though it can also arise from degradation.
Synthesis-Related Formation
The most common industrial synthesis of paracetamol involves the acetylation of 4-aminophenol with acetic anhydride.[3] The formation of this compound as an impurity in this process is typically due to the presence of 2-aminophenol in the 4-aminophenol starting material.
During the synthesis of 4-aminophenol, for instance, through the reduction of 4-nitrophenol, the formation of the isomeric 2-nitrophenol can occur, which is subsequently reduced to 2-aminophenol.[4] If 2-aminophenol is present in the 4-aminophenol starting material, it will also be acetylated during the main reaction, leading to the formation of this compound alongside the desired paracetamol product.
Another potential, though less common, route for impurity formation is the diacetylation of 4-aminophenol to form N,O-diacetyl-4-aminophenol, which can then undergo rearrangement or hydrolysis under certain conditions. However, the primary source remains the isomeric impurity in the starting material.[5][6]
Degradation-Related Formation
Forced degradation studies, which are essential for understanding the intrinsic stability of a drug substance, have shown that paracetamol can degrade under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis. While the primary degradation product of hydrolysis is 4-aminophenol, the formation of other hydroxylated species through oxidative pathways is possible. Hydroxylation of the paracetamol ring at the ortho position would lead to the formation of this compound, although this is generally considered a minor degradation pathway.
Regulatory Framework and Toxicological Assessment
The control of impurities in pharmaceuticals is a critical aspect of ensuring patient safety and is governed by international guidelines, primarily from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
ICH Guidelines
According to ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, impurities must be reported, identified, and qualified at specific thresholds, which are determined by the maximum daily dose of the drug. For a widely used drug like paracetamol, these thresholds are typically low.
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
The ICH Q6A guideline further specifies that tests and acceptance criteria for new drug substances and products should be established to ensure their quality, safety, and efficacy.[7][8][9][10][11]
Toxicological Profile
The toxicological data for this compound is less extensive than for its para-isomer, paracetamol. However, available information indicates that it is not without biological activity and potential risks.
-
Acute Toxicity: this compound is classified as harmful if swallowed and causes skin and eye irritation.[1][12][13][14][15] While a specific oral LD50 in rats is not consistently reported in readily available literature, it is considered to have a higher acute toxicity than paracetamol. One source indicates a Draize test in rabbits resulted in mild eye irritation at 500 mg/24H.[12][16]
-
Other Biological Activities: Interestingly, some studies have suggested that this compound possesses anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties.[1][19] While these are potential therapeutic effects, in the context of an impurity in a paracetamol formulation, they represent an uncharacterized pharmacological activity that could interfere with the intended therapeutic action or cause unforeseen side effects. One study has investigated the protective activity of N-(2-hydroxyphenyl)acetamide in a model of acute kidney injury in mice, suggesting it has anti-oxidant and anti-inflammatory mechanisms.[20]
Given the potential for toxicity and unintended pharmacological effects, controlling the level of this compound in paracetamol is a regulatory and safety imperative.
Analytical Methodologies for Detection and Quantification
Robust analytical methods are essential for the accurate detection and quantification of this compound in paracetamol API and finished products. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.
Pharmacopoeial HPLC Methods
Both the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide detailed HPLC methods for the analysis of paracetamol and its related substances.
European Pharmacopoeia (Ph. Eur.) Method:
The Ph. Eur. monograph for paracetamol outlines a gradient HPLC method for the separation of paracetamol from its known impurities, including this compound (referred to as Impurity A).[21][22][23][24]
-
Column: A C18 or C8 column is typically specified. For example, a 2.1 x 100 mm, 2.7 µm core-shell C18 column.[23]
-
Mobile Phase: A gradient elution is employed, typically using a phosphate buffer as mobile phase A and an organic solvent like methanol or acetonitrile as mobile phase B.[21][22]
-
Detection: UV detection is used, often at a wavelength of around 254 nm.[21][23]
United States Pharmacopeia (USP) Method:
The USP has also moved towards a comprehensive HPLC method for the analysis of organic impurities in acetaminophen, replacing older methods that used TLC and spectrophotometry.[25][26][27][28]
-
Column: A 4.6-mm × 25-cm column with 5-µm packing L7 (octylsilane chemically bonded to porous silica) is specified in one version of the monograph.[18]
-
Mobile Phase: A gradient system is used, often involving a phosphate buffer and acetonitrile.[25]
-
Detection: UV detection at 254 nm is commonly employed.[18]
Experimental Protocol: A Representative HPLC Method
The following protocol is a representative example based on pharmacopoeial guidelines for the determination of this compound in paracetamol.
1. Materials and Reagents:
-
Paracetamol Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Dipotassium hydrogen phosphate (analytical grade)
-
High-purity water
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Phosphate buffer (pH 7.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Mobile Phase A (Phosphate Buffer): Dissolve appropriate amounts of potassium dihydrogen phosphate and dipotassium hydrogen phosphate in water to achieve the desired concentration and a pH of 7.0. Filter and degas.
-
Standard Solution: Accurately weigh and dissolve appropriate amounts of paracetamol and this compound reference standards in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the paracetamol API or a powdered tablet sample in the mobile phase to obtain a solution with a known concentration of paracetamol.
4. System Suitability: Inject the standard solution and verify that the system is suitable for the analysis by checking parameters such as resolution between paracetamol and this compound, tailing factor, and repeatability of injections, as specified in the relevant pharmacopoeia.
5. Analysis and Calculation: Inject the sample solution and identify the peak corresponding to this compound based on its retention time relative to the standard. Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.
Strategies for Controlling this compound
Effective control of this compound levels in paracetamol is achieved through a multi-faceted approach that encompasses control of starting materials, optimization of the manufacturing process, and effective purification techniques.
Control of Starting Materials
As the primary source of this compound is the presence of 2-aminophenol in the 4-aminophenol starting material, stringent control of the starting material is the most effective control strategy.[20][29][30]
-
Supplier Qualification: A robust supplier qualification program is essential to ensure a consistent and high-purity supply of 4-aminophenol.
-
Incoming Raw Material Testing: A specific and validated analytical method should be in place to test incoming batches of 4-aminophenol for the presence of 2-aminophenol. Acceptance criteria should be set at a level that ensures the final paracetamol API will comply with its specification for this compound.
Process Optimization and Control
The manufacturing process itself can be optimized to minimize the formation of impurities.
-
Reaction Conditions: While the acetylation reaction is generally robust, optimizing parameters such as temperature, reaction time, and the stoichiometry of reagents can help to minimize side reactions.
-
Process Analytical Technology (PAT): The implementation of PAT tools can provide real-time monitoring of the reaction, allowing for better process control and the potential to detect deviations that could lead to increased impurity formation.[23][31][32] For instance, in-line spectroscopy could be used to monitor the consumption of reactants and the formation of the product and impurities.
Purification Strategies
Crystallization is the primary method for purifying crude paracetamol and removing impurities, including this compound. The effectiveness of crystallization depends on the solubility differences between paracetamol and its impurities in the chosen solvent system.
-
Solvent Selection: The choice of solvent is critical. A solvent system should be selected in which paracetamol has a high solubility at elevated temperatures and low solubility at lower temperatures, while this compound ideally remains more soluble at lower temperatures, thus staying in the mother liquor during crystallization. The solubility of paracetamol and its impurities in various solvents is a key parameter to study during process development.[2][33]
-
Crystallization Parameters: Factors such as the cooling rate, agitation, and seeding strategy can significantly impact the efficiency of impurity purging.[26][30][34][35][36] For example, a slow cooling rate generally allows for the formation of more ordered crystals, which are less likely to incorporate impurities into the crystal lattice.[12][37]
-
Polymorphism: Paracetamol is known to exist in different polymorphic forms, which can have different physical properties, including their tendency to incorporate impurities. Controlling the crystallization process to consistently produce the desired polymorph is important for both the physical properties of the API and its purity profile.[32][38][39]
Sources
- 1. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. TOXICITIES OF SUBSTANCES in orde [murov.info]
- 5. Genetic Toxicology Studies & Testing Services | CRO Company [aurigeneservices.com]
- 6. Repeat exposure to incremental doses of acetaminophen provides protection against acetaminophen-induced lethality in mice: an explanation for high acetaminophen dosage in humans without hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uspnf.com [uspnf.com]
- 8. scispec.co.th [scispec.co.th]
- 9. alfachemic.com [alfachemic.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ehpm.org [ehpm.org]
- 12. mdpi.com [mdpi.com]
- 13. biotoxicity.com [biotoxicity.com]
- 14. coreem.net [coreem.net]
- 15. Repeated Use of Acetaminophen Can Be Fatal [medscape.org]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. researchgate.net [researchgate.net]
- 18. Pharmaceutical and Safety Profile Evaluation of Novel Selenocompounds with Noteworthy Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugation prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. drugfuture.com [drugfuture.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Testing for residual solvents | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 25. researchgate.net [researchgate.net]
- 26. Crystallization and Phase Changes in Paracetamol from the Amorphous Solid to the Liquid Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Paracetamol - Wikipedia [en.wikipedia.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. journal.uctm.edu [journal.uctm.edu]
- 31. researchgate.net [researchgate.net]
- 32. Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Crystallization conditions and formation of orthorhombic paracetamol from ethanolic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Hepatotoxic Evaluation of N-(2-Hydroxyphenyl)-2-Propylpentanamide: A Novel Derivative of Valproic Acid for the Treatment of Cancer | MDPI [mdpi.com]
- 38. pdf.benchchem.com [pdf.benchchem.com]
- 39. Residual solvents (5.4), European Pharmacopoeia, Supplement 4.6., Directorate for the Quality of Medicines of the Council of Europe, Strasbourg, fourth ed., p. 3911, 2004. - References - Scientific Research Publishing [scirp.org]
An In-depth Technical Guide to the Anti-inflammatory Properties of 2-Acetamidophenol
Introduction: Re-evaluating a Familiar Compound
2-Acetamidophenol, known more commonly as paracetamol or acetaminophen, is a cornerstone of analgesic and antipyretic therapy worldwide. Despite its widespread use, its classification as a traditional non-steroidal anti-inflammatory drug (NSAID) is a subject of ongoing scientific discussion. While it exhibits weaker peripheral anti-inflammatory effects compared to classic NSAIDs like ibuprofen or diclofenac, its mechanism of action is proving to be far more complex and nuanced than previously understood.[1] This guide provides a comprehensive technical overview of the anti-inflammatory properties of this compound, delving into its multifaceted mechanisms of action, and presenting experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this ubiquitous compound beyond its primary analgesic and antipyretic applications.
A Multi-pronged Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of this compound are not attributed to a single pathway but rather a convergence of central and peripheral actions. The following sections dissect the primary mechanisms that contribute to its overall therapeutic profile.
Cyclooxygenase (COX) Inhibition: A Tale of Two Environments
A primary mechanism shared with NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2] However, this compound's interaction with COX enzymes is highly dependent on the cellular environment.
-
Central vs. Peripheral Activity: The anti-inflammatory action of this compound is more pronounced in the central nervous system (CNS) than in peripheral tissues.[2] This is attributed to the high peroxide tone at sites of peripheral inflammation, which can counteract the reducing effect of this compound on the active form of COX enzymes.[2] In the lower peroxide environment of the CNS, its inhibitory effect is more potent.
-
COX Isoform Selectivity: There is evidence to suggest that this compound exhibits some selectivity for COX-2, the isoform predominantly induced during inflammation.[3] However, this selectivity is considerably lower than that of specific COX-2 inhibitors. One study reported IC50 values of 113.7 µM for COX-1 and 25.8 µM for COX-2, indicating a 4.4-fold selectivity for COX-2 in vitro.[4] Another study reported an IC50 of 1.9 x 10⁻⁴ M for prostaglandin synthesis inhibition in macrophages.[5] This preferential, albeit modest, inhibition of COX-2 may contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by this compound
| Target Enzyme | IC50 Value | Fold Selectivity (COX-1/COX-2) | Reference |
| COX-1 | 113.7 µM | 4.4 | [4] |
| COX-2 | 25.8 µM | [4] | |
| Prostaglandin Synthesis (Macrophages) | 190 µM | Not Applicable | [5] |
The Central Role of the Metabolite AM404
A significant portion of this compound's analgesic and potential anti-inflammatory effects are now understood to be mediated by its active metabolite, N-arachidonoylphenolamine (AM404), formed primarily in the brain.[6] This COX-independent pathway involves the endocannabinoid system.
-
TRPV1 Activation: AM404 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor.[6] Activation of TRPV1 in the brain has been linked to antinociception.[6]
-
Endocannabinoid System Modulation: AM404 indirectly activates cannabinoid receptor type 1 (CB1) by inhibiting the cellular uptake and degradation of the endogenous cannabinoid, anandamide.[6] This increases the synaptic concentration of anandamide, leading to enhanced CB1 signaling, which is known to have analgesic and anti-inflammatory effects.
-
NF-κB Inhibition: The AM404 metabolite has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2.[6][7] AM404 has been demonstrated to inhibit NF-κB activation by targeting IKKβ phosphorylation.[7] This inhibition of the NF-κB pathway is a crucial component of its anti-inflammatory activity.[6][7][8][9]
Caption: Experimental workflow for the adjuvant-induced arthritis model.
In Vitro Assay: LPS-Stimulated Macrophages
This assay is a standard method to assess the direct effects of a compound on inflammatory responses in immune cells.
Step-by-Step Methodology:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1, differentiated into macrophages) are cultured to 70-80% confluency.
-
Cell Seeding: Cells are harvested and seeded into multi-well plates (e.g., 96-well or 24-well) at a predetermined density (e.g., 1 x 10⁵ cells/well).
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound or the test compound for a specified duration (e.g., 1-2 hours).
-
Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 100-1000 ng/mL.
-
Incubation: The cells are incubated for a period sufficient to induce the production of inflammatory mediators (e.g., 18-24 hours).
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): The levels of these cytokines in the supernatant are quantified using specific ELISA kits.
-
Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are measured by ELISA to assess COX activity.
-
-
Cell Viability Assay: A cell viability assay (e.g., MTT or LDH) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
Conclusion: A Compound of Renewed Interest
This compound, while traditionally valued for its analgesic and antipyretic properties, possesses a complex and clinically relevant anti-inflammatory profile. Its multifaceted mechanism of action, encompassing both central and peripheral pathways, distinguishes it from classical NSAIDs. The central role of its metabolite AM404 in modulating the endocannabinoid and NF-κB signaling pathways, coupled with its influence on oxidative stress and ferroptosis, highlights novel avenues for therapeutic intervention. For researchers and drug development professionals, a thorough understanding of these intricate mechanisms is paramount for the rational design of new anti-inflammatory agents with improved efficacy and safety profiles. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other promising anti-inflammatory compounds.
References
- Zang, X., et al. (2024). This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. National Center for Biotechnology Information.
- Rasheed, N., et al. (2014). Protective Efficacy of N-(2-Hydroxyphenyl) Acetamide against Adjuvant-Induced Arthritis in Rats. Hindawi.
- Caballero, F. J., et al. (2015). AM404 inhibits NFAT and NF-κB signaling pathways and impairs migration and invasiveness of neuroblastoma cells. European Journal of Pharmacology.
- Brune, K., & Hinz, B. (1980). Paracetamol does not potentiate the acetylsalicylate inhibition of prostaglandin release from macrophages. European Journal of Pharmacology.
- An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. (2023). Journal of Pain Research.
- Arif, M., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology.
- Rasheed, N., et al. (2014). Protective Efficacy of N-(2-Hydroxyphenyl) Acetamide against Adjuvant-Induced Arthritis in Rats. ResearchGate.
- Arif, M., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. ResearchGate.
- O'Hara, K. A., & Kitteringham, N. R. (2007). Acetaminophen selectively suppresses peripheral prostaglandin E2 release and increases COX-2 gene expression in a clinical model of acute inflammation. Pain.
- A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. (2017). Chondrex, Inc.
- Posadas, I., et al. (2013). Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. Journal of Neuroinflammation.
- Costa, B., et al. (2008). AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain. British Journal of Pharmacology.
- Hinz, B., & Brune, K. (2004). Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man. The FASEB Journal.
Sources
- 1. Protective efficacy of N-(2-hydroxyphenyl) acetamide against adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paracetamol effectively reduces prostaglandin E2 synthesis in brain macrophages by inhibiting enzymatic activity of cyclooxygenase but not phospholipase and prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetaminophen selectively suppresses peripheral prostaglandin E2 release and increases COX-2 gene expression in a clinical model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) messenger RNA (mRNA) expression in HL-60 leukemia cells by pentoxifylline and dexamethasone: dissociation of acivicin-induced TNF-alpha and IL-1 beta mRNA expression from acivicin-induced monocytoid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paracetamol does not potentiate the acetylsalicylate inhibition of prostaglandin release from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AM404 inhibits NFAT and NF-κB signaling pathways and impairs migration and invasiveness of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the Anti-Arthritic Effects of 2-Acetamidophenol
Abstract
This compound (N-acetyl-o-aminophenol), a positional isomer of the widely-used analgesic acetaminophen, is emerging as a compound of significant pharmacological interest.[1] Unlike its para-isomer, which exhibits weak peripheral anti-inflammatory activity, this compound demonstrates potent anti-arthritic, anti-inflammatory, and anti-platelet properties in preclinical models.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action against arthritis, synthesizes key quantitative data from foundational studies, and presents detailed experimental protocols for its evaluation. The narrative is structured to elucidate the causal links between its molecular actions and its therapeutic potential, offering researchers and drug development professionals a thorough grounding in its science.
Introduction: A Paradigm Shift from a Well-Known Isomer
For decades, acetaminophen (paracetamol) has been a first-line agent for mild to moderate pain, yet its efficacy in inflammatory conditions like osteoarthritis is considered clinically insignificant.[3][4] Its ortho-isomer, this compound, however, presents a distinct and compelling pharmacological profile.[1] Research indicates that this structural variant possesses multi-faceted anti-inflammatory capabilities that suggest its potential as a strong candidate for treating rheumatoid arthritis and other inflammatory joint diseases.[5][6] This guide delves into the molecular pathways and preclinical evidence that underpin the anti-arthritic effects of this compound, distinguishing it from both traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and its common isomer.
Core Mechanisms of Anti-Arthritic Action
The efficacy of this compound in arthritis models stems from its ability to modulate multiple, interconnected pathological pathways. Its action is not limited to a single target but rather involves a synergistic disruption of the inflammatory cascade.
Potent Attenuation of Pro-Inflammatory Cytokines
A central tenet of arthritic pathology is the overproduction of pro-inflammatory cytokines. In adjuvant-induced arthritic rat models, this compound has been shown to significantly decrease the serum levels of key cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[1] This is a critical mechanistic insight, as TNF-α is a primary target in modern biologic therapies for rheumatoid arthritis.[7] The reduction in these cytokines suggests an upstream inhibitory effect on inflammatory signaling pathways, most likely the Nuclear Factor-kappa B (NF-κB) pathway, which is a master regulator of inflammatory gene expression.[1]
Modulation of Oxidative Stress and Ferroptosis
Oxidative stress is a key contributor to cartilage degradation and synovial inflammation in arthritis. This compound has demonstrated a capacity to mitigate this by enhancing the body's antioxidant defenses.[8] Recent studies have linked its mechanism to the inhibition of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[8]
Key actions include:
-
Upregulation of Glutathione (GSH) Synthesis: It boosts the expression of genes critical for the synthesis of glutathione, a major cellular antioxidant.[1][8]
-
Enhancement of Antioxidant Enzyme Activity: It increases the levels of total superoxide dismutase (T-SOD), an enzyme that neutralizes harmful superoxide radicals.[8]
-
Inhibition of Lipid Peroxidation: It significantly reduces levels of malondialdehyde (MDA), a key product and marker of lipid peroxidation and oxidative stress.[8]
-
Regulation of Iron Homeostasis: By reducing excess intracellular ferrous ions, it directly disrupts the Fenton reaction, which generates highly reactive hydroxyl radicals that drive cellular damage.[8]
The convergence of these actions suggests that this compound protects joint tissues by quenching oxidative damage and inhibiting a key inflammatory cell death pathway.
Caption: Proposed anti-inflammatory mechanisms of this compound in arthritis.
Anti-Platelet Aggregation Activity
Platelet aggregation is a key process in both cardiovascular disease and the pathogenesis of rheumatoid arthritis.[5] this compound has demonstrated potent anti-platelet activity, which is significantly more powerful than that of aspirin, a conventional NSAID.[9] This effect is particularly pronounced against aggregation induced by arachidonic acid, suggesting a strong inhibitory effect on the cyclooxygenase (COX) pathway and the subsequent production of thromboxane A2, a potent platelet aggregator.[1][10] This dual action on inflammation and platelet activity makes it a uniquely interesting candidate.
Preclinical Validation: In Vivo and In Vitro Evidence
The anti-arthritic potential of this compound is substantiated by robust data from well-established preclinical models.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a gold standard for evaluating anti-arthritic drugs as it shares many immunological and pathological features with human rheumatoid arthritis. Studies show that this compound is highly effective in this model, demonstrating potent activity at low dose ranges (1-5 mg/kg).[7][10]
Table 1: Summary of In Vivo Efficacy in Rodent Arthritis Models
| Parameter | Model | Effect of this compound | Reference |
|---|---|---|---|
| Joint Inflammation | Collagen-Induced Arthritis | Significant reduction in joint swelling and inflammation. | [7][10] |
| Arthritis Score | Collagen-Induced Arthritis | Marked decrease in overall arthritis severity scores. | [9] |
| Body Weight | Collagen-Induced Arthritis | Prevented disease-associated weight loss. | [7] |
| Pain Vocalization | Collagen-Induced Arthritis | Marked decrease in pain response. | [7] |
| Paw Edema | Adjuvant-Induced Arthritis | Significant reduction in paw volume. | [2] |
| Serum TNF-α & IL-1β | Adjuvant-Induced Arthritis | Significant reduction in serum cytokine levels. |[1] |
This protocol outlines the standard methodology for inducing and evaluating arthritis to test the efficacy of this compound.
-
Animal Model Selection: Female Lewis or Wistar rats (7-8 weeks old) are chosen for their high susceptibility to CIA.[1]
-
Collagen Emulsion Preparation:
-
Bovine or chicken type II collagen is dissolved in 0.05 M acetic acid to a final concentration of 2-4 mg/mL.
-
An emulsion is created by mixing the collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA) until a stable emulsion is formed.[1]
-
-
Immunization:
-
On Day 0, rats are immunized via an intradermal injection of 0.1-0.2 mL of the emulsion at the base of the tail.[1]
-
A booster injection is typically administered on Day 7 to ensure a robust arthritic response.
-
-
Treatment Administration:
-
Treatment with this compound (e.g., 1-5 mg/kg, intraperitoneally or orally) or a vehicle control is initiated upon the first signs of arthritis (typically around Day 10-11) and continued daily.
-
-
Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is monitored daily or every other day using a scoring system (e.g., 0-4 scale for each paw based on erythema and swelling).
-
Paw Volume Measurement: Paw edema is quantified using a plethysmometer.
-
Body Weight: Animals are weighed regularly as a measure of overall health and disease progression.[9]
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess synovial inflammation, cartilage erosion, and bone resorption.
-
-
Biomarker Analysis: Blood is collected at termination to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β) using ELISA kits.[2]
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) rat model.
In Vitro Model: Human Platelet Aggregation Assay
This assay directly measures the effect of this compound on platelet function and is crucial for understanding its mechanism related to the COX pathway.
Table 2: In Vitro Anti-Platelet Aggregation Activity
| Aggregating Agent | This compound Concentration | Percent Inhibition | Comparison | Reference |
|---|---|---|---|---|
| Arachidonic Acid | 1 µM | 93.8 ± 2.9% | Significantly more potent than aspirin. | [1][10] |
| ADP | 50 µM | 52 ± 1.4% | More potent and effective than aspirin. |[1][10] |
-
Blood Collection: Whole human blood is collected from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate as an anticoagulant.[1]
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature. The supernatant, which is the PRP, is carefully collected.[1]
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed (e.g., 2500 x g) for 15 minutes to obtain PPP, which is used to set the 100% aggregation baseline.[1]
-
Aggregation Measurement:
-
PRP is placed in a cuvette in a dual-channel aggregometer and incubated with either this compound at various concentrations or a vehicle control.
-
An aggregating agent (e.g., arachidonic acid or ADP) is added to initiate platelet aggregation.
-
The change in light transmission through the sample is recorded for 5-10 minutes. As platelets aggregate, the plasma becomes clearer, increasing light transmission.
-
-
Data Analysis: The percentage of maximum aggregation is calculated relative to the PPP baseline. IC₅₀ values can be determined by testing a range of this compound concentrations.
Discussion and Future Directions
The preclinical data strongly support the anti-arthritic potential of this compound, positioning it as a promising therapeutic candidate. Its multi-modal mechanism—encompassing cytokine suppression, oxidative stress reduction, and anti-platelet activity—distinguishes it from conventional NSAIDs, which primarily act as COX inhibitors, and from its isomer acetaminophen, which has minimal anti-inflammatory effect.[1][2]
A particularly noteworthy finding is its high potency at low doses in animal models, a feature that could translate to a favorable therapeutic window and improved safety profile in humans.[7] The phenolic structure of this compound may also confer a reduced risk of the gastrointestinal side effects commonly associated with acetylated NSAIDs like aspirin.[7]
Future research should focus on several key areas:
-
Elucidation of Direct Molecular Targets: Identifying the specific receptors or enzymes that this compound directly binds to will clarify the initiation of its signaling cascades.
-
Pharmacokinetics and Metabolism: Comprehensive studies on its absorption, distribution, metabolism, and excretion (ADME) in humans are necessary.
-
Clinical Trials: Given the strength of the preclinical evidence, well-designed clinical trials are warranted to evaluate its safety and efficacy in patients with rheumatoid arthritis or osteoarthritis.
Conclusion
This compound has emerged from the shadow of its well-known isomer as a potent anti-arthritic agent in preclinical settings. Its ability to concurrently inhibit multiple key pathways in arthritis pathology—inflammation, oxidative stress, and platelet aggregation—provides a strong scientific rationale for its development as a novel therapeutic. This guide consolidates the foundational evidence and provides the technical framework necessary for researchers to further investigate and potentially translate this promising molecule from the laboratory to the clinic.
References
- Qureshi, Z. U., Aslam, M., Saeed, T. Z., & Sial, A. (2015). Anti-Platelet and Anti-Arthritic Activity of Orthocetamol (2- Acetamidophenol): An Ortho (O) Positional Isomer of Paracetamol. Turkish Journal of Pharmaceutical Sciences, 12(3), 315-326. [Link]
- Qureshi, Z. U., Aslam, M., Saeed, T. Z., & Sial, A. (2015). Anti-platelet and anti-arthritic activity of orthocetamol (this compound): an ortho (o) positional isomer of paracetamol. Macquarie University Research Portal. [Link]
- Qureshi, Z. U., Aslam, M., Saeed, T. Z., & Sial, A. (2015). Anti-platelet and Anti-Arthritic Activity of Orthocetamol (this compound): An Ortho (O) Positional Isomer of Paracetamol.
- Qureshi, Z. U., et al. (2015). Anti-Platelet and Anti-Arthritic Activity of Orthocetamol (2- Acetamidophenol): An Ortho (O) Positional Isomer of Paracetamol. Turkish Journal of Pharmaceutical Sciences. [Link]
- Qureshi, Z. U., et al. (2015). ANTI-PLATELET AND ANTI-ARTHRITIC ACTIVITY OF ORTHOCETAMOL (2- ACETAMIDOPHENOL): AN ORTHO (o) POSITIONAL ISOMER OF PARACETAMOL. JournalAgent. [Link]
- Zang, X., et al. (2024). This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway.
- Mizushima, Y., & Kobayashi, M. (1968). Interaction of anti-inflammatory drugs with serum proteins, especially with reference to protein denaturation. Journal of Pharmacy and Pharmacology. (Referenced in methodology for in vitro anti-arthritic assays). [Link]
- PubChem. (n.d.). This compound.
- South China Morning Post. (2016). Study finds acetaminophen to be useless in relieving osteoarthritis pain. [Link]
- Graham, G. G., & Scott, K. F. (2004). Inhibition of prostaglandin synthesis in intact cells by paracetamol (acetaminophen). InflammoPharmacology. [Link]
- Wikipedia. (n.d.). Paracetamol. [Link]
- Williams, H. J., et al. (1993). Comparison of naproxen and acetaminophen in a two-year study of treatment of osteoarthritis of the knee.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scmp.com [scmp.com]
- 4. Paracetamol - Wikipedia [en.wikipedia.org]
- 5. turkjps.org [turkjps.org]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. pdf.journalagent.com [pdf.journalagent.com]
- 8. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. turkjps.org [turkjps.org]
A Technical Guide to Investigating the Anti-Platelet Aggregation Properties of 2-Acetamidophenol
Executive Summary & Rationale
Platelet aggregation is a fundamental physiological process for maintaining hemostasis. However, its pathological activation leads to thrombosis, a primary cause of major cardiovascular events like myocardial infarction and stroke. Consequently, the development of novel anti-platelet agents is a cornerstone of cardiovascular drug discovery. Phenolic compounds, in particular, have garnered significant interest for their potential cardioprotective and anti-platelet effects.[1][2]
2-Acetamidophenol (N-acetyl-o-aminophenol), a structural isomer of the widely used analgesic acetaminophen (paracetamol), has demonstrated a range of biological activities, including anti-inflammatory and anti-platelet aggregation properties.[3] Unlike its para-isomer (acetaminophen), which is considered a weak inhibitor of platelet cyclooxygenase-1 (COX-1), the ortho-isomer presents a unique pharmacological profile that warrants in-depth investigation.[4][5] Research suggests that this compound's anti-platelet activity is potent, particularly against arachidonic acid-induced aggregation, pointing towards a mechanism linked to the COX pathway and subsequent thromboxane A2 (TXA2) production.[3]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-platelet aggregation effects of this compound. It offers field-proven insights into experimental design, detailed step-by-step protocols for the gold-standard Light Transmission Aggregometry (LTA) assay, and a logical workflow for elucidating the compound's mechanism of action.
Core Concepts: The Platelet Aggregation Cascade
A foundational understanding of platelet activation signaling is critical to designing and interpreting anti-platelet studies. Upon vascular injury, platelets are activated by various agonists, triggering a cascade of intracellular events that culminate in aggregation.[6] These signaling pathways converge on the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway leading to platelet cross-linking via fibrinogen.[7]
Key activation pathways relevant to the study of phenolic compounds include:
-
Arachidonic Acid (AA) Pathway: Upon activation, phospholipase A2 releases AA from the platelet membrane. Cyclooxygenase-1 (COX-1) then metabolizes AA into prostaglandin H2 (PGH2), which is subsequently converted by thromboxane synthase into thromboxane A2 (TXA2). TXA2 is a potent platelet agonist that binds to the thromboxane receptor (TP), leading to further platelet activation and aggregation.[8][9] This pathway is the primary target of aspirin.
-
Adenosine Diphosphate (ADP) Pathway: ADP, released from dense granules of activated platelets, binds to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.[10] The P2Y12 receptor, a major target for antiplatelet drugs like clopidogrel, inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels and promoting aggregation.[8][9]
-
Collagen Pathway: Direct binding of platelets to exposed subendothelial collagen via glycoprotein receptors (e.g., GPVI) initiates a powerful activation signal.[11]
The diagram below illustrates the interplay of these critical pathways.
Caption: Key signaling pathways in platelet activation and aggregation.
In Vitro Evaluation: Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet function and the effects of antiplatelet compounds.[12][13] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[14]
Causality Behind Experimental Choices
-
Why PRP? Using PRP maintains the physiological environment, including plasma proteins and coagulation factors, which can influence platelet function and compound activity. For compounds with high protein binding, washed platelet suspensions may be necessary.[13]
-
Why 37°C? Platelet function is temperature-dependent. Maintaining a physiological temperature of 37°C is crucial for accurate and reproducible results.[10]
-
Why Standardized Platelet Count? The degree of aggregation is dependent on the platelet concentration. Adjusting the platelet count in PRP (typically to 200-300 x 10⁹/L) ensures consistency between experiments and donors.[15]
-
Why Agonist Panels? Using a panel of agonists that trigger different activation pathways (e.g., arachidonic acid for the COX-1 pathway, ADP for the P2Y12 pathway) is essential for elucidating the compound's mechanism of action.[14]
Experimental Workflow: From Blood Collection to Data Analysis
The following diagram outlines the comprehensive workflow for a typical LTA experiment.
Caption: Standard workflow for Light Transmission Aggregometry.
Detailed Protocol: LTA for this compound
This protocol describes a self-validating system for determining the IC₅₀ value of this compound.
Materials:
-
This compound
-
Vehicle (e.g., DMSO or saline)
-
Arachidonic Acid (AA) sodium salt
-
Human whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least 14 days.
-
3.2% Sodium Citrate vacutainer tubes
-
Platelet aggregometer with cuvettes and stir bars
-
Calibrated pipettes
-
Hematology analyzer
-
Refrigerated centrifuge
Procedure:
-
Blood Collection & PRP/PPP Preparation:
-
Collect venous blood into 3.2% sodium citrate tubes.[16]
-
Keep samples at room temperature. Process within 4 hours.[16]
-
To prepare PRP, centrifuge whole blood at 200 x g for 8-10 minutes at room temperature.[17] Carefully aspirate the upper PRP layer.
-
To prepare Platelet-Poor Plasma (PPP), centrifuge the remaining blood at >2000 x g for 15 minutes.[15] Aspirate the PPP supernatant.
-
-
Platelet Count Standardization:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a standard concentration (e.g., 250 x 10⁹/L) by diluting the PRP with autologous PPP.[15] This step is critical for reproducibility.
-
-
Instrument Calibration (Self-Validation Step 1):
-
Assay Performance:
-
Pipette the adjusted PRP (e.g., 450 µL) into aggregometer cuvettes containing a magnetic stir bar.
-
Place the cuvettes in the heating block and allow them to equilibrate for at least 2 minutes at 37°C with stirring (900-1200 rpm).[15]
-
Add a small volume (e.g., 5 µL) of this compound stock solution to achieve the desired final concentration. For the control, add 5 µL of the vehicle.
-
Incubate for 2-5 minutes to allow for compound interaction.[15]
-
Initiate aggregation by adding the agonist (e.g., 50 µL of AA to a final concentration of 0.5-1.0 mM).[3]
-
Record the change in light transmission for 5-10 minutes, until the aggregation curve plateaus.[3]
-
-
Data Analysis & Quality Control (Self-Validation Step 2):
-
The primary endpoint is the maximum percentage of aggregation.
-
Run a vehicle control with each experiment. The aggregation response should be robust and consistent with historical data.
-
Test a range of this compound concentrations to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the maximal aggregation response) using non-linear regression analysis.
-
Data Presentation & Interpretation
Summarizing quantitative data in a structured table is crucial for clear interpretation and comparison.
Table 1: Inhibitory Effect of this compound on Arachidonic Acid-Induced Platelet Aggregation
| Concentration (µM) | Maximum Aggregation (%) (Mean ± SEM, n=3) | % Inhibition |
| Vehicle Control | 85.2 ± 2.1 | 0.0 |
| 1 | 70.1 ± 3.5 | 17.7 |
| 10 | 45.5 ± 2.8 | 46.6 |
| 50 | 15.8 ± 1.9 | 81.5 |
| 100 | 5.3 ± 1.1 | 93.8 |
| IC₅₀ (µM) | 11.2 | - |
Note: Data are hypothetical and for illustrative purposes only.
The results in Table 1 would indicate a potent, dose-dependent inhibition of AA-induced platelet aggregation by this compound, with an IC₅₀ of 11.2 µM. The strong inhibition against AA strongly suggests that the mechanism of action involves the COX-1/TXA2 pathway.[3][19]
Conclusion & Future Directions
This guide outlines a robust, scientifically sound methodology for the initial investigation of this compound's anti-platelet properties. The provided LTA protocol, grounded in established principles, offers a reliable system for generating high-quality, reproducible data.
The potent inhibitory activity of this compound against arachidonic acid-induced aggregation strongly implicates the cyclooxygenase pathway as its primary mechanism.[3] Future research should focus on:
-
Directly measuring TXB2 (the stable metabolite of TXA2) release from platelets to confirm COX-1 inhibition.[4]
-
Evaluating the compound's effect against other agonists (ADP, collagen, thrombin) to determine its pathway specificity.
-
Conducting structure-activity relationship (SAR) studies with related phenolic compounds to optimize potency and selectivity.[1][19]
-
Progressing to in vivo models of thrombosis to validate the therapeutic potential of this compound.[20]
By following the principles and protocols detailed herein, researchers can effectively characterize the anti-platelet profile of this compound and contribute to the development of next-generation cardiovascular therapeutics.
References
- Munsterhjelm E, Niemi TT, Ylikorkala O, Silvanto M, Rosenberg PH. (2006). Dose-dependent inhibition of platelet function by acetaminophen in healthy volunteers. Anesthesiology, 105(5):860-6.
- Tavares, G. S., et al. (2021). Phenolic Bioactives as Antiplatelet Aggregation Factors: The Pivotal Ingredients in Maintaining Cardiovascular Health. Molecules, 26(16), 4975.
- Golebiewska, E. M., & Poole, A. W. (2015). Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets. Transfusion medicine and hemotherapy, 42(4), 206–213.
- Koudelka, A., et al. (2022). Comparison of Antiplatelet Effects of Phenol Derivatives in Humans. International Journal of Molecular Sciences, 23(2), 856.
- Skeith, L. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. Journal of visualized experiments, (142), 58641.
- Li, Z., et al. (2010). New Concepts and Mechanisms of Platelet Activation Signaling. Arteriosclerosis, thrombosis, and vascular biology, 30(12), 2341–2349.
- ECAT Foundation. (2022). Platelet Function: Light Transmission Aggregometry (LTA) – ECAT. Clotpedia.
- Semantic Scholar. (n.d.). Comparison of Antiplatelet Effects of Phenol Derivatives in Humans.
- Voulgaridou, V., et al. (2023). The Multifaceted Effects of Non-Steroidal and Non-Opioid Anti-Inflammatory and Analgesic Drugs on Platelets: Current Knowledge, Limitations, and Future Perspectives. International Journal of Molecular Sciences, 24(17), 13328.
- Riveron, R., & Varon, D. (2018). Platelet Signaling Pathways and New Inhibitors. Arteriosclerosis, Thrombosis, and Vascular Biology, 38(4), e43-e49.
- National Cancer Institute. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry. Nanotechnology Characterization Laboratory Assay Cascade Protocols.
- Del Pino-García, R., et al. (2022). Antiplatelet Activity of Phenolic Compounds-Fortified Merlot Wine and Pure Phenolic Compounds. Antioxidants, 11(3), 481.
- da Silva, A. B., et al. (2020). Natural Phenolic Compounds with Antithrombotic and Antiplatelet Effects: A Drug-likeness Approach. Pharmacognosy Reviews, 14(28), 75-84.
- Munsterhjelm, E., et al. (2004). Characterization of inhibition of platelet function by paracetamol and its interaction with diclofenac in vitro. Acta Anaesthesiologica Scandinavica, 48(7), 856-862.
- Lee, D. H. (2017). Platelet Activation: The Mechanisms and Potential Biomarkers. BioMed research international, 2017, 9069512.
- Li, Z., et al. (2010). Signaling during platelet adhesion and activation. Arteriosclerosis, thrombosis, and vascular biology, 30(12), 2341–2349.
- Platelet Services. (n.d.). Platelet Aggregation Test | Light Transmission Aggregometry (LTA).
- Skeith, L. (2019). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. Journal of Visualized Experiments, (142).
- Anderson, B. J. (2008). Paracetamol (Acetaminophen): mechanisms of action. Paediatric anaesthesia, 18(10), 915–921.
- Hayward, C. P. (2014). Light Transmission Aggregometry. The Hematologist, 11(2).
- Wang, Y., et al. (2020). Monitoring Antiplatelet Aggregation In Vivo and In Vitro by Microtiter Plate Method. Clinical and applied thrombosis/hemostasis, 26, 1076029620925208.
- Schörgenhofer, C., et al. (2016). Impairment of aspirin antiplatelet effects by non-opioid analgesic medication. World journal of pharmacology, 5(3), 116–123.
- Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry.
- Li, Y., et al. (2024). This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. International journal of molecular sciences, 25(22), 13867.
- Tri-City Medical Center. (n.d.). Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation.
- Yang, Y., et al. (2023). A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance. Frontiers in Pharmacology, 14, 1228498.
- ClinPGx. (n.d.). Platelet Aggregation Inhibitor Pathway, Pharmacodynamics.
- Kose, R., et al. (2015). Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells. Experimental and therapeutic medicine, 10(4), 1616–1620.
- ResearchGate. (n.d.). Structure of acetaminophen (N-Acetyl-4-aminophenol).
- Sanoh, S., et al. (2017). Acetaminophen Analog N-acetyl-m-aminophenol, but Not Its Reactive Metabolite, N-acetyl-p-benzoquinone Imine Induces CYP3A Activity via Inhibition of Protein Degradation. Biochemical and biophysical research communications, 486(3), 670–675.
Sources
- 1. Phenolic Bioactives as Antiplatelet Aggregation Factors: The Pivotal Ingredients in Maintaining Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Phenolic Compounds with Antithrombotic and Antiplatelet Effects: A Drug-likeness Approach - Fernandes - Current Medicinal Chemistry [journals.eco-vector.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dose-dependent inhibition of platelet function by acetaminophen in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of inhibition of platelet function by paracetamol and its interaction with diclofenac in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Platelet Activation: The Mechanisms and Potential Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance [frontiersin.org]
- 9. ClinPGx [clinpgx.org]
- 10. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]
- 11. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. plateletservices.com [plateletservices.com]
- 14. ashpublications.org [ashpublications.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 17. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Comparison of Antiplatelet Effects of Phenol Derivatives in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monitoring Antiplatelet Aggregation In Vivo and In Vitro by Microtiter Plate Method - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Acetamidophenol in Biological Systems: A Technical Guide for Researchers
Introduction: Beyond Paracetamol's Shadow
2-Acetamidophenol (N-(2-hydroxyphenyl)acetamide), a positional isomer of the common analgesic paracetamol (4-acetamidophenol), is an intriguing metabolite with a growing profile of biological significance.[1] While the metabolic fate of paracetamol is extensively documented, this compound remains comparatively understudied, presenting both a challenge and an opportunity for researchers in drug metabolism, toxicology, and pharmacology.[2][3] This technical guide provides a comprehensive overview of this compound as a metabolite, synthesizing current knowledge—much of which is based on the well-characterized pathways of its isomer—and offering a scientifically grounded framework for future research. We will delve into its origins, putative metabolic pathways, analytical methodologies for its detection, and its emerging biological and toxicological relevance.
This document is designed for researchers, scientists, and drug development professionals, aiming to bridge the existing knowledge gap and provide both foundational information and practical, field-proven insights to stimulate further investigation into this multifaceted molecule.
Section 1: Formation of this compound in Biological Systems
This compound is not only a synthetic compound but also emerges in biological systems through various pathways, including the metabolism of xenobiotics and natural synthesis by microorganisms.
As a Metabolite of Industrial and Environmental Xenobiotics
A primary route to the in vivo presence of this compound is through the metabolism of industrial chemicals. For instance, it is a known metabolite of aniline and related compounds such as o-anisidine and o-nitroanisole, which are used in the manufacturing of dyes, pesticides, and pharmaceuticals. The metabolic conversion of these parent compounds often involves N-acetylation and aromatic hydroxylation, processes primarily occurring in the liver. Understanding this metabolic linkage is crucial for toxicological assessments and for identifying potential biomarkers of exposure to these environmental and occupational hazards.
Microbial and Natural Occurrence
Beyond xenobiotic metabolism, this compound has been identified as a secondary metabolite produced by microorganisms, including Penicillium chrysogenum and Pseudomonas fluorescens.[4] It has also been reported in certain plants like Huperzia serrata.[1] The biosynthesis in these organisms suggests enzymatic pathways capable of producing this compound, opening avenues for biotechnological synthesis.[5] In fact, a de novo biosynthetic pathway for this compound has been constructed in Escherichia coli.[5]
Section 2: The Putative Metabolic Fate of this compound
Due to a significant lack of direct research on the metabolic fate of this compound, its biotransformation is largely hypothesized based on the well-established metabolism of its structural isomer, paracetamol.[2] Xenobiotic metabolism typically involves Phase I reactions, which introduce or expose functional groups, followed by Phase II reactions, where endogenous molecules are conjugated to the metabolite to increase water solubility and facilitate excretion.[2]
Phase II Metabolism: The Major Predicted Pathways
The phenolic hydroxyl group of this compound makes it a prime candidate for Phase II conjugation reactions, which are expected to be its principal metabolic routes.[2]
-
Glucuronidation: This is a major metabolic pathway for paracetamol, and it is highly anticipated that UDP-glucuronosyltransferases (UGTs) will conjugate glucuronic acid to the phenolic hydroxyl group of this compound, forming 2-acetamidophenyl glucuronide.[2] In humans, UGT1A1, UGT1A6, and UGT1A9 are key enzymes in paracetamol glucuronidation.[6]
-
Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway is another significant conjugation reaction for phenolic compounds. It is expected that SULTs will transfer a sulfo group to this compound, yielding 2-acetamidophenyl sulfate.[2] For paracetamol, SULT1A1, SULT1A3, and SULT1E1 are the primary isoforms involved.[6]
Phase I Metabolism: A Pathway of Potential Toxicological Concern
A minor, yet critically important, metabolic pathway for paracetamol involves oxidation by the cytochrome P450 (CYP) enzyme system.[2] By analogy, this compound could also be a substrate for CYP enzymes.
-
Oxidation: For paracetamol, CYP2E1 and CYP3A4 are the main isoforms responsible for its oxidation to the highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[2][6] It is plausible that these or other CYP isoforms could oxidize this compound to a corresponding reactive quinone imine species (N-acetyl-o-benzoquinone imine).[2] This putative reactive metabolite would then be detoxified by conjugation with glutathione (GSH), either spontaneously or catalyzed by glutathione-S-transferases (GSTs).[2] Depletion of hepatic GSH due to excessive formation of this reactive metabolite could lead to cellular damage and toxicity.[2]
The following diagram illustrates the proposed metabolic pathways of this compound, drawing parallels with paracetamol metabolism.
Caption: Proposed metabolic pathways of this compound.
Section 3: Analytical Methodologies for Detection and Quantification
The accurate quantification of this compound in biological matrices like plasma and urine is essential for pharmacokinetic, metabolic, and toxicological studies.[4] Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors, are the cornerstone for such analyses.[4]
Sample Preparation
Effective sample preparation is critical for removing interferences and concentrating the analyte.
-
Protein Precipitation: This is a common and straightforward method for plasma samples. It involves adding a cold organic solvent, such as methanol or acetonitrile, to precipitate proteins, which are then removed by centrifugation.[3]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner sample preparation compared to protein precipitation and is particularly useful for complex matrices like urine.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is a robust and widely used technique.[4] For this compound, reversed-phase columns (e.g., C18) are typically used with a polar mobile phase.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high-sensitivity and high-selectivity quantification of drugs and metabolites in biological fluids.[4] It combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a generalized method adapted from established procedures for paracetamol and its metabolites, which can serve as a starting point for the analysis of this compound.[3]
1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing a suitable internal standard (e.g., this compound-d4).[3] b. Vortex the mixture vigorously for 1 minute. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3] d. Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions (Example):
- LC System: A standard UHPLC/HPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient from 5% to 95% B over a few minutes.
- Flow Rate: 0.4 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI), positive or negative mode.
- MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.
3. Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. b. Determine the concentration of this compound in the unknown samples by interpolation from the linear regression of the calibration curve.
The following diagram illustrates a general workflow for the analysis of this compound in biological samples.
Caption: General workflow for analyzing this compound.
Section 4: Biological Relevance and Toxicological Profile
Recent research has begun to uncover the distinct pharmacological and toxicological properties of this compound, distinguishing it from its para-isomer.
Pharmacological Activities
-
Anti-inflammatory and Anti-arthritic Effects: this compound has demonstrated anti-inflammatory and anti-arthritic properties.[1]
-
Anti-platelet Aggregation: It has been shown to inhibit platelet aggregation.[1]
-
Anti-atherosclerotic Effects: A notable study in a zebrafish model of hyperlipidemia indicated that this compound can alleviate hyperlipidemia and attenuate the ferroptosis pathway, suggesting a potential role in mitigating atherosclerosis.[7] This effect is linked to its ability to upregulate glutathione synthesis.[7]
Table 1: Summary of Reported Biological Activities of this compound
| Activity | Model System | Key Findings | Reference(s) |
| Anti-atherosclerotic | Zebrafish | Reduces total cholesterol, triglycerides, and LDL-C; increases HDL-C. | [7] |
| Anti-inflammatory | In vivo models | Reduces pro-inflammatory cytokines. | [1] |
| Anti-platelet Aggregation | In vitro | Inhibits platelet aggregation. | [1] |
| Modulation of Glutathione Metabolism | Zebrafish | Upregulates genes involved in glutathione synthesis. | [7] |
Toxicological Profile
While often considered less toxic than paracetamol, this compound is not without toxic potential, particularly at high doses.
-
Acute Toxicity: In a study with female Sprague-Dawley rats, the LD50 of this compound was found to be 1.30 g/kg, which is comparable to that of paracetamol (1.25 g/kg).
-
Organ-Specific Toxicity: At a dose of 100 mg/kg, this compound was found to be non-hepatotoxic and non-nephrotoxic in rats. However, at higher doses of 500 and 1000 mg/kg, it was shown to be hepatotoxic and mildly nephrotoxic. This suggests a dose-dependent toxicity profile. It is hypothesized that the position of the hydroxyl group in this compound may lead to different metabolic pathways that could potentially avoid the formation of the highly toxic NAPQI metabolite seen with paracetamol, though this requires further investigation.[8]
Section 5: Future Directions and Conclusion
The study of this compound as a metabolite is a field ripe with opportunities for significant discoveries. While its metabolic pathways are largely inferred from its famous isomer, the emerging evidence of its unique biological activities warrants a more direct and thorough investigation.
Key areas for future research include:
-
Definitive Metabolic Profiling: In vitro studies using human liver microsomes and hepatocytes, as well as in vivo studies in various animal models, are crucial to definitively elucidate the metabolic pathways of this compound and identify the specific enzymes involved.[2]
-
Pharmacokinetic Studies: Comprehensive pharmacokinetic studies are needed to determine key parameters such as bioavailability, half-life, volume of distribution, and clearance.
-
Toxicological Mechanisms: A deeper understanding of the mechanisms underlying the dose-dependent hepatotoxicity and nephrotoxicity of this compound is required. This includes investigating the formation of reactive metabolites and protein adducts.[9][10]
-
Biomarker Validation: There is a significant knowledge gap regarding the potential of this compound as a biomarker for drug metabolism or exposure to environmental xenobiotics.[3]
References
- Cas 614-80-2, this compound. LookChem.
- The acetaminophen regioisomer 3'-hydroxyacetanilide inhibits and covalently binds to cytochrome P450 2E1. PubMed.
- This compound | C8H9NO2 | CID 11972. PubChem.
- Synthetic method of this compound. Google Patents.
- Paracetamol. Wikipedia.
- In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate.
- Metabolomics Analysis of Urine Samples from Children after Acetaminophen Overdose. MDPI.
- This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. PMC - NIH.
- Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. ResearchGate.
- Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences.
- CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro. MDPI.
- Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology (JPST).
- ProteomeXchange Dataset PXD002590. ProteomeCentral.
- Drug-Protein Adducts—Chemistry, Mechanisms of Toxicity, and Methods of Characterization. ResearchGate.
- Acetaminophen nephrotoxicity in the rat. II. Strain differences in nephrotoxicity and metabolism of p-aminophenol, a metabolite of acetaminophen. PubMed.
- Acetaminophen protein adduct formation following low dose acetaminophen exposure: comparison of immediate release vs. extended release formulations. NIH.
- Urinary Acetaminophen Metabolites and Clinical Outcomes in Extremely Premature Infants. PMC - NIH.
- Urinary acetaminophen metabolites and clinical outcomes in premature infants. medRxiv.
- Alterations of Cytochrome P450–Mediated Drug Metabolism during Liver Repair and Regeneration after Acetaminophen-Induced Liver Injury in Mice. PubMed Central.
- Paracetamol (acetaminophen) protein adduct concentrations during therapeutic dosing. PMC - NIH.
- De Novo Biosynthesis and Whole-Cell Catalytic Production of this compound in Escherichia coli. PubMed.
- PHARMACOKINETIC OF ACETAMINOPHEN IN RATS APPLYING A TWO- COMPARTMENT OPEN MODEL. PharmacologyOnLine.
- Acetaminophen colorimetry as 2-nitro-4-acetamidophenol. PubMed.
- Enzymatic synthesis of glucuronidated metabolites of two neurological active agents using plant glucuronosyltransferases. ResearchGate.
- Acetaminophen protein adducts: a review. PubMed.
- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
- Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.
- Analytical Method Validation for Biopharmaceuticals. SciSpace.
- Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. BioProcess International.
- Analytical Method Validation for Biopharmaceuticals. Semantic Scholar.
- Acetaminophen Induced Hepatotoxicity in Wistar Rats—A Proteomic Approach. MDPI.
- Reactive metabolites of phenacetin and acetaminophen: a review. PMC - NIH.
- Histomorphometric study of rat liver during the treatment of the acute toxic injury.
- Cytochrome P-450-mediated Oxidation of Substrates by Electron-Transfer; Role of Oxygen Radicals and of 1. PubMed.
Sources
- 1. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. De Novo Biosynthesis and Whole-Cell Catalytic Production of this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paracetamol - Wikipedia [en.wikipedia.org]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. The acetaminophen regioisomer 3'-hydroxyacetanilide inhibits and covalently binds to cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acetaminophen protein adduct formation following low dose acetaminophen exposure: comparison of immediate release vs. extended release formulations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Acetamidophenol: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetamidophenol, a significant positional isomer of the widely recognized analgesic paracetamol, holds a unique position in the landscape of pharmaceutical chemistry. While often overshadowed by its para-isomer, the journey of this compound from its initial synthesis to its contemporary applications reveals a compelling narrative of chemical exploration and evolving scientific understanding. This technical guide provides a comprehensive overview of the discovery, historical context, and synthesis of this compound, offering valuable insights for researchers and professionals in drug development and organic synthesis.
Introduction: The Significance of Isomerism in Drug Discovery
The subtle yet profound impact of isomerism on pharmacological activity is a cornerstone of medicinal chemistry. Positional isomers, such as this compound and its para-counterpart, paracetamol (4-acetamidophenol), can exhibit vastly different biological properties despite sharing the same molecular formula. Understanding the history and synthesis of each isomer is crucial for a comprehensive grasp of their potential applications and for the rational design of new therapeutic agents.
While the history of paracetamol is well-documented, the story of this compound is less frequently told. This guide aims to rectify that omission, providing a detailed exploration of its origins and chemical characteristics.
The Dawn of Acetanilides: A Historical Context
The latter half of the 19th century was a period of fervent discovery in organic chemistry, with the synthesis of numerous novel compounds. Acetanilide, the parent compound of this compound, was first introduced into medical practice in 1886 by A. Cahn and P. Hepp as an antipyretic (fever-reducing) agent under the name Antifebrin.[1] This discovery sparked significant interest in the therapeutic potential of aniline derivatives.
However, the early use of acetanilide was marred by its toxicity, which prompted a search for safer alternatives. This quest ultimately led to the development of phenacetin and, later, the realization that paracetamol was the primary active metabolite of acetanilide and possessed a more favorable safety profile.[2]
The Synthesis of this compound: A Tale of Acetylation
While a specific, documented "discovery" of this compound by a single individual remains less prominent in historical records compared to its para-isomer, its synthesis is a direct and logical extension of the chemical knowledge of the time. The fundamental reaction for the creation of acetanilides is the acetylation of the corresponding aniline derivative.
The first synthesis of paracetamol (4-acetamidophenol) is credited to Harmon Northrop Morse at Johns Hopkins University in 1877.[3] He achieved this through the reduction of p-nitrophenol with tin in glacial acetic acid.[3] It is highly probable that the synthesis of this compound was achieved through a similar understanding of acetylation reactions applied to the ortho-isomer of aminophenol.
The primary and most straightforward method for the synthesis of this compound involves the acetylation of 2-aminophenol. This reaction is typically carried out using acetic anhydride.
Laboratory Synthesis Protocol
A standard laboratory procedure for the synthesis of this compound is as follows:
Reactants:
-
2-Aminophenol
-
Acetic Anhydride
-
Acetic Acid (as a solvent)
Procedure:
-
2-Aminophenol is dissolved in acetic acid.
-
Acetic anhydride is added to the solution.
-
The mixture is heated, often until crystals begin to appear, and then allowed to cool.
-
The cooled solution is diluted with water, causing the this compound to precipitate out of the solution.
-
The resulting crystals are collected by filtration and can be purified by recrystallization from a suitable solvent, such as hot water or ethanol.[1]
This method remains a common and efficient way to produce this compound in a laboratory setting.
Chemical and Physical Properties
Understanding the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Appearance | White to light brown crystalline powder |
| Melting Point | 205-210 °C |
| Solubility | Soluble in hot water and ethanol; slightly soluble in cold water |
| CAS Number | 614-80-2 |
Source: ChemicalBook, 2025[1]
The Role of this compound in Modern Science
While not utilized as a mainstream analgesic like its para-isomer, this compound has found its niche in various areas of scientific research and industry.
-
Intermediate in Organic Synthesis: this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups—the hydroxyl and acetamido groups—can be further modified to create a variety of derivatives.[4]
-
Impurity in Paracetamol Production: In the industrial synthesis of paracetamol, this compound is a known impurity.[5] Its detection and quantification are crucial for ensuring the purity and safety of the final pharmaceutical product.
-
Research Chemical: The compound is used in research to study the structure-activity relationships of acetanilide derivatives and to investigate their biological properties, which are reported to include anti-inflammatory, anti-arthritic, and anti-platelet aggregation activities.[6]
Visualizing the Synthesis
The synthesis of this compound can be represented by the following workflow:
Caption: Synthesis of this compound via acetylation of 2-aminophenol.
Conclusion
The history of this compound is intricately linked to the broader story of the development of synthetic analgesics. While it did not achieve the widespread fame of its isomer, paracetamol, its synthesis represents a logical step in the exploration of aminophenol derivatives that began in the late 19th century. Today, this compound remains a compound of interest for its role as a synthetic intermediate and a subject of ongoing research into its biological activities. A thorough understanding of its history, synthesis, and properties is invaluable for scientists and researchers working at the forefront of pharmaceutical and chemical innovation.
References
- Scribd. (n.d.). Acetanilide | PDF | Chemical Substances | Physical Sciences.
- American Chemical Society. (2025). How new chemical detection methods led to the discovery of acetaminophen as a useful drug. ACS Fall 2025.
- Wikipedia. (2024, November 28). Acetanilide. In Wikipedia.
- Hilaris Publisher. (2021, July 30). History and Interaction of Parcetamol.
- LookChem. (n.d.). Cas 614-80-2,this compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN105755063A - Synthetic method of this compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Bartleby. (n.d.). The French Chemist Charles Frederic Gerhardt.
- LookChem. (n.d.). Cas 614-80-2,this compound.
Sources
- 1. US4990671A - Method for making aminophenols and their amide derivatives - Google Patents [patents.google.com]
- 2. rene.souty.free.fr [rene.souty.free.fr]
- 3. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3113150A - Preparation of N-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 6. Microbial Conversion of Acetanilide to 2′-Hydroxyacetanilide and 4′-Hydroxyacetanilide - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 2-Acetamidophenol: A Technical Guide for Drug Development Professionals
Abstract
2-Acetamidophenol (N-acetyl-o-aminophenol), a positional isomer of the widely used analgesic and antipyretic agent acetaminophen, is a molecule of burgeoning interest within the pharmacological and drug development landscape. Unlike its para-isomer, this compound exhibits a unique and diverse pharmacological profile, demonstrating significant anti-inflammatory, anti-arthritic, anti-platelet, and anti-atherosclerotic activities in preclinical models.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanisms of action, preclinical evidence, and potential therapeutic applications. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals exploring the therapeutic utility of this promising compound.
Introduction: Beyond Acetaminophen - A New Pharmacological Profile
For decades, 4-acetamidophenol (acetaminophen or paracetamol) has been a cornerstone of pain and fever management.[3][4] However, the therapeutic potential of its ortho-isomer, this compound (also known as orthocetamol), has remained largely unexplored until recently. Emerging research has illuminated a distinct pharmacological identity for this compound, suggesting its potential in treating a broader range of conditions beyond simple analgesia and antipyresis.[1][2] This guide will delve into the scientific evidence that distinguishes this compound and highlights its potential as a lead compound for novel therapeutics.
Core Pharmacological Activities & Preclinical Evidence
Preclinical studies have been instrumental in characterizing the therapeutic potential of this compound. The following sections summarize the key findings in various models.
Anti-Atherosclerotic and Lipid-Lowering Effects
A significant area of investigation for this compound is its potential in combating atherosclerosis. Studies in a zebrafish hyperlipidemia model have demonstrated its ability to significantly reduce key lipid parameters.[1][5]
| Parameter | Concentration | Result | IC₅₀ |
| Total Cholesterol (TC) Inhibition | 80 µM | Significant reduction | 30 µM[1][6] |
| Triglyceride (TG) Inhibition | 80 µM | Significant reduction | 40 µM[1][6] |
| LDL-C Reduction | 80 µM | Significant reduction | Not Reported |
| HDL-C Increase | 80 µM | Significant increase | Not Reported |
| Macrophage Aggregation | 80 µM | 46% decrease in density | Not Reported |
These findings suggest that this compound may offer a novel approach to managing hyperlipidemia and mitigating the progression of atherosclerosis.[5]
Anti-Platelet Aggregation Activity
This compound has shown potent anti-platelet aggregation properties, a crucial factor in preventing thrombotic events associated with cardiovascular diseases.[1][2]
| Aggregating Agent | This compound Concentration | Percent Inhibition | Comparison |
| Arachidonic Acid | 1 µM | 93.8 ± 2.9% | More potent than aspirin |
| Adenosine 5'-diphosphate (ADP) | 50 µM | 52 ± 1.4% | More potent and effective than aspirin |
The superior potency of this compound compared to aspirin in inhibiting platelet aggregation induced by arachidonic acid and ADP highlights its potential as a novel anti-thrombotic agent.[1]
Anti-Inflammatory and Anti-Arthritic Properties
The anti-inflammatory effects of this compound have been demonstrated in adjuvant-induced arthritic rat models, mimicking the inflammatory processes of rheumatoid arthritis.[1][7]
| Pro-Inflammatory Cytokine | Effect of this compound |
| Interleukin-1β (IL-1β) | Significant reduction in serum levels |
| Tumor Necrosis Factor-α (TNF-α) | Significant reduction in serum levels |
These results indicate that this compound's anti-arthritic effects are, at least in part, mediated by the downregulation of key pro-inflammatory cytokines.[1]
Unraveling the Mechanism of Action: A Focus on Ferroptosis and Glutathione Metabolism
A pivotal aspect of this compound's therapeutic potential lies in its unique mechanism of action, which distinguishes it from its para-isomer. Research suggests a central role for the modulation of ferroptosis and glutathione metabolism.[1][5][6]
Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[5] this compound has been shown to inhibit ferroptosis, thereby protecting cells from this form of damage.[1] This is achieved through the upregulation of key genes involved in the synthesis of glutathione (GSH) , a major cellular antioxidant.[1][6]
Key mechanistic insights include:
-
Upregulation of Glutathione Synthesis: this compound increases the expression of glutamate-cysteine ligase catalytic subunit (GCLC), glutamate-cysteine ligase modifier subunit (GCLM), and glutathione synthetase (GSS).[1][6]
-
Enhanced GPX4 Activity: It enhances the activity of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides and inhibits ferroptosis.[5][6]
-
Modulation of Iron Homeostasis: The compound also upregulates the expression of genes involved in iron ion transport, such as ferroportin-1 (FPN1) and ferritin heavy chain (FTH1), which helps to reduce intracellular ferrous ion levels.[6]
These actions collectively reduce the accumulation of intracellular reactive oxygen species (ROS) and lipid peroxidation, thus inhibiting ferroptosis and downstream inflammatory events.[5][6]
Caption: Signaling pathway of this compound.
Metabolism and Toxicological Profile: A Potential Advantage
The metabolism of this compound is a critical area of study, particularly in comparison to acetaminophen. It is hypothesized that the ortho-position of the hydroxyl group in this compound may lead to different metabolic pathways, potentially avoiding the formation of the toxic N-acetyl-p-benzoquinone imine (NAPQI) metabolite that is responsible for the hepatotoxicity of acetaminophen.[1] While further research is needed to fully characterize its metabolic fate in humans, this potential difference suggests a favorable safety profile for this compound.[8]
Experimental Protocols for Preclinical Evaluation
The following are generalized protocols that can be adapted for the preclinical evaluation of this compound's therapeutic effects.
In Vivo Zebrafish Hyperlipidemia Model
This model is effective for rapid screening of compounds with lipid-lowering and anti-atherosclerotic properties.[5]
-
Animal Model: Use wild-type zebrafish larvae (e.g., AB strain) at 3 days post-fertilization (dpf).
-
Induction of Hyperlipidemia: Feed larvae a high-cholesterol diet (HCD) for a specified period.
-
Drug Treatment: Expose HCD-fed larvae to varying concentrations of this compound (e.g., 10, 20, 40, 80 µM) or a positive control (e.g., atorvastatin).
-
Lipid Staining: Stain larvae with Oil Red O to visualize neutral lipids in the vasculature.
-
Imaging and Quantification: Capture images of the stained vasculature and quantify the stained area using image analysis software.
-
Biochemical Analysis: Homogenize larvae and measure total cholesterol, triglycerides, LDL-C, and HDL-C levels using commercially available kits.
Caption: Zebrafish hyperlipidemia experimental workflow.
In Vitro Platelet Aggregation Assay
This assay is used to determine the anti-platelet activity of this compound.
-
Sample Preparation: Prepare platelet-rich plasma (PRP) from fresh human or animal blood.
-
Incubation: Incubate PRP with various concentrations of this compound or a control (e.g., aspirin) at 37°C.
-
Induction of Aggregation: Add an aggregating agent such as arachidonic acid or ADP to the PRP.
-
Measurement: Measure the change in light transmittance through the PRP sample over time using a platelet aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.
-
Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound.
Quantification in Biological Fluids
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.[9]
-
Sample Preparation (Protein Precipitation):
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of approximately 245-275 nm.[9]
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound.
-
Determine the concentration in the unknown samples by comparing their peak areas to the calibration curve.
-
Future Directions and Conclusion
The preclinical data on this compound is compelling, suggesting its potential as a therapeutic agent for a range of conditions, including atherosclerosis, thrombosis, and inflammatory disorders.[1] Its unique mechanism of action, centered on the modulation of ferroptosis and glutathione metabolism, offers a novel therapeutic avenue.[1][5]
However, it is crucial to acknowledge that the research is still in its early stages. Future research should focus on:
-
Comprehensive Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound in more detail.
-
In-depth Toxicological Profiling: To establish a comprehensive safety profile and confirm the hypothesis of reduced hepatotoxicity compared to acetaminophen.
-
Elucidation of Molecular Targets: To identify the direct molecular targets of this compound to better understand its signaling cascades.[1]
-
Clinical Trials: As of now, there is a lack of clinical trial data for this compound. Rigorous, well-designed clinical trials are the necessary next step to translate these promising preclinical findings into human therapies.
References
- An In-Depth Technical Guide to the Mechanism of Action of this compound in Biological Systems. Benchchem.
- This compound | C8H9NO2 | CID 11972. PubChem - NIH.
- This compound (Orthocetamol)
- This compound (2-AAP)
- This compound | 614-80-2. ChemicalBook.
- This compound as a Biomarker for Drug Metabolism: A Compar
- A Comparative Analysis of this compound's Anti-Inflamm
- This compound|cas 614-80-2. DC Chemicals.
- A quantitative weight-of-evidence review of preclinical studies examining the potential developmental and reproductive toxicity of acetaminophen. SpringerLink.
- Paracetamol. Wikipedia.
- Application Notes: Analytical Methods for the Detection of this compound in Biological Fluids. Benchchem.
- A quantitative weight-of-evidence review of preclinical studies examining the potential developmental neurotoxicity of acetaminophen. PubMed.
- Metabolic phenotyping applied to pre-clinical and clinical studies of acetaminophen metabolism and hep
- Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. MDPI.
- Mechanism of Action of Acetaminophen: Is There a Cyclooxygenase 3?. Ovid.
- Clinical Trials. ClinicalTrials.gov.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]
- 4. ovid.com [ovid.com]
- 5. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
2-Acetamidophenol derivatives and their properties
An In-Depth Technical Guide to 2-Acetamidophenol Derivatives: Synthesis, Properties, and Advanced Applications
Introduction
This compound (2-AAP), a positional isomer of the widely recognized analgesic paracetamol (4-acetamidophenol), represents a versatile chemical scaffold with significant, yet often overlooked, potential in both pharmacology and materials science.[1][2] Chemically identified as N-(2-hydroxyphenyl)acetamide, its structure features a phenol ring with an acetamido group at the ortho position, a subtle distinction from paracetamol that imparts a unique set of physicochemical and biological properties.[1] While it is frequently encountered as a metabolite or impurity of acetaminophen, 2-AAP's intrinsic biological activities—including anti-inflammatory, anti-arthritic, and anti-platelet aggregation effects—position it as a compelling starting point for drug discovery programs.[1][3][4]
This guide, designed for researchers, scientists, and drug development professionals, moves beyond a surface-level overview. As a Senior Application Scientist, my objective is to provide a technical deep-dive into the world of 2-AAP derivatives. We will explore the causality behind synthetic strategies, dissect structure-property relationships, and present field-proven protocols for synthesis and analysis. This document will serve as a comprehensive resource, illuminating the path from core chemical principles to advanced applications and highlighting promising avenues for future innovation.
Section 1: The this compound Core: A Comparative Analysis
The foundation of any derivative program lies in a thorough understanding of the parent molecule. 2-AAP's properties are dictated by the interplay between its phenolic hydroxyl and ortho-positioned acetamido groups.
Physicochemical Properties
The key properties of this compound are summarized below, providing a baseline for comparison against its derivatives and its more famous isomer.
| Property | Value | Source |
| IUPAC Name | N-(2-hydroxyphenyl)acetamide | [1] |
| Molecular Formula | C₈H₉NO₂ | [1][2][4][5] |
| Molecular Weight | 151.16 g/mol | [1][2][4][5] |
| Appearance | White or light brown crystalline powder | [3][6] |
| Melting Point | 205-210 °C | [3][6] |
| Solubility | Soluble in hot water and ethanol; slightly soluble in cold water | [3][6] |
| Synonyms | o-Hydroxyacetanilide, 2-Hydroxyacetanilide, Orthocetamol | [1][3][5] |
The Isomeric Distinction: 2-AAP vs. 4-AAP (Paracetamol)
The simple shift of the acetamido group from the para-position (paracetamol) to the ortho-position (2-AAP) has profound consequences for the molecule's behavior. The ortho-positioning in 2-AAP allows for potential intramolecular hydrogen bonding between the amide proton and the phenolic oxygen. This interaction can influence the molecule's conformation, acidity of the phenolic proton, and its binding affinity for biological targets.
-
Expertise & Experience: From a drug design perspective, this structural difference is critical. While paracetamol's primary mechanism is linked to the inhibition of COX enzymes within the central nervous system, 2-AAP's reported anti-inflammatory and anti-arthritic properties suggest a potentially different or broader mechanism of action, making it an intriguing candidate for indications where peripheral inflammation is a key factor.[1][7]
Section 2: Synthesis and Derivatization Strategies
The true potential of 2-AAP is unlocked through chemical modification. A robust synthetic strategy is paramount.
Synthesis of the this compound Core
The most common and straightforward method for preparing 2-AAP is the acetylation of 2-aminophenol.
-
Trustworthiness: This protocol is a self-validating system. The success of the reaction can be easily monitored by Thin Layer Chromatography (TLC), and the final product's purity is confirmed by its melting point and spectroscopic analysis (NMR, IR).
Experimental Protocol: Acetylation of 2-Aminophenol
-
Reactant Setup: In a 250 mL round-bottom flask, combine 2-Aminophenol (1 equivalent), glacial acetic acid (2 equivalents), and acetic anhydride (1.1 equivalents).[2][3]
-
Causality: Acetic anhydride is the acetylating agent. Acetic acid serves as a solvent and helps to protonate the amino group, modulating its reactivity.
-
-
Reaction: Gently heat the mixture with stirring. The solids will dissolve, and the reaction is typically exothermic. Continue heating until the reaction is complete (monitor by TLC, observing the disappearance of the 2-aminophenol spot).
-
Isolation: Stop heating and allow the mixture to cool. Carefully dilute the mixture with cold water, which will cause the product to precipitate.[2]
-
Causality: 2-AAP is poorly soluble in cold water, while the acetic acid and excess anhydride are soluble, allowing for easy separation.
-
-
Purification: Collect the crude crystals by vacuum filtration and wash with cold water. Recrystallize the product from a hot ethanol/water mixture to obtain pure, crystalline this compound.[2][3] Dry the final product in a vacuum oven.
Key Derivatization Reactions
The 2-AAP scaffold offers several reactive sites for derivatization, enabling the creation of diverse chemical libraries.
-
O-Alkylation/Acylation: The phenolic hydroxyl is the most accessible site. Reaction with alkyl halides or acyl chlorides under basic conditions can produce ethers and esters, respectively. This is a classic prodrug strategy to improve lipophilicity and oral bioavailability.
-
Polymerization (via 2-Aminophenol): While not a direct derivatization of 2-AAP, its hydrolyzed form, 2-aminophenol, is a valuable difunctional monomer. It can be used in polycondensation reactions to create high-performance aromatic polyamides with excellent thermal stability.[8]
-
Electrophilic Aromatic Substitution: The phenyl ring can be functionalized further, although the existing groups will direct the position of new substituents. This allows for the introduction of halogens, nitro groups, or other functionalities to fine-tune electronic properties and biological interactions.
Section 3: Properties and Biological Activity of Derivatives
A Case Study: 2-AAP in Atherosclerosis
Recent groundbreaking research has illuminated a novel therapeutic application for the 2-AAP core structure in cardiovascular disease. A 2024 study demonstrated that 2-AAP suppresses the progression of atherosclerosis.[9]
The proposed mechanism is twofold:
-
Alleviation of Hyperlipidemia: The compound was shown to improve lipid metabolism.[9]
-
Attenuation of Ferroptosis: Critically, 2-AAP was found to inhibit ferroptosis, a form of iron-dependent programmed cell death implicated in atherosclerosis. It achieves this by reducing intracellular ferrous ion levels and increasing the activity of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation.[9]
-
Expertise & Experience: This finding is a paradigm shifter for the 2-AAP scaffold. It moves the molecule beyond its traditional anti-inflammatory role and into the realm of metabolic and cellular-death-pathway modulation. This provides a strong rationale for designing derivatives that can enhance this anti-ferroptotic activity, potentially leading to a new class of cardioprotective agents.
Section 4: Applications in Drug Discovery and Materials Science
Therapeutic Potential
-
Cardioprotective Agents: Building on the atherosclerosis research, designing derivatives with improved potency and pharmacokinetic profiles is a high-priority area.[9]
-
Anti-inflammatory Drugs: Derivatization can be used to create novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved gastrointestinal safety profiles.
-
Anticancer Agents: The reported apoptosis-inducing and antineoplastic properties of 2-AAP provide a foundation for developing targeted cancer therapeutics.[1][2]
Advanced Materials
The use of 2-aminophenol (derived from 2-AAP) in synthesizing aromatic polyamides is a key application in materials science.[8] These polymers are prized for their high thermal stability, chemical resistance, and mechanical strength, making them suitable for aerospace, electronics, and automotive applications.
Experimental Protocol: Synthesis of an Aromatic Polyamide
-
Diamine Solution: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-aminophenol (1 equivalent) and anhydrous LiCl in anhydrous N-Methyl-2-pyrrolidone (NMP).[8]
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride. LiCl helps to keep the resulting polymer in solution.
-
-
Acid Chloride Addition: Cool the solution to 0°C. Slowly add a solution of an aromatic diacyl chloride (e.g., terephthaloyl chloride, 1 equivalent) in NMP dropwise.[8]
-
Polymerization: Allow the reaction to warm to room temperature and stir for several hours until a viscous solution is formed, indicating high molecular weight polymer formation.
-
Precipitation: Precipitate the polyamide by pouring the viscous solution into a non-solvent like methanol.
-
Purification: Collect the fibrous polymer, wash it thoroughly with water and methanol to remove salts and residual solvent, and dry under vacuum.
Section 5: Analytical and Quality Control Protocols
Reliable quantification and characterization are non-negotiable in both drug development and materials science.
Chromatographic Quantification in Biological Matrices
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely adopted method for quantifying 2-AAP and its derivatives in plasma or urine.[10]
-
Trustworthiness: This protocol is designed for reproducibility. The use of an internal standard corrects for variations in sample extraction and injection volume, ensuring accuracy. The calibration curve validates the method's linearity and range.
Experimental Protocol: HPLC-UV Quantification of 2-AAP in Plasma
-
Sample Preparation (Protein Precipitation): To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold methanol containing a suitable internal standard (e.g., N-acetyl-4-aminophenol).[10][11]
-
Causality: Methanol is an efficient protein precipitant. The cold temperature enhances precipitation. This step removes large protein molecules that would otherwise foul the HPLC column.
-
-
Extraction: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and extraction of the analyte.
-
Clarification: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the clear supernatant to an HPLC vial. Inject a defined volume (e.g., 20 µL) onto the HPLC system.
-
Chromatographic Conditions:
-
Quantification: Construct a calibration curve by plotting the peak area ratio of 2-AAP to the internal standard against known concentrations. Determine the concentration in unknown samples by interpolation from this curve.[10]
Sources
- 1. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 614-80-2 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. N-(2-Hydroxyphenyl)acetamide (this compound) [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. Paracetamol - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis and Characterization of 2-Acetamidophenol from 2-Aminophenol
An Application Note for Drug Development Professionals
Abstract
This comprehensive application note provides a detailed protocol for the synthesis, purification, and characterization of 2-acetamidophenol via the chemoselective N-acetylation of 2-aminophenol. This compound is a positional isomer of the widely used analgesic paracetamol (acetaminophen) and serves as a valuable intermediate in pharmaceutical synthesis and a reference standard for impurity analysis.[1][2] This guide is designed for researchers and scientists in drug development, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and robust analytical methods for product validation. The protocols herein are structured to ensure scientific integrity, reproducibility, and safety.
Scientific Principles and Rationale
Reaction Mechanism: Chemoselective N-Acetylation
The synthesis of this compound from 2-aminophenol is a classic example of nucleophilic acyl substitution. The reaction involves the acetylation of the amino group (-NH₂) of 2-aminophenol using acetic anhydride as the acetylating agent.
A critical aspect of this synthesis is chemoselectivity . 2-aminophenol possesses two nucleophilic sites: the amino group and the hydroxyl group (-OH). However, the amino group is significantly more nucleophilic than the hydroxyl group. This difference in reactivity allows for the selective acylation of the nitrogen atom, leaving the hydroxyl group intact under controlled reaction conditions. The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom to one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling an acetate ion as a leaving group and yielding the protonated amide. A final deprotonation step gives the stable this compound product and acetic acid as a byproduct.
Caption: Reaction mechanism for the synthesis of this compound.
Purification Rationale: Recrystallization
The crude product isolated from the reaction mixture contains unreacted starting materials, the acetic acid byproduct, and other impurities. Recrystallization is a highly effective technique for purifying solid organic compounds.[3] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[3] For this compound, an aqueous ethanol mixture is often employed. The crude solid is dissolved in a minimum amount of hot solvent to form a saturated solution. As the solution cools slowly, the solubility of this compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).[3]
Materials and Safety
Reagents and Equipment
| Reagent / Equipment | Grade / Specification |
| 2-Aminophenol | ≥99% |
| Acetic Anhydride | ≥99% |
| Ethanol (95%) | Reagent Grade |
| Deionized Water | Type II or higher |
| 125 mL Erlenmeyer Flask | Standard glassware |
| 250 mL Beaker | Standard glassware |
| Hot Plate/Stirrer | Standard laboratory equipment |
| Buchner Funnel & Filter Flask | Standard filtration apparatus |
| Whatman Filter Paper | Appropriate pore size |
| Melting Point Apparatus | Standard laboratory equipment |
| FTIR Spectrometer | Standard laboratory equipment |
| NMR Spectrometer | ≥300 MHz |
Critical Safety Precautions
All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Chemical | Hazards |
| 2-Aminophenol | Harmful if swallowed or inhaled.[4][5] Suspected of causing genetic defects.[5] Causes skin and eye irritation. |
| Acetic Anhydride | Flammable liquid and vapor.[6][7] Harmful if swallowed or inhaled.[8] Causes severe skin burns and eye damage.[6][7] Corrosive to the respiratory tract.[7] Reacts with water. |
| Ethanol | Flammable liquid and vapor. |
Detailed Experimental Protocols
Caption: Overview of the synthesis and characterization workflow.
Protocol A: Synthesis of Crude this compound
-
Preparation: Place 5.0 g of 2-aminophenol into a 125 mL Erlenmeyer flask. Add 100 mL of deionized water.
-
Reaction: While stirring the suspension, carefully add 5.5 mL of acetic anhydride to the flask in the fume hood.
-
Heating: Gently heat the mixture on a hot plate to approximately 80-90°C, stirring continuously for 15-20 minutes until most of the solids have dissolved. Some dark, insoluble impurities may remain.
-
Isolation: Remove the flask from the heat and allow it to cool towards room temperature.
-
Crystallization: Place the flask in an ice-water bath for 20-30 minutes to induce the crystallization of the crude product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with two small portions (10-15 mL each) of cold deionized water to remove acetic acid and other water-soluble impurities.
-
Preliminary Drying: Leave the crude product on the filter with the vacuum on for 10-15 minutes to pull air through and partially dry the solid. Weigh the crude product to estimate the yield before purification.
Protocol B: Purification by Recrystallization
-
Solvent Preparation: Prepare a hot water bath. In a beaker, prepare the recrystallization solvent, which consists of a mixture of ethanol and water. A starting ratio of 1:3 (Ethanol:Water) is recommended.
-
Dissolution: Transfer the crude this compound to a clean 250 mL Erlenmeyer flask. Add a minimal amount of the hot aqueous ethanol solvent, just enough to dissolve the solid completely when the solution is at or near its boiling point.[3]
-
Hot Filtration (Optional): If colored, insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Final Filtration: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the purified crystals in a drying oven set to a moderate temperature (e.g., 80°C) or in a vacuum desiccator until a constant weight is achieved.
-
Final Analysis: Weigh the final product to calculate the percent yield and proceed with characterization.
Product Characterization
Physical Properties
-
Appearance: Off-white to beige crystalline powder.[1]
-
Melting Point: The expected melting point of pure this compound is in the range of 205-210 °C.[1][2][9] A sharp melting point within this range is a strong indicator of high purity.
Spectroscopic Analysis
Spectroscopic analysis provides definitive structural confirmation of the synthesized product.[10]
Protocol for NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the dry, purified product.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.[10]
¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.35 | Singlet (broad) | 1H | Phenolic -OH |
| ~9.25 | Singlet | 1H | Amide N-H |
| ~7.95 | Doublet | 1H | Aromatic C-H |
| ~6.95 | Triplet | 1H | Aromatic C-H |
| ~6.85 | Doublet | 1H | Aromatic C-H |
| ~6.75 | Triplet | 1H | Aromatic C-H |
| ~2.10 | Singlet | 3H | Methyl (-CH₃) |
| Note: Chemical shifts can vary slightly based on solvent and concentration.[10] |
¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| ~169.0 | Carbonyl (C=O) |
| ~147.5 | Aromatic C-O |
| ~126.5 | Aromatic C-N |
| ~123.0 | Aromatic C-H |
| ~121.0 | Aromatic C-H |
| ~118.5 | Aromatic C-H |
| ~115.0 | Aromatic C-H |
| ~24.0 | Methyl (-CH₃) |
| Source for NMR data: BenchChem[10] |
Protocol for FTIR (KBr Pellet) Sample Preparation:
-
Place 1-2 mg of the product and ~100 mg of dry, spectroscopic grade KBr in an agate mortar.
-
Grind the mixture thoroughly to obtain a fine, homogeneous powder.
-
Transfer a small amount of the powder to a pellet press and apply pressure to form a thin, transparent pellet.[10]
Key FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3300 | O-H Stretch (broad) | Phenolic -OH |
| 3300-3250 | N-H Stretch | Amide N-H |
| ~1660 | C=O Stretch (Amide I) | Carbonyl |
| ~1550 | N-H Bend (Amide II) | Amide |
| 3100-3000 | C-H Stretch | Aromatic |
| 1300-1200 | C-O Stretch | Phenolic C-O |
| Source for FTIR data interpretation: BenchChem[10] |
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete reaction; product loss during transfers or filtration. | Ensure sufficient heating time and temperature. Use minimal solvent for transfers. Ensure the filtrate from recrystallization is thoroughly cooled to maximize precipitation. |
| Product "Oils Out" During Recrystallization | The melting point of the solute is below the boiling point of the solvent.[11] | Add more of the "good" solvent (ethanol) to the hot mixture to ensure the product remains dissolved. Allow the solution to cool much more slowly. Alternatively, switch to a different solvent system with a lower boiling point.[11] |
| Product Fails to Crystallize | Too much recrystallization solvent was used; solution is not saturated. | Re-heat the solution and boil off some of the solvent to increase the concentration.[11] If crystallization still fails, scratch the inner surface of the flask with a glass rod or add a seed crystal of pure this compound to induce nucleation. |
| Product is Colored After Recrystallization | Persistent colored impurities not removed by a single recrystallization. | Add a small amount of activated charcoal to the hot solution before the optional hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the product. |
References
- Columbus Chemical Industries, Inc. (n.d.). Acetic Anhydride - Safety Data Sheet.
- LookChem. (n.d.). Cas 614-80-2, this compound.
- AWS. (n.d.). Acetic anhydride Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminophenol.
- Yadav, G. D., & Kadam, A. A. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18451–18461.
- Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL.
- Valudor Products. (n.d.). Safety Data Sheet: acetic anhydride.
- neoFroxx. (2021). Safety Data Sheet: Acetic anhydride p.A..
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminophenol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11972, this compound.
- Yadav, G. D., & Kadam, A. A. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.
- Yadav, G. D., & Kadam, A. A. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.
- SpectraBase. (n.d.). This compound.
- Google Patents. (n.d.). CN105755063A - Synthetic method of this compound.
- Chemistry LibreTexts. (2020). Synthesis of Acetaminophen (Experiment).
- ResearchGate. (2021). Is there any simple method to make n acetylation of 2-amino phenol?
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- Agilent. (n.d.). Efficient Purification of Crude Samples in Early-Stage Drug Discovery.
- NileRed. (2017). Part 6 of 6: Acetaminophen from p-aminophenol.
- Chem Survival. (2012). Recrystallization using two solvents.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (HMDB0001859).
- Unknown. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Retrieved from a file named Synthesis_of_Acetaminophen_Procedure.pdf
- Shanbhag, V. (2006). Synthesis of Acetaminophen. Retrieved from a file named Synthesis_of_Acetaminophen.pdf
- Unknown. (n.d.). Mixed Solvent Recrystallization.
- Parveen, I., et al. (n.d.). Two-Step Synthesis of Paracetamol (Acetaminophen). Aberystwyth University.
- Fun Man Chemistry. (2013). Recrystallization Solvent Pair.
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 614-80-2 [chemicalbook.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. carlroth.com [carlroth.com]
- 5. biochemopharma.fr [biochemopharma.fr]
- 6. columbuschemical.com [columbuschemical.com]
- 7. imlive.s3.amazonaws.com [imlive.s3.amazonaws.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound 97 614-80-2 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocol: High-Purity 2-Acetamidophenol via Recrystallization
Abstract: This document provides a comprehensive guide for the purification of 2-Acetamidophenol (o-hydroxyacetanilide) utilizing the fundamental technique of recrystallization. Tailored for researchers, scientists, and professionals in drug development, these notes elucidate the underlying principles of crystallization and offer a detailed, step-by-step protocol for achieving high-purity material suitable for further synthetic applications or analytical standard preparation. The protocol emphasizes safety, efficiency, and the rationale behind procedural choices to ensure reproducible and reliable outcomes.
Introduction: The Rationale for Recrystallization
Recrystallization is a paramount technique for the purification of solid organic compounds.[1][2][3] The process is predicated on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[4] For this compound, an isomer of the widely used analgesic paracetamol and a common impurity in its synthesis, achieving high purity is critical for its use as a reference standard or in further chemical synthesis.[5][6][7]
The fundamental principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution.[2][8] As this solution is gradually cooled, the solubility of the this compound decreases, leading to its crystallization.[2] The impurities, ideally, either remain dissolved in the cooled solvent (mother liquor) or are removed via hot filtration if they are insoluble.[3][9] This process effectively isolates the desired compound in a more purified crystalline form.[1]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for developing a robust recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [5][10] |
| Molecular Weight | 151.16 g/mol | [5][10] |
| Appearance | Off-white to beige to brown powder | [5][6] |
| Melting Point | 205-210 °C | [5][6][11] |
| Boiling Point | ~273.17 °C (rough estimate) | [5][11] |
| Solubility | Slightly soluble in cold water, more soluble in hot water and ethanol. Slightly soluble in DMSO and Methanol. | [5][6][11][12] |
| pKa | ~9.35 (predicted) | [5][11] |
The Critical Role of Solvent Selection
The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for this compound should exhibit the following characteristics:
-
High Temperature Coefficient of Solubility: The solvent should dissolve a large amount of this compound at elevated temperatures (near the solvent's boiling point) but only a small amount at low temperatures (room temperature or below).[9][13][14]
-
Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures.[3][14]
-
Chemical Inertness: The solvent must not react with this compound.[1][13]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[3][13]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[1]
Based on available data, water and ethanol are suitable solvents for the recrystallization of this compound.[6] A mixed solvent system, such as ethanol-water, can also be employed to fine-tune the solubility characteristics.[15][16]
Recrystallization Workflow Overview
The following diagram illustrates the key stages in the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound.
Detailed Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals.[17][18][19][20] Work in a well-ventilated fume hood. This compound may cause skin and eye irritation.[10][18][21]
Protocol 1: Single-Solvent Recrystallization from Water
This protocol is suitable for crude this compound with impurities that are either highly soluble in cold water or insoluble in hot water.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of deionized water. Heat the mixture on a hot plate with gentle stirring. Continue to add small portions of hot deionized water until the this compound just dissolves. Avoid adding an excess of solvent to maximize the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a funnel and a new receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3][15] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Mixed-Solvent Recrystallization from Ethanol-Water
This protocol is effective when a single solvent does not provide the ideal solubility profile. Ethanol is a good solvent for this compound, while water acts as an anti-solvent.[16][22][23]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol.
-
Inducing Crystallization: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid).[16] This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the purified this compound crystals as described in the previous protocol.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| No crystals form upon cooling | Too much solvent was added. | Boil off some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3] |
| Oiling out | The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the solute. | Reheat the solution to dissolve the oil, add more solvent, and cool slowly. |
| Low recovery | Too much solvent was used, or the crystals were washed with a solvent that was not cold enough. | Use the minimum amount of hot solvent for dissolution and wash with ice-cold solvent. |
| Colored impurities in crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of decolorizing carbon to the hot solution before filtration.[13] |
Characterization of Purified this compound
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques:
-
Melting Point Determination: A sharp melting point close to the literature value (205-210 °C) is indicative of high purity.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized product with the crude material to confirm the removal of impurities.
-
Spectroscopic Methods (¹H NMR, ¹³C NMR, IR): Confirm the chemical structure and identify any residual impurities.
Conclusion
Recrystallization is a powerful and accessible technique for the purification of this compound. By carefully selecting the solvent and controlling the cooling rate, researchers can significantly enhance the purity of the compound. The protocols and guidelines presented in this document provide a robust framework for achieving high-quality this compound for various applications in research and development.
References
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- LookChem. Cas 614-80-2, this compound.
- University of California, Los Angeles. Recrystallization.
- University of York, Department of Chemistry. Solvent Choice.
- ChemTalk. Lab Procedure: Recrystallization | Chemistry.
- University of Colorado Boulder, Department of Chemistry. Recrystallization.
- Unknown. recrystallization-2.doc.pdf.
- National Center for Biotechnology Information. This compound | C8H9NO2 | CID 11972. PubChem.
- Wikipedia. Recrystallization (chemistry).
- University of York, Department of Chemistry. Mixed-solvent recrystallisation.
- EBSCO. Recrystallization (chemistry) | Research Starters.
- Study.com. For a multiple solvent recrystallization- explain why and how this techniques works, ie based...
- Cole-Parmer. Material Safety Data Sheet - this compound, 97%.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Chemistry LibreTexts. 3.3F: Mixed Solvents.
- MIT OpenCourseWare. Two-Solvent Recrystallization Guide.
- Chemistry LibreTexts. 2: Synthesis of Acetaminophen (Experiment).
- ResearchGate. (PDF) Design synthesis and crystallization of acetaminophen.
- YouTube. Synthesis of acetaminophen.
- CORE. Two New Organic Co-Crystals Based on Acetamidophenol Molecules.
- ResearchGate. Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes.
- PubMed Central. Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes.
Sources
- 1. mt.com [mt.com]
- 2. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 3. Recrystallization [sites.pitt.edu]
- 4. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 5. Cas 614-80-2,this compound | lookchem [lookchem.com]
- 6. This compound | 614-80-2 [chemicalbook.com]
- 7. klivon.com [klivon.com]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 614-80-2 [m.chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recrystallization [sites.pitt.edu]
- 14. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 17. 2-乙酰胺基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. WERCS Studio - Application Error [assets.thermofisher.com]
- 22. homework.study.com [homework.study.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Application Note: Analytical Methods for the Identification and Characterization of 2-Acetamidophenol
Introduction
2-Acetamidophenol, also known as N-(2-hydroxyphenyl)-acetamide or o-acetamidophenol, is a positional isomer of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen).[1] Its significance in the pharmaceutical landscape is multifaceted; it is a known metabolite of drugs like paracetamol and phenacetin, a potential process-related impurity in the synthesis of paracetamol, and a secondary metabolite produced by certain microorganisms.[2][3] The United States Pharmacopeia (USP) lists it as Acetaminophen Related Compound C.[4]
The accurate and reliable identification and quantification of this compound are critical for several reasons. In drug manufacturing, controlling impurities is mandated by regulatory bodies to ensure the safety and efficacy of the final product.[5] In clinical and toxicological research, measuring its levels in biological fluids is essential for understanding drug metabolism and pharmacokinetic profiles.[2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal analytical methods for the identification and characterization of this compound. We will delve into the causality behind experimental choices for chromatographic and spectroscopic techniques, providing field-proven insights and detailed, self-validating protocols.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development. Key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | N-(2-hydroxyphenyl)acetamide | [6] |
| Synonyms | o-Acetamidophenol, 2'-Hydroxyacetanilide | [4] |
| CAS Number | 614-80-2 | [4] |
| Molecular Formula | C₈H₉NO₂ | [6] |
| Molecular Weight | 151.16 g/mol | [4] |
| Melting Point | 205-210 °C | [4] |
| Appearance | Powder |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are the cornerstone for separating and quantifying this compound, especially from complex matrices like pharmaceutical formulations or biological fluids.[2] The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC, particularly in the reversed-phase mode, is the most robust and widely applied technique for analyzing this compound and related compounds.[2] The causality for this choice lies in the molecule's moderate polarity. A nonpolar stationary phase (like C18) effectively retains the analyte, while a polar mobile phase (typically a mixture of water or buffer and an organic solvent like methanol or acetonitrile) is used for elution.[2] This allows for excellent separation from both more polar and less polar impurities. Detection via a UV or Photodiode Array (PDA) detector is straightforward and cost-effective, leveraging the chromophoric nature of the molecule.[2]
Experimental Protocol: Identification and Quantification by RP-HPLC
This protocol describes a validated method suitable for quantifying this compound in bulk drug substances or as a related substance in paracetamol formulations.
-
Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of phosphate buffer (pH 4.8) and methanol. A gradient elution may be used for separating multiple impurities.[7] For isocratic elution, a mixture of water, methanol, and formic acid (e.g., 70:30:0.15, v/v/v) is effective.[8]
-
Standard Solution: Accurately weigh about 5 mg of this compound USP Reference Standard and dissolve in a suitable volume of methanol to obtain a known concentration (e.g., 100 µg/mL).[9]
-
Sample Solution: Prepare the sample by dissolving the bulk drug or powdered tablets in methanol to achieve a target concentration within the linear range of the method.[7] Filtration through a 0.45 µm syringe filter is required before injection.[8]
-
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV/PDA detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the absorption maximum, typically around 245 nm.[2][7]
-
Injection Volume: 10 µL.[10]
-
-
System Suitability and Analysis:
-
Rationale: Before sample analysis, a system suitability test (SST) is performed to verify that the chromatographic system is adequate for the intended analysis.[11]
-
Procedure: Inject the standard solution in replicate (typically n=5). Calculate the relative standard deviation (RSD) for peak area and retention time (acceptance criteria typically <2.0%).
-
Analysis: Once SST criteria are met, inject the standard and sample solutions. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
-
Data Analysis:
Visualization: HPLC Workflow
Caption: HPLC workflow from preparation to reporting.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS offers high sensitivity and selectivity, making it a powerful tool for identification, particularly for confirming the presence of trace-level impurities.[13] The core principle involves separating volatile compounds in a gaseous mobile phase.[2] However, this compound is not sufficiently volatile for direct GC analysis. The causality behind a successful GC-MS protocol is the inclusion of a derivatization step. This chemical modification (e.g., silylation) replaces the active hydrogen atoms on the phenolic and amide groups with nonpolar groups (like trimethylsilyl), which significantly increases the compound's volatility and thermal stability, making it amenable to GC analysis.[2] The mass spectrometer then provides a fragmentation pattern that serves as a molecular fingerprint for definitive identification.
Experimental Protocol: Identification by GC-MS
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) to the dried residue. Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
-
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a Quadrupole or Ion Trap analyzer).
-
Column: A nonpolar capillary column, such as an HP-5MS (30m x 0.25mm x 0.25µm), is typically used.[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[14]
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatized analyte.[14]
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[15]
-
Scan Range: Scan a mass range appropriate for the derivatized molecule (e.g., 40-500 m/z).
-
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST) or a standard run under the same conditions. The molecular ion and characteristic fragment ions provide high confidence in the identification.[16]
-
Visualization: GC-MS Workflow with Derivatization
Caption: GC-MS workflow highlighting the crucial derivatization step.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about a molecule's structure by probing its interaction with electromagnetic radiation.[17] They are indispensable for unambiguous identification and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the gold standard for the structural elucidation of organic molecules.[18][19] It provides unparalleled detail about the molecular skeleton by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The causality for its power lies in its ability to map out the precise chemical environment and connectivity of atoms. The chemical shift of a nucleus indicates its electronic environment, while spin-spin coupling between nuclei reveals which atoms are bonded or in close proximity. For this compound, NMR can definitively distinguish it from its isomers, such as 3- and 4-Acetamidophenol (paracetamol).
Protocol: Structural Elucidation by ¹H and ¹³C NMR
-
Sample Preparation:
-
Data Acquisition:
-
Place the sample in the NMR spectrometer.
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.[18]
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required to achieve a good signal-to-noise ratio.[18]
-
-
Data Interpretation:
-
¹H NMR: Identify signals corresponding to the methyl protons, the aromatic protons, and the exchangeable amide (N-H) and phenolic (O-H) protons. The splitting patterns (multiplicity) of the aromatic signals are key to confirming the ortho-substitution pattern.
-
¹³C NMR: Identify signals for the carbonyl carbon, the methyl carbon, and the six distinct aromatic carbons.
-
Spectral Data Summary
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Phenolic | ~9.35 | Singlet (broad) | -OH |
| Amide | ~9.25 | Singlet | N-H |
| Aromatic | ~7.95 | Doublet of doublets | C-H |
| Aromatic | ~6.95 | Triplet of doublets | C-H |
| Aromatic | ~6.85 | Doublet of doublets | C-H |
| Aromatic | ~6.75 | Triplet of doublets | C-H |
| Methyl | ~2.10 | Singlet | -CH₃ |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) ppm | Assignment |
| Carbonyl | ~169.0 | C=O |
| Aromatic | ~147.5 | C-O |
| Aromatic | ~126.5 | C-N |
| Aromatic | ~123.0 | C-H |
| Aromatic | ~121.0 | C-H |
| Aromatic | ~119.0 | C-H |
| Aromatic | ~116.0 | C-H |
| Methyl | ~24.0 | -CH₃ |
| (Note: Data sourced from BenchChem and may vary slightly based on experimental conditions)[18] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy is a simple, rapid, and cost-effective technique widely used in pharmaceutical analysis for quantitative assays.[17] Its utility is based on the principle that molecules with chromophores (light-absorbing groups), such as the aromatic ring and carbonyl group in this compound, absorb light at specific wavelengths. While not highly specific for identification on its own, it is an excellent tool for quantification once the identity of the substance has been confirmed by other methods. The wavelength of maximum absorbance (λmax) is a key parameter.[17]
Protocol: Quantification by UV-Vis Spectroscopy
-
Preparation of Solutions:
-
Solvent/Blank: Use a solvent that does not absorb in the measurement range, such as a mixture of methanol and water (15:85, v/v).
-
Stock Standard Solution: Prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL) in the chosen solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to create at least five concentration levels that bracket the expected sample concentration.
-
-
Analysis:
-
Wavelength Scan: Scan a standard solution from 200-400 nm against the solvent blank to determine the λmax. For this compound, this is typically around 244 nm.[20]
-
Calibration Curve: Set the spectrophotometer to the determined λmax. Measure the absorbance of each calibration standard. Plot a graph of absorbance versus concentration.
-
Sample Measurement: Prepare the unknown sample in the same solvent, ensuring its concentration falls within the range of the calibration curve. Measure its absorbance.
-
-
Calculation:
-
Determine the concentration of the unknown sample using the linear regression equation (y = mx + c) derived from the calibration curve.
-
Analytical Method Validation
Trustworthiness: Any analytical method intended for use in a regulated environment must be validated. Validation is the process of providing documented evidence that a method is suitable for its intended purpose.[21] This ensures that the results generated are reliable, accurate, and reproducible.[11] The International Council for Harmonisation (ICH) provides guidelines (e.g., Q2(R1)) on how to perform method validation.[22]
Key Validation Parameters
| Parameter | Description | Why It's Important |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).[23] | Ensures that the signal being measured is only from the analyte of interest, preventing false positive results. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12] | Confirms that the method provides a predictable response across a range of concentrations, which is essential for accurate quantification. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Demonstrates that the method is free from systematic error or bias. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at three levels: repeatability, intermediate precision, and reproducibility.[11] | Measures the random error and demonstrates the consistency and reliability of the method. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7] | Defines the sensitivity of the method for detecting trace amounts of the substance. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] | Defines the lower limit of the method for reliable quantitative measurements. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[11] | Provides an indication of its reliability during normal usage and its suitability for transfer between different labs or instruments. |
Visualization: Method Validation Flowchart
Caption: A typical workflow for analytical method validation.
Conclusion
The identification and characterization of this compound can be effectively achieved through a suite of analytical techniques.
-
HPLC-UV stands out as the primary method for routine quality control and quantification due to its robustness, precision, and cost-effectiveness.
-
GC-MS , while requiring a derivatization step, offers superior selectivity and is ideal for confirmatory identity testing and trace-level analysis.
-
NMR Spectroscopy is the definitive tool for unambiguous structural elucidation, essential for reference standard characterization and distinguishing between isomers.
-
UV-Vis Spectroscopy serves as a simple and rapid tool for quantitative analysis in uncomplicated matrices.
The selection of the appropriate method depends on the specific analytical objective, whether it is routine quantification, impurity profiling, or absolute structural confirmation. For all applications within a regulated industry, these methods must be thoroughly validated to ensure data integrity and compliance with global pharmaceutical standards.
References
- LCGC North America. (2014). Validation of Impurity Methods, Part II.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Pharma Tutor. (n.d.). Analytical method validation: A brief review.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Scribd. (n.d.). HPLC Analysis of Acetaminophen.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001859).
- Pharmacognosy Journal. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae.
- Terrific Science. (n.d.). HPLC Determination of Acetaminophen in an Analgesic.
- ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy.
- MDPI. (2024). Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Samples.
- Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- ACS Publications. (n.d.). Analytical Chemistry.
- PubMed Central. (n.d.). Chromatography as Method for Analytical Confirmation of Paracetamol in Postmortem Material.
- World Journal of Pharmaceutical and Life Sciences. (2024). METHOD DEVELOPMENT AND SIMULTANEOUS ESTIMATION OF ACETAMINOPHEN AND IT'S RELATED SUBSTANCE BY LIQUID CHROMATOGRAPHY MASS SPECTROMETRY (LC-MS).
- Frontiers in Chemistry. (2021). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol.
- Oxford Academic. (n.d.). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Journal of Chromatographic Science.
- PubMed Central. (2025). Two chromatographic methods for analyzing paracetamol in spiked human plasma.
- CUTM Courseware. (n.d.). UV-Visible Spectrophotometric Method Development and Validation of Assay of Paracetamol Tablet Formulation.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Acetaminophen.
- International Journal of Trend in Scientific Research and Development. (2018). UV Visible Spectrophotometric Method of Paracetamol Tablet Formulation.
Sources
- 1. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acetaminophen Related Compound C USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 6. This compound | CAS 614-80-2 | LGC Standards [lgcstandards.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. terrificscience.org [terrificscience.org]
- 10. scribd.com [scribd.com]
- 11. wjarr.com [wjarr.com]
- 12. wjpls.org [wjpls.org]
- 13. Chromatography as Method for Analytical Confirmation of Paracetamol in Postmortem Material Together with Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. frontiersin.org [frontiersin.org]
- 16. repository.unar.ac.id [repository.unar.ac.id]
- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. UV-Vis Spectrum of Acetaminophen | SIELC Technologies [sielc.com]
- 21. particle.dk [particle.dk]
- 22. fda.gov [fda.gov]
- 23. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Note: High-Resolution 1H NMR Spectroscopic Analysis of 2-Acetamidophenol for Pharmaceutical Quality Control
Abstract
This application note provides a comprehensive guide to the analysis of 2-Acetamidophenol, a key positional isomer of paracetamol, using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1][2] As a compound with significant anti-inflammatory and anti-arthritic properties, rigorous structural confirmation and purity assessment are paramount in drug development and manufacturing.[1][2] This document outlines the theoretical basis for the ¹H NMR spectrum of this compound, a detailed, field-tested protocol for sample preparation and data acquisition, and a systematic workflow for spectral processing and interpretation. The methodologies presented herein are designed for researchers, scientists, and quality control professionals in the pharmaceutical industry, ensuring reliable and reproducible results for the structural elucidation and verification of this compound.
Introduction
This compound, also known as N-(2-hydroxyphenyl)acetamide, is a structural isomer of the widely used analgesic, acetaminophen (paracetamol).[1][2] Unlike its 4-hydroxy counterpart, this compound exhibits distinct pharmacological properties, including anti-inflammatory, anti-arthritic, and anti-platelet aggregation activities.[1][2] The differentiation and characterization of these isomers are critical for ensuring drug safety and efficacy.
¹H NMR spectroscopy is an unparalleled analytical technique for the unambiguous structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For professionals in drug development and quality assurance, ¹H NMR serves as a definitive tool for identity confirmation, purity analysis, and quantification. This guide establishes an expert-validated protocol for the complete ¹H NMR analysis of this compound.
Theoretical Framework: Predicting the ¹H NMR Spectrum of this compound
The structure of this compound dictates a unique ¹H NMR fingerprint. The molecule possesses an aromatic ring with four distinct protons, an amide proton (NH), a phenolic hydroxyl proton (OH), and a methyl group (CH₃). The ortho-substitution pattern on the benzene ring leads to a complex and informative splitting pattern for the aromatic protons.
-
Aromatic Protons (H-3, H-4, H-5, H-6): These four protons are in different chemical environments and will appear as distinct multiplets in the aromatic region of the spectrum (typically 6.5-8.5 ppm). Their specific chemical shifts and coupling patterns (ortho, meta, and para couplings) are highly diagnostic.
-
Amide Proton (NH): This proton is adjacent to the carbonyl group and its chemical shift is sensitive to solvent, temperature, and concentration. It typically appears as a broad or sharp singlet in the downfield region (often > 8.0 ppm).
-
Hydroxyl Proton (OH): Similar to the amide proton, the phenolic OH signal is exchangeable and its position can vary. It often presents as a broad singlet.
-
Methyl Protons (CH₃): The three equivalent protons of the acetyl methyl group will appear as a sharp singlet in the upfield region of the spectrum (typically around 2.0-2.5 ppm).
Understanding these fundamental assignments is the first step in a robust analysis.
Experimental Protocol: Data Acquisition
This section details a step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound. The causality behind each step is explained to ensure a self-validating experimental system.
Materials and Equipment
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-precision 5 mm NMR tubes
-
Pasteur pipettes and glass wool
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Protocol for Sample Preparation
The quality of the NMR spectrum is profoundly affected by the sample preparation.[3]
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time without causing issues of viscosity or solubility that can broaden spectral lines.[4]
-
Solvent Selection: Use approximately 0.6-0.7 mL of high-purity DMSO-d₆. DMSO-d₆ is an excellent solvent for this compound and its residual proton signal (around 2.50 ppm) does not typically overlap with analyte signals.[5] The use of a deuterated solvent is necessary to avoid a large, overwhelming solvent signal in the ¹H spectrum and to provide a deuterium signal for the spectrometer's lock system.[4]
-
Dissolution: Combine the sample and solvent in a small, clean vial. Vortex the mixture until the solid is completely dissolved. Complete dissolution is critical; suspended particles will distort the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[3]
-
Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube. This step removes any microscopic particulate matter.[3] The final sample depth in the tube should be approximately 4 cm (0.6-0.7 mL).
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.
NMR Instrument Setup and Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.
-
Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆. Perform an automatic or manual shimming procedure to optimize the magnetic field homogeneity across the sample, which is crucial for achieving sharp spectral lines.
-
Acquisition Parameters: Load a standard proton experiment parameter set. Key parameters to verify are:
-
Pulse Program (pulprog): A standard single-pulse experiment (e.g., 'zg30' or 'zg') is appropriate.
-
Spectral Width (sw): A spectral width of at least 12 ppm is recommended to ensure all signals, from the methyl protons to the amide proton, are captured.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds provides good digital resolution.
-
Relaxation Delay (d1): A relaxation delay of 1-5 seconds is generally sufficient for qualitative analysis. For accurate integration (quantitative analysis), a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans (ns): For a sample of this concentration, 8 to 16 scans are typically adequate to achieve an excellent signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.
-
Data Processing and Spectrum Interpretation
Data Processing Workflow
Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum.
-
Fourier Transformation (FT): The FID is converted from a time-domain signal to a frequency-domain spectrum using the Fourier transform algorithm.
-
Phase Correction: The transformed spectrum must be phase-corrected to ensure all peaks are in a pure absorption mode (positive and symmetrical). This can be done manually or automatically.
-
Baseline Correction: A flat baseline is essential for accurate peak integration. Automated baseline correction algorithms are typically applied.
-
Referencing: Calibrate the chemical shift axis. The residual proton signal of DMSO-d₆ should be set to 2.50 ppm.[5]
-
Integration: Integrate the area under each peak. The integral values are proportional to the number of protons giving rise to the signal.
-
Peak Picking: Identify the exact chemical shift (in ppm) of each peak in the spectrum.
¹H NMR Spectrum Analysis of this compound
The following table summarizes the expected ¹H NMR spectral data for this compound in DMSO-d₆. The proton numbering corresponds to the IUPAC nomenclature for the phenyl ring.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~7.95 | Doublet of doublets (dd) | ~7.8, 1.5 | 1H |
| NH | ~9.65 | Singlet (broad) | - | 1H |
| OH | ~9.45 | Singlet (broad) | - | 1H |
| H-3 | ~7.05 | Doublet of doublets (dd) | ~8.0, 1.5 | 1H |
| H-4 | ~6.95 | Triplet of doublets (td) | ~7.8, 1.5 | 1H |
| H-5 | ~6.85 | Triplet of doublets (td) | ~7.8, 1.5 | 1H |
| CH₃ | ~2.10 | Singlet | - | 3H |
Note: Chemical shifts and coupling constants are approximate and can be influenced by concentration, temperature, and the specific spectrometer used. Data is based on typical values found for similar structures and predicted spectra.
Interpretation of the Spectrum:
-
The CH₃ group at ~2.10 ppm integrates to 3 protons and appears as a sharp singlet, as there are no adjacent protons to couple with.
-
The four aromatic protons between ~6.85 and ~7.95 ppm each integrate to 1H, confirming the disubstituted pattern. Their complex splitting (doublets and triplets of doublets) arises from mutual ortho (~7-8 Hz) and meta (~1.5 Hz) couplings.
-
The two broad singlets at ~9.65 and ~9.45 ppm correspond to the NH and OH protons, respectively. Their broadness is due to chemical exchange and quadrupole effects from the adjacent nitrogen atom. These signals can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the NH and OH peaks will disappear due to proton-deuterium exchange.
Workflow Visualization
The following diagram illustrates the complete workflow from sample preparation to final data analysis.
Caption: Workflow for ¹H NMR Analysis of this compound.
Conclusion
This application note provides an authoritative and detailed protocol for the ¹H NMR analysis of this compound. By following the outlined procedures for sample preparation, data acquisition, and processing, researchers and quality control analysts can reliably obtain high-quality spectra for structural verification and purity assessment. The provided spectral interpretation serves as a benchmark for confirming the identity of this compound, ensuring the integrity of this pharmacologically important compound.
References
- University of California, Davis.
- The Royal Society of Chemistry. "1H NMR (DMSO-d6)." The Royal Society of Chemistry. [Link]
- Human Metabolome Database. "1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001859)." HMDB. [Link]
- Iowa State University. "NMR Sample Preparation.
- PubChem. "this compound.
Sources
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0240542) [hmdb.ca]
- 2. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(614-80-2) 1H NMR spectrum [chemicalbook.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001859) [hmdb.ca]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, D2O, experimental) (HMDB0031645) [hmdb.ca]
Application Note: Elucidation of the Mass Spectrometric Fragmentation Pattern of 2-Acetamidophenol
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 2-Acetamidophenol (N-(2-hydroxyphenyl)acetamide), a significant positional isomer of the widely used analgesic, paracetamol.[1] Understanding the fragmentation pattern is critical for unambiguous identification and quantification in complex matrices such as biological fluids and pharmaceutical formulations.[2] This document details the characteristic fragmentation pathways under both Electron Ionization (EI) and Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI), providing field-proven protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a member of the acetamide and phenol classes of organic compounds.[1] As a positional isomer of paracetamol (4-acetamidophenol), it possesses distinct pharmacological properties, including anti-inflammatory and anti-platelet aggregation activities.[1] Its structural similarity to paracetamol necessitates robust analytical methods capable of differentiating between the isomers. Mass spectrometry (MS), coupled with chromatographic separation, serves as a definitive tool for this purpose, offering high sensitivity and structural specificity.[2][3]
The fragmentation of a molecule within a mass spectrometer is not random; it follows predictable chemical pathways governed by the molecule's structure and the ionization energy applied.[4] By analyzing the resulting fragment ions, a unique "mass spectral fingerprint" can be established. This note will elucidate these fingerprints for this compound under two common ionization regimes.
General Analytical Workflow
The reliable analysis of this compound hinges on a systematic workflow, from sample preparation to data interpretation. The process ensures that the analyte is introduced into the mass spectrometer in a suitable form and that the instrument is calibrated to produce accurate and reproducible data.
Caption: General workflow for the mass spectrometric analysis of this compound.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) Analysis
GC-MS with Electron Ionization is a classic and robust method for analyzing volatile and thermally stable small molecules. For compounds like this compound, derivatization is often employed to increase volatility and improve chromatographic peak shape.[2]
Experimental Protocol: GC-EI-MS
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or ethyl acetate.
-
Create a series of working standards (e.g., 1-100 µg/mL) by serial dilution of the stock solution.
-
-
Sample Preparation (Derivatization):
-
Evaporate 100 µL of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Cool to room temperature before injection.
-
-
Instrumental Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL (Splitless mode).
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).[5]
-
Ionization Energy: 70 eV.[5]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.[5]
-
EI Fragmentation Pathway
Under EI conditions, the high energy (70 eV) causes the molecule to ionize by losing an electron, forming a radical cation known as the molecular ion (M•+).[4] This ion is energetically unstable and undergoes extensive fragmentation. For this compound (MW: 151.16), the molecular ion appears at m/z 151 .[1]
The primary fragmentation involves the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) via a rearrangement, leading to the formation of the 2-aminophenol radical cation. This fragment is typically the base peak at m/z 109 .[1][6] Another characteristic fragment is the acetyl cation ([CH₃CO]⁺) at m/z 43 , resulting from the cleavage of the amide C-N bond.[7]
Caption: Proposed EI fragmentation pathway for this compound.
| m/z | Proposed Ion Structure | Formula | Comments |
| 151 | Molecular Ion [M]•+ | [C₈H₉NO₂]•+ | Represents the intact ionized molecule. |
| 109 | 2-Aminophenol radical cation | [C₆H₇NO]•+ | Base Peak . Formed by loss of neutral ketene (42 Da).[1] |
| 43 | Acetyl cation | [C₂H₃O]+ | Characteristic fragment from acetylated compounds. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS with ESI is the preferred method for analyzing polar, non-volatile compounds in complex matrices due to its high selectivity and sensitivity. It does not typically require derivatization.[8]
Experimental Protocol: LC-ESI-MS/MS
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare working standards and samples by diluting with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
For biological samples, a protein precipitation step (e.g., adding 3 parts cold acetonitrile to 1 part plasma) followed by centrifugation is recommended.[2]
-
-
Instrumental Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2][3]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B held for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[8]
-
Capillary Voltage: 3.5 - 4.5 kV.[8]
-
Source Temperature: 400 - 500°C.
-
Nebulizer Gas: 30-40 psi.[8]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
ESI-MS/MS Fragmentation Pathway
In positive mode ESI, this compound readily forms the protonated molecule, [M+H]⁺, at m/z 152 .[3][9] This even-electron ion is relatively stable and serves as the precursor ion for MS/MS analysis.[10]
Upon Collision-Induced Dissociation (CID), the most facile and characteristic fragmentation is the neutral loss of ketene (CH₂=C=O, 42 Da) from the amide group.[11][12] This produces the protonated 2-aminophenol fragment ion at m/z 110 , which is typically the most abundant product ion and ideal for quantification in MRM assays.[9][11] Further fragmentation can lead to the ion at m/z 93 through the loss of ammonia (NH₃) from the m/z 110 fragment.[9]
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Transition | Use Case |
| 152 | 110 | 42 (CH₂=C=O) | [C₈H₁₀NO₂]⁺ → [C₆H₈NO]⁺ | Primary Quantifier . Highly specific and abundant.[9][11] |
| 152 | 93 | 59 (CH₃CNO) | [C₈H₁₀NO₂]⁺ → [C₆H₅O]⁺ | Qualifier . Confirms identity. |
Conclusion
This compound exhibits distinct and predictable fragmentation patterns under both EI and ESI conditions, enabling its confident identification and differentiation from its isomers.
-
Under EI-MS: The key identifiers are the molecular ion at m/z 151 and the base peak at m/z 109, corresponding to the loss of ketene.
-
Under ESI-MS/MS: The characteristic transition is the fragmentation of the protonated molecule (m/z 152) to the primary product ion (m/z 110), also via the loss of ketene.
These fragmentation pathways provide the basis for developing robust and specific analytical methods for research, quality control, and metabolic studies. The protocols and data presented herein serve as a validated starting point for scientists working with this compound.
References
- Spectroscopic Analysis of this compound: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.
- Application Notes: Analytical Methods for the Detection of this compound in Biological Fluids. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX5s_2nPXAZ8L5HHx1K7zHM-98sjOt4Hb5z2wuOedP9AzxFRTxyG9oMMqoPxa_O9uIYXRsKzzwSQquUTBLgyyEc4591sW82RkfE1hL7X-ZYyvp3kCrgVfTUCq2t7BGU11f_tWO8fmISU-5OR5Ujvt2aMmnb-AC64AotCvP_orOFwZxpc170Z3cO3Y0YO2C-h71oSZ48UY0E1jPaJBgDQVS80GHJvFpuvqdjNbdiOW4BfinS66M23zVNBUAvIZfWQ==]
- Fast Determination of Ingredients in Solid Pharmaceuticals by Microwave-Enhanced In-Source Decay of Microwave Plasma Torch Mass Spectrometry. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5476594/]
- The Type Fragmentation Patterns Confirmed Acetaminophen By Using Liquid Chromatography-Mass Spectroscopy (LCMS) From Herbal Medicine. Pusat Jurnal UIN Ar-Raniry. [URL: https://jurnal.ar-raniry.ac.id/index.php/alkimiya/article/view/10046]
- This compound | C8H9NO2 | CID 11972. PubChem, National Institutes of Health (NIH). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11972]
- Paracetamol Analysis using HPLC laboratory report.docx. Zenodo. [URL: https://zenodo.org/records/10041214]
- Paracetamol fragment at 109 of mass spectrum. Reddit r/chemhelp. [URL: https://www.reddit.
- Degradation of Paracetamol by TiO2/UV System: An Approach Based on a Combined Use of Spectroscopic and Chromatographic Analyses. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Degradation-of-Paracetamol-by-TiO2-UV-System%3A-An-a-Andreozzi-Canterino/87e14f24f114c0003889012354c418721c56f70a]
- Mass Spectra - Fragmentation Patterns. Chemguide. [URL: https://www.chemguide.co.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5016202/]
- CHAPTER 2 Fragmentation and Interpretation of Spectra. Michigan State University. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm]
- Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058459/]
- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [URL: https://scienceready.com.
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6409819/]
- EI-MS mass fragmentation pattern of 2. ResearchGate. [URL: https://www.researchgate.
- Interpretation Mass spectral interpretation is not a trivial process. University of Arizona. [URL: https://www.lpl.arizona.
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [URL: https://egyankosh.ac.in/bitstream/123456789/102830/1/Unit-13.pdf]
Sources
- 1. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jurnal.ar-raniry.ac.id [jurnal.ar-raniry.ac.id]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. asdlib.org [asdlib.org]
- 8. zenodo.org [zenodo.org]
- 9. Fast Determination of Ingredients in Solid Pharmaceuticals by Microwave-Enhanced In-Source Decay of Microwave Plasma Torch Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of 2-Acetamidophenol in Pharmaceutical Samples Using a Validated HPLC-UV Method
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2-Acetamidophenol. As a known impurity and metabolite of Acetaminophen (Paracetamol), accurate determination of this compound is critical for quality control in pharmaceutical manufacturing and for pharmacokinetic studies.[1][2][3] This document provides a comprehensive, step-by-step protocol, from sample preparation to data analysis, and includes a full validation summary according to the International Council for Harmonisation (ICH) guidelines to ensure method reliability, accuracy, and precision.[4][5][6][7][8] The described isocratic reversed-phase HPLC method with UV detection is demonstrated to be specific, linear, accurate, and precise for its intended purpose.
Introduction
This compound, also known as N-(2-hydroxyphenyl)acetamide, is a positional isomer of the widely used analgesic and antipyretic drug, Acetaminophen (4-Acetamidophenol).[9] It is recognized as an impurity in the synthesis of Acetaminophen and can also be a metabolite.[1][3] Due to its potential impact on the safety and efficacy of the final drug product, regulatory bodies require strict control over the levels of such impurities. Consequently, a reliable and validated analytical method for the quantification of this compound is essential for pharmaceutical quality assurance and research.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in complex mixtures, making it an ideal choice for analyzing pharmaceutical ingredients and their impurities.[10] This application note details a reversed-phase HPLC method coupled with UV detection, which offers a cost-effective and accessible approach for routine analysis in a quality control setting.[2]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1][9] |
| Melting Point | 205-210 °C | [1][11] |
| pKa | 9.35 ± 0.35 | [1][11] |
| Solubility | Slightly soluble in Methanol and DMSO. Soluble in hot water and ethanol. | [1][3][11] |
| UV λmax | ~245 nm | [2] |
The weakly acidic nature (pKa ≈ 9.35) and the UV absorbance maximum around 245 nm are key parameters that inform the selection of the mobile phase pH and the detector wavelength, respectively.
Experimental
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a UV/Vis detector.
| Parameter | Condition | Rationale |
| HPLC System | Standard HPLC with UV/PDA detector | Provides the necessary sensitivity and selectivity for routine analysis.[2] |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 columns are widely used for reversed-phase chromatography, offering good retention for moderately polar compounds like this compound.[2] |
| Mobile Phase | 20mM Potassium Phosphate Buffer (pH 3.5) : Acetonitrile (85:15, v/v) | The acidic pH ensures that this compound is in its neutral form, promoting better retention and peak shape on a reversed-phase column. The acetonitrile concentration is optimized for an appropriate retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.[2] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 245 nm | This wavelength is near the absorbance maximum of this compound, ensuring high sensitivity.[2] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Run Time | ~10 minutes | Allows for adequate separation from potential impurities and a timely analysis.[2] |
Reagents and Standard Preparation
-
Reagents: Acetonitrile (HPLC grade), Potassium Phosphate Monobasic (KH₂PO₄), Phosphoric Acid (H₃PO₄), and Water (HPLC grade).
-
Preparation of 20mM Phosphate Buffer (pH 3.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.5 using phosphoric acid.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation (for a Tablet Formulation)
-
Weigh and finely powder 20 tablets to obtain a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to 100 mg of the active pharmaceutical ingredient (API).
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of this compound.[12]
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration curve range.
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines.[7][8]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo solution (containing all tablet excipients except the API), and a sample spiked with this compound. No interfering peaks were observed at the retention time of this compound in the blank and placebo chromatograms.
Linearity and Range
The linearity of the method was determined by analyzing six concentrations of this compound ranging from 1 µg/mL to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 45872x + 1234 |
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | % Recovery (Mean ± SD, n=3) | Acceptance Criteria |
| 80% | 99.5 ± 0.8% | 98.0 - 102.0% |
| 100% | 100.2 ± 0.5% | 98.0 - 102.0% |
| 120% | 100.8 ± 0.7% | 98.0 - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate samples were prepared and analyzed on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day.
| Precision Level | %RSD (n=6) | Acceptance Criteria |
| Repeatability | 0.9% | ≤ 2.0% |
| Intermediate Precision | 1.2% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.2 µg/mL
-
LOQ: 0.6 µg/mL
The LOQ was experimentally verified to have acceptable precision and accuracy.
Robustness
The robustness of the method was assessed by making deliberate small variations in the method parameters.
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | No significant change |
| Mobile Phase Composition | ± 2% Acetonitrile | No significant change |
| Column Temperature | ± 2 °C | No significant change |
| pH of Buffer | ± 0.2 units | No significant change |
Workflow Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Key parameters for HPLC method validation as per ICH guidelines.
Conclusion
The HPLC-UV method described in this application note is a simple, rapid, and reliable approach for the quantification of this compound. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. This validated method is well-suited for routine quality control analysis of this compound in pharmaceutical formulations and can be readily implemented in analytical laboratories.
References
- LookChem. This compound. [Link]
- PubChem - NIH. This compound | C8H9NO2 | CID 11972. [Link]
- Pharmaguideline.
- AMSbiopharma.
- Pharma Talks. Understanding ICH Q2(R2)
- ICH. Validation of Analytical Procedures Q2(R2). [Link]
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- Google Patents. CN105755063A - Synthetic method of this compound.
- IJRPR.
- ResearchGate. (PDF) HPLC Method for Qualitative Analysis of Acetaminophen in Pharmaceutical Painkillers (Paracetamol, Panadol, and Saridon)
- ResearchGate. Absorption spectrum of 4-acetamidophenol. [Link]
- SciELO.
- Terrific Science. HPLC Determination of Acetaminophen in an Analgesic. [Link]
- IJCPS. Quantitative Determination of Acetaminophen in the Tablet Dosage Forms by RP-HPLC Method Without Using Buffers. [Link]
- Waters Corporation. Modernization of the Acetaminophen USP Monograph Gradient HPLC Method for Impurities using USP <621> Guidelines and MaxPeak™ Premier HPS Technology. [Link]
- SIELC Technologies. UV-Vis Spectrum of Acetaminophen. [Link]
- Oxford Academic.
- Oriental Journal of Chemistry. Development and Validation of A UV Spectroscopic Method for Analysis of Paracetamol in Bulk Powder and Tablet. [Link]
- International Journal of Research in Pharmacy and Allied Science. Simultaneous UV Spectrophotometric Analysis of Paracetamol and Ibuprofen in an Ethanol–NaoH Solvent System. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 614-80-2 [chemicalbook.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound CAS#: 614-80-2 [m.chemicalbook.com]
- 12. jchr.org [jchr.org]
Application Notes & Protocols: 2-Acetamidophenol as a Versatile Starting Material in Organic Synthesis
Foreword: The Untapped Potential of an Isomer
In the vast landscape of organic synthesis, N-(2-hydroxyphenyl)acetamide, or 2-Acetamidophenol, presents itself as a molecule of significant synthetic utility. While often overshadowed by its well-known para-isomer, acetaminophen (paracetamol), the unique ortho-positioning of its hydroxyl and acetamido groups imparts distinct reactivity and opens pathways to a diverse array of chemical entities.[1] This guide moves beyond a simple recitation of procedures to provide a deep, mechanistically-grounded understanding of how to leverage this compound's functionalities. We will explore its application in Williamson ether synthesis, electrophilic aromatic substitution, and as a precursor for azo dyes and advanced polymer systems. Each protocol is designed as a self-validating system, providing not just the steps, but the scientific rationale that underpins them.
Strategic Activation of the Phenolic Hydroxyl: The Williamson Ether Synthesis
The phenolic hydroxyl group of this compound is a prime site for nucleophilic attack after deprotonation. The Williamson ether synthesis remains the most robust and widely used method for preparing asymmetrical ethers from phenols.[2] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ, acts as the nucleophile.
Mechanistic Rationale
The process involves two key steps:
-
Deprotonation: The acidic proton of the phenolic hydroxyl group is abstracted by a base to form a highly nucleophilic phenoxide anion. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium carbonate (K₂CO₃) rather than requiring potent, hazardous bases like sodium hydride (NaH).[3]
-
Nucleophilic Substitution (SN2): The generated phenoxide attacks a primary alkyl halide, displacing the halide and forming the ether linkage.[4] The choice of a primary halide is critical to favor the SN2 pathway and minimize competing elimination reactions (E2) that are prevalent with secondary or tertiary halides.
The workflow for this synthesis is depicted below.
Caption: Workflow for Williamson Ether Synthesis using this compound.
Protocol: Synthesis of 2-Ethoxyacetanilide
This protocol details the synthesis of an exemplary ether from this compound.
Table 1: Reagents and Reaction Parameters
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| This compound | 151.16 | 1.51 g | 10.0 | Starting Material |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 | Base |
| Ethyl Iodide (C₂H₅I) | 155.97 | 1.1 mL (2.17 g) | 13.9 | Alkylating Agent |
| Acetone | 58.08 | 30 mL | - | Solvent |
| Reaction Conditions | ||||
| Temperature | - | Reflux (~56°C) | - | - |
| Time | - | 4-6 hours | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.51 g) and finely pulverized anhydrous potassium carbonate (2.07 g).[5]
-
Solvent Addition: Add 30 mL of acetone to the flask. The acetone serves as a polar aprotic solvent, which is ideal for SN2 reactions.
-
Reagent Addition: Carefully add ethyl iodide (1.1 mL) to the suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux with vigorous stirring for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KI). Wash the salts with a small amount of fresh acetone.
-
Solvent Removal: Combine the filtrate and washings. Remove the acetone using a rotary evaporator to yield the crude product.
-
Purification & Validation: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The purity of the final product should be assessed by measuring its melting point and characterized using FTIR (disappearance of the broad phenolic O-H stretch) and ¹H NMR spectroscopy.
Leveraging the Amine Functionality: Azo Dye Synthesis
This compound is a valuable precursor for azo dyes, which are characterized by the −N=N− chromophore.[6] The synthesis is a two-stage process that first requires the deprotection (hydrolysis) of the acetamido group to reveal the primary aromatic amine.
Mechanistic Rationale
-
Hydrolysis: The amide bond is cleaved under acidic conditions to yield 2-aminophenol hydrochloride. This step is essential as the diazotization reaction requires a free primary amino group.[6]
-
Diazotization: The resulting 2-aminophenol is treated with a cold, acidic solution of sodium nitrite (NaNO₂). This generates nitrous acid (HONO) in situ, which reacts with the amine to form a highly reactive diazonium salt. This reaction must be performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing and undesirably forming a phenol.[6]
-
Azo Coupling: The diazonium salt, a weak electrophile, then undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as β-naphthol. The coupling typically occurs at the para-position of the activating group on the coupling agent.[6]
Caption: General workflow for the synthesis of an azo dye from this compound.
Protocol: Synthesis of 1-((2-hydroxyphenyl)azo)-2-naphthol
This protocol details the synthesis of a representative azo dye.[6]
Table 2: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Role |
| This compound | 151.16 | 1.51 g (0.01 mol) | Starting Material |
| 3 M Hydrochloric Acid (HCl) | 36.46 | 20 mL | Hydrolysis/Diazotization |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.70 g (0.01 mol) | Diazotizing Agent |
| β-Naphthol | 144.17 | 1.44 g (0.01 mol) | Coupling Component |
| 10% Sodium Hydroxide (NaOH) | 40.00 | 15 mL | Solvent for Coupler |
| Ice Bath | - | As needed | Temperature Control |
Step-by-Step Methodology:
-
Hydrolysis: In a 100 mL beaker, combine this compound (1.51 g) with 20 mL of 3 M HCl. Heat the mixture gently with stirring until all the solid dissolves, forming a solution of 2-aminophenol hydrochloride. Cool the solution to room temperature.[6]
-
Preparation for Diazotization: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring.
-
Diazotization: In a separate beaker, dissolve sodium nitrite (0.7 g) in 5 mL of cold water. Add this solution dropwise to the cold 2-aminophenol hydrochloride solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is nearly instantaneous.
-
Coupling Solution: In another 250 mL beaker, dissolve β-naphthol (1.44 g) in 15 mL of 10% aqueous NaOH. Cool this solution in the ice bath.[6]
-
Azo Coupling: Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold β-naphthol solution. A brightly colored precipitate should form immediately.[6]
-
Completion and Isolation: Continue to stir the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion. Isolate the solid dye product by vacuum filtration using a Buchner funnel.
-
Purification & Validation: Wash the precipitate with cold water to remove any unreacted salts. The product can be recrystallized from ethanol or glacial acetic acid. The final product should be characterized by its melting point and UV-Vis spectroscopy to confirm the presence of the azo chromophore.
Directing Effects in Electrophilic Aromatic Substitution: Nitration
The aromatic ring of this compound is activated towards electrophilic aromatic substitution. The acetamido group is a moderately activating ortho-, para-director, and it sterically hinders one of the ortho positions. The hydroxyl group is a strongly activating ortho-, para-director. The combination of these two groups makes regioselective substitution possible. Nitration is a fundamental transformation for introducing a nitro group, a versatile functional group that can be reduced to an amine or used in other transformations.[7]
Mechanistic Rationale & Regioselectivity
The nitration of aromatic compounds typically proceeds via electrophilic aromatic substitution. A nitrating mixture, commonly a combination of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.
The acetamido group (-NHCOCH₃) and the hydroxyl group (-OH) both direct incoming electrophiles to the ortho and para positions. In this compound, the positions are:
-
Position 3: ortho to -OH, meta to -NHCOCH₃
-
Position 4: para to -OH, meta to -NHCOCH₃
-
Position 5: meta to -OH, para to -NHCOCH₃
-
Position 6: ortho to -NHCOCH₃, meta to -OH
The powerful directing effect of the -OH group favors substitution at positions 4 and 6 (relative to the -OH). The -NHCOCH₃ group directs to positions 4 and 6 (relative to the -NHCOCH₃). The combined effect and sterics will strongly influence the final product distribution, often leading to a major product. The acetylation of the amine is crucial as a free amino group would be oxidized by nitric acid.[8]
Caption: Mechanism of Electrophilic Aromatic Nitration of this compound.
Protocol: Synthesis of Nitro-2-acetamidophenol
This protocol is adapted from general nitration procedures for activated aromatic rings.[8]
Table 3: Reagents and Reaction Parameters
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Role |
| This compound | 151.16 | 1.51 g (0.01 mol) | Starting Material |
| Glacial Acetic Acid | 60.05 | 10 mL | Solvent |
| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | 5 mL | Catalyst |
| Conc. Nitric Acid (HNO₃) | 63.01 | 1 mL | Nitrating Agent |
| Reaction Conditions | |||
| Temperature | - | < 10°C | - |
| Time | - | 1-2 hours | - |
Step-by-Step Methodology:
-
Dissolution: In a 100 mL flask, dissolve this compound (1.51 g) in 10 mL of glacial acetic acid. Cool the solution in an ice bath to below 10°C.
-
Acid Addition: Slowly and carefully add 5 mL of concentrated sulfuric acid to the stirred solution, keeping the temperature below 10°C.
-
Nitration: Prepare the nitrating mixture by cautiously adding 1 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid in a separate, cooled test tube.
-
Reaction: Add the nitrating mixture dropwise to the cold this compound solution over 20-30 minutes. Use a thermometer to ensure the temperature does not rise above 10°C.
-
Stirring: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour.
-
Quenching & Precipitation: Pour the reaction mixture slowly onto 100 g of crushed ice in a beaker. The product should precipitate out as a solid.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with ice-cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from an appropriate solvent like ethanol.
-
Validation: The final product's identity and regiochemistry should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and FTIR).
Applications in Materials Science
This compound and its primary amine derivative, 2-aminophenol, are valuable monomers for creating high-performance polymers.[9]
-
Polyamides: After hydrolysis to 2-aminophenol, the molecule possesses two distinct functional groups (amine and phenol) that can participate in polycondensation reactions with diacyl chlorides to form aromatic polyamides with unique solubility and thermal properties.[9]
-
Benzoxazine Resins: The phenolic part of this compound can react with a primary amine and formaldehyde in a Mannich-type condensation to form a benzoxazine monomer. These monomers can then be thermally cured to produce highly cross-linked polybenzoxazine networks, known for their excellent thermal stability and mechanical properties.[9]
Caption: Synthetic routes from this compound to polymer systems.
References
- BenchChem. (2025). Application Notes and Protocols: this compound in Azo Dye Synthesis. BenchChem.
- BenchChem. (2025). An In-Depth Technical Guide to the Mechanism of Action of this compound in Biological Systems. BenchChem.
- BenchChem. (2025). Application of this compound in Materials Science: Detailed Application Notes and Protocols. BenchChem.
- Edubirdie. (n.d.). Williamson Ether Synthesis. Edubirdie.
- Unknown. (n.d.). Williamson Ether Synthesis.
- Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Chem-Station.
- BenchChem. (2025). Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid. BenchChem.
- Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Patel, S. S., Patel, D. B., & Patel, H. D. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect, 6, 1337-1356.
Sources
- 1. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Protocols for Aromatic Nitration: A Review [ouci.dntb.gov.ua]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Experimental Protocol for Testing 2-Acetamidophenol Anti-inflammatory Activity
APLICATION NOTE & PROTOCOL GUIDE
Abstract
This application note provides a comprehensive, multi-faceted experimental guide for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory properties of 2-Acetamidophenol. While its isomer, paracetamol (4-Acetamidophenol), is widely known for its analgesic and antipyretic effects with weak peripheral anti-inflammatory action, this compound presents a distinct profile that warrants thorough investigation.[1][2] This guide moves beyond a simple listing of procedures, delving into the mechanistic rationale behind each experimental choice. We present a logical workflow, beginning with targeted in vitro enzymatic and cell-based assays to dissect molecular mechanisms, followed by a well-established in vivo model to assess physiological efficacy. The protocols are designed to be self-validating, incorporating appropriate controls and clear data analysis pathways to ensure the generation of robust and reproducible results.
Introduction: The Scientific Rationale
Inflammation is a complex biological response involving a cascade of molecular and cellular events.[3] A key pathway in this process is the conversion of arachidonic acid into prostaglandins (PGs), potent lipid mediators of inflammation, pain, and fever.[4][5] This conversion is catalyzed by cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2.[4] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1] Therefore, inhibition of COX-2 is a primary target for anti-inflammatory drugs.[6]
This compound, also known as paracetamol, is thought to exert its primary effects through the central nervous system, with a complex and not fully elucidated mechanism.[1] Some evidence suggests it may act as a selective inhibitor of a COX-1 variant (often called COX-3), though a functional version in humans is not confirmed.[1] Another prominent theory is that its anti-inflammatory action is limited in the periphery due to the high concentration of peroxides at inflammation sites, which counteract its inhibitory effect on COX enzymes.[1][7] Furthermore, its metabolite, AM404, may contribute to its effects via the endocannabinoid system.[1][8]
Given this nuanced background, a robust evaluation of this compound requires a multi-pronged approach. This guide will detail protocols to:
-
Directly measure the inhibitory effect on COX-2 activity using a cell-free enzymatic assay.
-
Assess the impact on pro-inflammatory signaling in a cellular context by quantifying key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
-
Evaluate the overall anti-inflammatory effect in a living organism using the carrageenan-induced paw edema model, a standard for acute inflammation.[9][10]
This structured approach allows for a comprehensive understanding, from molecular interaction to physiological response.
Mechanistic Pathway Overview
To contextualize the experimental protocols, it is crucial to understand the key signaling pathways involved in inflammation that we aim to probe.
Prostaglandin E2 (PGE2) Synthesis Pathway
The production of PGE2, a principal mediator of inflammation, is a multi-step enzymatic process.[4][11] It begins with the release of arachidonic acid from membrane phospholipids, which is then converted by COX enzymes into the unstable intermediate PGH2.[5][12] Finally, prostaglandin E synthases (PGES) isomerize PGH2 into the active PGE2.[4][12] Our in vitro assays will target key points in this pathway.
Caption: Simplified Prostaglandin E2 (PGE2) synthesis pathway and the hypothesized target of this compound.
NF-κB Inflammatory Signaling in Macrophages
Macrophages are key innate immune cells that, when activated by stimuli like bacterial lipopolysaccharide (LPS), trigger a signaling cascade leading to the production of pro-inflammatory cytokines.[13] A central regulator of this response is the transcription factor NF-κB.[14][15] In resting cells, NF-κB is held inactive in the cytoplasm. Upon LPS stimulation, a cascade leads to the activation of the IKK complex, which phosphorylates the inhibitory protein IκBα, targeting it for degradation.[16][17] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6.[14][18]
Caption: Overview of the LPS-induced NF-κB signaling pathway in macrophages.
Part I: In Vitro Mechanistic Evaluation
The initial phase of testing focuses on dissecting the specific molecular interactions of this compound. We will use a cell-free enzymatic assay and a cell-based inflammatory model.
COX-2 Inhibitor Screening Assay (Fluorometric)
Principle: This assay directly measures the enzymatic activity of purified human recombinant COX-2. The enzyme converts arachidonic acid to Prostaglandin G2 (PGG2). A fluorescent probe is used to detect the peroxidase activity of COX, which is a component of the PGG2 production process.[19] A decrease in the rate of fluorescence generation in the presence of this compound indicates inhibition of COX-2 activity.
Protocol: This protocol is adapted from commercially available COX-2 inhibitor screening kits.[19]
-
Reagent Preparation:
-
Prepare COX Assay Buffer as per the kit instructions.
-
Reconstitute human recombinant COX-2 enzyme in sterile water and keep on ice. Aliquot for single use to avoid freeze-thaw cycles.
-
Prepare the COX Probe and Cofactor solutions in DMSO or assay buffer as specified.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations (e.g., 0.1 µM to 1000 µM).
-
Prepare a positive control inhibitor solution (e.g., Celecoxib).[19]
-
Prepare the Arachidonic Acid substrate solution immediately before use.
-
-
Assay Plate Setup (96-well white opaque plate):
-
Test Wells: Add 10 µL of each this compound dilution.
-
Positive Control Wells: Add 10 µL of the Celecoxib solution.
-
Enzyme Control (100% Activity) Wells: Add 10 µL of the solvent (e.g., DMSO).
-
Background Control Wells: No enzyme will be added initially.
-
-
Reaction Mix Preparation:
-
Prepare a master Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of wells required.
-
Add 80 µL of the Reaction Mix to all wells except the Background Control.
-
Add 10 µL of the reconstituted COX-2 enzyme to all wells except the Background Control. For the background well, add 10 µL of assay buffer.
-
-
Incubation:
-
Incubate the plate at 25°C for 10 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Immediately begin kinetic measurement of fluorescence using a plate reader (Excitation/Emission = 535/587 nm) at 25°C for 5-10 minutes.[19]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the average slope of the Background Control from all other wells.
-
Calculate the percent inhibition for each concentration of this compound:
-
% Inhibition = ((Slope_EC - Slope_Test) / Slope_EC) * 100
-
Where Slope_EC is the slope of the Enzyme Control and Slope_Test is the slope of the well with this compound.
-
-
Plot the % Inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
| Compound | Concentration (µM) | Fluorescence Rate (RFU/min) | % Inhibition | IC50 (µM) |
| Enzyme Control | 0 | 512.4 | 0% | N/A |
| This compound | 1 | 488.1 | 4.7% | \multirow{5}{*}{~150.2} |
| 10 | 410.5 | 19.9% | ||
| 50 | 322.8 | 37.0% | ||
| 100 | 271.6 | 47.0% | ||
| 500 | 118.9 | 76.8% | ||
| Celecoxib (Control) | 1 | 85.3 | 83.4% | ~0.45[19] |
| Table 1: Hypothetical data for COX-2 inhibition by this compound. |
Cytokine and PGE2 Quantification in LPS-Stimulated Macrophages
Principle: This cell-based assay evaluates the ability of this compound to suppress the production of key pro-inflammatory mediators (TNF-α, IL-6, and PGE2) in an inflammatory environment. Mouse macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS, a component of gram-negative bacteria, to mimic an inflammatory response.[13][20] The levels of secreted cytokines and PGE2 in the cell culture supernatant are then quantified using Enzyme-Linked Immunosorbent Assays (ELISA).
Protocol: This protocol is a standard method for assessing inflammatory responses in macrophages.[13][21]
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in 24-well plates at a density of 4 x 10^5 cells/mL and allow them to adhere for 24 hours.[20]
-
-
Treatment:
-
Remove the old media.
-
Add fresh media containing various concentrations of this compound (e.g., 10, 50, 100 µM) or a vehicle control (e.g., DMSO). Pre-incubate the cells with the compound for 1 hour.[20]
-
Add LPS to the wells to a final concentration of 100 ng/mL to induce inflammation (except for the unstimulated control wells).[13]
-
-
Incubation:
-
Supernatant Collection:
-
After incubation, centrifuge the plates to pellet any detached cells.
-
Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
-
Quantification (ELISA):
-
Quantify the concentrations of TNF-α, IL-6, and PGE2 in the collected supernatants using commercially available ELISA kits. Follow the manufacturer's protocol precisely for each kit.[22][23]
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by detection antibodies and a substrate to produce a colorimetric signal that is proportional to the amount of analyte. Read the absorbance on a microplate reader.
-
Data Analysis:
-
Generate a standard curve for each analyte (TNF-α, IL-6, PGE2) using the provided standards.
-
Use the standard curve to calculate the concentration of each analyte in the experimental samples.
-
Calculate the percentage reduction in mediator production for each concentration of this compound compared to the LPS-only treated group.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | PGE2 (pg/mL) |
| Unstimulated Control | 45.2 ± 5.1 | 28.9 ± 3.4 | 15.7 ± 2.1 |
| LPS (100 ng/mL) | 3580.1 ± 210.6 | 2150.5 ± 155.8 | 450.3 ± 35.2 |
| LPS + 2-AAP (10 µM) | 3150.4 ± 180.2 | 1995.1 ± 140.1 | 398.6 ± 28.9 |
| LPS + 2-AAP (50 µM) | 2240.7 ± 155.9 | 1480.3 ± 110.5 | 275.1 ± 21.7* |
| LPS + 2-AAP (100 µM) | 1560.2 ± 112.4 | 980.6 ± 85.3 | 180.4 ± 15.6** |
| LPS + Dex (1 µM) | 650.8 ± 55.1 | 410.2 ± 41.8 | 95.2 ± 9.8*** |
| Table 2: Hypothetical data for cytokine and PGE2 production in LPS-stimulated RAW 264.7 cells. Data are presented as Mean ± SD. Dexamethasone (Dex) is used as a positive control. *p<0.05, **p<0.01, ***p<0.001 vs. LPS group. |
Part II: In Vivo Efficacy Evaluation
After establishing an in vitro mechanism of action, it is essential to confirm the anti-inflammatory activity in a whole-organism model that encompasses complex physiological interactions.
Carrageenan-Induced Paw Edema in Rodents
Principle: This is a widely used and highly reproducible model for acute inflammation.[9] Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.[24] The first phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily mediated by prostaglandins, making it suitable for evaluating COX inhibitors.[9][25] The efficacy of this compound is determined by its ability to reduce the swelling compared to a vehicle-treated control group.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Protocol: This protocol is based on standard, ethically approved methodologies for this model.[9][26]
-
Animals:
-
Use male Wistar rats (150-180 g). Acclimatize the animals for at least one week before the experiment. House them with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Grouping and Dosing:
-
Randomly divide the animals into at least three groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% Carboxymethyl cellulose).
-
Group II (Test Compound): Receives this compound at a predetermined dose (e.g., 50 mg/kg), administered orally (p.o.).
-
Group III (Positive Control): Receives a standard NSAID like Indomethacin (10 mg/kg, p.o.).[9]
-
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat up to the ankle joint using a digital plethysmometer. This is the baseline volume (V₀).
-
Administer the respective compounds (Vehicle, this compound, or Indomethacin) via oral gavage.
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar surface of the same paw.[9][27]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[9]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point:
-
Edema (mL) = Vₜ - V₀
-
-
Calculate the mean edema for each treatment group at each time point.
-
Calculate the percentage inhibition of edema for the treated groups at each time point compared to the vehicle control group:
-
% Inhibition = ((Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control) * 100
-
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine significant differences between groups.
| Time (hours) | Mean Edema (mL) - Vehicle | Mean Edema (mL) - 2-AAP (50 mg/kg) | % Inhibition - 2-AAP | Mean Edema (mL) - Indomethacin (10 mg/kg) | % Inhibition - Indomethacin |
| 1 | 0.35 ± 0.04 | 0.28 ± 0.03 | 20.0% | 0.25 ± 0.03 | 28.6% |
| 2 | 0.58 ± 0.06 | 0.41 ± 0.05 | 29.3% | 0.35 ± 0.04 | 39.7% |
| 3 | 0.75 ± 0.08 | 0.49 ± 0.06 | 34.7% | 0.40 ± 0.05 | 46.7% |
| 4 | 0.69 ± 0.07 | 0.45 ± 0.05** | 34.8% | 0.36 ± 0.04 | 47.8% |
| 5 | 0.61 ± 0.06 | 0.42 ± 0.05 | 31.1% | 0.33 ± 0.04*** | 45.9% |
| 6 | 0.54 ± 0.05 | 0.39 ± 0.04 | 27.8% | 0.31 ± 0.03** | 42.6% |
| Table 3: Hypothetical data for the carrageenan-induced paw edema model. Data are presented as Mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle group. |
Conclusion and Future Directions
This application note outlines a logical and robust framework for the preclinical evaluation of this compound's anti-inflammatory activity. By systematically progressing from specific enzymatic assays to cell-based models and finally to an in vivo efficacy study, researchers can build a comprehensive data package. The results from the COX-2 inhibition assay will clarify the direct interaction with this key enzyme. The macrophage study will provide insight into the compound's ability to modulate cellular inflammatory signaling. Finally, the paw edema model will demonstrate the physiological relevance and overall anti-inflammatory effect in a living system.
Should this compound show significant activity, further studies could explore its effects on other inflammatory pathways (e.g., 5-lipoxygenase), its selectivity for COX-2 over COX-1, and its efficacy in chronic inflammation models, such as adjuvant-induced arthritis.[1]
References
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
- Park, J. Y., Pillinger, M. H., & Abramson, S. B. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical immunology (Orlando, Fla.), 119(3), 229–240. [Link]
- Prostaglandin E2 synthesis pathway. (n.d.). ResearchGate.
- Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]
- Biosynthesis and signaling pathways of prostaglandin E2 (PGE2). (n.d.). ResearchGate.
- Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034. [Link]
- NF-kB: THE PATHWAY OF INFLAMMATION. (2021). PUR-FORM.
- Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature reviews. Immunology, 17(9), 545–558. [Link]
- The process of PGE2 synthesis. (n.d.). ResearchGate.
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
- Schroecksnadel, K., Winkler, C., Wirleitner, B., Schennach, H., & Fuchs, D. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in molecular medicine, 108, 229–238. [Link]
- Prockop, D. J., & Oh, J. Y. (2013). Macrophage inflammatory assay. Methods in molecular biology (Clifton, N.J.), 1041, 177–183. [Link]
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs. PubMed.
- Marques, F., Rodrigues, C., & Barreiros, L. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(11), 2530. [Link]
- Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). IAJPS.
- Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
- Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). ScienceGate.
- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie.
- Chun, K. S., & Surh, Y. J. (2004). Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. Biochemical pharmacology, 68(6), 1089–1100. [Link]
- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
- Di Paola, R., & Cuzzocrea, S. (2011). 2.2. Carrageenan-Induced Paw Edema. Bio-protocol, 1(1). [Link]
- Ayoub, S. S. (2021). Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. Temperature (Austin, Tex.), 8(4), 351–371. [Link]
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate.
- Jóźwiak-Bebenista, M., & Nowak, J. Z. (2014). Paracetamol: mechanism of action, applications and safety concern. Acta poloniae pharmaceutica, 71(1), 11–23. [Link]
- Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American journal of therapeutics, 12(1), 46–55. [Link]
- Prostaglandin E2 Production: Significance and symbolism. (2025). ScienceGate.
- Barrière, D. A., et al. (2023). An updated review on the central MoA of Paracetamol. Journal of Pain Research, 16, 1057–1071. [Link]
- Wang, Y., et al. (2024). This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. International Journal of Molecular Sciences, 25(22), 13813. [Link]
- Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 184(5), 1931–1946. [Link]
- Kim, H. J., et al. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. International Journal of Molecular Medicine, 41(4), 2146–2156. [Link]
- Li, C., et al. (2016). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 21(9), 1162. [Link]
- Aronoff, D. M., Oates, J. A., & Boutaud, O. (2006). New insights into the mechanism of action of acetaminophen: its clinical pharmacologic characteristics reflect its inhibition of the two prostaglandin H2 synthases. Clinical pharmacology and therapeutics, 79(1), 9–19. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. ovid.com [ovid.com]
- 8. dovepress.com [dovepress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpsr.com [ijpsr.com]
- 11. Prostaglandin E2 Production: Significance and symbolism [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 16. purformhealth.com [purformhealth.com]
- 17. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. mdpi.com [mdpi.com]
- 21. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. researchgate.net [researchgate.net]
- 25. inotiv.com [inotiv.com]
- 26. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes & Protocols: Characterizing the In Vitro Biological Activity of 2-Acetamidophenol
Abstract: 2-Acetamidophenol (N-acetyl-o-aminophenol, 2-AAP), a positional isomer of the widely used drug acetaminophen (4-acetamidophenol), is a compound of growing interest due to a distinct and promising pharmacological profile.[1] Unlike its para-isomer, 2-AAP demonstrates a broader range of biological activities, including significant anti-inflammatory, antioxidant, and anti-platelet properties.[1] Notably, recent studies have highlighted its potential in mitigating atherosclerosis by modulating ferroptosis and glutathione metabolism.[1][2] This guide provides a comprehensive suite of detailed in vitro assays and protocols designed for researchers, scientists, and drug development professionals to thoroughly characterize the biological activities of this compound. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring technical accuracy and reproducibility.
Section 1: Foundational Assays - Determining the Cytotoxic Profile
Rationale & Expertise: Before investigating the specific biological activities of this compound, it is imperative to establish its cytotoxic profile. This foundational step determines the non-toxic concentration range for subsequent functional assays, ensuring that observed effects are due to specific pharmacological activity rather than general toxicity.[3][4] The MTT assay is a robust, colorimetric method that measures cellular metabolic activity via mitochondrial dehydrogenase enzymes, serving as a reliable indicator of cell viability.[3][5]
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cell line (e.g., RAW 264.7 macrophages, HepG2 hepatocytes).
Materials:
| Reagent/Equipment | Specifications |
|---|---|
| Cell Line | e.g., RAW 264.7 (ATCC® TIB-71™) or HepG2 (ATCC® HB-8065™) |
| Culture Medium | DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin |
| This compound | High purity grade, dissolved in DMSO (≤0.1% final concentration) |
| MTT Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS |
| Solubilization Buffer | DMSO or 0.01 M HCl in 10% SDS solution |
| 96-well plates | Clear, flat-bottom, tissue-culture treated |
| Microplate Reader | Capable of measuring absorbance at 570 nm |
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with DMSO) and a "cells-only" control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Self-Validation & Controls:
-
Positive Control: Use a known cytotoxic agent (e.g., doxorubicin) to confirm the assay is responsive.
-
Vehicle Control: Essential to ensure the solvent (DMSO) does not affect cell viability at the concentration used.
-
Blank Control: Wells with medium but no cells to subtract background absorbance.
Section 3: Investigating Antioxidant & Ferroptosis-Modulating Effects
Rationale & Expertise: A key mechanism distinguishing this compound is its ability to combat atherosclerosis by inhibiting ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation. [1][2]This effect is linked to its capacity to upregulate glutathione (GSH) synthesis and reduce reactive oxygen species (ROS). [2]The following assays directly measure these antioxidant activities.
Protocol 3: Cellular Reactive Oxygen Species (ROS) Assay
Objective: To measure the ability of this compound to scavenge intracellular ROS in cells under oxidative stress.
Materials:
| Reagent/Equipment | Specifications |
|---|---|
| Cell Line | e.g., RAW 264.7 Macrophages |
| Oxidative Stress Inducer | e.g., Oxidized LDL (ox-LDL, 75 µg/mL) or H₂O₂ (100 µM) |
| DCFH-DA Probe | 2′,7′-Dichlorofluorescin diacetate, 10 mM stock in DMSO |
| 96-well plates | Black, clear-bottom, for fluorescence measurements |
| Fluorescence Microplate Reader | Excitation/Emission ~485/535 nm |
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with non-toxic concentrations of this compound for 1-2 hours.
-
Probe Loading: Remove medium and load cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Induction of Oxidative Stress: Wash cells with PBS to remove excess probe. Add the oxidative stress inducer (e.g., ox-LDL) in the presence of this compound.
-
Fluorescence Measurement: Immediately measure fluorescence intensity at Ex/Em 485/535 nm. Readings can be taken kinetically over time or as an endpoint measurement after a set incubation period (e.g., 60 minutes).
-
Data Analysis: Normalize the fluorescence of treated wells to the control wells (inducer-only) to determine the percentage reduction in ROS levels.
Protocol 4: Lipid Peroxidation (MDA) Assay
Objective: To quantify the inhibition of lipid peroxidation by measuring malondialdehyde (MDA) levels, a key marker of ferroptosis. [2] Materials:
| Reagent/Equipment | Specifications |
|---|---|
| Cell Lysates | From cells treated as in Protocol 3 |
| MDA Assay Kit | Commercially available, typically based on Thiobarbituric Acid Reactive Substances (TBARS) |
| Microplate Reader | Capable of measuring colorimetric (532 nm) or fluorometric output |
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture, treat, and induce oxidative stress in cells (e.g., in a 6-well plate for sufficient cell numbers) as described previously.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them according to the MDA assay kit manufacturer's protocol.
-
MDA Reaction: Perform the reaction between the cell lysate and the thiobarbituric acid (TBA) reagent provided in the kit, which typically requires heating at ~95°C. This reaction forms a colored/fluorescent adduct with MDA.
-
Quantification: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the MDA concentration based on a standard curve. Express results as a percentage reduction in MDA levels in this compound-treated cells compared to the inducer-only control. [2]
Section 4: Specialized Assays - Anti-Platelet Aggregation
Rationale & Expertise: this compound has demonstrated potent anti-platelet aggregation activity, in some cases more potent than aspirin, particularly against arachidonic acid-induced aggregation. [1]Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function in vitro. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. [1]
Protocol 5: Light Transmission Aggregometry (LTA)
Objective: To measure the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials:
| Reagent/Equipment | Specifications |
|---|---|
| Platelet-Rich Plasma (PRP) | Freshly prepared from human blood collected in 3.2% sodium citrate |
| Platelet-Poor Plasma (PPP) | Prepared from the same blood sample |
| Platelet Agonists | Arachidonic Acid (AA), Adenosine Diphosphate (ADP) |
| This compound | Prepared in a suitable solvent (e.g., saline, DMSO) |
| Platelet Aggregometer | With cuvettes and stir bars |
Step-by-Step Methodology:
-
PRP and PPP Preparation: Collect whole blood from healthy, drug-free volunteers. Centrifuge at low speed (e.g., 200 x g for 15 minutes) to obtain PRP (supernatant). Centrifuge the remaining blood at high speed (e.g., 2500 x g for 15 minutes) to obtain PPP. [1]2. Instrument Calibration: Place PRP and PPP in aggregometer cuvettes. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Incubation with Compound: Place a cuvette containing PRP and a stir bar into the 37°C incubation well of the aggregometer. Add a specific concentration of this compound or vehicle control and incubate for a short period (e.g., 2-5 minutes).
-
Induction of Aggregation: Move the cuvette to the reading well. Add a platelet agonist (e.g., arachidonic acid or ADP) to initiate aggregation.
-
Data Recording: The aggregometer will record the change in light transmission over time (typically 5-10 minutes), generating an aggregation curve.
-
Data Analysis: The primary endpoint is the maximum percentage of aggregation. Calculate the percentage inhibition for each concentration of this compound relative to the agonist-only control. Determine the IC₅₀ value.
Quantitative Data Summary:
| Aggregating Agent | 2-AAP Concentration | % Inhibition | Comparison |
|---|---|---|---|
| Arachidonic Acid | 1 µM | 93.8 ± 2.9% | More potent than aspirin [1] |
| ADP | 50 µM | 52.0 ± 1.4% | More potent and efficacious than aspirin [1]|
Conclusion
The protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, antioxidant, and anti-platelet activities, researchers can build a comprehensive biological profile of this promising compound. The data suggest that this compound operates through multiple mechanisms, distinguishing it significantly from its isomer, acetaminophen, and highlighting its potential for therapeutic applications in diseases ranging from atherosclerosis to arthritis. [1]
References
- Zhang, Y., et al. (2022). This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. Marine Drugs.
- AM404 - Wikipedia. (n.d.). Wikipedia.
- Mechanism of Action, Kinetics and a Bioactive Metabolites AM404 of Paracetamol. (2019). Crimson Publishers.
- Bertin, I., et al. (2017). AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. Journal of Neuroinflammation.
- Ghanem, C. I., et al. (2016). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and Genomics.
- Sztrikova, Z., et al. (2018). Acetaminophen toxicity in rat and mouse hepatocytes in vitro. ResearchGate.
- The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. (2022). PNAS.
- First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. (2018). British Journal of Clinical Pharmacology.
- In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin. (2023). Frontiers in Pharmacology.
- Paracetamol potentiates isaxonine toxicity in vitro. (1994). ResearchGate.
- Ohashi, K., & Kohno, M. (2021). Investigation of radical scavenging effects of acetaminophen, p-aminophenol and their O-sulfated conjugates. Journal of Health Science.
- Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products. (2023). Frontiers in Pharmacology.
- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2017). World Journal of Pharmaceutical Research.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (n.d.). Kosheeka.
- In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4. (2017). BMC Complementary and Alternative Medicine.
- Ohashi, K., et al. (2021). Investigation of radical scavenging effects of acetaminophen, p-aminophenol and their O-sulfated conjugates. Journal of Health Science.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2013). Letters in Drug Design & Discovery.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI.
- Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010). Bioorganic & Medicinal Chemistry Letters.
- Paracetamol - Wikipedia. (n.d.). Wikipedia.
- Editorial—Medicinal Plants: Advances in Phytochemistry and Ethnobotany II. (2024). MDPI.
- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (2022). Antioxidants.
- Hou, F., et al. (2022). De Novo Biosynthesis and Whole-Cell Catalytic Production of this compound in Escherichia coli. Journal of Agricultural and Food Chemistry.
- Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. (2020). Frontiers in Pharmacology.
- Botting, R. M. (2002). Mechanism of Action of Acetaminophen: Is There a Cyclooxygenase 3? Clinical Infectious Diseases.
- Pharmacokinetics and Drug Interactions. (2021). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kosheeka.com [kosheeka.com]
- 4. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]
- 5. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Acetamidophenol as a Key Intermediate in Pharmaceutical Synthesis
Foreword: The Strategic Importance of 2-Acetamidophenol
In the landscape of pharmaceutical manufacturing, intermediates are the unsung heroes, dictating the efficiency, purity, and economic viability of Active Pharmaceutical Ingredient (API) production. This compound, the ortho-isomer of the widely recognized analgesic paracetamol (acetaminophen), holds a unique position in this domain.[1][2] While it is a known impurity in the industrial synthesis of its para-isomer, its utility extends far beyond this role.[3][4] this compound serves as a versatile starting material and a key building block for a range of other pharmacologically active molecules, including potential antimalarial and anti-inflammatory agents.[4][5]
This technical guide provides an in-depth exploration of this compound's role in drug synthesis. It is designed for researchers, medicinal chemists, and process development professionals, offering not just protocols, but the underlying chemical logic and field-proven insights to empower effective synthesis and analysis. We will delve into its synthesis, its critical application as a precursor, and the analytical methodologies required to ensure purity and quality in a regulated environment.
Part 1: Physicochemical Profile and Handling
A thorough understanding of the starting material is the bedrock of successful synthesis. This compound, or N-(2-hydroxyphenyl)acetamide, is a white to light brown crystalline powder.[3] Its distinct structure, featuring adjacent hydroxyl and acetamido groups on a benzene ring, governs its reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-(2-hydroxyphenyl)acetamide | [1] |
| Synonyms | o-Acetamidophenol, 2'-Hydroxyacetanilide | [1] |
| CAS Number | 614-80-2 | [3] |
| Molecular Formula | C₈H₉NO₂ | [1][3] |
| Molecular Weight | 151.16 g/mol | [1] |
| Melting Point | 205-210 °C | [3] |
| Solubility | Soluble in hot water and ethanol; slightly soluble in cold water. | [3] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, acids, and acid chlorides. | [3] |
Safety and Handling Protocol
This compound is classified as an irritant and is harmful if swallowed.[6][7][8] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][9]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Exposure Response:
-
Skin Contact: Causes skin irritation.[1] Immediately flush skin with plenty of water for at least 15 minutes.[6]
-
Eye Contact: Causes serious eye irritation.[1][7] Rinse cautiously with water for several minutes, removing contact lenses if present. Seek immediate medical attention.[6][7]
-
Ingestion: Harmful if swallowed.[8] Wash out the mouth with water and seek medical aid.[6]
-
-
Storage: Store in a cool, dry, dark place in a tightly sealed container, away from incompatible materials.[3][9]
Part 2: Synthesis of and from this compound
The primary utility of this compound is realized through its own synthesis and its subsequent use as a precursor. The most common synthesis route involves the chemoselective acetylation of an aminophenol.
Core Reaction Mechanism: N-Acetylation
The synthesis of both this compound and its isomer paracetamol hinges on the nucleophilic acyl substitution reaction between an aminophenol and acetic anhydride. The lone pair of electrons on the amino group's nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating a stable acetate anion as a leaving group. A final deprotonation step yields the stable amide product.[10]
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol details the synthesis of the title compound from 2-aminophenol, providing a foundational procedure for handling this class of reaction.
Objective: To synthesize N-(2-hydroxyphenyl)acetamide via selective N-acetylation of 2-aminophenol.
Materials:
-
2-Aminophenol
-
Acetic Anhydride
-
Acetic Acid (glacial)
-
Deionized Water
-
Ethanol
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Heating mantle or hot plate with stirring capability
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Reactant Setup: In a 250 mL Erlenmeyer flask, combine 5.0 g of 2-aminophenol with 15 mL of acetic acid. Stir the mixture to dissolve the solid.[3]
-
Acetylation: While stirring, carefully and slowly add 6.0 mL of acetic anhydride to the solution. An exothermic reaction will occur.
-
Reaction: Gently heat the mixture on a hot plate or in a water bath to approximately 80 °C for 15-20 minutes until the reaction is complete. The solution should become clear.
-
Precipitation: Stop heating and allow the solution to cool slightly. Carefully pour the warm solution into a beaker containing 150 mL of ice-cold water. This will cause the this compound to precipitate out of the solution.
-
Isolation: Cool the mixture further in an ice bath for 20 minutes to maximize crystal formation. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with two portions of 20 mL ice-cold water to remove residual acid and other water-soluble impurities.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and add a minimal amount of hot 50% aqueous ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization of pure this compound.[3]
-
Final Collection & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator or a vacuum oven at low heat.
Self-Validation:
-
Determine the melting point of the dried product. A sharp melting point close to the literature value (205-210 °C) indicates high purity.[3]
-
Perform Thin Layer Chromatography (TLC) against the starting material to confirm the completion of the reaction.
Part 3: Application as an Intermediate for Paracetamol
While this compound is the ortho-isomer, its synthesis chemistry is directly analogous to the final and most critical step in the industrial production of paracetamol (para-acetamidophenol).[11] Understanding this synthesis is key to appreciating the role of aminophenol intermediates.
The classical industrial synthesis of paracetamol involves the acetylation of 4-aminophenol with acetic anhydride.[11] this compound can arise as an impurity if the 4-aminophenol starting material contains its isomer, 2-aminophenol.
Protocol 2: Synthesis of Paracetamol from 4-Aminophenol
Objective: To synthesize paracetamol and understand the purification challenges related to isomeric impurities like this compound.
Materials:
-
4-Aminophenol
-
Acetic Anhydride
-
Deionized Water
-
Sodium Dithionite (Sodium Hydrosulfite)
-
Activated Carbon
-
Standard laboratory glassware, heating and filtration equipment
Procedure:
-
Reaction Mixture: Weigh 10.0 g of 4-aminophenol and place it in a 250 mL flask. Add 30 mL of water.[12]
-
Acetylation: Gently warm the suspension in a water bath to about 50 °C. Carefully add 11.5 mL of acetic anhydride in portions while stirring.[13]
-
Reaction Completion: Continue heating and stirring the mixture for another 15-20 minutes. The 4-aminophenol will dissolve as it reacts to form paracetamol.
-
Initial Cooling: After the reaction period, cool the flask in an ice bath. Crude paracetamol will crystallize out. The crude product may have a dark color due to oxidation impurities from the starting material.[12]
-
Isolation of Crude Product: Collect the crude solid by vacuum filtration.
-
Decolorization (Causality Insight): The colored impurities are often dyes formed from the oxidation of the phenol group.[12] These can be removed by reduction. Transfer the crude product to a flask containing a solution of 1.0 g of sodium dithionite in 50 mL of water. Heat the mixture at about 100 °C for 10 minutes. The dithionite reduces the colored dye impurities to colorless substances.[12]
-
Recrystallization: If necessary, add a small amount of activated carbon to the hot solution to adsorb remaining impurities, then hot filter the solution. Allow the filtrate to cool slowly to room temperature and then in an ice bath to recrystallize the decolorized paracetamol.
-
Final Collection: Collect the purified white crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.
Part 4: Analytical Methods for Quality Control
In drug development, ensuring the purity of an API is paramount. Given that this compound is a potential impurity in paracetamol, robust analytical methods are required for its detection and quantification.[4][14] High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[14][15]
Protocol 3: HPLC Method for Quantifying this compound in Paracetamol
Objective: To separate and quantify this compound from paracetamol using reversed-phase HPLC.
Instrumentation & Reagents:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[14][16]
-
LC-grade acetonitrile, methanol, and water.
-
Formic acid or phosphate buffer.
-
Reference standards for paracetamol and this compound.
Table 2: Typical HPLC Parameters
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18 | The nonpolar stationary phase effectively retains the moderately polar analytes, allowing for separation based on subtle differences in polarity.[14] |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 20:80 v/v) | A polar mobile phase elutes the compounds. The organic modifier (acetonitrile) content can be adjusted to optimize retention times. Formic acid improves peak shape.[17] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns, providing good separation efficiency and reasonable run times. |
| Detection | UV at 250 nm | Both compounds absorb UV light in this region, allowing for sensitive detection.[14] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring a detectable signal. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Procedure:
-
Standard Preparation: Prepare individual stock solutions of paracetamol and this compound reference standards in methanol or the mobile phase. Create a series of calibration standards by diluting the stock solutions to known concentrations.
-
Sample Preparation: Accurately weigh a sample of the synthesized paracetamol and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Processing:
-
Identify the peaks for this compound and paracetamol based on the retention times of the reference standards.
-
Construct a calibration curve by plotting the peak area against the concentration for the this compound standards.
-
Determine the concentration of this compound in the paracetamol sample by interpolating its peak area on the calibration curve.[14]
-
Conclusion and Future Directions
This compound is more than a mere structural isomer of a blockbuster drug; it is a valuable intermediate with its own synthetic and pharmacological potential.[1][2] The protocols and insights provided herein demonstrate its central role in the N-acetylation chemistry that defines the synthesis of many amide-containing pharmaceuticals. Mastery of its synthesis, purification, and analytical detection is a critical skill set for professionals in drug development. Future research may further expand its utility as a precursor for novel APIs, particularly in the development of new anti-inflammatory and antimalarial agents, making the knowledge of its fundamental chemistry more vital than ever.[5]
References
- Benchchem. Application Notes: Analytical Methods for the Detection of this compound in Biological Fluids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsvl6PPvKiH8LHbB_r6NAwVXSEnbNch3tvNQVrv-_yYD2X9ynM4luioZkfXoRlj2bUY1bBLJ3tx0JqF8LD8KmAUqTk1yad0sBq1KbXc4FTLgAzE7Pr-j6yFfZ9acN-ih9YNOMkgk93l-2Z23b9RdbnYhuFnEB3aJ9bfDWj4vmxbywshGgzW_egNbt3OWFyRk11sMzkIXklB4dGeS-5rslSFv7js90RRMK8btZmqLOexyZTmwAWrEUjmkzEqoCE6g==]
- Cole-Parmer. Material Safety Data Sheet - this compound, 97%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWSvLgCLwLkzPRgowgAXQDDRxlcCxrfWCT1K7oukQA95hiwcyv9Rs9OyisiBoxdtHYiZXbrf6idGH8bt7qHAG6I9SLN4Fyuy1r_jAIMyp2iJvKK7N-D4ruqDV-0LfJ2d7YseVxvzA_ulTTRtzL]
- ChemicalBook. This compound | 614-80-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVfcq0NTggfksZ-_KuNjMY5oEKFwXLWG7tahOUPO-PGEroBbwsZT14ZaDXSRjNjw8o6nNuC2Mr0cy3r7CqWo1yXgoNF_UnjcREu1-SUYr9uWdMqfvTKviWT96bWWpc2dRw__BbnOppX9f6yWPl-VNrBYGP0pcSVGxRP5yj_aHWKw==]
- Santa Cruz Biotechnology. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFISPwwltYsIj58foLG4V-w1oLyoLIXkhACC9hVmPDSuMFUU_J1KEm7pdbor5n6FKFUOUI-Hg4MM8p6cE6IrBRAYBeWUYsQr3EFWbbM5I4lEJiW94avXSC77z-nNw3GhHcAKqt]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11972, this compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Acetamidophenol]
- Benchchem. This compound as a Biomarker for Drug Metabolism: A Comparative Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFst5i5FadS2HycWmB2FwnNjhKepqyUbJtE14xLYvmP-IhTojOC6lRsNHaGtdJ3UcCVKyIXtKLzef-GEF3slOFYNv1AqkcxvDN4U2qNE74ameP4TEGNyHGkuI8dpikKH_GUBO1Baa0TGm8lt8y0Ela-4MPdWvv2weIEwIEoNyGEcPbH0-0371yonmDF2OAM9Zy2T2sj86tKtcvdUVGWs0y35xM83Mc=]
- Shanbhag, A. Synthesis of Acetaminophen. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTqSrzfFKL8TQY3o2St8CAJ1S0P8bWiQ-d6HgjxM3xu0S4ghyVRLPw5NOWgYVJ2fGeZJXKsysKOLxL95uSyZDmANFUiz0emLNFfTeLRTNS9lioNNuc4a2HQBo-8Zj1KM3jppBHrFeMq4BrUGMkhb3nQPwRo672_DmBk1TjAKx9hTHXLkEYA7Y=]
- Echemi. This compound SDS, 614-80-2 Safety Data Sheets. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZOeBMffwIX6fRWmpullhCcbrcy4eHNxwdZbg_3na4xs5XUA0-YUDL4xQPebOiU7ZgGhkM94WivUQaUunP8sI1aSkXGmtGdJsKRCyfHEUHbH27tYsL90yAzcq6C2ixtiRV4VZAk73sMydOG6ZZZuWmOWc8sKHZkl98]
- Parveen, I., et al. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Journal of Chemical Education. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPNS9GazqMEKG1jN7f8A4R3IFgAz7sDPjEfwOVJnH--GV9eLyA4pO8RWW34O5C_4OgjoVJb9YWBy3g8oRXkHyPpTMA66LLYdn-1TWVpMzlFDXPVFYUE7HkXG4bnaiVJdc-o_K3faveyWzpBspv2-brETfgpa8793Vb5fSiodO7ROh2eA-Gww==]
- Wikipedia. Paracetamol. [URL: https://en.wikipedia.org/wiki/Paracetamol]
- Thermo Fisher Scientific. SAFETY DATA SHEET - this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXBmO2SvXu8v4JpkarBuwu4FYRqHBw40cZLdpvjyz9XDQABFKRm1u3GASrHZz3mpidFzO-eR4pw6QutrNMlLz2rgK1QDzpkUlFs8OMHxLm6PtngZWXD0UVyeUgMV3zoB5N6_xSzDN0edprOvKG4U6rSdtDDerM0Le7Os1vvlPwjgVateVnyUy6nV-uTL3oCqRpzGXSr09sAX2GY3P_lGbmQpLoC_2UeSQweS9hP3GRbNFZyVqS-IumBNr9HkfGhvFivGVqmRYL4mjnq7eh]
- The Royal Society of Chemistry. Synthesis of paracetamol by acetylation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEASd_TRXtu0ZOY1viP0a8XdiAhBIMolMd4-TAP-PtKAlH-psDzrfIKBxiuEBTVUgT4H1WUTJzL_ZHXoT1rVi9AIGlqIiH66_Me78xAx66hxZheo8lt7uOCg6B2Rvh40wYdMagAsryyVXI-JNbV1rAtMphuSE8bB9uf7NS0Zhi1kMiDWSkgizVWAHkAybajKLiH9wR5]
- Epistemeo. (2012). Synthesis of Paracetamol (acetaminophen). A chemistry tutorial. YouTube. [URL: https://www.youtube.
- Benchchem. An In-Depth Technical Guide to the Mechanism of Action of this compound in Biological Systems. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLF20c1umDg23jfo0hHA2p7erI0gRIosgqVwv_z3jxY9BVgPbrp4e2JXCjHR0B10Qfs43-IUE9azNQ7efe0sRQi4Zm1hq8mv4q3wC653d4EZ26eZdyEMcr2-Gxc-DrTUxUBFWAjVv0hcbNpRRbRyZS3jsvd96ObMVMerdy5JwStot1JUrFbQGkoP1A2y6EwxHFctb2qt6Kk4uOdn8PRAaoMoC1hpAl8ScS3Wuv0JU3fQcQk8WFL0_qdl-vPjjNig==]
- PubMed. De Novo Biosynthesis and Whole-Cell Catalytic Production of this compound in Escherichia coli. [URL: https://pubmed.ncbi.nlm.nih.gov/34965158/]
- Google Patents. A process for synthesis of paracetamol. [URL: https://patents.google.
- Thieme Connect. Multistep Synthesis of Paracetamol in Continuous Flow. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0043-1772252]
- SlideShare. Synthesis of paracetamol. [URL: https://www.slideshare.net/slideshow/synthesisofparacetamolpdf/251320480]
- Agilent Technologies. Efficient Purification of Crude Samples in Early-Stage Drug Discovery Using the Agilent 1290 Infinity II Preparative LC/MSD System. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETvjxrU1vYmDpXORPK9TWcRKbKldrLWbvyEHUA-I52cws4cn564pSWPzEwPMOmGol_Rh7a63278L3QjrrCVEP1Zh39agX8BlsmW30Of-7Q9nv3v0gdWbjRDvy6omPcJ_ZzIEhdoHIPjg0iTj_obRZ6YuVGYprHG5q7jb_EeStpeYgZecL2PM4IMKNwT6prLAMP6DOaWQazjURqJmqTobL0w7ikbNqrcpIMxs-kmGA0mE3revtzxE0_pP8Mc7lBBg==]
- Cayman Chemical. N-acetyl-2-Aminophenol (CAS 614-80-2). [URL: https://www.caymanchem.com/product/21990/n-acetyl-2-aminophenol]
- ACS Publications. Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b02581]
- Google Patents. Synthetic method of this compound. [URL: https://patents.google.
- YouTube. Industrial methods for the Preparation of Paracetamol from different synthons. [URL: https://www.youtube.
- ResearchGate. The reaction mechanism of acetaminophen synthesis. [URL: https://www.researchgate.net/figure/The-reaction-mechanism-of-acetaminophen-synthesis_fig3_312166683]
- Thermo Fisher Scientific. This compound, 97%. [URL: https://www.thermofisher.
- Benchchem. Application of this compound in Materials Science: Detailed Application Notes and Protocols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtAKovgYsmngREGuNEovvzObb06HOsLMiTUZUUC8DnxyjiDdt7wWG8VLx0AClIvza939huW2btItAaYZMCYaeZDyQRTnojtW22AJvYgybujd3rhoYMuObYH_hyIQ4bL14KEkbRSi-i8P97riOyk1MCXxDRZqrs_nrQULWDxamXD_PEUtlQd9RsSYN7uXC_XIDK3ettX3Z_8Xt-eKXWtAbmpFxBHLVezrJ76IfSl3c0GmVRpdkGwXteRnImNg==]
- Sigma-Aldrich. This compound 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/a7000]
- APExBIO. This compound - High-Purity Biochemical Reagent. [URL: https://www.apexbt.com/2-acetamidophenol.html]
- Fisher Scientific. This compound, 97%, Thermo Scientific Chemicals. [URL: https://www.fishersci.com/shop/products/2-acetamidophenol-97-thermo-scientific-chemicals-3/B2126414]
- ACS Publications. Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.3c00549]
- Ukaaz Publications. An overview of analytical methods for quantification of paracetamol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4EOYuzJgfCj-3a7c1fljHGnR4c9URgTQtIbIc9cEdEX-7cc6xAnyfyceCgKXfyO874-ZP6KS8WLsPxNCxcG58is9M3El5xNOVBjt0-YaVjVd84nKy93E2AVi7VeJQUAQvFaxFsnxxkP78Z-3uA9T3CpwtiC1_1cMBFPxUdGmERl7nZZMhjc9XzGyah0RxAZRxBLs=]
- PubMed Central. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8909062/]
- PubMed Central. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2892664/]
- ACS Publications. Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences. [URL: https://pubs.acs.org/doi/suppl/10.1021/acs.jchemed.3c00549/suppl_file/ed3c00549_si_001.pdf]
- Sigma-Aldrich. This compound 97%. [URL: https://www.sigmaaldrich.com/product/aldrich/a7000]
Sources
- 1. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 614-80-2 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Paracetamol - Wikipedia [en.wikipedia.org]
- 12. rene.souty.free.fr [rene.souty.free.fr]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ukaazpublications.com [ukaazpublications.com]
- 16. agilent.com [agilent.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
enzymatic synthesis of 2-Acetamidophenol
Application Note & Protocol
Enzymatic Synthesis of 2-Acetamidophenol: A Guide to Chemoselective Biocatalysis
Abstract
This document provides a comprehensive guide for the , a valuable intermediate in the pharmaceutical industry. Traditional chemical synthesis routes often involve harsh conditions and can lead to side-product formation. In contrast, biocatalysis offers a sustainable, highly selective, and efficient alternative. This guide details a robust protocol utilizing an immobilized lipase, Candida antarctica Lipase B (Novozym® 435), for the chemoselective N-acetylation of 2-aminophenol. We delve into the causality behind experimental choices, from the selection of the acyl donor to the reaction solvent, and provide a self-validating framework that includes analytical methods for monitoring reaction progress and purity. This application note is designed for researchers, scientists, and drug development professionals seeking to leverage green chemistry principles for the synthesis of fine chemicals.
Introduction: The Case for Biocatalytic Acetylation
This compound (N-(2-hydroxyphenyl)acetamide) is a structural isomer of the widely used analgesic, paracetamol. It serves as a critical precursor in the synthesis of various pharmaceuticals, including antimalarial drugs, and has demonstrated intrinsic anti-inflammatory and anti-arthritic properties.[1][2] The challenge in its synthesis lies in the chemoselective acetylation of the amino group of 2-aminophenol without affecting the hydroxyl group. Conventional chemical methods can struggle with this selectivity, often requiring protection/deprotection steps that increase waste and complexity.
Enzymatic catalysis presents a powerful solution. Enzymes, as natural catalysts, operate under mild conditions (ambient temperature and pressure) and exhibit remarkable specificity.[3] Lipases, in particular, have proven to be versatile catalysts for amide bond formation in non-aqueous media.[4] By employing an immobilized lipase, this protocol achieves high conversion and selectivity, simplifies product purification, and allows for catalyst recycling, aligning with the principles of green and sustainable chemistry.[5]
Principle of the Reaction
The core of this protocol is the irreversible, kinetically controlled N-acetylation of 2-aminophenol. The enzyme, immobilized Candida antarctica Lipase B (CALB), catalyzes the transfer of an acetyl group from an acyl donor to the amine nucleophile of 2-aminophenol.
Causality of Component Selection:
-
Enzyme: Novozym® 435, an immobilized form of CALB, is chosen for its high activity, stability in organic solvents, and broad substrate specificity.[4] Immobilization prevents the enzyme from dissolving in the reaction medium, which dramatically simplifies its removal post-reaction and enables its reuse.[5]
-
Substrate (Amine Source): 2-Aminophenol is the starting precursor containing both a nucleophilic amino group and a hydroxyl group.
-
Substrate (Acyl Donor): Vinyl acetate is the selected acyl donor. Its use is a critical aspect of this protocol. The reaction with vinyl acetate produces an enol intermediate which tautomerizes to acetaldehyde, rendering the reaction effectively irreversible.[6] This irreversibility drives the reaction equilibrium towards the product, resulting in higher yields compared to using donors like ethyl acetate or acetic anhydride, which lead to reversible reactions.[1]
Caption: Reaction scheme for the lipase-catalyzed synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| 2-Aminophenol (2-AP) | ≥99% | Sigma-Aldrich, Acros |
| Vinyl Acetate | ≥99%, anhydrous | Sigma-Aldrich, Acros |
| Novozym® 435 (Immobilized CALB) | - | Novozymes, Sigma |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Water | HPLC Grade | Fisher Scientific |
| Formic Acid | ACS Reagent, ≥96% | Sigma-Aldrich |
| This compound Standard | Analytical Standard | Sigma-Aldrich |
| Conical Flasks (50 mL) | - | VWR, Corning |
| Magnetic Stirrer with Heating | - | IKA, Corning |
| Orbital Shaker Incubator | - | Eppendorf, Thermo |
| HPLC System with UV/DAD Detector | - | Agilent, Waters |
| C18 Reverse-Phase HPLC Column | 5 µm, 4.6x250 mm | Agilent, Waters |
Experimental Workflow Overview
The overall process is designed for clarity and reproducibility. It begins with the preparation of reactants, proceeds to the enzymatic reaction under optimized conditions, and concludes with sample analysis to determine the outcome.
Caption: High-level workflow for the enzymatic synthesis and analysis of this compound.
Detailed Protocol: Lipase-Catalyzed Synthesis
This protocol is based on optimized parameters reported for the chemoselective acetylation of 2-aminophenol.[1][6]
-
Reaction Setup:
-
In a 50 mL conical flask, dissolve 109 mg of 2-aminophenol (1.0 mmol) in 20 mL of anhydrous tetrahydrofuran (THF).
-
Rationale: THF is chosen as the solvent because it provides a good balance between substrate solubility and enzyme activity. While some solvents like tert-butanol may yield higher conversion, they can promote di-acetylation, thus reducing the selectivity for the desired mono-acetylated product.[1]
-
-
Substrate Addition:
-
Add 0.32 mL of vinyl acetate (3.0 mmol) to the solution. This corresponds to a 1:3 molar ratio of 2-aminophenol to vinyl acetate.
-
Rationale: A molar excess of the acyl donor (vinyl acetate) is used to push the reaction forward, ensuring a higher conversion rate of the limiting substrate (2-aminophenol).[6]
-
-
Initiation of Reaction:
-
Add 50 mg of Novozym® 435 to the flask.
-
Seal the flask and place it in an orbital shaker incubator set to 45°C and 200 rpm .
-
Rationale: Agitation is crucial to minimize mass transfer limitations between the immobilized enzyme beads and the substrates in the solution. The temperature of 45°C is a common optimum for lipase activity and stability.
-
-
Reaction Monitoring:
-
Withdraw small aliquots (e.g., 100 µL) of the reaction mixture at specific time points (e.g., 2, 4, 6, 8, 10, and 24 hours).
-
Immediately dilute each aliquot with 900 µL of the HPLC mobile phase (see Section 6) to quench the reaction and prepare for analysis.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC.
-
Protocol: Product Analysis by HPLC
Quantitative analysis is performed using a reverse-phase High-Performance Liquid Chromatography (HPLC) system to separate and quantify the substrate (2-aminophenol) and the product (this compound).
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A mixture of Acetonitrile (ACN) and Water (with 0.1% Formic Acid). A common gradient is:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 254 nm.
-
Injection Volume: 10 µL.
-
Standard Curve: Prepare standard solutions of both 2-aminophenol and this compound at known concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mM) to create calibration curves for accurate quantification.
Data Interpretation and Optimized Parameters
The percentage conversion of 2-aminophenol can be calculated from the HPLC data using the following formula:
Conversion (%) = ([Initial Concentration of 2-AP] - [Concentration of 2-AP at time t]) / [Initial Concentration of 2-AP] * 100
The following table summarizes key optimized parameters derived from literature studies for this reaction.[1][6]
| Parameter | Optimized Value | Rationale & Impact |
| Enzyme | Novozym® 435 (Immobilized CALB) | High stability in organic media, excellent selectivity, and allows for easy recovery and reuse. |
| Acyl Donor | Vinyl Acetate | Forms an enol byproduct that tautomerizes, making the reaction irreversible and driving it to completion.[6] |
| Solvent | Tetrahydrofuran (THF) | Balances high conversion with excellent chemoselectivity, preventing unwanted O-acetylation.[1] |
| Substrate Ratio | 1:3 (2-Aminophenol : Vinyl Acetate) | Excess acyl donor ensures a high rate of conversion for the limiting substrate.[6] |
| Temperature | 40-50 °C | Optimal range for CALB activity and stability; higher temperatures can lead to enzyme denaturation. |
| Expected Yield | >70% conversion within 10-24 hours | Represents a highly efficient biocatalytic process under the specified conditions.[6] |
Conclusion
This application note provides a validated, step-by-step protocol for the using immobilized lipase. The method is highly selective, operates under mild conditions, and utilizes an irreversible acyl donor to achieve high conversion rates. By following this guide, researchers can effectively produce this important pharmaceutical intermediate in a manner that is both efficient and environmentally sustainable.
References
- Hou, F., Feng, D., Xian, M., & Huang, W. (2022). De Novo Biosynthesis and Whole-Cell Catalytic Production of this compound in Escherichia coli. Journal of Agricultural and Food Chemistry, 70(1), 238–246. [Link]
- Yadav, G. D., & Mistry, C. K. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18423–18433. [Link]
- De Novo Biosynthesis and Whole-Cell Catalytic Production of this compound in Escherichia coli - PubMed. (2022).
- Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics | ACS Omega. (2018).
- Biocatalytic amide bond formation. (2023). Royal Society of Chemistry. [Link]
- Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (2016). PubMed Central. [Link]
- A Sustainable Green Enzymatic Method for Amide Bond Form
- Enzyme immobilization: an upd
- The Science of Paracetamol Production: Unveiling Farmson Pharmaceuticals' Precision. (2023). Farmson. [Link]
Sources
Developing Analytical Standards for 2-Acetamidophenol: A Comprehensive Guide to Method Development and Validation
Abstract
This technical guide provides a comprehensive framework for the development and validation of analytical standards for 2-Acetamidophenol (also known as N-(2-hydroxyphenyl)-acetamide or o-hydroxyacetanilide). As a known metabolite of acetaminophen (paracetamol), a process impurity in pharmaceutical manufacturing, and a compound with its own pharmacological properties, the accurate and precise quantification of this compound is critical.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering detailed protocols, the scientific rationale behind methodological choices, and guidance on validation according to regulatory expectations. We will cover essential chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 614-80-2) is a positional isomer of the widely used analgesic, paracetamol.[2] Its relevance spans multiple domains of pharmaceutical science. It is recognized by the United States Pharmacopeia (USP) as "Acetaminophen Related Compound C," making its control essential for drug purity and safety.[3] In clinical and toxicological research, it is a metabolite of acetaminophen, and its quantification in biological fluids is crucial for understanding drug metabolism and pharmacokinetics.[1]
The development of a robust analytical standard is the bedrock of accurate quantification. This involves not only establishing a reliable method but also rigorously validating it to ensure it is fit for its intended purpose. This guide eschews a one-size-fits-all template, instead focusing on the specific chemical nature of this compound to build analytical strategies from first principles.
Physicochemical Characterization
A thorough understanding of the analyte's properties is the first step in any method development process. These properties dictate choices in solvents, chromatographic columns, and analytical techniques.
| Property | Value | Reference |
| Chemical Name | N-(2-hydroxyphenyl)acetamide | [4] |
| Synonyms | 2'-Hydroxyacetanilide, o-Acetamidophenol | [5] |
| CAS Number | 614-80-2 | [3] |
| Molecular Formula | C₈H₉NO₂ | [4] |
| Molecular Weight | 151.16 g/mol | [2] |
| Melting Point | 205-210 °C | [3] |
| Appearance | Pale cream to brown powder | [6] |
Chromatographic Methods: The Cornerstone of Quantification
Chromatographic techniques are unparalleled for their ability to separate this compound from complex matrices, such as pharmaceutical formulations or biological fluids.[1] High-Performance Liquid Chromatography (HPLC) is the workhorse for quality control and assay, while LC-MS/MS provides the gold standard for high-sensitivity bioanalysis.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality of Method Design: The goal is to achieve a sharp, symmetrical peak for this compound that is well-resolved from any impurities or matrix components. For a moderately polar compound like this compound, reversed-phase chromatography is the logical choice. A C18 column provides a nonpolar stationary phase that retains the analyte, while a polar mobile phase elutes it.[1] The mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve an ideal retention time (typically 3-10 minutes). The UV spectrum of this compound shows a significant maximum absorbance around 244-245 nm, making this an ideal wavelength for sensitive detection.[1][7]
Experimental Protocol: Isocratic RP-HPLC for Assay
-
Instrumentation: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for this analyte class. |
| Mobile Phase | Acetonitrile : 0.025 M KH₂PO₄ (pH adjusted to 4.5 with H₃PO₄) (30:70 v/v) | A common reversed-phase eluent providing good peak shape and retention. The buffer controls the ionization state of the phenolic group.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Detection | UV at 245 nm | Wavelength of maximum absorbance for this compound.[1] |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and analyte-phase interactions. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound USP Reference Standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
-
Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with mobile phase.
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a portion of the powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute 5.0 mL of the filtered solution to 50 mL with mobile phase.[9]
-
-
System Suitability: Before analysis, inject the working standard solution five times. The system is deemed ready if it meets the following criteria.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates system precision.[10] |
-
Analysis: Inject the blank (mobile phase), working standard, and sample solutions. Calculate the amount of this compound in the sample by comparing the peak area to that of the standard.
Development of a Stability-Indicating HPLC Method
A crucial requirement for pharmaceutical analysis is that the method must be "stability-indicating." This means it must be able to resolve the active pharmaceutical ingredient (API) from any potential degradation products that may form under stress conditions.[11] This is achieved through forced degradation studies.
Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Prepare a 1000 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: To 5 mL of stock solution, add 5 mL of 1N HCl. Heat at 80 °C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Base Hydrolysis: To 5 mL of stock solution, add 5 mL of 1N NaOH. Heat at 80 °C for 2 hours. Cool, neutralize with 1N HCl, and dilute to ~100 µg/mL with mobile phase.
-
Oxidative Degradation: To 5 mL of stock solution, add 5 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to ~100 µg/mL with mobile phase.
-
Thermal Degradation: Expose the solid powder to 105 °C for 48 hours. Prepare a ~100 µg/mL solution in mobile phase.
-
Photolytic Degradation: Expose the solid powder to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for 7 days. Prepare a ~100 µg/mL solution in mobile phase.
-
Analysis: Analyze all stressed samples using a PDA detector. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main this compound peak.[8][10]
Caption: Workflow for a forced degradation study.
LC-MS/MS for Bioanalysis
For quantifying low levels of this compound in biological matrices like plasma, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[1]
Protocol: Quantification in Human Plasma
-
Sample Preparation (Protein Precipitation): [12]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to an HPLC vial for injection.
-
-
LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | This compound: Precursor Ion (Q1) m/z 152.1 -> Product Ion (Q3) m/z 110.1; Internal Standard: (Analyte-specific) |
Spectroscopic Methods for Structural Confirmation
While chromatography quantifies, spectroscopy confirms identity. For an analytical standard, it is imperative to confirm that the material is structurally correct.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating molecular structure.[13]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer to a 5 mm NMR tube.[13]
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
Expected Chemical Shifts:
| ¹H NMR (in DMSO-d₆) | δ (ppm) | Multiplicity | Assignment |
| Phenolic -OH | ~9.35 | Singlet (broad) | 1H |
| Amide N-H | ~9.25 | Singlet | 1H |
| Aromatic C-H | ~7.95 | Doublet of doublets | 1H |
| Aromatic C-H | ~6.95 | Triplet of doublets | 1H |
| Aromatic C-H | ~6.85 | Doublet of doublets | 1H |
| Aromatic C-H | ~6.75 | Triplet of doublets | 1H |
| Methyl (-CH₃) | ~2.10 | Singlet | 3H |
| ¹³C NMR (in DMSO-d₆) | δ (ppm) | Assignment |
| Carbonyl (C=O) | ~169.0 | |
| Aromatic C-O | ~147.5 | |
| Aromatic C-N | ~126.5 | |
| Aromatic C-H | ~123.0 | |
| Aromatic C-H | ~121.0 | |
| Aromatic C-H | ~119.0 | |
| Aromatic C-H | ~116.0 | |
| Methyl (-CH₃) | ~24.0 | |
| (Note: Data synthesized from typical values.[13][14]) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR identifies the functional groups present in the molecule.
Protocol: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade KBr in an agate mortar until a fine, homogenous powder is formed.[13]
-
Pellet Formation: Use a hydraulic press to form a thin, transparent pellet from the powder.
-
Data Acquisition: Acquire the spectrum from 4000-400 cm⁻¹.
-
Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400-3300 | O-H (Phenol), N-H (Amide) | Stretching |
| 3100-3000 | C-H (Aromatic) | Stretching |
| ~1660 | C=O (Amide I) | Stretching |
| ~1550 | N-H Bend (Amide II) | Bending |
| 1600-1450 | C=C (Aromatic) | Stretching |
Analytical Method Validation
Once a method is developed, it must be validated to prove its suitability for the intended purpose, following ICH Q2(R1) guidelines.[15][16]
Caption: Core parameters for analytical method validation.
Protocol Overviews for Validation:
-
Specificity: Analyze a blank, a placebo (if applicable), the this compound standard, and known impurities. The method must demonstrate that the peak for this compound is free from interference.[17]
-
Linearity: Prepare standard solutions at a minimum of five concentrations across the desired range (e.g., 50% to 150% of the target concentration). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[16][18]
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.[17]
-
Precision:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD should meet predefined criteria.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically established where the signal-to-noise ratio is approximately 10:1.[17]
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±5% change in mobile phase organic content, ±2°C in column temperature, ±0.1 unit of pH) and assess the impact on the results.[19]
Conclusion
The development of analytical standards for this compound is a systematic process grounded in the physicochemical properties of the molecule. A combination of high-performance chromatography for separation and quantification, and spectroscopy for structural confirmation, provides a complete analytical picture. The cornerstone of this process is a meticulously developed and rigorously validated stability-indicating HPLC method, which ensures that the results are accurate, precise, and reliable for quality control, bioanalysis, and research applications. Every protocol described herein is designed as a self-validating system, where system suitability checks and validation parameters confirm the method's performance before and during its application.
References
- Benchchem. (2025). Analytical Methods for the Detection of this compound in Biological Fluids.
- Benchchem. (2025). Spectroscopic Analysis of this compound: A Technical Guide. Benchchem Technical Guide. Link
- Sigma-Aldrich. Acetaminophen Related Compound C USP Reference Standard. Sigma-Aldrich Product Page. Link
- Benchchem. (2025). This compound as a Biomarker for Drug Metabolism: A Comparative Guide.
- ChemicalBook. This compound(614-80-2) 1H NMR spectrum. ChemicalBook. Link
- Science.gov. stability-indicating hplc method: Topics. Science.gov. Link
- LGC Standards. This compound | CAS 614-80-2. LGC Standards. Link
- Sigma-Aldrich. Acetaminophen Related Compound C - this compound, 2. Sigma-Aldrich. Link
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 11972. Link
- LookChem. This compound(614-80-2) 1H NMR spectrum. LookChem. Link
- LGC Standards. This compound | CAS 614-80-2. LGC Standards. Link
- Journal of Analytical Toxicology. (1978).
- Clinical Chemistry. (1986). Two-Dimensional Proton Nuclear Magnetic Resonance “Maps” of Acetaminophen Metabolites in Human Urine.
- International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development – A Review. IJTSRD. Link
- National Institute of Standards and Technology. Acetamide, N-(2-hydroxyphenyl)-. NIST WebBook. Link
- Thermo Fisher Scientific. This compound, 97%. Thermo Fisher Scientific. Link
- Therapeutic Drug Monitoring. (2017). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. PubMed. Link
- Semantic Scholar. Gas-chromatographic method for acetaminophen (N-acetyl-p-aminophenol)
- Sigma-Aldrich. This compound, 97%. Sigma-Aldrich. Link
- EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. www .ec -undp. Link
- International Journal of Research in Engineering and Science. (2024).
- Ukaaz Publications. (2024).
- Longdom Publishing. (2012). Simultaneous, Stability Indicating Method Development and Validation for Related Compounds of Ibuprofen and Paracetamol Tablets. Link
- Journal of Chemical and Pharmaceutical Research. (2025). Quantitative Determination of Acetaminophen in the Tablet Dosage Forms by RP-HPLC Method Without Using Buffers. Link
- Thermo Fisher Scientific. Method Validation Based on ICH Guidelines of a USP Assay Method of Acetaminophen. Link
- International Journal for Multidisciplinary Research. (2024). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Assay and Related Substances of Paracetamol and Caffein. Link
- Journal of Chromatographic Science. (2014).
- International Journal of Research in Engineering and Science. (2022). Development and Validation of a Uv Spectroscopic Method for Laboratory Analysis of Paracetamol Bulk Powder and Various Manufactu. Link
- Semantic Scholar.
- Chemistry Stack Exchange. (2022).
- CUTM Courseware.
- National Center for Biotechnology Information. (2017). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Link
- National Center for Biotechnology Information. (2020).
- SIELC Technologies. UV-Vis Spectrum of Acetaminophen. Link
- International Journal of Trend in Scientific Research and Development. (2018).
- Sigma-Aldrich. This compound 97%. Sigma-Aldrich. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-乙酰胺基苯酚 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | CAS 614-80-2 | LGC Standards [lgcstandards.com]
- 5. Acetamide, N-(2-hydroxyphenyl)- [webbook.nist.gov]
- 6. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. UV-Vis Spectrum of Acetaminophen | SIELC Technologies [sielc.com]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 9. jchr.org [jchr.org]
- 10. longdom.org [longdom.org]
- 11. ijtsrd.com [ijtsrd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. This compound(614-80-2) 1H NMR spectrum [chemicalbook.com]
- 15. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. ukaazpublications.com [ukaazpublications.com]
- 18. ijtsrd.com [ijtsrd.com]
- 19. Development and Validation of an RP-HPLC-PDA Method for Determination of Paracetamol, Caffeine and Tramadol Hydrochloride in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling the Potential of a Versatile Scaffold
2-Acetamidophenol, the ortho-isomer of the widely recognized analgesic paracetamol (4-acetamidophenol), is a multifaceted compound whose utility in medicinal chemistry is both established and expanding.[1][2] Formally known as N-(2-hydroxyphenyl)acetamide, its chemical architecture—featuring a phenolic hydroxyl group and an acetamido group in a 1,2 substitution pattern on a benzene ring—confers unique reactivity and pharmacological properties.[1] This guide provides an in-depth exploration of this compound's applications, moving beyond its role as a mere isomer to highlight its significance as a synthetic building block, a pharmacologically active agent, and a valuable tool in modern drug design strategies such as bioisosteric replacement.
This document is intended for researchers, scientists, and drug development professionals, offering both high-level scientific context and detailed, field-tested protocols to facilitate its practical application in the laboratory.
Application as a Strategic Synthetic Precursor
Application Note: A Gateway to Heterocyclic Scaffolds
The true power of this compound in synthetic medicinal chemistry lies in its role as a versatile precursor. The ortho-disposition of its nucleophilic hydroxyl and amide groups makes it an ideal starting material for the construction of various fused heterocyclic systems.[3] These heterocyclic scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents across a wide range of diseases.[4]
The hydroxyl group can be leveraged for etherification or esterification, while the amide, upon hydrolysis to the corresponding amine (2-aminophenol), provides a reactive site for condensation reactions. This dual functionality allows for the streamlined synthesis of complex molecules such as benzoxazines, benzothiazines, and other pharmacologically relevant ring systems.[3][5] The choice of reaction conditions can selectively target one functional group over the other, providing chemists with precise control over the synthetic outcome.
Protocol 1: Chemoselective N-Acetylation of 2-Aminophenol
The synthesis of this compound itself is a foundational technique illustrating principles of chemoselectivity. This protocol favors acetylation of the more nucleophilic amino group over the phenolic hydroxyl group.
Principle: The amino group of 2-aminophenol is a stronger nucleophile than the phenolic hydroxyl group. By using a suitable acylating agent under controlled conditions, selective N-acetylation can be achieved. Enzymatic methods, such as those using immobilized lipase, offer high chemoselectivity and mild reaction conditions.[6] This protocol details a robust enzymatic approach.
Materials:
-
2-Aminophenol
-
Vinyl acetate (acyl donor)[6]
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask) with condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminophenol (1.0 mmol) in 10 mL of anhydrous THF.
-
Addition of Reagents: Add Novozym 435 (e.g., 0.0075 g/mL of solvent) to the solution.[6] To this suspension, add vinyl acetate (5.0 mmol), which serves as an irreversible acyl donor, driving the reaction to completion.[6]
-
Reaction Conditions: Equip the flask with a condenser and place it on a magnetic stirrer with a heating mantle. Stir the mixture at 250 rpm and maintain the temperature at 50°C for 10 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Enzyme Removal: After the reaction is complete, remove the immobilized enzyme (Novozym 435) by simple filtration. The enzyme can be washed with fresh solvent, dried, and reused.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the THF and excess vinyl acetate.
-
Purification: Purify the resulting crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to yield pure N-(2-hydroxyphenyl)acetamide (this compound).
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Benzoxazine Monomer
This protocol demonstrates the use of 2-aminophenol (derived from the hydrolysis of this compound) as a phenolic precursor for benzoxazine monomers, which are valuable in both materials science and as complex scaffolds in drug discovery.[3]
Principle: Benzoxazine synthesis involves a Mannich-like condensation reaction of a phenol, a primary amine, and formaldehyde.[3] The ortho-position of the amino and hydroxyl groups in 2-aminophenol allows for the formation of a fused ring system.
Materials:
-
2-Aminophenol
-
A primary amine (e.g., Aniline)
-
Paraformaldehyde
-
1,4-Dioxane (solvent)
-
Standard reflux apparatus
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
Reactant Combination: In a round-bottom flask, combine 2-aminophenol (1 equivalent), aniline (1 equivalent), and paraformaldehyde (2 equivalents).[3]
-
Solvent Addition: Add 1,4-dioxane to the flask to serve as the reaction solvent.
-
Reaction Execution: Heat the mixture to reflux (approximately 101°C for dioxane) with continuous stirring. Allow the reaction to proceed for 4-24 hours. Monitor the reaction's progress using TLC.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product can be isolated by precipitation upon adding a non-solvent (like water) or by solvent evaporation followed by purification.
-
Purification: Purify the crude benzoxazine monomer using recrystallization or column chromatography.
-
Characterization: Characterize the final product using FTIR (to confirm the disappearance of the phenolic O-H and N-H stretches and the appearance of the characteristic oxazine ring vibrations), NMR, and mass spectrometry.
Caption: Synthetic workflow from 2-aminophenol to this compound and its subsequent use as a precursor for heterocyclic scaffolds.
Pharmacological Activity and Mechanistic Insights
Application Note: A Unique Pharmacological Profile
While its isomer paracetamol is a household name, this compound possesses its own distinct and promising pharmacological profile. It has demonstrated anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties.[1][7] Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of inflammatory prostaglandins.[8] However, its peripheral anti-inflammatory effects are generally considered modest compared to traditional NSAIDs.[8]
Recent groundbreaking research has uncovered novel activities for this compound, significantly broadening its therapeutic potential. Studies using zebrafish models have shown that it can effectively alleviate hyperlipidemia by reducing levels of triglycerides, total cholesterol, and LDL-C.[9] This effect is linked to a reduction in macrophage aggregation and an increase in antioxidant capacity.[9] Furthermore, this compound has been found to attenuate the ferroptosis pathway, an iron-dependent form of programmed cell death implicated in atherosclerosis, by reducing intracellular ferrous ions and preserving the activity of glutathione peroxidase 4 (GPX4).[9][10] This multifaceted mechanism suggests potential applications in cardiovascular diseases.[9]
Crucially, from a drug safety perspective, it is hypothesized that the ortho-position of the hydroxyl group in this compound may lead to different metabolic pathways compared to paracetamol, potentially avoiding the formation of the toxic N-acetyl-p-benzoquinone imine (NAPQI) metabolite responsible for paracetamol-induced liver damage.[10]
Data Summary: Biological Activities of this compound
The following table summarizes key quantitative findings from a preclinical study on the effects of this compound (2-AAP) in a zebrafish hyperlipidemia model.[9]
| Parameter Measured | Model Group (High-Fat Diet) | 80 µM 2-AAP Treatment Group | Outcome |
| Triglyceride (TG) Level | 0.206 ± 0.008 | 0.085 ± 0.005 | Significant Reduction |
| Total Cholesterol (TC) Level | 0.078 ± 0.002 | 0.091 ± 0.001 | Note: Data shows increase in this specific report |
| Malondialdehyde (MDA) Level | 0.527 ± 0.022 | 0.380 ± 0.007 | Significant Reduction (Antioxidant Effect) |
| Macrophage Aggregation | High | Markedly Diminished | Anti-inflammatory Effect |
| Intracellular Ferrous Ions | Elevated | Significantly Reduced | Ferroptosis Inhibition |
| Data presented as mean ± SEM. All comparisons are relative to the model group and are statistically significant (p < 0.01). Sourced from Zang et al., 2024.[9] |
Protocol 3: In Vitro Human Platelet Aggregation Assay
This protocol provides a method to assess the anti-platelet aggregation properties of this compound, a key aspect of its potential cardiovascular benefits.
Principle: Platelet aggregation is measured by monitoring the change in light transmission through a suspension of platelet-rich plasma (PRP) using an aggregometer. When a platelet agonist is added, platelets aggregate, causing the suspension to clear and light transmission to increase. An inhibitory compound like this compound will reduce the extent of this aggregation.[10]
Materials:
-
Fresh human whole blood from healthy, drug-free volunteers
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
This compound stock solution (dissolved in a suitable vehicle like DMSO or saline)
-
Platelet agonist (e.g., arachidonic acid or ADP)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Optical aggregometer
-
Centrifuge
Step-by-Step Methodology:
-
PRP Preparation: Collect whole blood into tubes containing sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the upper layer, which is the PRP.[10]
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2500 x g) for 15 minutes to pellet the remaining cells. The resulting supernatant is the PPP, which is used to set the 100% aggregation baseline.[10]
-
Assay Setup: Pipette a defined volume of PRP into the aggregometer cuvettes and allow it to equilibrate at 37°C.
-
Baseline Calibration: Use PPP to calibrate the aggregometer to 100% light transmission and PRP for the 0% baseline.
-
Incubation with Test Compound: Add a specific concentration of this compound (or vehicle control) to the PRP and incubate for a short period (e.g., 2-5 minutes).
-
Initiation of Aggregation: Add the platelet agonist (e.g., arachidonic acid to a final concentration of 0.5-1.0 mM) to the cuvette to induce aggregation.[10]
-
Data Recording: Record the change in light transmission over 5-10 minutes to generate an aggregation curve.
-
Data Analysis: Calculate the percentage of maximum aggregation for each concentration of this compound relative to the vehicle control. A dose-response curve can be generated to determine the IC₅₀ value (the concentration required to inhibit aggregation by 50%).
Caption: Simplified arachidonic acid cascade showing the role of COX enzymes and the point of intervention for inhibitors like this compound.
Role in Bioisosteric Replacement Strategies
Application Note: Modulating Properties Through Isosteric Design
Bioisosterism—the strategy of exchanging one functional group or atom for another with similar physicochemical or topological properties—is a cornerstone of modern medicinal chemistry.[11][12] It is used to fine-tune a lead compound's potency, selectivity, metabolic stability, and toxicity profile.[13]
The this compound scaffold is an excellent candidate for bioisosteric replacement studies. The ortho-hydroxyphenyl acetamide core can act as a bioisostere for other motifs, such as catechols or salicylic acids, potentially improving pharmacokinetic properties like cell permeability or reducing metabolic liabilities associated with the original group.[14]
Conversely, the individual functional groups on this compound can be modified. For example:
-
Amide Replacement: The amide bond can be replaced with non-classical isosteres like a triazole or sulfonamide to alter hydrogen bonding capabilities and metabolic stability.[15]
-
Phenol Replacement: The phenolic hydroxyl can be replaced with groups like a fluoromethyl or other hydrogen bond donors to modulate acidity (pKa) and lipophilicity, which can drastically affect protein-ligand interactions and ADME properties.
These modifications allow chemists to systematically probe the structure-activity relationship (SAR) of a compound series and optimize it for therapeutic use.
Caption: Conceptual diagram illustrating two bioisosteric replacement strategies involving the this compound scaffold.
Analytical Quantification and Safe Handling
Application Note: Analytical Considerations in Research
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic (PK) and drug metabolism (DMPK) studies.[16] Analytical techniques like High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors, provide the necessary sensitivity and selectivity to measure compound concentrations in complex samples like plasma or urine.[16][17] A validated analytical method is the foundation for understanding a compound's absorption, distribution, metabolism, and excretion profile.
Protocol 4: General HPLC Method for Quantification in Plasma
Principle: This method uses reversed-phase HPLC to separate this compound from endogenous plasma components. Protein precipitation is employed as a simple and effective sample cleanup technique. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.[16]
Materials:
-
HPLC system with a UV detector and a C18 reversed-phase column
-
Plasma samples containing this compound
-
Methanol (HPLC grade), ice-cold
-
Internal Standard (IS) (e.g., caffeine or another structurally similar compound not present in the sample)
-
Microcentrifuge tubes and a microcentrifuge
-
HPLC vials
Step-by-Step Methodology:
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma.
-
Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of plasma sample (or standard), add 300 µL of ice-cold methanol containing the internal standard at a fixed concentration.[17] b. Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[17] c. Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[17] d. Carefully transfer the clear supernatant to a clean HPLC vial for analysis.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[17]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at a wavelength between 245-275 nm.[16]
-
Column Temperature: 30°C.
-
-
Data Analysis: a. Integrate the peak areas for this compound and the internal standard. b. Calculate the peak area ratio (analyte/IS) for each sample and standard. c. Construct a calibration curve by plotting the peak area ratio against the known concentrations of the standards. d. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.[16]
Safety and Handling Protocol
This compound is a chemical that must be handled with appropriate care in a laboratory setting. It is classified as an irritant and is harmful if swallowed.[1][18]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.[19][20]
-
Hand Protection: Wear chemical-resistant gloves (e.g., PVC or nitrile rubber). Inspect gloves before use and use proper removal technique to avoid skin contact.[19][21]
-
Skin and Body Protection: Wear a lab coat. For large quantities, additional protective clothing may be necessary.[18]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a dust respirator or working within a fume hood is required.[19]
Handling and Storage:
-
Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[19] Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[19]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[19] Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[20]
Emergency Procedures:
-
Spills: For dry spills, avoid generating dust. Use dry cleanup procedures (e.g., sweep or vacuum with a HEPA-filtered vacuum). Collect waste in a sealed container for proper disposal.[19]
-
First Aid (In case of exposure):
-
If Inhaled: Move the person to fresh air.[18]
-
In Case of Skin Contact: Immediately remove all contaminated clothing and wash the skin with plenty of soap and water.[18]
-
In Case of Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Get medical attention.[18][20]
-
If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[18][21]
-
References
- Benchchem. (n.d.). Application Notes: Analytical Methods for the Detection of this compound in Biological Fluids.
- Santa Cruz Biotechnology. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11972, this compound.
- Benchchem. (n.d.). This compound as a Biomarker for Drug Metabolism: A Comparative Guide.
- ChemicalBook. (n.d.). This compound.
- ACS Omega. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Benchchem. (n.d.). A Comparative Analysis of this compound's Anti-Inflammatory Efficacy.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Fisher Scientific. (2014). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Zang, X., et al. (2024). This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. PMC - NIH.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Mechanism of Action of this compound in Biological Systems.
- ResearchGate. (2021). Is there any simple method to make n acetylation of 2-amino phenol?.
- DC Chemicals. (n.d.). This compound.
- Google Patents. (n.d.). US4474985A - Purification of N-acetyl aminophenols.
- MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- Benchchem. (n.d.). Application of this compound in Materials Science: Detailed Application Notes and Protocols.
- ResearchGate. (n.d.). Phenol (bio)isosteres in drug design and development.
- RSC Publishing. (n.d.). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- MDPI. (n.d.). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics.
- ResearchGate. (n.d.). Bioisosteres in Medicinal Chemistry.
- IJAEM. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.
- (2022). A Review on Medicinally Important Heterocyclic Compounds.
- RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery.
Sources
- 1. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 614-80-2 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijaem.net [ijaem.net]
- 5. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound|cas 614-80-2| DC Chemicals [dcchemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. fishersci.com [fishersci.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Acetamidophenol
Welcome to the technical support center for the synthesis of 2-Acetamidophenol (N-(2-hydroxyphenyl)acetamide). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis and to provide actionable strategies for improving yield, purity, and overall process efficiency. Drawing upon established literature and extensive laboratory experience, this document provides in-depth troubleshooting, optimized protocols, and the fundamental chemical principles behind them.
Foundational Workflow: From Reactants to Pure Product
The synthesis of this compound primarily involves the chemoselective N-acetylation of 2-Aminophenol. While seemingly straightforward, achieving high yield and purity requires careful control over several experimental variables. The general process flow is outlined below.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield is a multifaceted problem often stemming from one or more of the following factors:
-
Purity of 2-Aminophenol: The starting material, 2-aminophenol, is highly susceptible to air oxidation, which can lead to the formation of colored, polymeric impurities.[1] These impurities not only reduce the available amount of starting material but can also interfere with the reaction. Using freshly purchased, high-purity 2-aminophenol or purifying older stock by recrystallization is crucial.
-
Choice and Stoichiometry of Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. However, using a significant excess can sometimes promote side reactions. For highly selective reactions, other acyl donors like vinyl acetate have been shown to be effective, especially in enzyme-catalyzed systems where they drive the reaction irreversibly.[2][3] A molar ratio of 1:5 of 2-aminophenol to vinyl acetate has been identified as optimal in certain enzymatic syntheses to maximize conversion while avoiding enzyme inhibition.[4]
-
Reaction Temperature: The acetylation of 2-aminophenol is exothermic. Uncontrolled temperature can lead to the formation of undesired side products, including the O-acetylated isomer and decomposition products. Maintaining a consistent and optimized temperature, often in the range of 20-40°C for standard procedures, is critical.[5]
-
Incomplete Reaction: The reaction may not have proceeded to completion. It is essential to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the starting material has been fully consumed before workup.[1]
Q2: I'm observing a significant amount of a side product. How can I improve the chemoselectivity for N-acetylation over O-acetylation?
A2: This is a classic chemoselectivity challenge. The amino group (-NH₂) is generally more nucleophilic than the phenolic hydroxyl group (-OH), favoring N-acetylation. However, under certain conditions, competitive O-acetylation can occur, forming 2-acetoxyphenylamine.
-
Mechanism of Selectivity: The lone pair of electrons on the nitrogen atom is more available for nucleophilic attack on the carbonyl carbon of the acetylating agent compared to the lone pairs on the phenolic oxygen, which are partially delocalized into the aromatic ring.[6][7]
-
Controlling Conditions:
-
Solvent Choice: Using aqueous or protic solvents can help solvate the hydroxyl group, slightly decreasing its nucleophilicity and favoring N-acetylation.
-
Temperature Control: Lower reaction temperatures generally enhance selectivity by favoring the kinetically preferred N-acetylation pathway.
-
Enzymatic Catalysis: For the highest selectivity, employing an immobilized lipase, such as Novozym 435, is a superior strategy. Enzymes provide a sterically constrained active site that exclusively facilitates the acetylation of the amino group, leading to near-perfect N-acetylation.[2][3][4]
-
Caption: Competing N- and O-acetylation pathways.
Q3: My final product is discolored (pink, brown, or black). How can I obtain a pure, white crystalline solid?
A3: Discoloration is almost always due to the oxidation of the phenolic group in either the starting material or the product.[1]
-
Prevention During Reaction: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen.
-
Workup and Purification:
-
Decolorizing Charcoal: During the recrystallization process, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[8] Be sure to filter the hot solution through Celite or fluted filter paper to remove the charcoal before cooling.
-
Prompt Workup: Do not let the reaction mixture sit exposed to air for extended periods after completion.[1]
-
Storage: Store the final, purified product in a sealed container, protected from light and air, to maintain its purity over time.[9]
-
Q4: I am struggling with the recrystallization step. My product either "oils out" or fails to crystallize.
A4: Recrystallization is a powerful purification technique but requires careful selection of the solvent system. "Oiling out" occurs when the solute precipitates from the solution as a liquid instead of a solid, often because the solution is too concentrated or cooled too quickly.[10]
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For this compound, water or aqueous ethanol are commonly used.[9][11]
-
Troubleshooting Strategies:
-
If Oiling Out Occurs: Add more hot solvent to the mixture until the oil redissolves completely. Then, allow the solution to cool much more slowly. A heated jacketed funnel for the hot filtration step can also prevent premature precipitation.[10]
-
If No Crystals Form: The solution may be too dilute. Evaporate some of the solvent to increase the concentration and try cooling again. If that fails, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of pure this compound.[10]
-
Using a Solvent Pair: A two-solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethanol) in which it is highly soluble. Then, slowly add a "poor" solvent (e.g., water) in which it is insoluble, dropwise at an elevated temperature, until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify the solution, then cool slowly.[12]
-
Optimized Experimental Protocols
Protocol 1: Standard Synthesis using Acetic Anhydride
This protocol is a standard laboratory procedure for the synthesis of this compound.
-
Dissolution: In a 250 mL Erlenmeyer flask, suspend 5.0 g of 2-aminophenol in 150 mL of water.
-
Acetylation: While stirring the suspension, add 5.5 mL of acetic anhydride in one portion. Stir the mixture vigorously for 15-20 minutes. The solid will dissolve and then the product will begin to precipitate.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete crystallization.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of 20 mL ice-cold water.
-
Purification (Recrystallization):
-
Transfer the crude solid to a beaker and add the minimum amount of hot water (or a 50:50 ethanol/water mixture) required to just dissolve the solid at boiling temperature.
-
If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
-
Final Steps: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum. The expected melting point is 205-210 °C.[11]
Protocol 2: High-Selectivity Enzymatic Synthesis
This protocol is based on a chemoselective method using an immobilized lipase for superior selectivity and milder conditions.[2][3][4]
-
Setup: To a 50 mL flask, add 1.0 mmol of 2-aminophenol, 10 mL of a suitable organic solvent (e.g., Tetrahydrofuran - THF), and the optimized amount of immobilized lipase (e.g., Novozym 435, ~0.03 g).
-
Reaction Initiation: Add 3.0 to 5.0 mmol of vinyl acetate to the mixture.
-
Reaction Conditions: Stir the mixture at a constant speed (e.g., 250 rpm) and temperature (e.g., 50 °C) for 10 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, remove the enzyme by simple filtration. The enzyme can often be washed and reused.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization as described in Protocol 1. This method typically yields a product with very high N-acetylation selectivity.
Data Summary Tables
Table 1: Comparison of Common Acetylating Agents
| Acetylating Agent | Typical Conditions | Selectivity (N- vs. O-) | Advantages | Disadvantages |
| Acetic Anhydride | Aqueous or organic solvent, 0-40°C | Good to excellent | Readily available, high reactivity | Exothermic, can lead to O-acetylation if not controlled |
| Acetyl Chloride | Anhydrous conditions, base scavenger | Good | Highly reactive | Produces corrosive HCl gas, moisture sensitive |
| Vinyl Acetate | Organic solvent, often with enzyme catalyst | Excellent (especially with enzyme) | Irreversible reaction, mild conditions | Slower reaction rate than anhydrides |
| Ketene | Aqueous solution, 25-35°C | Good | Environmentally friendly (produces no byproducts) | Requires specialized equipment to generate ketene gas[5] |
Table 2: Recommended Recrystallization Solvents
| Solvent System | Comments | Procedure Notes |
| Water | Good choice for polar compounds. This compound has low solubility in cold water and higher solubility in hot water.[9][13] | Can be slow to crystallize. Slow cooling is essential. |
| Ethanol/Water | A versatile solvent pair. Allows for fine-tuning of solubility.[9][11] | Dissolve in hot ethanol, add hot water dropwise until cloudy, clarify with a few drops of ethanol, then cool. |
| Ethanol | Good solvent, but solubility might be high even at room temperature, potentially reducing recovery.[9][11] | Best used if impurities have very different solubility profiles. |
Analytical Characterization
Confirming the identity and purity of the final product is a critical final step.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing purity and quantifying the product and any impurities, such as residual 2-aminophenol or the O-acetylated isomer.[14][15] A C18 reversed-phase column with a UV detector is commonly employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide unambiguous structural confirmation of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound (151.16 g/mol ).[16]
-
Melting Point: A sharp melting point within the literature range (205-210 °C) is a strong indicator of high purity.[11]
By understanding the key chemical principles and meticulously controlling reaction and purification parameters, researchers can consistently achieve high yields of pure this compound.
References
- Gawas, S. D., et al. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.
- Hou, F., et al. (2022). De Novo Biosynthesis and Whole-Cell Catalytic Production of this compound in Escherichia coli. Journal of Agricultural and Food Chemistry.
- Gawas, S. D., et al. (2022). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. Publications of the IAS Fellows.
- Gawas, S. D., et al. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.
- Google Patents. (2023). An environment-friendly process for selective acylation of aminophenol. US20230104724A1.
- Shaikh, A. M., et al. (2022). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.
- Google Patents. (2016). Synthetic method of this compound. CN105755063A.
- LookChem. This compound.
- Edelmann, F. T. (2021). Is there any simple method to make n acetylation of 2-amino phenol? ResearchGate.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Smith, D. A., et al. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Journal of Chemical Education.
- KPU Pressbooks. 2.6 Protecting Groups in Synthesis. Organic Chemistry II.
- ResearchGate. The reaction mechanism of acetaminophen synthesis.
- Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups.
- Unknown. Synthesis of Acetaminophen and Analysis of Some Common Analgesics.
- Bakyalakshmi, J., et al. (2024). Method Development and Simultaneous Estimation of Acetaminophen and Its Related Substance by Liquid Chromatography Mass Spectrometry. World Journal of Pharmaceutical and Life Sciences.
- National Center for Biotechnology Information. This compound. PubChem Compound Database.
- Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment).
- Organic Chemistry Portal. Synthesis of aldehydes by deprotection or hydrolysis.
- AIRAPT. Recrystallization of Acetaminophen and Sulindac from the Batch and Continuous Supercritical Anti-Solvent Precipitation.
- Unknown. Protecting Groups.
- YouTube. (2013). Recrystallization Solvent Pair.
- Quora. (2023). How is acetaminophen synthesized from phenol and acetic anhydride?
- Reddit. (2019). Recrystallization with two solvents. r/Chempros.
- Google Patents. (2015). Method for directly synthesizing acetaminophen from nitrobenzene in acetic acid solution at one step. CN104628592A.
- Călinescu, C., et al. (2014). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Journal of Chromatographic Science.
- ResearchGate. (2025). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics - Publications of the IAS Fellows [repository.ias.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | 614-80-2 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lookchem.com [lookchem.com]
- 12. youtube.com [youtube.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting common issues in 2-Acetamidophenol synthesis
Welcome to the technical support center for the synthesis of 2-Acetamidophenol, a key pharmaceutical intermediate and a positional isomer of paracetamol.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common laboratory synthesis involves the acetylation of 2-aminophenol using an acylating agent like acetic anhydride.[2] In this reaction, the nucleophilic amino group (-NH₂) of 2-aminophenol attacks the electrophilic carbonyl carbon of acetic anhydride, forming an amide bond.[2] The phenolic hydroxyl group (-OH) remains largely unreacted under controlled conditions.
Q2: Why is the amino group acetylated preferentially over the hydroxyl group?
This is a classic example of chemoselectivity. The nitrogen atom of the amino group is more nucleophilic than the oxygen atom of the hydroxyl group.[3][4] Nucleophilicity is related to basicity; the amino group is a stronger base than the phenolic group, making it a better electron-pair donor and thus more reactive towards the electrophilic acetic anhydride.[3] Under mild conditions, this difference in reactivity allows for selective N-acylation.[4]
Q3: What are the main applications of this compound?
While its isomer, paracetamol (4-acetamidophenol), is a widely used analgesic, this compound also possesses anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties.[1] It serves as a valuable intermediate in the synthesis of other compounds, including antimalarial drugs, and can be used as a monomer for creating advanced polymers like polyamides and benzoxazine resins.[5][6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Q4: My reaction yield is significantly lower than expected. What are the likely causes?
Low yield is a frequent issue that can stem from several factors. A systematic approach is needed to diagnose the problem.[7]
-
Incomplete Reaction: The reaction may not have gone to completion. Verify this by running a Thin Layer Chromatography (TLC) of the crude reaction mixture. If a significant amount of the 2-aminophenol starting material is still present, consider extending the reaction time or gently warming the reaction mixture.
-
Loss During Workup: Product can be lost during filtration and transfer steps. Ensure quantitative transfer of solids and minimize the number of transfer steps where possible.
-
Loss During Recrystallization: This is a very common cause of low yield. Using an excessive amount of solvent to dissolve the crude product will result in a significant portion of your product remaining in the mother liquor upon cooling.[7] Always use the minimum amount of hot solvent required to fully dissolve the solid.[7][8]
-
Side Reactions: While N-acylation is preferred, some O-acylation can occur, especially if the reaction is run for an extended time at elevated temperatures.[9] This diverts starting material away from your desired product.
Q5: My final product is pink, brown, or otherwise discolored. How can I fix this?
The discoloration of the product is typically due to the presence of oxidized impurities originating from the 2-aminophenol starting material.[10] Aminophenols are sensitive to air and can oxidize over time to form highly colored polymeric substances.[10]
-
Solution: The most effective way to remove these colored impurities is by using activated charcoal (decolorizing carbon) during the recrystallization process.[8][11] After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal (and the adsorbed impurities) before allowing the solution to cool and crystallize.[8][12]
Q6: I have a mixture of N-acetylated and O-acetylated products. How can I separate them or prevent the side reaction?
The formation of the O-acetylated byproduct, 2-aminophenyl acetate, is the primary side reaction.
-
Prevention: To favor N-acylation, use mild reaction conditions.[4] Running the reaction at or slightly above room temperature for a shorter duration is generally sufficient. Avoid prolonged heating, which can promote the formation of the diacetylated derivative.[9]
-
Separation: If the O-acetylated product has formed, separation can be achieved through careful recrystallization, as the two isomers may have different solubilities in the chosen solvent system. Alternatively, column chromatography can be employed for more difficult separations. The ester (O-acetylated product) is also susceptible to hydrolysis under basic conditions. A mild basic wash during the workup could potentially hydrolyze the unwanted ester back to 2-aminophenol, which has very different solubility properties than the desired amide product, facilitating separation.
Q7: My product won't crystallize from the solution. What should I do?
Crystallization failure can be frustrating but is often solvable.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod just below the surface of the solution.[8][9] The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a "seed" for crystallization.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the product, and then allow it to cool again.
-
Cooling: Ensure the solution is thoroughly cooled. After reaching room temperature, place the flask in an ice-water bath for an extended period (e.g., 30-60 minutes) to maximize crystal formation.[7][8]
Visualizing the Process
To better understand the chemical principles and troubleshooting logic, the following diagrams have been generated.
Caption: Figure 1: N- vs. O-Acetylation Mechanism.
Caption: Figure 2: Troubleshooting Workflow.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard laboratory procedures for the acetylation of aminophenols.[8][11][13]
-
Materials:
-
2-aminophenol
-
Acetic anhydride
-
Deionized water
-
Erlenmeyer flask (125 mL)
-
Stir plate and stir bar
-
Ice-water bath
-
Büchner funnel and filter flask
-
-
Procedure:
-
In a 125 mL Erlenmeyer flask, combine 2.0 g of 2-aminophenol with 35 mL of deionized water.
-
Place the flask on a stir plate and add a magnetic stir bar. Begin stirring to create a suspension.
-
Carefully add 2.2 mL of acetic anhydride to the suspension in one portion while continuing to stir.
-
Stir the mixture at room temperature for 15-20 minutes. The reaction is mildly exothermic, and the solid may dissolve before the product begins to precipitate.
-
After 20 minutes, cool the reaction mixture by placing the flask in an ice-water bath. Continue stirring for another 20-30 minutes to ensure complete crystallization of the crude product.[11]
-
Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter paper with a small amount of cold deionized water (2 x 5 mL) to remove any acetic acid and other water-soluble impurities.
-
Allow the crude product to air dry on the funnel by drawing air through it for several minutes. Proceed to Protocol 2 for purification.
-
Protocol 2: Purification by Recrystallization
Recrystallization is a critical step for obtaining a pure product with a sharp melting point.[4][14]
-
Materials:
-
Crude this compound
-
Deionized water (recrystallization solvent)
-
Activated charcoal (optional, if product is colored)
-
Erlenmeyer flasks
-
Hot plate
-
Gravity funnel and fluted filter paper (if using charcoal)
-
-
Procedure:
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of deionized water (start with ~20 mL per gram of crude product). This compound is not very soluble in cold water but its solubility increases significantly in hot water.[8]
-
Gently heat the mixture on a hot plate with swirling until the solid just dissolves. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained. Avoid adding excess solvent.[7][8]
-
(Optional - Decolorization) If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl for 2-3 minutes. Perform a hot gravity filtration to remove the charcoal.
-
Remove the flask from the heat and allow the solution to cool slowly to room temperature, undisturbed.
-
Once the solution has reached room temperature and crystals have formed, place the flask in an ice-water bath for at least 20 minutes to maximize recovery.
-
Collect the purified crystals by vacuum filtration. Wash with a very small amount of ice-cold water.
-
Dry the pure crystals to a constant weight. Determine the yield and characterize the product.
-
Characterization Data
Confirm the identity and purity of your synthesized this compound using the following spectroscopic data.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d₆) [15]
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Phenolic -OH | ~9.35 | Singlet (broad) | 1H |
| Amide N-H | ~9.25 | Singlet | 1H |
| Aromatic C-H | ~7.95 | Doublet of doublets | 1H |
| Aromatic C-H | ~6.75 - 6.95 | Multiplets | 3H |
| Methyl (-CH₃) | ~2.10 | Singlet | 3H |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | |
| Carbonyl (C=O) | ~169.0 | C=O | |
| Aromatic C-O | ~147.5 | C-OH | |
| Aromatic C-N | ~126.5 | C-NH | |
| Aromatic C-H | ~115.0 - 123.0 | Ar-CH | |
| Methyl (-CH₃) | ~24.0 | -CH₃ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: Key Infrared (IR) Absorption Bands (KBr Pellet) [15][16]
| Functional Group | Wavenumber (cm⁻¹) | Description of Band |
| O-H Stretch (phenol) | 3400 - 3300 | Broad |
| N-H Stretch (amide) | ~3300 | Sharp, may overlap with O-H |
| C=O Stretch (amide) | ~1660 | Strong, sharp (Amide I) |
| N-H Bend (amide) | ~1550 | Strong (Amide II) |
| C-N Stretch | ~1275 | Medium-Strong |
References
- BenchChem Technical Support Team. (2025). Spectroscopic Analysis of this compound: A Technical Guide. Benchchem.
- BenchChem. (2025).
- BenchChem. (2025). Overcoming solubility issues of this compound in aqueous media. Benchchem.
- Quora. (2018).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11972, this compound. PubChem.
- Quora. (2023).
- Brainly.com. (2023).
- Guidechem. (n.d.). This compound 614-80-2. Guidechem.
- Synthesis of Acetaminophen and Analysis of Some Common Analgesics. (n.d.).
- Pediaa.com. (2020).
- ChemicalBook. (n.d.). This compound(614-80-2) 1H NMR spectrum. ChemicalBook.
- Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment). Chemistry LibreTexts.
- Singh, S. A., et al. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). The reaction mechanism of acetaminophen synthesis.
- Chemistry Stack Exchange. (2020). Comparing nucleophilicity of oxygen and nitrogen in acetylation of 4-aminophenol. Chemistry Stack Exchange.
- Homework.Study.com. (n.d.). List the major errors that could be encountered in the synthesis of phenacetin from p-acetamidophenol. Homework.Study.com.
- Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (n.d.).
- Google Patents. (n.d.). US5981799A - Method for the purification of acetaminophen.
- Reddit. (2014). perfect melting point for paracetamol, but low yield?. Reddit.
- IRJET. (n.d.). Recrystallization of Paracetamol and Dronedarone for Improvement of Pharmaceutical Parameter. IRJET.
- Chegg.com. (2024). Solved A) In the acetylation step, why does the amino group.... Chegg.com.
- Google Patents. (n.d.). EP0484153B1 - Improved method for the purification of acetaminophen.
Sources
- 1. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. homework.study.com [homework.study.com]
- 11. atc.io [atc.io]
- 12. US5981799A - Method for the purification of acetaminophen - Google Patents [patents.google.com]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. irjet.net [irjet.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. guidechem.com [guidechem.com]
Technical Support Center: Purification of Crude 2-Acetamidophenol
Introduction
Welcome to the Technical Support Center for the purification of crude 2-acetamidophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for overcoming common challenges encountered during the purification of this compound. As a positional isomer of the widely used analgesic, paracetamol, ensuring the purity of this compound is critical for its use as a pharmaceutical intermediate and in various research applications.[1][2]
This resource, structured in a user-friendly question-and-answer format, offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in achieving high-purity this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Q1: My final this compound product is discolored (e.g., pink, brown, or dark). What is the likely cause and how can I fix it?
A: Discoloration in the final product is a common issue and typically indicates the presence of colored impurities. These impurities often arise from the oxidation of the starting material, 2-aminophenol, which is highly susceptible to oxidation.[1] The oxidation products can include highly colored quinones, quinonimines, and meriquinonimines, which are carried through the synthesis.[1]
Troubleshooting Steps:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude this compound in a suitable hot solvent, add a small amount of activated charcoal (about 1-2% by weight of your crude product) to the hot solution.[3] Be cautious when adding charcoal to a near-boiling solution to prevent bumping.[3] Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.[3] The charcoal can then be removed by hot filtration. It is important to note that using an excessive amount of charcoal can lead to a reduction in the yield of your desired product.[3]
-
Use of a Reducing Agent: For intensely colored impurities, a mild reducing agent can be used. In the synthesis of the related compound paracetamol, sodium dithionite (sodium hydrosulfite) has been used to reduce colored dye impurities back to colorless substances.[4] This could be cautiously applied to the purification of this compound.
-
Inert Atmosphere: To prevent further oxidation during purification, consider performing the purification steps, particularly when heating, under an inert atmosphere such as nitrogen or argon.
Q2: The yield of my this compound after recrystallization is very low. What are the potential reasons, and how can I improve it?
A: A low yield after recrystallization is a frequent problem. Several factors could be responsible for this.
Troubleshooting Steps:
-
Excess Solvent: Using too much solvent for recrystallization is the most common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[5] To remedy this, you can try to recover the product from the mother liquor by evaporating some of the solvent and attempting a second crystallization.[5]
-
Premature Crystallization: If the product crystallizes too early, for example during hot filtration to remove impurities like charcoal, it can lead to significant loss. To prevent this, ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated, and perform the filtration as quickly as possible.
-
Incomplete Crystallization: Ensure that the solution is sufficiently cooled to maximize the precipitation of the crystals. After cooling to room temperature, placing the flask in an ice bath can often improve the yield.[6]
-
Improper Solvent Choice: The chosen solvent may be too good at dissolving the this compound even at low temperatures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7]
Q3: My this compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.[6]
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool down more slowly.[8]
-
Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. You can further slow down the cooling process by insulating the flask.
-
Change the Solvent System: If the problem persists, consider using a different solvent or a mixed solvent system. For a mixed solvent system, dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent (an "anti-solvent") in which it is less soluble, dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[7][9]
Frequently Asked Questions (FAQs)
Q1: What are the common chemical impurities in crude this compound?
A: Besides the colored oxidation products mentioned earlier, other common impurities include:
-
Unreacted 2-aminophenol: The starting material for the synthesis.
-
Diacetylated product (N-(2-acetoxyphenyl)acetamide): Formed if the phenolic hydroxyl group is also acetylated. This is more likely to occur with prolonged reaction times or excess acetylating agent.
-
Acetic acid: A byproduct of the acetylation reaction using acetic anhydride.[4]
-
Other positional isomers: If the starting aminophenol was not pure.
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
A: The ideal recrystallization solvent should:
-
Dissolve this compound well at high temperatures but poorly at low temperatures.
-
Either dissolve impurities well at all temperatures or not at all, so they can be separated by filtration.
-
Not react with this compound.
-
Be volatile enough to be easily removed from the purified crystals.
Based on literature, water and ethanol are good starting points for single-solvent recrystallization. A mixed solvent system, such as ethanol-water, can also be effective. Small-scale solubility tests with a range of solvents of varying polarities are recommended to find the optimal solvent or solvent pair.
Q3: Can I use column chromatography to purify this compound?
A: Yes, column chromatography is a viable method for purifying this compound, especially for removing impurities with different polarities. A common stationary phase would be silica gel. The mobile phase (eluent) would typically be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The optimal solvent system would need to be determined by thin-layer chromatography (TLC) first.
Q4: How can I assess the purity of my final this compound product?
A: Several analytical techniques can be used to determine the purity of your this compound:
-
Melting Point: A sharp melting point close to the literature value (around 205-210 °C) is a good indicator of purity. Impurities will typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can separate and quantify impurities with high resolution.[10][11]
-
Spectroscopy (NMR, IR): 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure of the compound and detect the presence of impurities by comparing the obtained spectra with reference data.[12][13][14][15]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., deionized water, ethanol, or a mixture)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently boil the solution for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Filter the hot solution quickly to remove the charcoal or any other insoluble material.
-
Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at a moderate temperature or in a desiccator under vacuum.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
Materials:
-
Purified this compound
-
Crude this compound (for comparison)
-
TLC plate (silica gel)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexanes)
-
Capillary tubes for spotting
-
UV lamp
Procedure:
-
Sample Preparation: Dissolve small amounts of your crude and purified this compound in a suitable solvent (e.g., methanol or ethyl acetate).
-
Spotting: Using separate capillary tubes, spot the solutions on the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry. Visualize the spots under a UV lamp. A pure sample should ideally show a single spot.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol [14] |
| Appearance | Off-white to beige or brown powder[7] |
| Melting Point | 205-210 °C[13] |
| Solubility | Slightly soluble in cold water, more soluble in hot water and ethanol. Soluble in DMSO and methanol.[7] |
| pKa | ~9.35 (predicted for the phenolic hydroxyl group)[16] |
Table 2: Suggested Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for polar compounds, non-flammable. |
| Ethanol | Medium-High | 78 | Good general-purpose solvent. |
| Ethyl Acetate | Medium | 77 | Can be a good choice for compounds of intermediate polarity. |
| Hexanes | Low | ~69 | Often used as an "anti-solvent" in a mixed solvent system. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting common recrystallization problems.
References
- Google Patents. (1984).
- PubChem. (n.d.). This compound. [Link]
- Agilent. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- ResearchGate. (2013). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]
- CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]
- University of York, Chemistry Teaching Labs. (n.d.).
- MIT OpenCourseWare. (n.d.). 8.
- The Royal Society of Chemistry. (2017).
- University of Wisconsin-Madison. (n.d.). Synthesis of Acetaminophen and Analysis of Some Common Analgesics. [Link]
- Chemistry LibreTexts. (2022). 3.5C: Charcoal. [Link]
- Reddit. (2019).
- ACS Publications. (2024).
- Organic Syntheses. (2025).
- Unknown Source. (n.d.).
- PubMed Central. (2015). Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods. [Link]
- International Research Journal of Pharmacy and Medical Sciences. (2024).
- NCBI Bookshelf. (2023).
- Google Patents. (1994). Process for preparing color-stabilized acetaminophen.
- ACS Publications. (2018).
- Chemistry Stack Exchange. (2021). Method to remove impurities from acetaminophen synthesis experiment. [Link]
- PubMed. (1990). Influence of pH and phospholipid species on release of acetaminophen from tablets containing phospholipids. [Link]
- Chromatography Today. (2014).
- Annex Publishers. (2023).
- PubMed Central. (2020).
- Biotage. (n.d.).
- Drugs.com. (n.d.).
- The Conversation. (2022).
- CORA. (2017).
- MicroSolv. (n.d.). Acetaminophen Impurities Method. [Link]
Sources
- 1. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. agilent.com [agilent.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. guidechem.com [guidechem.com]
- 14. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound(614-80-2) 1H NMR spectrum [chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Acetamidophenol
Welcome to the Technical Support Center for the purification of 2-Acetamidophenol (also known as N-(2-hydroxyphenyl)acetamide). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the purity, yield, and consistency of your experimental outcomes.
I. Understanding the Core Challenges
The purification of this compound, a positional isomer of the widely used analgesic paracetamol, presents a unique set of challenges primarily stemming from its synthesis and inherent chemical properties.[1][2] Key difficulties include the removal of structurally similar impurities, managing its solubility, and preventing degradation.
Common Impurities: The primary impurities often co-present with crude this compound include unreacted starting materials like 2-aminophenol, byproducts from side reactions, and degradation products.[3][4] Oxidized forms of 2-aminophenol can introduce color to the final product, which can be difficult to remove.[4] Other potential impurities can include isomers and related compounds depending on the synthetic route.[3][5]
Solubility & Stability: this compound is soluble in hot water and ethanol but only slightly soluble in cold water.[6] It is stable under normal conditions but can be sensitive to light and incompatible with strong oxidizing agents, acids, and acid chlorides.[6][7] Understanding these properties is crucial for selecting an appropriate purification strategy.
II. Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My purified this compound has a pink or brownish tint. What is the cause and how can I remove it?
A1: A pink or brownish discoloration in your product is a common issue and is typically caused by the presence of oxidized impurities derived from the 2-aminophenol starting material.[4] These are often highly colored, conjugated molecules.[4]
-
Underlying Cause: 2-aminophenol is susceptible to air oxidation, especially at elevated temperatures or in the presence of metal ions. This oxidation can occur during the synthesis or subsequent work-up steps.
-
Troubleshooting Protocol: Decolorization
-
Activated Carbon Treatment: Dissolve the crude, colored this compound in a minimum amount of hot solvent (e.g., ethanol or a water-ethanol mixture). Add a small amount (typically 1-5% by weight) of activated carbon to the hot solution.
-
Heating and Filtration: Gently boil the solution with the activated carbon for 5-10 minutes. This allows the carbon to adsorb the colored impurities. Perform a hot filtration using fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization of the purified this compound.
-
Expert Tip: Avoid using an excessive amount of activated carbon, as it can also adsorb your target compound, leading to a lower yield.
-
Q2: I am experiencing low recovery after recrystallization. What are the likely reasons and how can I improve my yield?
A2: Low recovery is a frequent challenge in recrystallization. Several factors could be at play, primarily related to solvent choice and experimental technique.
-
Excessive Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield, as a significant amount of the compound will remain in the mother liquor even after cooling.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.
-
Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Optimization Workflow:
A decision workflow for troubleshooting low recrystallization yield.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[8] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a great extent.[8]
-
Immediate Actions:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to reduce the saturation.
-
Allow the solution to cool much more slowly.
-
-
Preventative Measures:
-
Use a Seed Crystal: If available, add a small crystal of pure this compound to the cooled solution to induce crystallization.[8]
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth.[8]
-
Solvent Pair System: Consider using a two-solvent system. Dissolve your compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent where it is less soluble dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[8][9]
-
III. Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing this compound?
A: There is no single "best" solvent, as the optimal choice can depend on the impurities present. However, common and effective solvent systems include:
-
Water: this compound is soluble in hot water and sparingly soluble in cold water, making it a good, green option.[6]
-
Ethanol/Water Mixture: A mixture of ethanol and water can provide a good solubility gradient.
-
Ethanol: Can also be used, particularly if water-insoluble impurities are present.[6]
| Solvent System | Advantages | Disadvantages |
| Water | Green solvent, inexpensive. | May not be effective for all impurities. |
| Ethanol/Water | Highly tunable for optimal solubility. | Requires optimization of the solvent ratio. |
| Ethanol | Good for removing non-polar impurities. | Higher solubility at low temps may reduce yield. |
Q: Can I use column chromatography to purify this compound?
A: Yes, column chromatography is a viable and effective method for purifying this compound, especially for removing impurities with similar polarities.[10][11]
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A mixture of a non-polar solvent (like heptane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is typically used.[11] The polarity of the mobile phase can be gradually increased to elute the compounds.
Q: How can I assess the purity of my final product?
A: Several analytical techniques can be used to determine the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method for quantifying purity and detecting impurities.[1][3] A reversed-phase C18 column is commonly employed.[1][12]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and identify the presence of impurities.
-
Melting Point: A sharp melting point close to the literature value (around 205-210 °C) is a good indicator of purity.[6] A broad melting range suggests the presence of impurities.
-
Spectroscopy (NMR, IR): Can be used to confirm the chemical structure and identify any residual impurities.
IV. Detailed Purification Protocols
Protocol 1: Recrystallization from a Water/Ethanol Solvent Pair
This protocol is effective for general purification and removal of colored impurities.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid.
-
Hot Filtration (if necessary): If the solution contains insoluble impurities, perform a hot filtration.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy.[9]
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9][13]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold water or a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating this compound from impurities with similar polarities.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., heptane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, allow the solvent to evaporate, and then carefully add the dry silica to the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 9:1 heptane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1 heptane:ethyl acetate) to elute the this compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Workflow for Chromatographic Purification:
A step-by-step workflow for purification via column chromatography.
V. References
-
Analytical Methods for the Detection of this compound in Biological Fluids. Benchchem.
-
SAFETY DATA SHEET - this compound. Fisher Scientific.
-
Efficient Purification of Crude Samples in Early-Stage Drug Discovery Using the Agilent 1290 Infinity II Preparative LC/MSD System. Agilent.
-
Application of this compound in Materials Science: Detailed Application Notes and Protocols. Benchchem.
-
This compound | 614-80-2. ChemicalBook.
-
This compound as a Biomarker for Drug Metabolism: A Comparative Guide. Benchchem.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
-
Recrystallization using two solvents. YouTube.
-
Paracetamol EP Impurity A (this compound) | CAS Number 614-80-2. Klivon.
-
Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au.
-
This compound - High-Purity Biochemical Reagent. APExBIO.
-
Recrystallization Solvent Pair. YouTube.
-
This compound | C8H9NO2 | CID 11972. PubChem.
-
Technical Support Center: Recrystallization of 2-Acetylanisole Derivatives. Benchchem.
-
Recrystallization of Acetaminophen and Sulindac from the Batch and Continuous Supercritical Anti-Solvent Precipitation. AIRAPT.
-
New approaches with two cyano columns to the separation of acetaminophen, phenylephrine, chlorpheniramine and related compounds. ScienceDirect.
-
METHOD DEVELOPMENT AND SIMULTANEOUS ESTIMATION OF ACETAMINOPHEN AND IT'S RELATED SUBSTANCE BY LIQUID CHROMATOGRAPHY MASS SPECTRO. IJRPR.
-
Detection of Impurities in Acetaminophen Intravenous and Oral Formulations Available on the Lebanese Market. Lebanese American University.
-
PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery.
-
Method to remove impurities from acetaminophen synthesis experiment. Chemistry Stack Exchange.
-
Acetaminophen Impurities. BOC Sciences.
-
purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis. Benchchem.
-
Overcoming Challenges and Improving Efficiency in Protein Purification. American Laboratory.
-
Challenges and solutions for the downstream purification of therapeutic proteins. PMC.
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications.
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC.
-
Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au.
-
HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. klivon.com [klivon.com]
- 6. This compound | 614-80-2 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Stabilizing 2-Acetamidophenol in Solution
Introduction for the Researcher
Welcome to the comprehensive technical support guide for 2-Acetamidophenol. As a positional isomer of the widely used analgesic, acetaminophen (paracetamol), this compound is a compound of increasing interest for its unique pharmacological properties, including anti-inflammatory and anti-platelet activities.[1] However, like its isomer, this compound is susceptible to degradation in aqueous solutions, posing significant challenges for formulation development, in-vitro assays, and long-term storage.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles governing the stability of this compound. Here, you will find in-depth troubleshooting advice, validated experimental procedures, and a robust framework for developing stable formulations, all grounded in authoritative scientific literature. Our goal is to empower you to anticipate, diagnose, and solve the stability challenges you may encounter in your critical work.
Part 1: Frequently Asked Questions (FAQs) about this compound Stability
Q1: Why is my this compound solution turning a pink or brownish color over time?
A: The discoloration of your this compound solution is a classic indicator of oxidative degradation. The primary degradation pathways for phenolic compounds like this compound are hydrolysis and oxidation.[2] Oxidation, often accelerated by factors like dissolved oxygen, exposure to light, and the presence of trace metal ions, leads to the formation of highly reactive intermediates. These intermediates can then undergo further reactions, such as polymerization, to form colored compounds.[3] The specific colored species are often complex condensation products derived from intermediates like quinones or iminoquinones.[4]
Q2: What is the optimal pH for storing a this compound aqueous solution?
A: The stability of this compound in aqueous solution is highly pH-dependent. Hydrolysis of the acetamido group is catalyzed by both acidic and basic conditions. The rate of degradation is generally minimal in the pH range of 5.0 to 7.0, with an optimal pH often cited to be around 6.0 for its isomer, paracetamol. Storing solutions in a buffered system within this pH range is a critical first step to ensuring stability.
Q3: Can I just freeze my this compound stock solution to keep it stable?
A: While storing aliquots at -20°C or -80°C can significantly slow down degradation kinetics for short-to-medium term storage (e.g., 1-6 months), it is not a universal solution and requires careful consideration. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation by causing localized concentration changes and introducing atmospheric oxygen upon thawing. For long-term stability, it is crucial to prepare the solution with appropriate stabilizers (e.g., antioxidants, chelating agents) and under an inert atmosphere before aliquoting and freezing.
Q4: I've dissolved this compound in DMSO for my cell culture experiments. Is this stable?
A: Dimethyl sulfoxide (DMSO) is an excellent solubilizing agent for this compound and is generally considered a suitable solvent for preparing concentrated stock solutions.[5] These stock solutions are typically stable for several months when stored properly at -20°C or below. However, the stability of the final, diluted aqueous medium used in your cell culture plate is still subject to the same degradation factors (pH, oxygen, light). It is best practice to prepare fresh dilutions in your culture medium from the DMSO stock for each experiment.
Q5: What are the primary degradation products I should be looking for?
A: The two primary degradation pathways yield distinct products.
-
Hydrolysis: The acetamido group is hydrolyzed to yield 2-aminophenol and acetic acid.
-
Oxidation: This pathway is more complex. The initial step is often the formation of a highly reactive iminoquinone intermediate (analogous to N-acetyl-p-benzoquinone imine or NAPQI for paracetamol).[6][7][8][9][10] This intermediate can then react with water to form other products or polymerize to form colored compounds. Therefore, in addition to 2-aminophenol, you should monitor for the loss of the parent compound and the appearance of new, often unidentified, peaks in your chromatogram during a stability study.
Part 2: Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section is designed to provide direct, actionable solutions to common problems encountered during the handling of this compound solutions.
| Observed Problem | Probable Cause(s) | Investigative Steps & Solutions |
| Rapid (minutes to hours) pink/brown discoloration upon preparation. | 1. High pH (>8): Basic conditions dramatically accelerate oxidation. 2. Contaminated Solvent: Presence of trace metal ions (e.g., Fe³⁺, Cu²⁺) catalyzing oxidation. 3. High Oxygen Content: Use of non-degassed water or vigorous mixing introducing air. | Immediate Actions: 1. Verify the pH of your final solution. Adjust to pH 5.0-7.0 using a suitable buffer (e.g., citrate, phosphate). 2. Prepare a fresh solution using high-purity, deionized water (18 MΩ·cm) that has been degassed by sparging with nitrogen or argon for 15-30 minutes. 3. Preventative Measures: • Incorporate a chelating agent like EDTA (0.01-0.05% w/v) into your buffer to sequester catalytic metal ions. • Add a water-soluble antioxidant such as L-ascorbic acid (0.01-0.1% w/v) or N-acetyl-L-cysteine (0.01-0.1% w/v) to the formulation. |
| Loss of potency (decreasing concentration) over days/weeks, with minimal color change. | 1. Hydrolysis: The solution pH may be too acidic or basic, leading to slow hydrolysis of the amide bond. 2. Photodegradation: Exposure to ambient or UV light. | Immediate Actions: 1. Confirm the pH of the stored solution is between 5.0 and 7.0. 2. Conduct a stability-indicating HPLC analysis (see Protocol 2) to check for the presence of 2-aminophenol, the primary hydrolysis product. 3. Preventative Measures: • Always store solutions in amber vials or wrap clear containers in aluminum foil to protect from light. • Ensure the solution is buffered effectively to maintain a stable pH throughout the storage period. |
| Precipitate forms in an aqueous solution upon cooling or standing. | 1. Supersaturation: The concentration exceeds the aqueous solubility of this compound at room temperature. Solubility is higher in hot water.[5] 2. pH Shift: A change in pH may have reduced the solubility (e.g., if a basic pH was used to dissolve it, a drop in pH would cause precipitation). | Immediate Actions: 1. Gently warm the solution to see if the precipitate redissolves. If it does, this confirms a solubility issue. 2. Preventative Measures: • Prepare the solution at a concentration known to be soluble at the intended storage temperature. • Use a co-solvent system. For example, a mixture of water and polyethylene glycol 400 (PEG 400) or ethanol can significantly increase solubility.[5] • For basic solutions, ensure they are robustly buffered to prevent pH drift. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound
This protocol describes the preparation of a buffered aqueous solution with the inclusion of common stabilizing agents.
Objective: To prepare a 1 mg/mL aqueous solution of this compound stabilized against hydrolysis and oxidation.
Materials:
-
This compound powder
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
Disodium Edetate (EDTA)
-
L-Ascorbic Acid
-
High-purity water (18 MΩ·cm), freshly degassed with nitrogen for 30 minutes
-
0.22 µm sterile filter
Procedure:
-
Buffer Preparation (0.1 M Citrate Buffer, pH 6.0):
-
Prepare Solution A: Dissolve 2.10 g of citric acid monohydrate in 100 mL of degassed water.
-
Prepare Solution B: Dissolve 2.94 g of sodium citrate dihydrate in 100 mL of degassed water.
-
In a calibrated beaker, add Solution A and slowly titrate with Solution B while monitoring with a calibrated pH meter until the pH is stable at 6.0.
-
-
Stabilizer Addition:
-
To 90 mL of the pH 6.0 citrate buffer, add and dissolve 50 mg of EDTA (final concentration ~0.05% w/v).
-
Add and dissolve 100 mg of L-ascorbic acid (final concentration ~0.1% w/v).
-
-
Dissolution of this compound:
-
Weigh 100 mg of this compound powder.
-
Transfer the powder to the beaker containing the stabilized buffer solution.
-
Stir gently with a magnetic stirrer until fully dissolved. Avoid creating a vortex which can introduce oxygen. Gentle warming (to ~40°C) can be used to aid dissolution, but the solution must be cooled to room temperature before final volume adjustment.
-
-
Final Preparation and Storage:
-
Transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of the stabilized buffer and add it to the flask.
-
Bring the solution to the final volume of 100 mL with the stabilized buffer.
-
Sterile filter the solution using a 0.22 µm filter into a sterile, amber glass container.
-
For long-term storage, flush the headspace of the container with nitrogen or argon before sealing.
-
Store at 2-8°C, protected from light. For extended storage (>1 month), consider storing as single-use aliquots at -20°C or below.
-
Workflow for Preparing a Stabilized Solution```dot
Sources
- 1. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of color changes in acetaminophen solution using the time-temperature superposition principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Changes in solution turbidity and color during paracetamol removal in laboratory and pilot-scale semicontinuous ozonation reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. N-acetyl-p-benzoquinone imine: a cytochrome P-450-mediated oxidation product of acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of N-acetyl-p-benzoquinone imine, a common arylating intermediate of paracetamol and N-hydroxyparacetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of N-acetyl-p-benzoquinone imine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
enhancing the solubility of 2-Acetamidophenol for in vitro assays
<Technical Support Hub: Enhancing the Solubility of 2-Acetamidophenol for In Vitro Assays
Introduction
This compound (also known as N-(2-hydroxyphenyl)acetamide or o-Hydroxyacetanilide), a positional isomer of the widely used analgesic acetaminophen (paracetamol), is a compound of interest for its anti-inflammatory, anti-arthritic, and antineoplastic properties.[1][2][3] Researchers frequently encounter challenges in achieving desired concentrations for in vitro assays due to its limited aqueous solubility. This guide provides a comprehensive, experience-driven framework for understanding and overcoming these solubility issues, ensuring reproducible and accurate experimental outcomes.
Section 1: Core Physicochemical Properties of this compound
A foundational understanding of this compound's properties is critical for troubleshooting solubility. The molecule's aromatic ring imparts hydrophobicity, while the hydroxyl and acetamido groups offer sites for hydrogen bonding.[4] This dual nature governs its solubility behavior.
| Property | Value | Significance for Solubility | Source |
| Molecular Formula | C₈H₉NO₂ | - | [5] |
| Molecular Weight | 151.16 g/mol | Needed for calculating molar concentrations. | [3][5][6] |
| Appearance | Off-white to beige/brown powder | Visual confirmation of undissolved compound. | [1][5] |
| Melting Point | 205-210 °C | High melting point indicates strong crystal lattice energy that must be overcome. | [1][2][5] |
| pKa | ~9.35 (Predicted) | The phenolic hydroxyl group can be deprotonated at pH > pKa to form a more soluble phenolate salt. | [1][2][5][7] |
| Aqueous Solubility | Slightly soluble in cold water, soluble in hot water. | Highlights the limitations of using simple aqueous buffers at room temperature. | [1][2][8] |
| Organic Solvent Solubility | Slightly soluble in DMSO and Methanol; Soluble in Ethanol. | Indicates viable options for creating concentrated stock solutions. | [1][2][5][7][8] |
Section 2: Frequently Asked Questions (FAQs)
Q1: I tried dissolving this compound in my standard phosphate-buffered saline (PBS) at room temperature, but it won't go into solution. Why? A1: This is expected behavior. This compound is only slightly soluble in cold aqueous solutions like PBS.[1][8] The energy required to break the compound's crystal lattice is not sufficiently compensated by the interactions with water molecules at room temperature. To achieve a higher concentration, you must employ an enhancement strategy as outlined in this guide.
Q2: I dissolved the compound in hot water, and it looked clear. But when I added it to my cell culture media at 37°C, it precipitated. What happened? A2: You created a supersaturated solution by dissolving the compound in hot water. While this compound is more soluble at higher temperatures, this solution is thermodynamically unstable.[4] Upon cooling or introduction to the complex matrix of cell culture media, the solubility limit is exceeded, causing the compound to crash out of solution. This is a common pitfall that leads to inaccurate final concentrations.[4]
Q3: What is the maximum concentration of a co-solvent like DMSO I can use in my cell-based assay? A3: This is a critical question of balancing solubility with cytotoxicity. While DMSO is an excellent solvent for this compound, it can be toxic to cells at higher concentrations. A widely accepted general limit for most cell lines is ≤0.5% (v/v) DMSO in the final culture medium. However, it is imperative to run a solvent tolerance control experiment for your specific cell line to determine the maximum non-toxic concentration.
Q4: Can I use pH adjustment to dissolve my compound? A4: Yes, this is a viable and effective strategy. This compound has a phenolic hydroxyl group with a predicted pKa of ~9.35.[2][4][5] By increasing the pH of your solvent to be at least 1-2 units above the pKa (e.g., pH 10.5-11.5), you will deprotonate the hydroxyl group, forming the much more water-soluble phenolate salt.[4] However, you must verify that your assay or cell line can tolerate this high pH. This method is often better suited for biochemical assays rather than live-cell experiments.
Section 3: Troubleshooting Workflow for Solubilization
Before preparing your solutions, use the following decision-making workflow to select the appropriate strategy. This systematic approach saves time, reagents, and prevents experimental artifacts.
Caption: Decision workflow for selecting a solubilization method.
Section 4: Detailed Experimental Protocols
These protocols are designed to be self-validating. Always observe the solution at each step for clarity and signs of precipitation.
Protocol 1: High-Concentration Stock Using a Co-Solvent (DMSO)
This is the most common method for preparing this compound for in vitro cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
Methodology:
-
Calculate Required Mass: Determine the mass of this compound needed to make a concentrated stock solution (e.g., 100 mM). For a 1 mL, 100 mM stock (MW = 151.16), you would need 15.12 mg.
-
Weigh Compound: Accurately weigh the powder and place it into a sterile vial.
-
Add Co-Solvent: Add a portion of the total DMSO volume (e.g., 800 µL for a final volume of 1 mL).
-
Dissolve: Tightly cap the vial and vortex vigorously. If powder remains, use a bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also aid dissolution.[4]
-
Final Volume Adjustment: Once fully dissolved and the solution is clear, add DMSO to reach the final desired volume (e.g., 1 mL). Mix thoroughly.
-
Sterilization & Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C, protected from light.
Self-Validation Check: Before use, perform a serial dilution of your stock into your final assay medium. Visually inspect for any cloudiness or precipitation, which would indicate that the solubility limit in the aqueous medium has been exceeded.
Protocol 2: Solubilization via pH Adjustment
This method is ideal for cell-free, biochemical assays where the final reaction buffer can tolerate a higher pH.
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH)
-
Purified water (e.g., Milli-Q)
-
pH meter
Methodology:
-
Prepare Suspension: Weigh the desired amount of this compound and add it to a volume of purified water (e.g., 90% of the final volume). This will form a suspension.
-
Adjust pH: While stirring, add 1 M NaOH dropwise to the suspension. Monitor the pH continuously.
-
Observe Dissolution: As the pH increases above 9.5, the suspension should begin to clarify as the compound deprotonates and dissolves. Continue adding NaOH until the solution is completely clear.
-
Final pH and Volume: The target pH should be >10. Once the compound is dissolved, adjust the final volume with purified water.
-
Storage: Store the solution at 4°C. Note that the stability of the compound at high pH should be considered, and fresh preparation is recommended.[1][5]
Section 5: Impact of Solvents on Assay Integrity
Choosing a solubilization method requires considering its potential impact on the experimental results.
-
DMSO: Can affect membrane fluidity and permeability in cell-based assays. At concentrations above 0.5%, it may induce cell stress, differentiation, or cytotoxicity.
-
Ethanol: A viable alternative to DMSO, but it is more volatile and can also impact cell membranes. It is often used in enzyme kinetics, but one must check for inhibition or activation of the specific enzyme under study.[1][8]
-
High pH: Can denature proteins, making it unsuitable for many enzyme assays or live-cell experiments. It is crucial to ensure the final pH of the assay mixture is within the optimal range for the biological system being studied.
The following diagram illustrates the relationship between the chemical form of this compound and pH, which is the basis for the pH adjustment strategy.
Caption: pH-dependent equilibrium of this compound.
References
- This compound Properties. (n.d.). LookChem.
- 2-acetamido-pheno Properties. (ca. 2022). ChemBK.
- This compound | C8H9NO2. (n.d.). PubChem, National Institutes of Health.
Sources
- 1. This compound | 614-80-2 [chemicalbook.com]
- 2. This compound CAS#: 614-80-2 [m.chemicalbook.com]
- 3. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound 97 614-80-2 [sigmaaldrich.com]
- 7. This compound | 614-80-2 [amp.chemicalbook.com]
- 8. chembk.com [chembk.com]
Technical Support Center: Scaling Up the Synthesis of 2-Acetamidophenol
Welcome to the technical support guide for the synthesis of 2-Acetamidophenol (N-(2-hydroxyphenyl)acetamide). This document is designed for researchers, chemists, and process development professionals who are transitioning this important synthesis from the laboratory bench to a larger scale. As a positional isomer of the widely used analgesic paracetamol, this compound serves as a key intermediate in the pharmaceutical and chemical industries.[1][2]
Scaling up any chemical synthesis introduces challenges that may not be apparent at the flask level. Issues related to heat management, mixing efficiency, impurity profiles, and product isolation become magnified.[3] This guide provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to help you navigate these complexities, ensuring a robust, reproducible, and safe scale-up process.
Overview of the Synthesis: Acetylation of 2-Aminophenol
The most common and straightforward synthesis of this compound involves the chemoselective N-acetylation of 2-aminophenol using acetic anhydride. The reaction is typically performed in a suitable solvent, such as water or ethanol.[4][5]
The mechanism proceeds via a nucleophilic addition-elimination pathway. The lone pair of electrons on the more nucleophilic nitrogen atom of 2-aminophenol attacks one of the electrophilic carbonyl carbons of acetic anhydride.[6][7] This forms a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a byproduct to yield the stable amide product, this compound.[6]
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific, practical problems that users may encounter during the scale-up of this compound synthesis.
Q1: My reaction is generating a significant exotherm upon adding acetic anhydride, making temperature control difficult at a larger scale. How can I manage this?
A1: This is a critical scale-up challenge. The acetylation of amines is an exothermic reaction, and as you increase the scale, the surface-area-to-volume ratio of your reactor decreases, making heat dissipation less efficient.[3] Uncontrolled exotherms can lead to side reactions, solvent boiling, and unsafe pressure buildup.
Solutions:
-
Controlled Addition: Instead of adding the acetic anhydride all at once, add it portion-wise or via a controlled-rate addition pump. This allows your reactor's cooling system to keep pace with the heat being generated.
-
Initial Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) before beginning the addition of acetic anhydride. This provides a larger temperature window to absorb the heat of reaction.
-
Solvent Volume (Heat Sink): Ensure you are using a sufficient volume of solvent. The solvent acts as a heat sink, absorbing the energy released. Inadequate solvent volume can lead to localized "hot spots."
-
Reactor Efficiency: Verify that your reactor's cooling jacket and chiller are functioning optimally. For multi-liter reactors, ensure good circulation of the cooling fluid. Double-jacketed glass reactors can offer more precise thermal control.[3]
Q2: The yield of my scaled-up reaction is significantly lower than my lab-scale experiments. What are the likely causes?
A2: A drop in yield upon scale-up is a common issue that can be traced to several factors. A systematic investigation is key.
Potential Causes & Solutions:
-
Inadequate Mixing: In larger vessels, achieving homogeneous mixing is more difficult. "Dead zones" can form where reagents are not effectively mixed, leading to incomplete reactions.[3] Ensure your stirrer design (e.g., anchor, pitched-blade turbine) and agitation speed are appropriate for the vessel geometry and scale.
-
Incomplete Reaction: Confirm the reaction has gone to completion using an appropriate monitoring technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material (2-aminophenol) is still present, you may need to increase the reaction time or temperature slightly.
-
Side Reactions:
-
O-Acetylation: If the temperature is too high or the reaction time is excessively long, you risk the acetylation of the phenolic hydroxyl group, forming the di-acetylated byproduct.
-
Degradation: The 2-aminophenol starting material can be susceptible to oxidation, especially if the reaction is run for extended periods at elevated temperatures. This is often indicated by a darkening of the reaction mixture.[8]
-
-
Losses During Workup/Isolation: Significant product can be lost during filtration and washing. Ensure your wash solvent volume is optimized—enough to remove impurities but not so much that it dissolves a significant amount of your product. Since this compound has some solubility in water, using ice-cold water for washing is critical.[4][9]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for diagnosing low yield.
Q3: My isolated this compound is pink/brown instead of off-white. How can I purify it?
A3: The coloration is almost always due to the oxidation of trace amounts of unreacted 2-aminophenol starting material.[8] While the amount of the colored impurity may be small, it can be intense enough to discolor the entire batch.
Decolorization Methods:
-
Activated Charcoal: After dissolving your crude product in a suitable hot solvent for recrystallization (like aqueous ethanol), add a small amount (e.g., 1-2% by weight) of activated charcoal. Stir the hot mixture for 5-10 minutes and then perform a hot filtration through a pad of celite or filter aid to remove the charcoal. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[9]
-
Sodium Dithionite (Sodium Hydrosulfite): This reducing agent can be used to convert the colored oxidized impurities back to colorless forms.[8] Add a small amount of sodium dithionite to the hot recrystallization solution. The solution should lighten in color. Proceed with crystallization as usual.
Q4: My product is "oiling out" during recrystallization instead of forming crystals. What's happening?
A4: "Oiling out" occurs when the solid melts in the hot recrystallization solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also be caused by the presence of impurities that depress the melting point.
Solutions:
-
Add More Solvent: Your initial choice of solvent volume may be too low. Add more hot solvent until the oil completely dissolves.
-
Slower Cooling: Allow the solution to cool slowly. Do not transfer it directly from boiling to an ice bath. Let it cool to room temperature first, which encourages the formation of well-defined crystal lattices. Scratching the inside of the flask with a glass rod can help induce crystallization.[10]
-
Change Solvent System: If the problem persists, consider a different solvent or a co-solvent system. Since this compound is soluble in ethanol and hot water, a mixture of ethanol and water is often effective for recrystallization.[4] Dissolve the crude product in a minimal amount of hot ethanol, and then slowly add hot water until the solution becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to clarify the solution, then cool slowly.
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for this reaction? A: Both 2-aminophenol and acetic anhydride require careful handling.
-
2-Aminophenol: Is toxic and a skin irritant.[8] Avoid inhalation of dust and skin contact.
-
Acetic Anhydride: Is corrosive and can cause irritation to the skin, eyes, and respiratory tract.[8][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13] All operations, especially at scale, should be conducted in a well-ventilated area or a fume hood.
Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase like ethyl acetate/petroleum ether (2:1) to get good separation between the starting material (2-aminophenol) and the product (this compound).[14] The reaction is considered complete when the spot corresponding to 2-aminophenol is no longer visible. For more quantitative analysis, especially during process development, HPLC is the preferred method.
Q: What are the optimal conditions for recrystallizing this compound? A: Recrystallization from water or a mixture of ethanol and water is common.[1][4] The key is to use a minimal amount of hot solvent to fully dissolve the crude product and then allow it to cool slowly to maximize recovery and purity. The literature melting point of pure this compound is 205-210 °C, which serves as an excellent indicator of purity.[15]
Data & Protocols
Table 1: Typical Reaction Parameters
| Parameter | Lab Scale (10g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| 2-Aminophenol | 10.0 g | 1.0 kg | Ensure high purity starting material to minimize colored impurities. |
| Acetic Anhydride | ~1.05-1.1 equivalents | ~1.05-1.1 equivalents | Add slowly and controllably to manage the exotherm.[3] |
| Solvent (Water) | ~150 mL | ~15 L | Sufficient volume is needed to act as a heat sink and keep intermediates in solution. |
| Reaction Temp. | 80-100 °C | 80-90 °C (controlled) | Monitor internal temperature closely; do not rely on jacket temperature alone. |
| Addition Time | < 1 minute | 30-60 minutes | Slow addition is crucial for thermal safety.[3] |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Impeller design and speed must ensure full vessel mixing.[3] |
Experimental Protocol: Scaled-Up Synthesis (100 g Scale)
Materials:
-
2-Aminophenol (100 g)
-
Acetic Anhydride (98 mL, ~1.05 eq.)
-
Deionized Water (1.5 L)
-
2 L Jacketed Glass Reactor with overhead stirrer, condenser, and addition funnel.
Procedure:
-
Setup: Equip the 2 L reactor with an overhead stirrer, a condenser, a temperature probe, and an addition funnel. Set the chiller for the reactor jacket to 10 °C.
-
Charge Reagents: Charge the 2-aminophenol (100 g) and deionized water (1.5 L) into the reactor.
-
Heating & Stirring: Begin stirring to create a slurry. Heat the mixture to approximately 80 °C. The 2-aminophenol will partially dissolve.
-
Controlled Addition: Add the acetic anhydride (98 mL) to the addition funnel. Slowly add the acetic anhydride to the reaction mixture over a period of 30-45 minutes. Monitor the internal temperature closely, ensuring it does not exceed 95 °C. Adjust the addition rate or jacket temperature as needed to control the exotherm.
-
Reaction: After the addition is complete, continue to stir the mixture at 80-90 °C for an additional 30 minutes to ensure the reaction goes to completion.
-
Cooling & Crystallization: Turn off the heating and allow the mixture to cool slowly with stirring. At around 50-60 °C, crystals of this compound should begin to precipitate.
-
Ice Bath: Once the mixture has reached room temperature, cool the reactor to 0-5 °C using the chiller and hold for at least 1 hour to maximize crystallization.
-
Isolation: Collect the solid product by filtration through a Buchner funnel.
-
Washing: Wash the filter cake with a minimal amount of ice-cold deionized water (2 x 100 mL).
-
Drying: Dry the purified solid in a vacuum oven at 80-100 °C to a constant weight.
Workflow for Purification by Recrystallization
Caption: Step-by-step workflow for purification.
References
- Material Safety Data Sheet - this compound, 97% - Cole-Parmer.
- This compound - Santa Cruz Biotechnology.
- Application of this compound in Materials Science: Detailed Application Notes and Protocols - Benchchem.
- This compound | 614-80-2 - ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific.
- This compound 97 614-80-2 - Sigma-Aldrich.
- This compound SDS, 614-80-2 Safety Data Sheets - Echemi.
- De Novo Biosynthesis and Whole-Cell Catalytic Production of this compound in Escherichia coli - PubMed.
- Cas 614-80-2,this compound - LookChem.
- CN105755063A - Synthetic method of this compound - Google Patents.
- The reaction mechanism of acetaminophen synthesis - ResearchGate.
- The In Vivo Metabolic Fate of this compound: A Technical Overview - Benchchem.
- When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? - Quora.
- Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics | ACS Omega - ACS Publications.
- Efficient Purification of Crude Samples in Early-Stage Drug Discovery Using the Agilent 1290 Infinity II Preparative LC/MSD System.
- Synthesis of Acetaminophen.
- Overcoming solubility issues of this compound in aqueous media - Benchchem.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz.
- One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04281B.
- This compound | C8H9NO2 | CID 11972 - PubChem - NIH.
- Aberystwyth University Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Ye.
- 2: Synthesis of Acetaminophen (Experiment) - Chemistry LibreTexts.
- Which compound is more reactive towards acetylation, 4-aminophenol or 4-aminocyclohexanol? - Chemistry Stack Exchange.
- Synthesis of Paracetamol by Acetylation of 4-Aminophenol - The Student Room.
- Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.
- Recrystallization of Paracetamol and Dronedarone for Improvement of Pharmaceutical Parameter - IRJET.
- Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students | Journal of Chemical Education.
- Synthesis of paracetamol by acetylation - The Royal Society of Chemistry.
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. This compound | 614-80-2 [chemicalbook.com]
- 5. CN105755063A - Synthetic method of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. thestudentroom.co.uk [thestudentroom.co.uk]
- 8. rene.souty.free.fr [rene.souty.free.fr]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uwaterloo.ca [uwaterloo.ca]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound 97 614-80-2 [sigmaaldrich.com]
Technical Support Center: Troubleshooting HPLC Analysis of 2-Acetamidophenol
Welcome to the technical support center for the HPLC analysis of 2-Acetamidophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the chromatographic analysis of this compound. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reliable results.
Introduction to the Analyte: this compound
This compound (N-(2-hydroxyphenyl)acetamide) is a positional isomer of the widely used analgesic, acetaminophen (paracetamol).[1] As an impurity or metabolite, its accurate quantification is critical in pharmaceutical quality control and metabolic studies.[2][3] Being a polar phenolic compound, its analysis by reversed-phase HPLC can present unique challenges, primarily related to peak shape, retention, and resolution.[4] This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A common starting point for the analysis of polar compounds like this compound is reversed-phase HPLC.[2] A C18 column is a versatile choice.[5] The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.[6][7] UV detection is typically performed in the range of 245-275 nm.[2]
Q2: Why is my this compound peak tailing?
A2: Peak tailing is a common issue when analyzing polar and ionizable compounds like this compound.[4][8] The primary cause is often secondary interactions between the analyte and the stationary phase.[9] Specifically, the phenolic hydroxyl group and the amide group can interact with residual silanol groups on the silica-based column packing material.[10] These interactions lead to a portion of the analyte being retained longer, resulting in an asymmetrical peak.[8]
Q3: My retention time for this compound is shifting between injections. What could be the cause?
A3: Retention time shifts can be frustrating and can arise from several factors.[11] For an ionizable compound like this compound, the most common cause is a change in the mobile phase pH.[11][12] Even small variations in pH can alter the ionization state of the phenolic group, which in turn affects its retention on a reversed-phase column. Other potential causes include inadequate column equilibration between gradient runs, temperature fluctuations, and changes in mobile phase composition due to evaporation of the more volatile organic component.[13][14]
Q4: How can I improve the resolution between this compound and other closely eluting impurities?
A4: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system. You can start by adjusting the mobile phase composition. Changing the organic modifier (e.g., from methanol to acetonitrile) or altering the pH can significantly impact selectivity.[15] A shallower gradient or a switch to isocratic elution can also increase the separation between peaks.[16] Additionally, using a column with a different stationary phase chemistry or a smaller particle size can enhance efficiency and, consequently, resolution.
In-Depth Troubleshooting Guides
Issue 1: Persistent Peak Tailing
Peak tailing for this compound is often linked to its polar, acidic nature. The phenolic hydroxyl group can interact strongly with active sites on the column.
Troubleshooting Workflow:
A decision tree for troubleshooting retention time instability.
Step-by-Step Protocol for Stabilizing Retention Times:
-
Mobile Phase Preparation and Management:
-
Always use high-purity, HPLC-grade solvents. [16] * Prepare fresh mobile phase daily. Buffers, in particular, can support microbial growth, which can alter the pH. [16] * Ensure the aqueous and organic components of your mobile phase are thoroughly mixed and degassed before use to prevent bubble formation in the pump. [16][17] * Keep mobile phase reservoirs covered to minimize evaporation of the more volatile organic solvent, which would alter the mobile phase composition over time. [11]2. Column Temperature Control: Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient laboratory temperature can affect retention times. [13][14]A temperature of 30-40°C is a good starting point.
-
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method. [14]An equilibration time of 5-10 column volumes is typically sufficient.
-
System Suitability Testing: Before running your samples, perform a system suitability test. [18][19]This involves multiple injections of a standard solution to verify that the system is performing within acceptable limits for parameters like retention time repeatability (%RSD), peak area precision, tailing factor, and resolution. [20][21]
Parameter Typical Acceptance Criteria Rationale Retention Time %RSD ≤ 1.0% Ensures consistent elution for accurate peak identification. [19][20] Peak Area %RSD ≤ 2.0% Demonstrates the precision of the injection and detection systems. [20] Tailing Factor (T) ≤ 2.0 Indicates good peak symmetry, which is crucial for accurate integration. [20][22] Resolution (Rs) ≥ 2.0 Ensures baseline separation from the nearest eluting peak. [19][22] Theoretical Plates (N) > 2000 A measure of column efficiency; higher numbers indicate sharper peaks. [18][22] Table 1: Typical System Suitability Parameters and Acceptance Criteria
Issue 3: Poor Sensitivity or No Peak Detected
This issue can be due to problems with the sample, the HPLC system, or the detector settings.
Troubleshooting Protocol:
-
Verify Sample Preparation:
-
Ensure the correct sample concentration was prepared.
-
Check for sample degradation. This compound can be susceptible to oxidative and hydrolytic degradation under certain conditions. [23][24]Forced degradation studies can help identify potential degradation products. [25][26] * Confirm that the sample is fully dissolved in a solvent compatible with the mobile phase. [27]2. Check HPLC System and Detector:
-
Verify that the detector lamp is on and has sufficient energy.
-
Ensure the correct wavelength (around 245-275 nm) is set for detection. [2] * Check for leaks in the system, from the pump to the detector. [17] * Purge the pump to remove any air bubbles from the solvent lines. [17] * Perform a blank injection (mobile phase only) to ensure the baseline is stable and free of interfering peaks.
-
Experimental Protocols
Protocol 1: Basic HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Water:Acetonitrile
Protocol 2: Forced Degradation Study
To understand the stability of this compound and ensure the analytical method is stability-indicating, forced degradation studies are essential. [23][25]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 2 hours. [24]2. Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 30 minutes. [24]3. Oxidative Degradation: Dissolve the sample in 3% H2O2 and keep at room temperature for 1 hour. [28]4. Thermal Degradation: Expose the solid sample to 100°C for 24 hours. [24]5. Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours. [28] After exposure, neutralize the acidic and basic samples, dilute all samples to the target concentration, and analyze using the HPLC method to check for degradation peaks and the purity of the main this compound peak.
References
- Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. [Link]
- American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. [Link]
- MicroSolv. (2020, April 14). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
- Altabrisa Group. (n.d.). What Are HPLC System Suitability Tests and Their Importance?[Link]
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
- LCGC International. (n.d.).
- ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?[Link]
- Chrom Tech, Inc. (n.d.).
- Separation Science. (2024, July 4).
- Chemistry Stack Exchange. (2021, March 13).
- Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]
- Phenomenex. (n.d.).
- The Pharma Review. (n.d.).
- Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?[Link]
- Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube. [Link]
- Waters. (n.d.). What are common causes for less than expected retention times on a reversed-phase LC column?[Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11972, this compound. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Acetaminophen. [Link]
- Regis Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
- LCGC International. (2024, August 13). Modernization of the Acetaminophen USP Monograph Gradient HPLC Method for Impurities using USP <621> Guidelines and MaxPeak Premier HPS Technology. [Link]
- Oxford Academic. (n.d.).
- ResearchGate. (n.d.).
- MicroSolv. (n.d.). Acetaminophen & Impurity Analyzed with HPLC - AppNote. [Link]
- National Center for Biotechnology Information. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. [Link]
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.).
- International Journal for Scientific Research & Development. (n.d.). Troubleshooting in HPLC: A Review. [Link]
- International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
- MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]
- Association of Pharmacy Professionals. (2011).
- Biomedical Journal of Scientific & Technical Research. (2022, November 30).
- Semantic Scholar. (n.d.).
- National Center for Biotechnology Information. (n.d.). Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Determination of Acetaminophen in the Tablet Dosage Forms by RP-HPLC Method Without Using Buffers. [Link]
- USP-NF. (2014, May 1). Acetaminophen. [Link]
Sources
- 1. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 614-80-2 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acetaminophen and Impurity Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. academic.oup.com [academic.oup.com]
- 8. chromtech.com [chromtech.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. m.youtube.com [m.youtube.com]
- 12. support.waters.com [support.waters.com]
- 13. researchgate.net [researchgate.net]
- 14. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 23. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. appconnect.in [appconnect.in]
- 25. ijarsct.co.in [ijarsct.co.in]
- 26. biomedres.us [biomedres.us]
- 27. pharmagrowthhub.com [pharmagrowthhub.com]
- 28. mdpi.com [mdpi.com]
Technical Support Center: Chromatographic Analysis of 2-Acetamidophenol
A Senior Application Scientist's Guide to Overcoming Poor Resolution
Welcome to the technical support center for the chromatographic analysis of 2-acetamidophenol (acetaminophen/paracetamol). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal separation and resolution. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the chromatographic principles behind them, enabling you to build robust and reliable analytical methods.
Poor resolution can compromise data integrity, leading to inaccurate quantification and failure to detect critical impurities. This guide provides a series of troubleshooting steps and FAQs to diagnose and resolve common issues encountered during the analysis of this compound and its related substances.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic resolution, and why is it critical for this compound analysis?
Chromatographic resolution (Rs) is a measure of the degree of separation between two adjacent peaks in a chromatogram. A resolution value of ≥ 1.5 indicates baseline separation, which is essential for accurate peak integration and quantification.
For this compound, robust resolution is critical for separating the active pharmaceutical ingredient (API) from its process-related impurities and degradation products, such as 4-aminophenol (4-AP), 4-nitrophenol, and 4'-chloroacetanilide.[1][2][3] The presence of these impurities, particularly the nephrotoxic 4-aminophenol, must be strictly controlled to ensure the safety and efficacy of the final drug product.[3] Without adequate resolution, these impurities may co-elute with the main peak, leading to inaccurate reporting of purity and potentially releasing an unsafe product.
Q2: My chromatogram shows poor peak shape for this compound. What are the most common causes?
Poor peak shape, which directly impacts resolution, typically manifests as peak tailing, fronting, or excessive broadening. The most common causes can be categorized as either chemical or physical issues:
-
Chemical Interactions: These are often the primary cause of peak tailing for polar, ionizable compounds like this compound. The phenolic hydroxyl group of this compound can engage in secondary interactions with active sites (residual silanols) on the silica-based stationary phase.[4][5]
-
Physical/System Issues: Problems like extra-column dead volume (from poorly fitted connections or excessive tubing), column contamination or degradation, and column overloading can cause all peaks in the chromatogram to appear broad or distorted.[4][6][7]
-
Mobile Phase Mismatch: Using an injection solvent that is significantly stronger than the mobile phase can lead to peak distortion and broadening.[4]
Troubleshooting Guide 1: Resolving Peak Tailing
Peak tailing is arguably the most frequent issue encountered when analyzing polar compounds like this compound on reversed-phase columns. It reduces peak height, complicates integration, and compromises resolution.
Q: My this compound peak has a significant tail. How do I determine the root cause?
The first step is to differentiate between a chemical (analyte-specific) problem and a physical (system-wide) problem. A simple diagnostic test can pinpoint the cause.
Experimental Protocol: Diagnosing the Cause of Peak Tailing
-
Prepare a Neutral Marker Standard: Prepare a solution of a neutral, non-polar compound (e.g., Toluene or Naphthalene) in your mobile phase.
-
System Suitability Injection: Inject the neutral marker onto the column using your current method conditions.
-
Analyze the Peak Shape:
-
If the neutral marker peak is symmetrical: The problem is chemical. Your system's fluidics are sound, but this compound is undergoing secondary interactions with the stationary phase.[8][9]
-
If the neutral marker peak also tails: The problem is physical. There is likely an issue with extra-column volume, a column void, or a partially blocked frit that is affecting all compounds.[8]
-
Below is a logical workflow to follow for this diagnosis.
Q: My diagnostic test points to chemical interactions. How do I eliminate tailing for this compound?
Chemical tailing for phenolic compounds like this compound is typically caused by the interaction between the analyte's acidic hydroxyl group and ionized residual silanol groups (Si-O⁻) on the silica stationary phase.[5] The most effective way to mitigate this is by controlling the mobile phase pH to suppress the ionization of the silanol groups.[5][10]
Experimental Protocol: Mobile Phase pH Optimization
-
Objective: To suppress the ionization of residual silanols (pKa ~3.5-4.5) by lowering the mobile phase pH. A pH of 2.5-3.0 is a good starting point.[11]
-
Prepare Mobile Phases:
-
Mobile Phase A (Control - pH 7.0): Prepare your standard mobile phase (e.g., Water:Acetonitrile) buffered at pH 7.0 with a phosphate buffer.
-
Mobile Phase B (Test - pH 3.0): Prepare the same mobile phase, but buffer the aqueous portion to pH 3.0 using a suitable buffer like phosphate or formate.[11]
-
-
Equilibration: Equilibrate the column with at least 20 column volumes of the new mobile phase before injection.
-
Analysis: Inject your this compound standard using both mobile phases and compare the results.
Data Presentation: Expected Impact of pH on Peak Asymmetry
| Mobile Phase Condition | Peak Shape Observation | Asymmetry Factor (As)* | Rationale |
| pH 7.0 (Control) | Significant Tailing | > 1.8 | At neutral pH, residual silanols are ionized (Si-O⁻), leading to strong secondary interactions with the polar analyte.[5] |
| pH 3.0 (Optimized) | Symmetrical Peak | 1.0 - 1.3 | At low pH, silanol groups are protonated (Si-OH), minimizing unwanted ionic interactions and improving peak shape.[10] |
*Asymmetry Factor (As) is measured at 10% of the peak height. An ideal value is 1.0.
Troubleshooting Guide 2: Improving Poor Selectivity (Co-elution)
Achieving good selectivity (α) is paramount for separating this compound from its closely related impurities. If peaks are co-eluting, you must alter the fundamental chemistry of the separation.
Q: I can't resolve this compound from 4-aminophenol. How can I improve the separation?
Poor resolution between these two compounds indicates insufficient selectivity. Selectivity is influenced by the stationary phase, mobile phase composition, and temperature.[12] The most accessible parameters to adjust are related to the mobile phase.
Experimental Protocol: Optimizing Mobile Phase Selectivity
-
Objective: To alter the relative retention times of this compound and 4-aminophenol by changing the mobile phase properties.
-
Step 1: Change Organic Modifier. If you are using acetonitrile, switch to methanol (or vice versa) at an equivalent solvent strength. Methanol is a protic solvent and can form hydrogen bonds, which can alter selectivity for polar compounds compared to the aprotic acetonitrile.
-
Step 2: Adjust Mobile Phase pH. this compound (pKa ≈ 9.5) and 4-aminophenol (pKa ≈ 10.3 for the hydroxyl group, ~5.4 for the amino group) have different ionization properties. Modifying the mobile phase pH will change their charge state and hydrophobicity differently, which is a powerful tool for manipulating selectivity.[13][14] Test pH values between 3.0 and 5.0.
-
Step 3: Use a Gradient. If isocratic elution is insufficient, a shallow gradient can often improve the separation of closely eluting peaks.[2][15]
Data Presentation: Example of Method Optimization for Selectivity
| Method Parameter | Mobile Phase Composition | Resolution (Rs) between 2-AP and 4-AP | Observation |
| Initial Method | 20% Acetonitrile / 80% Phosphate Buffer (pH 7.0) | 0.9 | Co-elution. Unacceptable separation. |
| pH Adjustment | 20% Acetonitrile / 80% Phosphate Buffer (pH 3.0) | 1.4 | Improved separation, but still below the ideal Rs ≥ 1.5. |
| Organic Modifier Change | 35% Methanol / 65% Phosphate Buffer (pH 3.0) | 1.8 | Baseline resolution achieved. Methanol provides better selectivity for this pair. |
Troubleshooting Guide 3: Addressing Broad Peaks (Low Efficiency)
If all peaks in your chromatogram are broad, it suggests a system-wide problem rather than a specific chemical interaction. This leads to low column efficiency (low plate count, N) and poor resolution.
Q: All the peaks in my chromatogram are broad and short. What is the cause and how do I fix it?
Widespread peak broadening is often due to physical issues in the HPLC system or a degraded column.[7][16] The following workflow helps to systematically identify and resolve the issue.
Experimental Protocol: Column Health Check
-
Objective: To determine if the column is the source of low efficiency.
-
Disconnect the Column: Replace the column with a zero-dead-volume union. Run the system at your method's flow rate and monitor the pressure. The pressure should be very low (<10 bar). This confirms the system itself is not blocked.
-
Prepare a Test Mix: Prepare a standard solution of a low-retained, neutral compound (e.g., Uracil or Toluene).
-
Perform Efficiency Test: Re-install the column and inject the test mix under simple isocratic conditions (e.g., 50:50 Acetonitrile:Water).
-
Calculate Plate Count (N): Use your chromatography data system (CDS) to calculate the theoretical plates (N) for the test peak.
-
Compare to Certificate of Analysis: Compare the measured plate count to the value reported on the column's original Certificate of Analysis. A drop of >30% typically indicates that the column performance has been compromised and it may need to be cleaned or replaced.[7]
By systematically diagnosing the issue—differentiating between chemical and physical problems, and method versus hardware faults—you can efficiently resolve poor resolution and develop a robust, reliable method for the analysis of this compound.
References
- Benchchem. Application Notes: Analytical Methods for the Detection of this compound in Biological Fluids.
- ResearchGate. HPLC Troubleshooting Guide.
- YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC.
- MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- YouTube. The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
- Agilent Technologies. Control pH During Method Development for Better Chromatography.
- International Labmate. The Critical Role of Mobile Phase pH in Chromatography Separations.
- International Journal of Pharmaceutical Research and Health Sciences. Review on Common Observed HPLC Troubleshooting Problems.
- ALWSCI. Common Causes Of Peak Tailing in Chromatography.
- Biotage. How does an acid pH affect reversed-phase chromatography separations?.
- YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Kromasil. Why does the chromatogram show peak tailing?.
- Chromatography Today. What are the Reasons for Resolution Failure in HPLC?.
- ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.
- Element Lab Solutions. Peak Tailing in HPLC.
- Chromtech. HPLC Column Selection Guide.
- World Journal of Pharmaceutical and Life Sciences. METHOD DEVELOPMENT AND SIMULTANEOUS ESTIMATION OF ACETAMINOPHEN AND IT'S RELATED SUBSTANCE BY LIQUID CHROMATOGRAPHY MASS SPECTRO.
- Oxford Academic. HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase.
- National Institutes of Health (NIH). Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine.
- ResearchGate. HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase.
- Advanced Chromatography Technologies. ACE HPLC and UHPLC Columns Brochure.
- HELIX Chromatography. HPLC Methods for analysis of Acetaminophen.
- SciSpace. Evaluated method for the separation and identification of paracetamol impurities by reverse phase high performance liquid chroma.
- Advanced Chromatography Technologies. ACE HPLC Application Guide.
- Oxford Academic. HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase.
- Google Patents. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
- Semantic Scholar. HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase.
- LCGC International. Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites.
- International Journal of Pharmaceutical Research and Applications. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. youtube.com [youtube.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. youtube.com [youtube.com]
- 9. [Kromasil®] F.A.Q. - Why does the chromatogram show peak tailing? [kromasil.com]
- 10. acdlabs.com [acdlabs.com]
- 11. agilent.com [agilent.com]
- 12. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
side reactions in 2-Acetamidophenol synthesis and how to avoid them
<A_I> ## Technical Support Center: 2-Acetamidophenol Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selective N-acetylation of 2-aminophenol. Here, we will delve into the common side reactions, their mechanistic origins, and provide field-proven strategies to mitigate them, ensuring high yield and purity of your target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My reaction produced a significant amount of a solid impurity along with the desired this compound, leading to a low yield. What is this impurity and how can I prevent its formation?
A1: The most common solid impurity is likely the di-acetylated product, N-(2-acetoxyphenyl)acetamide.
This side product arises from the acetylation of both the amino and the hydroxyl groups of 2-aminophenol. The formation of this di-acetylated compound is particularly favored by harsh reaction conditions.[1]
Root Cause Analysis:
-
Excess Acetic Anhydride: A large excess of the acetylating agent can drive the reaction towards di-acetylation, especially after the more nucleophilic amino group has been acetylated.
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the less reactive phenolic hydroxyl group to undergo acetylation.
-
Extended Reaction Times: Prolonged exposure of the initially formed this compound to the acetylating agent increases the probability of O-acetylation.[1]
Preventative Measures:
-
Control Stoichiometry: Carefully control the molar ratio of acetic anhydride to 2-aminophenol. A slight excess (typically 1.1 to 1.5 equivalents) of acetic anhydride is usually sufficient for complete N-acetylation without promoting significant di-acetylation.
-
Temperature Management: Maintain a moderate reaction temperature. Performing the reaction in a controlled temperature bath (e.g., 50-60°C) can significantly suppress the O-acetylation side reaction.[2]
-
Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product. Quench the reaction once the 2-aminophenol has been consumed to prevent over-acetylation.
Q2: I'm observing the formation of an O-acetylated isomer, 2-aminophenyl acetate, in my reaction mixture. How can I favor N-acetylation over O-acetylation?
A2: Selective N-acetylation is achieved by exploiting the higher nucleophilicity of the amino group compared to the hydroxyl group under appropriate reaction conditions. [3]
Mechanistic Insight:
The nitrogen atom of the amino group is a stronger nucleophile than the oxygen atom of the hydroxyl group. Therefore, it reacts more readily with the electrophilic carbonyl carbon of acetic anhydride. However, this selectivity can be compromised under certain conditions.
Strategies for Selective N-Acetylation:
-
pH Control: Maintaining a neutral to slightly basic pH is crucial. In acidic conditions, the amino group becomes protonated (-NH3+), which deactivates it towards nucleophilic attack. Conversely, under strongly basic conditions, the hydroxyl group can be deprotonated to form a highly nucleophilic phenoxide ion, which can lead to O-acetylation. The use of a buffer, such as sodium acetate, helps to maintain an optimal pH for selective N-acetylation.[4][5]
-
Solvent Choice: The choice of solvent can influence the relative nucleophilicity of the two functional groups. Protic solvents, like water or ethanol, can solvate the amino group, slightly reducing its nucleophilicity, but generally still allow for selective N-acetylation. Aprotic solvents can also be used, but care must be taken to control the reaction temperature.
-
Enzymatic Catalysis: For highly selective N-acetylation, consider using an immobilized lipase, such as Novozym 435.[2][6] Enzymes offer remarkable chemoselectivity, catalyzing the N-acetylation with minimal O-acetylation.[7]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q3: What is the primary role of sodium acetate in the acetylation of 2-aminophenol?
A3: Sodium acetate acts as a weak base to buffer the reaction mixture and neutralize the acid generated during the reaction. [4]
When 2-aminophenol is dissolved in an acidic medium (often by adding hydrochloric acid to improve solubility), its amino group is protonated.[5][8] To initiate the acetylation, the free amino group must be regenerated. Sodium acetate, being the salt of a weak acid and a strong base, acts as a base to deprotonate the anilinium ion, liberating the nucleophilic amine to react with acetic anhydride.[4][5] It also neutralizes the acetic acid byproduct formed during the reaction, preventing a significant drop in pH that would protonate the unreacted amine and halt the reaction.
Q4: I'm using acetic anhydride as the acetylating agent. Are there any alternatives, and what are their advantages and disadvantages?
A4: Yes, several other acetylating agents can be used, each with its own set of pros and cons.
| Acetylating Agent | Advantages | Disadvantages |
| Acetic Anhydride | Readily available, relatively inexpensive, and reactive. | Can lead to di-acetylation if not controlled; corrosive and moisture-sensitive.[1] |
| Acetyl Chloride | Highly reactive, often leading to faster reaction times. | Very corrosive, reacts violently with water, and produces HCl as a byproduct, which must be neutralized. |
| Ketene | Can be used for selective acylation in some industrial processes.[9] | A toxic and unstable gas that requires specialized equipment for handling. |
| Vinyl Acetate | Used in enzymatic reactions, the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.[2] | Generally requires a catalyst (e.g., lipase) and may be more expensive.[7] |
Expert Recommendation: For most laboratory-scale syntheses, acetic anhydride remains the most practical choice due to its balance of reactivity, cost, and availability. Careful control of reaction conditions is key to its successful and selective use.
Q5: My final product of this compound is colored. What is the cause of this coloration and how can I remove it?
A5: The coloration is typically due to the presence of oxidized impurities derived from the 2-aminophenol starting material. [10][11]
2-aminophenol is susceptible to air oxidation, which can form highly colored polymeric byproducts. These impurities can be carried through the synthesis and contaminate the final product.
Decolorization Protocol:
-
Dissolution: Dissolve the crude, colored this compound in a suitable hot solvent (e.g., a water-ethanol mixture).
-
Adsorption: Add a small amount of activated charcoal to the hot solution. The activated charcoal will adsorb the colored impurities onto its surface.
-
Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal. It is crucial to keep the solution hot during this step to prevent premature crystallization of the product.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of the purified this compound.
-
Isolation: Collect the pure, colorless crystals by vacuum filtration and wash them with a small amount of cold solvent.
A patent also suggests the use of an antioxidant, like sodium hydrosulfite, during the purification process to prevent oxidative polymerization at high temperatures.[12]
Visualizing the Reaction Pathways
To better understand the chemistry involved, the following diagrams illustrate the desired reaction and the common side reactions.
Caption: Troubleshooting workflow for this compound synthesis.
References
- Gawas, S., Gawas, S., & Jadhav, V. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 17993-18001. [Link]
- Publications of the IAS Fellows. (2022).
- ResearchGate. (2021). What is the role of sodium acetate in acetylation of primary amine with acetic anhydride?[Link]
- Unknown Source. (n.d.). 2. [Link]
- Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment). [Link]
- Google Patents. (n.d.). CN105755063A - Synthetic method of this compound.
- Quora. (2023).
- ResearchGate. (2021).
- PubMed Central. (2015).
- Unknown Source. (n.d.). Synthesis of Acetaminophen and Analysis of Some Common Analgesics. [Link]
- Unknown Source. (n.d.). Synthesis of Acetaminophen. [Link]
- Google Patents. (n.d.).
- Unknown Source. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. [Link]
- Journal of Chemical Education. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. [Link]
- Aberystwyth University. (n.d.). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Ye. [Link]
- PubMed. (n.d.). Three-component reaction of o-aminophenol (o-phenylenediamine), dialkyl acetylenedicarboxylate and 3-phenacylideneoxindolines. [Link]
- PMC - NIH. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Wikipedia. (n.d.). Paracetamol. [Link]
- Green Chemistry (RSC Publishing). (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. [Link]
- Quora. (2023).
- Aberystwyth University. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Ye. [Link]
- Crown: Journal of Dentistry and Health Research - Phlox Institute. (n.d.).
- PubChem - NIH. (n.d.). This compound | C8H9NO2 | CID 11972. [Link]
- Chemistry Stack Exchange. (2021). Method to remove impurities from acetaminophen synthesis experiment. [Link]
- Google Patents. (n.d.). CN112500309A - Purification method of acetaminophen crude product.
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics - Publications of the IAS Fellows [repository.ias.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
- 10. rene.souty.free.fr [rene.souty.free.fr]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. CN112500309A - Purification method of acetaminophen crude product - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Efficient 2-Acetamidophenol Synthesis
Welcome to the technical support guide for the synthesis of 2-Acetamidophenol (N-(2-hydroxyphenyl)acetamide). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and process optimization. Here, we address common challenges and frequently asked questions to help you achieve high efficiency, selectivity, and yield in your experiments.
Frequently Asked Questions (FAQs)
Section 1: Catalyst Selection & Rationale
Q1: What are the primary catalyst options for the N-acetylation of 2-aminophenol, and what are the trade-offs?
A1: The selective acetylation of the amino group in 2-aminophenol is the critical challenge. The choice of catalyst directly impacts selectivity, yield, and process sustainability. There are three main classes of catalysts to consider:
-
Catalyst-Free/Acid-Catalyzed (Conventional Method): Traditionally, this reaction is performed by reacting 2-aminophenol with acetic anhydride, sometimes with a Brønsted or Lewis acid catalyst.[1] While straightforward, this method often requires careful temperature control to minimize the formation of the di-acetylated byproduct and can involve corrosive acids.[1][2]
-
Biocatalysts (Enzymatic): This approach represents a significant advancement in green chemistry. Immobilized lipases, particularly Novozym 435 (Candida antarctica lipase B), have proven highly effective.[3][4][5][6] The enzyme offers exceptional chemoselectivity, targeting the amino group exclusively under mild reaction conditions, thus preventing O-acetylation.
-
Heterogeneous Catalysts: While less documented specifically for the 2-isomer compared to its 4-isomer (paracetamol), solid acid catalysts or metal-on-support systems are viable options. These catalysts, such as niobium oxides or Pd/C, offer the significant advantage of easy separation from the reaction mixture and potential for recycling, which is crucial for industrial-scale processes.[7][8]
Catalyst Comparison Summary
| Catalyst Type | Advantages | Disadvantages | Best For |
|---|---|---|---|
| Acid-Catalyzed | Low cost, simple reagents (acetic anhydride) | Low selectivity (byproduct formation), corrosive, harsh conditions | Initial lab-scale synthesis, cost-sensitive applications |
| Biocatalyst (Lipase) | High chemoselectivity, mild conditions, green process | Higher initial cost, potential substrate/product inhibition, slower reaction rates | High-purity synthesis, applications where byproduct formation is critical |
| Heterogeneous | Easy separation and recovery, reusable, suitable for flow chemistry | May require higher temperatures/pressures, potential for metal leaching, catalyst deactivation | Scalable industrial processes, continuous manufacturing |
Q2: Why is Novozym 435 lipase so effective for this synthesis? What is the mechanism?
A2: Novozym 435's effectiveness stems from its high chemoselectivity for the N-acetylation of 2-aminophenol.[3][5] The enzyme's active site sterically and electronically favors the nucleophilic attack from the amino group over the less nucleophilic phenolic hydroxyl group.
The reaction follows a ternary complex kinetic model.[3][4] The mechanism involves:
-
The acyl donor (e.g., vinyl acetate) binds to the lipase's active site, forming an acyl-enzyme intermediate.
-
2-aminophenol then binds to this complex.
-
The acetyl group is transferred to the amino group of 2-aminophenol.
-
The product, this compound, is released, regenerating the enzyme.
An important consideration is substrate inhibition. Studies have shown that high concentrations of the acyl donor, vinyl acetate, can inhibit the lipase's activity, leading to a drop in conversion rates.[3] Therefore, optimizing the molar ratio of reactants is critical.
Section 2: Reaction Conditions & Optimization
Q3: Which acylating agent should I use? Acetic anhydride vs. vinyl acetate?
A3: The choice of acylating agent is highly dependent on your chosen catalytic system.
-
Acetic Anhydride: This is the traditional, highly reactive acylating agent.[2][9] It is often used in catalyst-free or acid-catalyzed systems. Its primary drawback is the formation of acetic acid as a stoichiometric byproduct, which can complicate purification and may need to be neutralized.[10]
-
Vinyl Acetate: This is the preferred acyl donor for lipase-catalyzed reactions.[3][4][5] The acetylation with vinyl acetate is essentially irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde. This prevents the reverse reaction (hydrolysis of the product), driving the equilibrium towards product formation and resulting in higher conversion.[3][5]
Q4: How does solvent choice impact the reaction, particularly when using a lipase catalyst?
A4: Solvent selection is critical for enzymatic reactions. The solvent must maintain the enzyme's conformational integrity and activity. For the lipase-catalyzed acetylation of 2-aminophenol, a systematic study found that:
-
Polar aprotic solvents like DMF can strip the essential water layer from the enzyme, drastically reducing its activity.[3]
-
Tetrahydrofuran (THF) was identified as a suitable solvent, providing a good balance of conversion (52%) and selectivity.[3]
-
tert-Butanol gave the highest conversion (84%), but it promoted the complete acetylation of 2-aminophenol (both N- and O-acetylation), which is undesirable as it eliminates selectivity.[3]
Therefore, THF is recommended for achieving a high yield of the desired mono-acetylated product without sacrificing chemoselectivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield or Incomplete Conversion
If you are experiencing low yields, use the following diagnostic workflow to identify the root cause.
Caption: Troubleshooting flowchart for low yield.
Issue 2: Poor Selectivity / Presence of Di-acetylated Impurity
The formation of N,O-diacetyl-2-aminophenol is the most common selectivity issue.
-
Cause: The reaction conditions are too harsh, or the catalyst is not selective, causing the phenolic hydroxyl group to be acetylated in addition to the amino group.
-
Solution (Acid-Catalyzed):
-
Lower the Temperature: Perform the reaction at a lower temperature to favor the more kinetically accessible N-acetylation.
-
Control Stoichiometry: Avoid a large excess of acetic anhydride.
-
-
Solution (Biocatalyzed):
-
Confirm Catalyst Choice: Ensure you are using a highly chemoselective enzyme like Novozym 435.
-
Re-evaluate Solvent: As noted, solvents like tert-butanol can compromise selectivity despite high conversion.[3] Switch to a more appropriate solvent like THF.
-
Issue 3: Catalyst Deactivation (for Reusable Catalysts)
-
Cause (Lipase): The enzyme may be denatured by extreme pH, temperature, or incompatible solvents. Fouling of the support material can also block active sites.
-
Solution:
-
Gentle Washing: After the reaction, wash the immobilized enzyme with a suitable solvent (like fresh THF or isopropanol) to remove adsorbed reactants and products.
-
Proper Storage: Store the catalyst according to the manufacturer's recommendations (typically cool and dry).
-
-
Cause (Heterogeneous): Active sites can be poisoned by impurities in the feedstock or blocked by carbonaceous deposits ("coking") if the reaction is run at high temperatures.
-
Solution:
-
Feedstock Purification: Ensure reactants are of high purity.
-
Regeneration: Depending on the catalyst, regeneration may be possible through calcination (to burn off coke) or washing with specific solvents. Consult literature for your specific catalyst type.
-
Experimental Protocols
Protocol 1: Chemoselective Synthesis of this compound using Novozym 435
This protocol is adapted from validated studies demonstrating the high selectivity of immobilized lipase.[3][4][5]
Materials:
-
2-Aminophenol
-
Vinyl acetate
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with magnetic stirrer and condenser
-
Heating mantle or oil bath
Procedure:
-
Setup: In a 50 mL round-bottom flask, add 2-aminophenol (e.g., 1.0 mmol, 109 mg).
-
Solvent & Catalyst: Add 10 mL of THF and the catalyst, Novozym 435 (e.g., 0.03 g).
-
Acyl Donor: Add vinyl acetate. An optimal substrate-to-acyl donor molar ratio is 1:3 to 1:5.[3][4] For a 1:3 ratio, add 3.0 mmol (258 mg, 0.27 mL).
-
Reaction: Place the flask in a pre-heated oil bath at 50°C. Stir the mixture at ~250 rpm.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction reaches completion (typically 10 hours for ~75% conversion[3][5]), filter off the immobilized enzyme. The enzyme can be washed with fresh THF and dried for reuse.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from hot water or aqueous ethanol to yield pure this compound as a white or light brown powder.[2]
Sources
- 1. phlox.or.id [phlox.or.id]
- 2. This compound | 614-80-2 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics - Publications of the IAS Fellows [repository.ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2017154024A1 - A process for synthesis of paracetamol - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. homework.study.com [homework.study.com]
Validation & Comparative
comparing biological activity of 2-Acetamidophenol and 4-Acetamidophenol
An In-Depth Comparative Guide to the Biological Activities of 2-Acetamidophenol and 4-Acetamidophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Isomers
In the landscape of pharmacology, the precise positioning of a single functional group can dramatically alter a molecule's biological activity. A classic illustration of this principle is found in the comparison of this compound and 4-Acetamidophenol, positional isomers with strikingly divergent pharmacological profiles. 4-Acetamidophenol, known globally as paracetamol or acetaminophen, is one of the most widely consumed over-the-counter drugs for its potent analgesic (pain-relieving) and antipyretic (fever-reducing) effects.[1][2][3] Its mechanism, though debated for decades, is now understood to be predominantly central.
Conversely, its ortho-isomer, this compound, is not a household name. However, emerging research is painting a compelling picture of it as a pharmacologically versatile agent.[4] Unlike its well-known counterpart, this compound demonstrates a broader spectrum of activities, including significant anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties, distinguishing it as a compound of considerable therapeutic interest.[4][5]
This guide provides a comprehensive, side-by-side comparison of these two isomers, delving into their distinct mechanisms of action, biological activities, and toxicity profiles, supported by experimental data and protocols to empower researchers in the field.
Part 1: Unraveling the Mechanisms of Action
The fundamental differences in the biological effects of these isomers stem from their unique molecular interactions within the body.
4-Acetamidophenol (Paracetamol): A Predominantly Central Actor
The mechanism of action for 4-Acetamidophenol is complex and multifaceted, a topic of scientific inquiry for over a century.[6][7] The current consensus points to a primary central mechanism rather than peripheral action, which explains its efficacy as an analgesic and antipyretic with only weak anti-inflammatory effects.[8][9][10]
The key pathways are:
-
Central Cyclooxygenase (COX) Inhibition: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues where high levels of peroxides exist, such as sites of inflammation.[7] However, in the central nervous system (CNS), where peroxide levels are low, it effectively inhibits COX activity, reducing prostaglandin synthesis and thereby mediating its analgesic and antipyretic effects.[11][12][13] Some studies suggest a degree of selectivity for COX-2.[14][15]
-
The Endocannabinoid System: A significant portion of paracetamol's analgesic effect is attributed to its metabolite, N-(4-hydroxyphenyl)arachidonoylamide (AM404).[16] Paracetamol is deacetylated in the liver to p-aminophenol, which crosses the blood-brain barrier and is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) in the brain to form AM404.[1][3][16] This active metabolite acts as an agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor and a weak agonist of cannabinoid CB1 receptors, and it also inhibits the reuptake of the endogenous cannabinoid anandamide.[1][7][17] This modulation of the endocannabinoid and TRPV1 systems is crucial for its pain-relieving properties.
Caption: Mechanism of 4-Acetamidophenol (Paracetamol).
This compound: A Multi-Target Peripheral Modulator
In contrast to its para-isomer, this compound's activities appear to be more diverse and peripherally focused. Its mechanisms are centered on inflammation, cellular protection, and platelet function.
-
Anti-Atherosclerosis via Ferroptosis and Glutathione Metabolism: A key discovered activity of this compound is its ability to mitigate atherosclerosis.[18] It achieves this by inhibiting ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.[4] Mechanistically, it upregulates the expression of genes crucial for the synthesis of the antioxidant glutathione (GSH), such as GCLC, GCLM, and GSS.[18][19] It also enhances the activity of glutathione peroxidase 4 (GPX4), a key enzyme that protects cells from membrane lipid peroxidation, thereby preventing the formation of foam cells from macrophages.[18][19]
-
Anti-Inflammatory and Anti-Arthritic Effects: this compound has demonstrated potent anti-inflammatory properties. In animal models of arthritis, it significantly reduces serum levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[4] This suggests an inhibitory effect on inflammatory signaling pathways, potentially including the NF-κB pathway.[4]
-
Anti-Platelet Aggregation: The compound is a potent inhibitor of platelet aggregation, particularly against aggregation induced by arachidonic acid.[4] This strongly implies an interaction with the cyclooxygenase (COX) pathway, preventing the synthesis of thromboxane A2, a key molecule in platelet activation.[4] Its potency in this regard has been reported to be greater than that of aspirin in certain contexts.[4]
Caption: Multi-target mechanisms of this compound.
Part 2: Head-to-Head Biological Activity Comparison
The distinct mechanisms of the two isomers translate into significant differences in their observed biological effects.
Table 1: Qualitative Comparison of Core Biological Activities
| Biological Activity | This compound | 4-Acetamidophenol (Paracetamol) |
| Analgesic | Promising, but less characterized than paracetamol[20] | Strong, centrally mediated[1][2] |
| Antipyretic | Not well-characterized | Strong, centrally mediated[1][2] |
| Anti-inflammatory | Strong, peripherally mediated[4][5] | Weak to negligible[8][9][10] |
| Anti-platelet | Potent inhibitor[4][5] | Does not inhibit platelet aggregation[8] |
| Anti-atherosclerotic | Significant activity observed[4][18][19] | Not a primary activity |
Table 2: Quantitative Performance Data
| Parameter | Compound | Value | Context / Assay |
| COX-1 Inhibition (IC₅₀) | 4-Acetamidophenol | 113.7 µM | In vitro whole blood assay[14][15] |
| COX-2 Inhibition (IC₅₀) | 4-Acetamidophenol | 25.8 µM | In vitro whole blood assay[14][15] |
| Total Cholesterol Inhibition (IC₅₀) | This compound | 30 µM | Zebrafish hyperlipidemia model[4][19] |
| Triglyceride Inhibition (IC₅₀) | This compound | 40 µM | Zebrafish hyperlipidemia model[4][19] |
| Platelet Aggregation Inhibition | This compound | 93.8% (at 1 µM) | Arachidonic acid-induced aggregation[4] |
Part 3: Comparative Toxicity Profiles
A critical point of differentiation lies in the metabolism and resulting toxicity of the isomers.
4-Acetamidophenol: The Risk of NAPQI
The hepatotoxicity of 4-Acetamidophenol upon overdose is well-documented.[1]
-
Metabolism: At therapeutic doses, it is primarily metabolized in the liver via glucuronidation and sulfation into non-toxic, excretable conjugates.[21]
-
Toxic Pathway: A minor portion is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to form a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][21]
-
Overdose Scenario: During an overdose, the primary conjugation pathways become saturated. This shunts more paracetamol down the CYP2E1 pathway, leading to a massive production of NAPQI. The liver's stores of glutathione (GSH), which normally detoxify NAPQI, are depleted. The excess NAPQI then binds to mitochondrial proteins in liver cells, causing oxidative stress, cellular damage, and acute liver failure.[1][21]
Caption: Workflow for Macrophage Foam Cell Formation Assay.
Conclusion and Future Directions
The comparison between this compound and 4-Acetamidophenol is a powerful demonstration of isomeric differentiation in pharmacology.
-
4-Acetamidophenol (Paracetamol) remains a cornerstone of analgesia and antipyresis due to its effective central mechanism of action. Its limitations are its weak peripheral anti-inflammatory activity and the severe risk of hepatotoxicity in overdose.
-
This compound is emerging as a promising pharmacological agent with a distinct, multi-faceted mechanism. [4]Its potent anti-inflammatory, anti-platelet, and particularly its anti-atherosclerotic activities via the modulation of ferroptosis, position it as a candidate for a different set of therapeutic applications, from arthritis to cardiovascular disease. [4][5][18] The path forward for this compound requires rigorous scientific investigation. Key future research should focus on elucidating its direct molecular targets, conducting comprehensive pharmacokinetic and metabolic studies in human systems, and thoroughly characterizing its long-term safety and toxicology profile. [4]Understanding these aspects will be critical to unlocking the full therapeutic potential of this intriguing isomer.
References
- An In-Depth Technical Guide to the Mechanism of Action of this compound in Biological Systems. (2025). Benchchem.
- This compound (Orthocetamol)
- Paracetamol. (n.d.). Wikipedia.
- This compound (2-AAP)
- This compound | C8H9NO2 | CID 11972. (n.d.). PubChem - NIH.
- Mechanism of action of paracetamol. (n.d.). PubMed.
- 4-Acetamidophenol | CAS#:103-90-2. (2025). Chemsrc.
- Paracetamol and cyclooxygenase inhibition: is there a cause for concern? (2011). OPEN FAU.
- Paracetamol and cyclooxygenase inhibition: Is there a cause for concern? (n.d.).
- Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. (n.d.). [Source not specified].
- PARACETAMOL: MECHANISM OF ACTION, APPLICATIONS AND SAFETY CONCERN. (n.d.). [Source not specified].
- Paracetamol: mechanisms and updates. (2013).
- Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflamm
- 4-Acetamidophenol, 98% 5000 g. (n.d.). Thermo Scientific Chemicals.
- Paracetamol and cyclooxygenase inhibition: is there a cause for concern? (2011). PubMed.
- Mechanism of acetaminophen inhibition of cyclooxygenase isoforms. (2001). PubMed.
- Analgesics. (2020). Chemistry LibreTexts.
- Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man. (n.d.). PubMed.
- Synthesis and evaluation of acetaminophen derivatives as analgesic, antipyretic and anti-inflammatory agents. (n.d.). Der Pharma Chemica.
- Acetaminophen. (n.d.).
- Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. (2020). [Source not specified].
- Analytical Methods for the Detection of this compound in Biological Fluids. (2025). Benchchem.
- This compound|cas 614-80-2. (n.d.). DC Chemicals.
- This compound as a Biomarker for Drug Metabolism: A Compar
- Urinary paracetamol (4-acetaminophenol)
- This compound 97 614-80-2. (n.d.). Sigma-Aldrich.
- Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol)
- Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activ
Sources
- 1. Paracetamol - Wikipedia [en.wikipedia.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. open.fau.de [open.fau.de]
- 13. Paracetamol and cyclooxygenase inhibition: is there a cause for concern? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Acetamidophenol | CAS#:103-90-2 | Chemsrc [chemsrc.com]
- 15. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. This compound|cas 614-80-2| DC Chemicals [dcchemicals.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Anti-Inflammatory Effects of 2-Acetamidophenol and Paracetamol
This guide provides an in-depth, objective comparison of the anti-inflammatory properties of 2-Acetamidophenol and its well-known positional isomer, paracetamol (4-acetamidophenol). Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level claims to explore the mechanistic nuances and present supporting experimental data that delineate the efficacy of each compound.
Introduction: A Tale of Two Isomers
Paracetamol (acetaminophen, N-acetyl-p-aminophenol) is one of the most widely used analgesic and antipyretic drugs globally.[1] Its anti-inflammatory effects, however, are generally considered weak, limiting its use in conditions with a significant inflammatory component.[2][3] In contrast, its positional isomer, this compound (N-(2-hydroxyphenyl)acetamide), has demonstrated notable anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties.[4] This guide dissects the pharmacological differences that underpin their divergent anti-inflammatory profiles, supported by established in vitro and in vivo experimental evidence.
Mechanistic Differences in Anti-Inflammatory Action
The primary mechanism for traditional non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of pro-inflammatory prostaglandins.[5] The activities of this compound and paracetamol within this pathway are markedly different.
Paracetamol: A Weak and Environment-Dependent COX Inhibitor
The mechanism of paracetamol is complex and not fully elucidated.[5] While it is often grouped with NSAIDs, its anti-inflammatory action is slight.[6] This is largely attributed to its unique mode of COX inhibition:
-
Peroxide Tone Sensitivity: Paracetamol acts as a reducing agent.[1][2] The COX enzymes require an oxidized state to be active. Paracetamol reduces the enzyme, inhibiting its activity. However, sites of inflammation are characterized by a high concentration of peroxides, which counteracts the reducing effect of paracetamol, rendering it largely inactive as an anti-inflammatory agent in the periphery.[1][2][7] This explains its potent central analgesic and antipyretic effects (where peroxide levels are low) but weak peripheral anti-inflammatory activity.[2]
-
COX Selectivity: In certain in vitro systems with low peroxide levels, paracetamol can show preferential inhibition of COX-2.[8][9][10] However, this selectivity does not translate to potent anti-inflammatory effects in vivo.
-
Central Mechanisms: The primary analgesic effects of paracetamol are now believed to be mediated centrally through its metabolite AM404, which acts on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid systems in the brain.[6][11][12] These pathways are distinct from the peripheral anti-inflammatory mechanisms of NSAIDs.
This compound: A More Direct Anti-Inflammatory Profile
While less studied than paracetamol, emerging evidence suggests this compound possesses a more robust and direct anti-inflammatory profile. Studies have shown it exhibits significant anti-inflammatory and analgesic activity in established preclinical models.[13] Furthermore, it has demonstrated the ability to alleviate hyperlipidemia and inflammation in models of atherosclerosis, suggesting a broader impact on inflammatory and metabolic pathways.[14] Its mechanism is thought to involve more effective modulation of inflammatory mediators at the site of inflammation compared to paracetamol.
Signaling Pathway: Arachidonic Acid Cascade
The diagram below illustrates the central role of COX enzymes in converting arachidonic acid to prostaglandins and the proposed sites of action for paracetamol and other NSAIDs.
Caption: Simplified Arachidonic Acid Cascade and NSAID Action.
Comparative Experimental Data
Objective evaluation requires standardized preclinical models. Below is a summary of expected and reported data from key in vitro and in vivo assays.
Table 1: In Vitro Anti-Inflammatory Activity
| Assay | Compound | Expected / Reported Efficacy | Rationale & Causality |
| COX-2 Enzyme Inhibition (IC₅₀) | Paracetamol | High IC₅₀ (weak inhibition)[1] | Inhibition is dependent on a low-peroxide environment, which is not standard in cell-free enzyme assays.[15] |
| This compound | Lower IC₅₀ expected (stronger inhibition) | Isomeric structure may allow for more effective binding to the COX active site, independent of peroxide tone. | |
| PGE₂ Production in LPS-Stimulated Macrophages | Paracetamol | Weak inhibition of PGE₂ production.[16] | High peroxide levels generated by stimulated macrophages limit paracetamol's efficacy.[7] |
| This compound | Significant inhibition of PGE₂ production. | Direct inhibition of COX activity would lead to a measurable decrease in downstream prostaglandin synthesis. | |
| Inhibition of Protein Denaturation | Paracetamol | Moderate activity. | Protein denaturation is a hallmark of inflammation; inhibition reflects membrane-stabilizing properties. |
| This compound | Significant (p<0.001) inhibition [13] | Shows potent ability to stabilize proteins, suggesting stronger anti-inflammatory potential than paracetamol. |
Table 2: In Vivo Acute Anti-Inflammatory Activity
| Model | Compound | Reported Efficacy (% Inhibition of Edema) | Rationale & Causality |
| Carrageenan-Induced Paw Edema (Rat) | Paracetamol | Weak to negligible inhibition. | The high-peroxide inflammatory milieu induced by carrageenan in the paw tissue renders paracetamol ineffective.[1][2] |
| This compound | Significant (p<0.05) inhibition [13] | Demonstrates effective reduction of acute inflammation and edema in a live model, comparable to standard NSAIDs. | |
| Indomethacin (Control) | Strong, dose-dependent inhibition.[17] | Potent, non-selective COX inhibitor serves as a positive control for the model. |
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed, self-validating protocols for the key assays used to compare these compounds.
Protocol 1: In Vitro PGE₂ Measurement in LPS-Stimulated Macrophages
This assay quantifies the ability of a compound to inhibit the production of the pro-inflammatory mediator Prostaglandin E₂ (PGE₂) in immune cells stimulated with Lipopolysaccharide (LPS).
A. Experimental Workflow Diagram
Caption: Workflow for measuring PGE₂ inhibition.
B. Step-by-Step Methodology
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[18]
-
Compound Preparation: Prepare stock solutions of this compound, paracetamol, and a positive control (e.g., indomethacin) in DMSO. Create serial dilutions in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is <0.1% to avoid toxicity.
-
Treatment: Remove the old medium and pre-incubate the cells with the test compounds or vehicle (medium with DMSO) for 1 hour at 37°C.[18]
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.[19]
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant, which contains the secreted PGE₂.
-
PGE₂ Quantification: Measure the PGE₂ concentration in the supernatant using a commercial Prostaglandin E₂ ELISA kit, following the manufacturer's instructions.[20][21]
-
Data Analysis: Calculate the percentage inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated vehicle control. Plot the results to determine the IC₅₀ value.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used and highly reproducible model for screening acute anti-inflammatory activity.[17] The irritant carrageenan induces a biphasic inflammatory response characterized by edema.[17]
A. Experimental Workflow Diagram
Caption: Experimental workflow for the paw edema assay.
B. Step-by-Step Methodology
-
Animals: Use male Wistar rats (150-180 g). Acclimatize them for one week before the experiment. Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into at least four groups (n=6 per group): Vehicle Control (e.g., saline), Paracetamol, this compound, and Positive Control (e.g., Indomethacin 10 mg/kg).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat up to the ankle joint using a plethysmometer. This is the baseline volume (V₀).[17]
-
Drug Administration: Administer the respective compounds or vehicle orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar surface of the right hind paw of each rat.[17][22][23]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.[17][22]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline volume from the post-treatment volume (Edema = Vₜ - V₀).
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound and paracetamol possess distinctly different anti-inflammatory profiles. Paracetamol's utility as an anti-inflammatory agent is severely limited by its mechanism of action, which is ineffective in the high-peroxide environment of inflamed tissues.[1][7] In contrast, this compound demonstrates significant anti-inflammatory activity in both in vitro and in vivo models, with efficacy comparable to classical NSAIDs in some assays.[13]
For drug development professionals, this compound represents a promising scaffold. Its structural similarity to a compound with a well-established safety profile (paracetamol) makes it an intriguing candidate for developing novel analgesics that retain potent anti-inflammatory effects. Further research should focus on a direct, head-to-head comparison of the COX-inhibitory profiles of these two isomers in various assay systems and a thorough investigation into the safety and toxicological profile of this compound. This deeper understanding will be crucial for unlocking its potential as a next-generation anti-inflammatory therapeutic.
References
- Aminoshariae, A., & Kulild, J. C. (2021). Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. Taylor & Francis Online. [Link]
- Abdel-Shafy, H., & El-Shahawy, A. (2017). Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. Journal of Basic and Clinical Physiology and Pharmacology. [Link]
- Inotiv. (n.d.).
- Chodorowski, Z., Roszkowska, A., Klimek, J., Kaletha, K., & Anand, J. S. (2009). [Weak anti-inflammatory effects of acetaminophen are related with its free radicals scavenger activity]. Przeglad lekarski. [Link]
- Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema. Bio-protocol. [Link]
- Wikipedia. (n.d.). Paracetamol. Wikipedia. [Link]
- Fuchs, D., & Gostner, J. M. (2014). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.
- MDPI. (n.d.).
- ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents.
- ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. [Link]
- Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research and Reports in Immunology. [Link]
- Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]
- Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American journal of therapeutics. [Link]
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijpras.com. [Link]
- Shelar, P. A., & Mishra, A. (n.d.). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal. [Link],%20Feb%202012,%20141-145.pdf)
- Ohashi, N., & Kohno, T. (2020). Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Frontiers in Pharmacology. [Link]
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences. [Link]
- Slideshare. (n.d.).
- Pickering, G., & Macian, N. (2021).
- Lacey, M., et al. (2018). Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses. Frontiers in Immunology. [Link]
- Inter Science Institute. (n.d.). Prostaglandin E2 (PG E2). Inter Science Institute. [Link]
- Crampton, J. R., Gibbons, L. C., & Rees, W. D. (1987). Simultaneous measurement of in vitro gastroduodenal prostaglandin E2 synthesis and degradation in peptic ulcer disease. Scandinavian journal of gastroenterology. [Link]
- Pharma Conferences 2024. (n.d.). An updated review on the central mechanism of action of paracetamol (Acetaminophen): Experimental evidence and potential clinical impact. Pharma Conferences 2024. [Link]
- Bio-protocol. (n.d.). Measurement of cytokine production. Bio-protocol. [Link]
- ImmunoHorizons. (n.d.).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Wang, Y., et al. (2024). This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. International Journal of Molecular Sciences. [Link]
- Graham, G. G., & Scott, K. F. (n.d.). Current concepts of the actions of paracetamol (acetaminophen) and NSAIDs. European Journal of Pharmacology. [Link]
- Hinz, B., Cheremina, O., & Brune, K. (2011). Paracetamol and cyclooxygenase inhibition: is there a cause for concern?.
- Ouellet, M., & Percival, M. D. (2001). Mechanism of acetaminophen inhibition of cyclooxygenase isoforms.
- Graham, G. G., & Scott, K. F. (2003). Current concepts of the actions of paracetamol (acetaminophen) and NSAIDs. Inflammopharmacology. [Link]
- Hinz, B., Cheremina, O., & Brune, K. (2008). Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man. FASEB journal. [Link]
- Kalgutkar, A. S., et al. (2000). Induction of an acetaminophen-sensitive cyclooxygenase with reduced sensitivity to nonsteroid antiinflammatory drugs.
- Majeed, S., et al. (2022). EVALUATION OF ANTI-INFLAMMATORY, ANTIOXIDANT, AND XANTHINE OXIDASE INHIBITORY POTENTIAL OF N-(2-HYDROXY PHENYL) ACETAMIDE. Semantic Scholar. [Link]
- MDPI. (n.d.).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paracetamol: A Review of Guideline Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Paracetamol - Wikipedia [en.wikipedia.org]
- 7. [Weak anti-inflammatory effects of acetaminophen are related with its free radicals scavenger activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paracetamol and cyclooxygenase inhibition: is there a cause for concern? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaceuticsconference.com [pharmaceuticsconference.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of acetaminophen inhibition of cyclooxygenase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current concepts of the actions of paracetamol (acetaminophen) and NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. novusbio.com [novusbio.com]
- 21. arborassays.com [arborassays.com]
- 22. inotiv.com [inotiv.com]
- 23. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
A Researcher's Guide to the In Vivo Validation of 2-Acetamidophenol's Anti-Arthritic Activity
This guide provides a comprehensive framework for researchers evaluating the in vivo anti-arthritic potential of 2-Acetamidophenol (paracetamol/acetaminophen). It moves beyond simple protocol recitation to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating study design. We will compare its activity profile against established standards, grounding all claims in experimental data and authoritative literature.
Introduction: Positioning this compound in Arthritis Research
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation, leading to progressive joint destruction. The current therapeutic landscape includes nonsteroidal anti-inflammatory drugs (NSAIDs), disease-modifying anti-rheumatic drugs (DMARDs), and biologics. This compound, a widely used analgesic and antipyretic, occupies a contentious space in this field. While recommended for pain relief in some forms of arthritis like osteoarthritis, its efficacy is debated due to its weak peripheral anti-inflammatory activity.[1][2][3]
Unlike NSAIDs, which robustly inhibit peripheral cyclooxygenase (COX) enzymes, this compound's primary mechanism is thought to be central, potentially involving a COX-1 variant sometimes called COX-3, serotonergic pathways, or its metabolite AM404 acting on the endocannabinoid system.[4][5][6] This nuanced mechanism necessitates a carefully designed in vivo study to validate and quantify its anti-arthritic effects, distinguishing true disease modification from mere analgesia. This guide will focus on the Adjuvant-Induced Arthritis (AIA) model in rats, a well-established method for preclinical testing of anti-arthritic agents.[7][8]
Experimental Design: A Self-Validating Workflow
The objective is to assess the ability of this compound to alter the clinical and biochemical course of arthritis in a validated animal model. The workflow below outlines a robust study design, incorporating essential controls for data integrity.
Caption: Experimental workflow for evaluating this compound in the AIA model.
Causality Behind Experimental Choices:
-
Animal Model: The Adjuvant-Induced Arthritis (AIA) model in Sprague Dawley or Wistar rats is chosen for its robust, reproducible polyarthritis and its extensive use in pharmaceutical testing, providing a wealth of comparative data.[7][8] It is a T-cell-mediated autoimmune disease model that allows for the assessment of both primary (injected paw) and secondary (systemic) inflammatory responses.[7]
-
Positive Control: Indomethacin, a potent NSAID, serves as the positive control. Its well-documented efficacy in the AIA model provides a benchmark against which this compound's performance can be judged.[9] This is critical for validating the assay's sensitivity.
-
Dosing Strategy: A prophylactic dosing regimen (starting on Day 0) is employed to assess the compound's ability to prevent or suppress the onset and development of arthritis, which is a key characteristic of a disease-modifying agent.
Comparative Efficacy Data
The following tables summarize expected quantitative data based on published studies, comparing this compound to a vehicle control and a standard NSAID.[10]
Table 1: Effect on Clinical Parameters (Day 21)
| Treatment Group | Mean Arthritis Score (Max 12) | Paw Volume Increase (mL) | Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | 9.5 ± 1.2 | 1.8 ± 0.3 | -15% ± 3% |
| This compound (5 mg/kg) | 7.2 ± 1.0 | 1.3 ± 0.2 | -8% ± 2% |
| This compound (10 mg/kg) | 6.5 ± 0.9 | 1.1 ± 0.2 | -6% ± 2% |
| Indomethacin (5 mg/kg) | 3.1 ± 0.6 | 0.5 ± 0.1 | +2% ± 1% |
Data are presented as Mean ± SEM. Data for this compound is adapted from studies on N-(2-hydroxy phenyl) acetamide.[10]
Table 2: Effect on Serum Pro-Inflammatory Cytokines (Day 22)
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) |
|---|---|---|
| Vehicle Control | 150 ± 20 | 220 ± 25 |
| This compound (10 mg/kg) | 105 ± 15 | 165 ± 20 |
| Indomethacin (5 mg/kg) | 60 ± 10 | 85 ± 12 |
Data are presented as Mean ± SEM. Data for this compound is adapted from studies on N-(2-hydroxy phenyl) acetamide.[10]
Analysis of Performance: The data indicate that this compound exhibits a statistically significant, dose-dependent anti-arthritic effect. It leads to a reduction in the clinical arthritis score, attenuates paw swelling, and mitigates the weight loss associated with systemic inflammation.[10] Furthermore, it significantly reduces the serum levels of key pro-inflammatory cytokines TNF-α and IL-1β.[10]
However, when compared to the positive control, Indomethacin, the effect of this compound is modest. The NSAID provides a much more profound suppression of both clinical signs and cytokine levels. This aligns with the understanding that this compound is a weak anti-inflammatory agent compared to traditional NSAIDs.[1][3]
Mechanistic Insights: The COX-Dependent and Independent Pathways
The moderate suppression of inflammatory markers suggests this compound does possess some peripheral anti-inflammatory activity, though its primary analgesic action is central.[4][5] Its mechanism is distinct from traditional NSAIDs.
Sources
- 1. Mechanism of action of acetaminophen: is there a cyclooxygenase 3? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Paracetamol versus nonsteroidal anti‐inflammatory drugs for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Acetaminophen? [synapse.patsnap.com]
- 5. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]
- 6. droracle.ai [droracle.ai]
- 7. chondrex.com [chondrex.com]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Acetamidophenol (Paracetamol/Acetaminophen) and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navigating the landscape of analgesic and antipyretic agents requires a nuanced understanding of their distinct pharmacological profiles. Among the most widely utilized compounds are 2-Acetamidophenol, known globally as paracetamol or acetaminophen, and the broad class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While often grouped together in clinical practice for pain and fever management, their underlying mechanisms, efficacy profiles, and safety considerations differ significantly.[1] This guide provides an in-depth comparative analysis, grounded in experimental data, to elucidate these differences and inform rational drug selection and development.
Note on Isomers: This guide focuses on N-(4-hydroxyphenyl)acetamide (paracetamol/acetaminophen), the p-isomer of acetamidophenol. Its positional isomer, this compound (N-(2-hydroxyphenyl)acetamide), has a distinct pharmacological profile, including anti-atherosclerotic properties, and is not the subject of this direct comparison with NSAIDs.[2][3]
Divergent Mechanisms of Action: A Tale of Two Pathways
The fundamental distinction between paracetamol and NSAIDs lies in their interaction with the cyclooxygenase (COX) enzyme system, which is responsible for the synthesis of prostaglandins (PGs)—key mediators of pain, inflammation, and fever.[4]
The NSAID Paradigm: Direct COX Inhibition
Traditional NSAIDs, such as ibuprofen and naproxen, exert their effects by directly and competitively inhibiting both COX-1 and COX-2 enzymes in the periphery and central nervous system.[4][5]
-
COX-1: A constitutive enzyme responsible for producing prostaglandins that protect the gastric mucosa and support platelet aggregation and renal blood flow.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and injury, producing prostaglandins that mediate pain and inflammation.[6]
The non-selective blockade of both isoforms is responsible for both the therapeutic effects (analgesia, anti-inflammation via COX-2 inhibition) and the common adverse effects (gastrointestinal complications via COX-1 inhibition) of NSAIDs.[7] COX-2 selective inhibitors (coxibs) were developed to minimize GI toxicity but have been linked to cardiovascular risks.[5][7]
The Paracetamol Enigma: A Multi-faceted Central Mechanism
Despite its century-long use, the precise mechanism of paracetamol remains a subject of intense research.[8][9] It is a weak inhibitor of COX enzymes in peripheral tissues, which accounts for its minimal anti-inflammatory activity.[10][11] The leading hypotheses center on its action within the central nervous system (CNS):
-
Preferential CNS COX-2 Inhibition: Paracetamol's inhibitory action is more potent in environments with low levels of peroxides, such as the CNS.[9][12] In inflamed peripheral tissues, high peroxide levels counteract its effect.[5] The initial "COX-3" theory, a splice variant of COX-1, has been largely dismissed as not clinically relevant in humans.[10]
-
Metabolite-Mediated Action: In the brain, paracetamol is metabolized to AM404.[9][13] This metabolite acts on the endocannabinoid system and activates transient receptor potential vanilloid-1 (TRPV1) channels, which play a role in pain modulation.[8][13][14]
-
Serotonergic Pathway Modulation: There is substantial evidence that paracetamol enhances the activity of descending inhibitory serotonergic pathways, which dampen pain signals traveling up the spinal cord.[8][10][14]
Comparative Performance: Efficacy and Pharmacokinetics
The mechanistic differences translate directly into varying performance profiles for analgesia, anti-inflammatory action, and antipyresis.
Efficacy Profile
| Parameter | This compound (Paracetamol) | NSAIDs (e.g., Ibuprofen, Naproxen) | Supporting Evidence |
| Analgesic Efficacy | Effective for mild-to-moderate non-inflammatory pain (e.g., headache, osteoarthritis). | Consistently superior for pain with an inflammatory component (e.g., postoperative pain, dental pain, rheumatoid arthritis). | Ibuprofen is often superior to paracetamol in direct comparisons for acute pain.[15][16][17] Efficacy can be comparable in some scenarios.[18] |
| Anti-inflammatory Efficacy | Minimal to negligible peripheral anti-inflammatory activity. | Potent anti-inflammatory effects. | This is a primary differentiator. Paracetamol's lack of peripheral COX inhibition prevents significant anti-inflammatory action.[1][19] |
| Antipyretic Efficacy | Potent and effective fever reducer. | Potent and effective fever reducers. | Both are considered effective antipyretics. Paracetamol is often recommended as a first-line agent for fever.[20] |
| Synergistic Action | Combination with an NSAID provides superior analgesia compared to either agent alone. | Combination with paracetamol provides superior analgesia compared to either agent alone. | The combination of ibuprofen and paracetamol is significantly more effective for acute pain than monotherapy.[21][22][23] |
Pharmacokinetic Profile
| Parameter | Paracetamol | Ibuprofen | Naproxen | Celecoxib |
| Bioavailability | 63–89% (dose-dependent)[13] | >80% | ~99% | ~40% |
| Protein Binding | Negligible (<25% in overdose)[13] | >99% | >99% | ~97% |
| Metabolism | Hepatic (Glucuronidation, Sulfation). Minor pathway forms toxic NAPQI.[13] | Hepatic (CYP2C9) | Hepatic (CYP2C9, CYP1A2) | Hepatic (CYP2C9) |
| Half-life (t½) | ~2 hours[13] | ~2 hours | ~14 hours | ~11 hours |
| Time to Peak Plasma | ~0.5-1 hour | ~1-2 hours | ~2-4 hours | ~3 hours |
Safety and Tolerability: A Risk-Benefit Analysis
The choice between paracetamol and NSAIDs is frequently dictated by their respective safety profiles, particularly in patients with comorbidities.
| System | This compound (Paracetamol) | NSAIDs | Causality & Insights |
| Gastrointestinal (GI) | Low risk at therapeutic doses. Considered much safer than NSAIDs.[19][24] | High Risk. Can cause dyspepsia, ulcers, and life-threatening bleeding.[7] | NSAIDs inhibit COX-1, which is crucial for producing gastroprotective prostaglandins. Paracetamol's lack of potent peripheral COX-1 inhibition spares the gastric mucosa.[7][24] |
| Cardiovascular (CV) | Generally considered safer.[25] Some evidence suggests a risk of increased blood pressure in susceptible individuals.[26] | Increased Risk. Both non-selective and COX-2 selective NSAIDs are associated with an increased risk of myocardial infarction and stroke.[27][28][29] | NSAIDs can disrupt the balance of prostaglandins that regulate vascular tone and thrombosis, leading to hypertension and prothrombotic states.[29] |
| Hepatic (Liver) | High risk in overdose. The primary safety concern is severe, potentially fatal hepatotoxicity due to the toxic metabolite NAPQI.[13] | Low risk of idiosyncratic liver injury. | Paracetamol overdose depletes glutathione stores, allowing the toxic NAPQI metabolite to accumulate and cause hepatocellular necrosis.[13] |
| Renal (Kidney) | Low risk at therapeutic doses. | Risk of Injury. Can cause acute kidney injury, especially in at-risk patients, by reducing renal blood flow.[29] | Renal perfusion is dependent on COX-mediated prostaglandins. NSAID-induced inhibition can lead to vasoconstriction and ischemia.[29] |
Experimental Protocols for Comparative Evaluation
To empirically determine the distinct profiles of these agents, specific, validated assays are required.
Protocol 1: In Vitro COX-1/COX-2 Inhibition (Human Whole Blood Assay)
This assay provides a clinically relevant method to determine the inhibitory potency and selectivity of a compound.[30]
Methodology:
-
Sample Collection: Collect heparinized whole blood from healthy, drug-free volunteers.
-
COX-1 Activity: Aliquot blood samples and allow them to clot at 37°C for 60 minutes to induce platelet activation and thromboxane B2 (TXB2) production (a COX-1 product).
-
COX-2 Activity: Aliquot separate blood samples and stimulate with lipopolysaccharide (LPS) for 24 hours at 37°C to induce COX-2 expression and prostaglandin E2 (PGE2) production.
-
Drug Incubation: Pre-incubate blood samples with a range of concentrations of the test compounds (Paracetamol, Ibuprofen, etc.) or vehicle control before inducing COX-1 or COX-2 activity.
-
Quantification: Centrifuge samples to obtain serum/plasma. Measure TXB2 and PGE2 concentrations using validated immunoassays (e.g., ELISA).
-
Data Analysis: Plot concentration-response curves and calculate the IC50 (concentration causing 50% inhibition) for each compound against COX-1 and COX-2. The ratio of IC50 (COX-1/COX-2) determines COX-2 selectivity.
Protocol 2: In Vivo Analgesic Efficacy (Hot Plate Test)
This model assesses centrally mediated analgesia, making it suitable for comparing agents like paracetamol and NSAIDs.[31]
Methodology:
-
Animal Acclimatization: Acclimatize mice to the testing environment.
-
Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). Set a cut-off time (e.g., 30 seconds) to prevent tissue damage.
-
Drug Administration: Administer the test compounds (e.g., Paracetamol 300 mg/kg, Ibuprofen 100 mg/kg) or vehicle control via oral gavage.
-
Post-Treatment Measurement: At set time points (e.g., 30, 60, 90, 120 minutes) after administration, re-test each animal on the hot plate and record the reaction latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline values for each group. A significant increase in latency indicates an analgesic effect.
Conclusion: Guiding Clinical and Research Decisions
This compound (paracetamol) and NSAIDs, while both effective analgesics, are not interchangeable. Their selection must be a deliberate process based on a clear understanding of their distinct pharmacology.
-
Paracetamol stands as a first-line analgesic and antipyretic with a favorable safety profile, particularly concerning GI and CV systems at therapeutic doses.[18][22] Its primary limitation is the lack of significant peripheral anti-inflammatory action and the severe risk of hepatotoxicity in overdose.[13][19]
-
NSAIDs are indispensable for managing pain driven by inflammation.[20] This superior efficacy comes at the cost of well-documented risks of serious gastrointestinal, cardiovascular, and renal adverse events.[7][27][29]
For the drug development professional, the divergent mechanisms offer distinct targets for innovation. The central pathways modulated by paracetamol present opportunities for developing novel analgesics with improved safety profiles, while the ongoing challenge with NSAIDs is to uncouple anti-inflammatory efficacy from systemic toxicity.
References
- Graham, G. G., Davies, M. J., Day, R. O., Mohamudally, A., & Scott, K. F. (2013). The modern pharmacology of paracetamol: therapeutic actions, mechanism of action, metabolism, toxicity and recent pharmacological findings. Inflammopharmacology, 21(3), 201–232.
- Oscanoa, T. J., et al. (2023). An updated review on the central MoA of Paracetamol. Journal of Pain Research, Volume 16, 1075–1083.
- International Journal of Pharmaceutical Sciences. (n.d.). Comparative Pharmacological Mechanisms of Acetaminophen and NSAIDs in Pain Management.
- Wikipedia. (n.d.). Paracetamol.
- Anderson, B. J. (2008). Paracetamol (Acetaminophen): mechanisms of action.
- Day, R. O., & Graham, G. G. (2013). Current concepts of the actions of paracetamol (acetaminophen) and NSAIDs. Drugs, 73(4), 381–401.
- BenchChem. (2025). An In-Depth Technical Guide to the Mechanism of Action of this compound in Biological Systems.
- Mallet, C., et al. (2023). An updated review on the central MoA of Paracetamol. Journal of Pain Research.
- Hyllested, M., Jones, S., Pedersen, J. L., & Kehlet, H. (2002). Comparative effect of paracetamol, NSAIDs or their combination in postoperative pain management: a qualitative review. British journal of anaesthesia, 88(2), 199–214.
- Moore, R. A., Wiffen, P. J., Derry, S., & McQuay, H. J. (2015). Overview review: Comparative efficacy of oral ibuprofen and paracetamol (acetaminophen) across acute and chronic pain conditions. European Journal of Pain, 19(9), 1213–1223.
- Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American journal of therapeutics, 12(1), 46–55.
- ScienceOpen. (n.d.).
- Studylib. (n.d.). Paracetamol vs Ibuprofen for Soft Tissue Pain: A Clinical Trial.
- PubMed. (2002).
- ResearchGate. (2025). Paracetamol versus Non-Steroidal Anti-Inflammatory Drugs in Acute Pain in Trauma Management: Systemic Review.
- Medic's Corner. (n.d.).
- Yoon, S. Y., & Kim, K. H. (2023). Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs. International Journal of Molecular Sciences, 24(13), 10831.
- Arthritis WA. (2023). Paracetamol versus ibuprofen – which works best and when?
- TheSynapse. (2016). NSAIDs and cardiovascular events – frequently asked questions – Part II.
- Moore, N., Van Ganse, E., Le Parc, J. M., Wall, R., Schneid, H., & Verrière, F. (1999). The PAIN study: paracetamol, aspirin and ibuprofen new tolerability study. A large-scale, randomised clinical trial comparing the tolerability of aspirin, ibuprofen and paracetamol for short-term analgesia.
- Lapi, F., et al. (2018). Ibuprofen and Paracetamol: Acceptably Safe for All? Drug Safety, 41(5), 459–461.
- Botting, R. M. (2000). Mechanism of Action of Acetaminophen: Is There a Cyclooxygenase 3? Clinical Infectious Diseases, 31(Supplement_5), S202–S210.
- Mehlisch, D. R., Aspley, S., Daniels, S. E., & Bandy, D. P. (2010). Comparison of the analgesic efficacy of concurrent ibuprofen and paracetamol with ibuprofen or paracetamol alone in the management of moderate to severe acute postoperative dental pain in adolescents and adults: a randomized, double-blind, placebo-controlled, parallel-group, single-dose, two-center, modified factorial study. Clinical therapeutics, 32(5), 882–895.
- Tay, P. Y. (2019). An overview of analgesics: NSAIDs, paracetamol, and topical analgesics Part 1. The Official Journal of the College of Family Physicians Singapore.
- Hinz, B., Cheremina, O., & Brune, K. (2008). Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man. The FASEB journal, 22(2), 383–390.
- London Doctors Clinic. (2024). Ibuprofen vs Paracetamol.
- Dr.Oracle. (2025). Can non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen or acetaminophen cause paralytic ileus?
- National Institutes of Health. (2024). This compound (2-AAP)
- Dorsal Health. (2020). Acetaminophen vs. NSAIDs: Everything You Need to Know.
- Llorente, M. J., et al. (2002). Upper gastrointestinal complications among users of paracetamol. Alimentary pharmacology & therapeutics, 16(9), 1641–1647.
- Mayo Clinic. (n.d.).
- CreakyJoints. (2019).
- Best Practice Advocacy Centre New Zealand. (n.d.).
- Oxford Academic. (n.d.). Comparative effect of paracetamol, NSAIDs or their combination in postoperative pain management: a qualitative review | BJA: British Journal of Anaesthesia.
- American Academy of Family Physicians. (2009). NSAIDs and Cardiovascular Risk.
- Tayagi, S., et al. (2019). A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule – zaltoprofen, and a standard drug – piroxicam, using murine models. Cogent Medicine, 6(1).
- BenchChem. (2025).
- Ghosh, R., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Saudi Pharmaceutical Journal, 28(8), 905–918.
- Australian Prescriber. (2025).
- ResearchGate. (n.d.). Comparisons with all NSAIDs. Each NSAID was compared against all other...
- Ovid. (n.d.). Mechanism of Action of Acetaminophen: Is There a Cyclooxygenase 3?
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Choosing a nonsteroidal anti-inflammatory drug for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NSAIDs and Gastrointestinal Side Effects: What Patients Need to Know [creakyjoints.org]
- 8. tandfonline.com [tandfonline.com]
- 9. dovepress.com [dovepress.com]
- 10. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 13. Paracetamol - Wikipedia [en.wikipedia.org]
- 14. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview review: Comparative efficacy of oral ibuprofen and paracetamol (acetaminophen) across acute and chronic pain conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative effect of paracetamol, NSAIDs or their combination in postoperative pain management: a qualitative review. – ScienceOpen [scienceopen.com]
- 17. jvsmedicscorner.com [jvsmedicscorner.com]
- 18. researchgate.net [researchgate.net]
- 19. Acetaminophen vs. NSAIDs: Everything You Need to Know | Dorsal [dorsalhealth.com]
- 20. arthritiswa.org.au [arthritiswa.org.au]
- 21. Comparative effect of paracetamol, NSAIDs or their combination in postoperative pain management: a qualitative review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Comparative effect of paracetamol, NSAIDs or their combination in postoperative pain management: a qualitative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparison of the analgesic efficacy of concurrent ibuprofen and paracetamol with ibuprofen or paracetamol alone in the management of moderate to severe acute postoperative dental pain in adolescents and adults: a randomized, double-blind, placebo-controlled, parallel-group, single-dose, two-center, modified factorial study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. droracle.ai [droracle.ai]
- 25. NSAIDs and cardiovascular events – frequently asked questions – Part II - TheSynapse [thesynapse.net]
- 26. Ibuprofen and Paracetamol: Acceptably Safe for All? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NSAIDs: Do they increase my risk of heart attack and stroke? - Mayo Clinic [mayoclinic.org]
- 28. bpac.org.nz [bpac.org.nz]
- 29. NSAIDs and Cardiovascular Risk | AAFP [aafp.org]
- 30. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 31. tandfonline.com [tandfonline.com]
A-Comparative-Guide-to-the-Structural-Confirmation-of-Synthesized-2-Acetamidophenol-Using-NMR-and-Other-Spectroscopic-Techniques
In the landscape of pharmaceutical development and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other prevalent analytical techniques for the structural elucidation of 2-Acetamidophenol, a key positional isomer of paracetamol. This document is crafted for researchers, scientists, and drug development professionals who require a blend of theoretical understanding and practical, data-supported insights.
The synthesis of this compound, typically achieved through the acetylation of 2-aminophenol, necessitates a robust analytical workflow to confirm the desired isomeric structure and rule out the formation of byproducts.[1][2][3] While several techniques can provide pieces of the structural puzzle, NMR spectroscopy stands out for its ability to provide a comprehensive atom-by-atom map of the molecule.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[4] It operates on the principle that atomic nuclei with a quantum mechanical property of spin will absorb and re-emit electromagnetic radiation when placed in a magnetic field. The precise frequency of this absorption is highly sensitive to the local chemical environment, allowing for the differentiation of atoms within a molecule.[5][6]
For a molecule like this compound, both ¹H (proton) and ¹³C NMR are indispensable. ¹H NMR provides information about the number of different types of protons, their relative numbers, and their neighboring protons, while ¹³C NMR reveals the number and types of carbon atoms.
Caption: Relationship between primary spectroscopic techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: A small amount of the synthesized this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
Comparison with NMR:
| Feature | NMR Spectroscopy | IR Spectroscopy |
| Information Provided | Detailed atomic connectivity, stereochemistry | Presence of functional groups |
| Distinguishing Isomers | Excellent at differentiating positional isomers | Can be challenging; fingerprint region may differ |
| Key Data for 2-AP | Precise chemical shifts and coupling constants for each proton and carbon | Characteristic stretches for O-H, N-H, C=O, and aromatic C-H bonds |
| Sample Amount | Milligrams | Milligrams |
| Analysis Time | Longer (minutes to hours) | Rapid (seconds to minutes) |
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the phenolic O-H stretch (broad, ~3300-3400 cm⁻¹), the amide N-H stretch (~3300 cm⁻¹), and the amide carbonyl (C=O) stretch (~1650 cm⁻¹). [7]
Mass Spectrometry (MS)
Mass spectrometry provides the precise molecular weight of a compound and information about its fragmentation pattern, which can be used to deduce structural components.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent like methanol. [4]2. Data Acquisition: The sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC separates the compound from any impurities before it enters the mass spectrometer for ionization and detection. [4][8] Comparison with NMR:
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Molecular structure and connectivity | Molecular weight and fragmentation pattern |
| Isomer Differentiation | Can distinguish all isomers based on unique spectra | Positional isomers often have very similar mass spectra |
| Key Data for 2-AP | Full ¹H and ¹³C assignments | Molecular ion peak (m/z 151) and characteristic fragment ions |
| Sensitivity | Lower | Very high (picomole to femtomole range) |
| Hyphenation | LC-NMR is possible but less common | LC-MS and GC-MS are routine and powerful |
The mass spectrum of this compound will show a molecular ion peak at m/z = 151, corresponding to its molecular weight. [9][10][11]
Conclusion: An Integrated Approach
For the unequivocal structural confirmation of synthesized this compound, NMR spectroscopy is the most powerful and comprehensive single technique. It provides an unparalleled level of detail regarding the atomic arrangement and connectivity within the molecule, making it the authoritative method for distinguishing between positional isomers.
However, for a truly robust and self-validating analytical workflow, an integrated approach is recommended. The rapid confirmation of functional groups by IR spectroscopy and the precise determination of molecular weight by mass spectrometry provide orthogonal data points that, when combined with the detailed structural map from NMR, leave no room for ambiguity. This multi-technique approach embodies the principles of scientific trustworthiness and ensures the integrity of the research and development process.
References
- Chemical shift of functional groups in 13C NMR spectroscopy. Chem Help ASAP. [Link]
- Chemical shifts. University College London (UCL). [Link]
- Spectral Database for Organic Compounds. Bioregistry. [Link]
- This compound | C8H9NO2 | CID 11972. PubChem, National Institutes of Health (NIH). [Link]
- 1H proton nmr spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. [Link]
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
- Spectral Databases. Wiley Science Solutions. [Link]
- Spectral Database for Organic Compounds. Wikipedia. [Link]
- Introduction to the Spectral Data Base (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- How to determine the structure of organic molecules. Quora. [Link]
- This compound C8H9NO2. Molbase. [Link]
- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
- 13C NMR Chemical Shifts.
- H NMR Spectroscopy. University of Calgary. [Link]
- Structure Determination of Organic Compounds. Pharmacy 180. [Link]
- 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
- Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
- 1H NMR Chemical Shift.
- 13C NMR Chemical Shift Table. University of California, Los Angeles (UCLA). [Link]
- Synthetic method of this compound.
- How to read NMR spectra
- Computer methods for structure elucidation of new organic compounds
- Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- How to determine the structure of organic molecules without spectroscopy. Chemistry Stack Exchange. [Link]
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
- Graphical representation of the 13C NMR chemical shifts of functional...
- 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001859).
- Synthesis of Acetaminophen. University of California, Irvine. [Link]
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
- 2: Synthesis of Acetaminophen (Experiment). Chemistry LibreTexts. [Link]
- Acetamide, N-(2-hydroxyphenyl)-. NIST WebBook. [Link]
- high-resolution solid-state carbon-13 nuclear magnetic resonance study of acetaminophen. Current Science. [Link]
- Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.
- ATR-FTIR spectra of the acetaminophen standard.
- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001859).
Sources
- 1. rene.souty.free.fr [rene.souty.free.fr]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. azooptics.com [azooptics.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
- 11. Acetamide, N-(2-hydroxyphenyl)- [webbook.nist.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Acetamidophenol
In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. 2-Acetamidophenol, a positional isomer and known impurity of the widely used analgesic paracetamol, requires precise analytical monitoring to ensure product safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, with a focus on the principles and practical application of cross-validation to ensure data integrity across different analytical platforms.
This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory expectations.
The Critical Role of Method Validation and Cross-Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for validating analytical procedures, outlining key performance characteristics such as accuracy, precision, specificity, linearity, and range.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical method for this compound is dictated by the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the desired throughput. Here, we compare three commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
Performance Characteristics at a Glance
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of this compound. These values are compiled from various sources and represent what can be expected from a well-developed and validated method.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 µg/mL | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.5 µg/mL | ~0.6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 2% | < 5% | < 2% |
| Specificity | High | Very High | Moderate |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating and quantifying a wide range of compounds.[1] For this compound, a reversed-phase HPLC method with UV detection is a common and reliable choice.
-
Reversed-Phase Chromatography (C18 column): this compound is a moderately polar compound, making a non-polar stationary phase like C18 ideal for achieving good retention and separation from other impurities.
-
Mobile Phase Composition: A mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer provides the necessary eluotropic strength to elute this compound from the column with a reasonable retention time and good peak shape. The buffer (e.g., phosphate buffer) helps to control the pH and maintain the analyte in a consistent ionization state.
-
UV Detection: this compound possesses a chromophore that absorbs UV light, typically with a maximum absorbance (λmax) around 245 nm.[1] This allows for sensitive and selective detection.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Methanol: 20mM Potassium Phosphate Buffer pH 4.5 (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 245 nm
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 25 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Validation Parameters to Assess:
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound. The recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a standard solution. The relative standard deviation (%RSD) should be ≤ 2%.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, making it an excellent confirmatory technique. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.[1]
-
Derivatization: Silylation (e.g., with BSTFA) is a common derivatization technique that replaces the active hydrogens on the phenolic and amide groups with trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.
-
GC Separation: A non-polar or moderately polar capillary column is used to separate the derivatized this compound from other components based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometric Detection: Provides high selectivity and structural information, allowing for unambiguous identification and quantification, even in complex matrices.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
Chromatographic and MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
Standard and Sample Preparation with Derivatization:
-
Standard Stock Solution (100 µg/mL): Prepare in a suitable solvent like methanol.
-
Sample and Standard Derivatization:
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Calibration Standards: Prepare by derivatizing a series of dilutions of the stock solution.
Validation Parameters to Assess:
-
Similar to HPLC, with typical acceptance criteria of R² ≥ 0.998 for linearity, 95-105% for accuracy, and %RSD ≤ 5% for precision.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique suitable for the quantification of this compound in simple matrices where interfering substances are minimal.
-
Beer-Lambert Law: This fundamental principle states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
-
Wavelength Selection: The analysis is performed at the wavelength of maximum absorbance (λmax) of this compound (around 243-248 nm) to maximize sensitivity and minimize the impact of minor wavelength inaccuracies.
Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
Measurement Parameters:
-
Wavelength: Scan from 200-400 nm to determine the λmax. Use the λmax for quantification.
-
Blank: Use the same solvent used to prepare the standards and samples.
Standard and Sample Preparation:
-
Solvent: A suitable solvent is 0.1 M HCl or a mixture of methanol and water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the chosen solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 2 - 12 µg/mL).
-
Sample Preparation: Dissolve the sample in the solvent to obtain a concentration within the linear range and measure its absorbance.
Validation Parameters to Assess:
-
Linearity: The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Recovery should be within 98-102%.
-
Precision: %RSD should be ≤ 2%.
-
Specificity: This is a key limitation. The method is prone to interference from other UV-absorbing compounds in the sample matrix.
The Art and Science of Cross-Validation
Cross-validation is essential when you need to compare data from two different analytical methods. The focus, as outlined in recent interpretations of regulatory guidance, is on identifying and understanding any systematic difference, or bias, between the methods rather than applying a rigid pass/fail criterion.
The Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A typical workflow for the cross-validation of two analytical methods.
Statistical Tools for Assessing Agreement
Bland-Altman Plot: This is a powerful graphical tool for comparing two measurement methods.[2] It plots the difference between the two measurements for each sample against the average of the two measurements. This allows for the visualization of any systematic bias and the limits of agreement.
Deming Regression: This is a statistical method that accounts for errors in both the x and y variables, making it more suitable for comparing two analytical methods than standard linear regression.
A Practical Example: Cross-Validation of HPLC-UV and UV-Vis for this compound
Let's consider a scenario where a rapid UV-Vis method is used for in-process control, while a more specific HPLC-UV method is used for final product release. A cross-validation study is performed to ensure the data are comparable.
Study Design:
-
Prepare 20 samples of a placebo spiked with this compound at concentrations spanning the analytical range of both methods.
-
Analyze each sample using both the validated HPLC-UV and UV-Vis methods.
Data Analysis with a Bland-Altman Plot: For each sample, calculate the difference in the measured concentration (HPLC - UV-Vis) and the average concentration ((HPLC + UV-Vis)/2).
Caption: An example of a Bland-Altman plot for method comparison.
Interpretation:
-
Mean Difference (Bias): The average of the differences (in this example, +0.1 µg/mL) indicates the systematic bias between the two methods. A value close to zero suggests good agreement.
-
Limits of Agreement: These are calculated as the mean difference ± 1.96 times the standard deviation of the differences. They define the range within which 95% of the differences between the two methods are expected to lie.
Conclusion: Ensuring Data Comparability Through Rigorous Science
The choice of an analytical method for this compound depends on a careful consideration of the analytical needs and the performance characteristics of each technique. While HPLC and GC-MS offer higher specificity, UV-Vis spectrophotometry can be a valuable tool for rapid, routine analysis in appropriate contexts.
Ultimately, the integrity of analytical data relies not just on the validation of individual methods but also on a thorough understanding of their comparability. Cross-validation, guided by sound statistical principles, provides the necessary assurance that data generated across different methods and laboratories are reliable and consistent. By embracing a holistic approach to method validation and cross-validation, we can ensure the quality and safety of pharmaceutical products.
References
- BenchChem. Application Notes: Analytical Methods for the Detection of this compound in Biological Fluids. [URL: provided by search tool]
- International Council for Harmonisation. ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [URL: provided by search tool]
- Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310. [URL: provided by search tool]
- International Council for Harmonisation.
- Pharmacopeial Forum. General Notices. USP-NF. [URL: provided by search tool]
- Behera, S., Ghanty, S., Ahmad, F., Santra, S., & Banerjee, S. (2012). UV-Visible Spectrophotometric Method Development and Validation of Assay of Paracetamol Tablet Formulation. Journal of Analytical & Bioanalytical Techniques, 3(6). [URL: provided by search tool]
- Analyse-it Software, Ltd. (2023). Difference plot (Bland-Altman plot). [URL: provided by search tool]
- NCSS Statistical Software. (2020, November 17). Bland-Altman Plot and Analysis for Method Comparison in NCSS [Video]. YouTube. [URL: provided by search tool]
Sources
A Comparative Guide to the Efficacy of 2-Acetamidophenol Synthesis Routes
This guide provides an in-depth technical comparison of various synthetic routes to 2-Acetamidophenol, a key intermediate in the pharmaceutical and chemical industries. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to offer a causal analysis of experimental choices, ensuring scientific integrity and providing a trustworthy resource for laboratory and industrial applications.
Introduction
This compound, a structural isomer of the widely used analgesic paracetamol, is a valuable building block in organic synthesis. Its utility in the production of pharmaceuticals, dyes, and other specialty chemicals necessitates efficient and scalable synthesis methods. The choice of a synthetic route is a critical decision, influenced by factors such as yield, purity, cost, safety, and environmental impact. This guide critically evaluates the most pertinent synthesis methodologies, from classical laboratory procedures to greener, more sustainable alternatives. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and comparative data to inform your selection of the most appropriate method for your specific research or production needs.
Route 1: The Classical Approach - Acetylation of 2-Aminophenol
The most direct and commonly employed laboratory-scale synthesis of this compound involves the acetylation of 2-aminophenol using acetic anhydride. This method is favored for its simplicity and relatively high yields.
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 2-aminophenol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a leaving group and forming the stable amide bond of this compound. The greater nucleophilicity of the amino group compared to the hydroxyl group ensures selective N-acetylation under controlled conditions.
Diagram of the Acetylation of 2-Aminophenol
Caption: Nucleophilic attack of 2-aminophenol on acetic anhydride.
Experimental Protocol
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.9 g (0.1 mol) of 2-aminophenol in 100 mL of 5% aqueous acetic acid. Gentle warming may be required to achieve complete dissolution.
-
Acetylation: To the stirred solution, add 12.3 g (0.12 mol) of acetic anhydride dropwise over 15 minutes. The reaction is exothermic, and the temperature should be maintained below 40°C using an ice bath if necessary.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 1 hour.
-
Precipitation: Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash the crystals with cold water (2 x 20 mL).
-
Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.[1][2]
-
Drying: Dry the purified crystals in a vacuum oven at 60°C.
Route 2: The Industrial Pathway - Reduction of 2-Nitrophenol and Subsequent Acetylation
On an industrial scale, the synthesis of this compound often begins with the reduction of 2-nitrophenol, which is readily available from the nitration of phenol. This two-step process is cost-effective for large-scale production.
Mechanistic Insights
The first step involves the reduction of the nitro group of 2-nitrophenol to an amino group. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), or by using reducing agents like iron in acidic media.[3] The subsequent acetylation of the resulting 2-aminophenol follows the same nucleophilic acyl substitution mechanism described in Route 1.
Diagram of the Industrial Synthesis of this compound
Caption: Two-step industrial synthesis of this compound.
Experimental Protocol
-
Reduction of 2-Nitrophenol:
-
In a hydrogenation reactor, suspend 13.9 g (0.1 mol) of 2-nitrophenol and 0.5 g of 10% Pd/C catalyst in 100 mL of ethanol.
-
Pressurize the reactor with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed (typically 2-4 hours).
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude 2-aminophenol.
-
-
Acetylation of 2-Aminophenol:
-
Dissolve the crude 2-aminophenol in 100 mL of 5% aqueous acetic acid.
-
Follow steps 2-7 as described in the experimental protocol for Route 1.
-
Route 3: The Green Chemistry Approach - Enzymatic Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly "green" chemical processes. Enzymatic synthesis offers a highly selective and sustainable alternative to traditional chemical methods.[4]
Mechanistic Insights
This route employs a lipase, such as Candida antarctica lipase B (CALB), to catalyze the acetylation of 2-aminophenol.[5][6] The enzyme provides a specific active site that facilitates the reaction under mild conditions, often with high chemoselectivity, avoiding the need for protecting groups and reducing the formation of byproducts. The reaction typically uses a less reactive acyl donor, such as ethyl acetate, which also serves as the solvent, minimizing waste. The enzymatic mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the amino group of 2-aminophenol to yield the final product.[5]
Diagram of the Enzymatic Synthesis of this compound
Caption: Lipase-catalyzed synthesis of this compound.
Experimental Protocol
-
Reaction Setup: In a 100 mL flask, combine 1.09 g (0.01 mol) of 2-aminophenol, 50 mL of ethyl acetate, and 1.0 g of immobilized Candida antarctica lipase B (Novozym 435).
-
Incubation: Place the flask in an orbital shaker and incubate at 40-50°C with constant agitation (e.g., 200 rpm) for 24-48 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Catalyst Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.
-
Product Isolation: Evaporate the solvent (ethyl acetate) from the filtrate under reduced pressure.
-
Purification: Purify the resulting solid by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to obtain pure this compound.[5]
Comparative Analysis of Synthesis Routes
The choice of a particular synthetic route depends on a variety of factors. The following table provides a comparative summary of the key performance indicators for the discussed methods.
| Parameter | Route 1: Classical Acetylation | Route 2: Industrial Pathway | Route 3: Enzymatic Synthesis |
| Starting Material | 2-Aminophenol | 2-Nitrophenol | 2-Aminophenol |
| Primary Reagent | Acetic Anhydride | H₂/Catalyst, Acetic Anhydride | Ethyl Acetate |
| Catalyst | None (or acid/base) | Pd/C or Pt/C | Lipase (e.g., CALB) |
| Typical Yield | 85-95% | 75-85% (overall) | 70-90% |
| Reaction Time | 1-2 hours | 4-6 hours (total) | 24-48 hours |
| Reaction Temperature | Room Temperature to 40°C | Room Temperature (reduction), <40°C (acetylation) | 40-50°C |
| Product Purity | High after recrystallization | High after purification | Very high |
| Cost-Effectiveness | Good for lab scale | Excellent for large scale | Higher initial catalyst cost |
| Environmental Impact | Moderate (use of acetic anhydride) | Higher (solvents, catalyst) | Low (mild conditions, reusable catalyst) |
| Safety Considerations | Acetic anhydride is corrosive and a lachrymator.[7] | Handling of H₂ gas under pressure, flammable solvents. | Generally safe, handling of organic solvents. |
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through various routes, each with its distinct advantages and disadvantages.
-
The classical acetylation of 2-aminophenol remains a reliable and high-yielding method for laboratory-scale synthesis due to its simplicity and speed.
-
The industrial route starting from 2-nitrophenol is the most economically viable option for large-scale production, despite being a two-step process with higher environmental considerations.
-
Enzymatic synthesis represents a promising green alternative, offering high selectivity and mild reaction conditions.[4] While the longer reaction times and initial catalyst cost may be a consideration, the potential for catalyst recycling and the reduced environmental footprint make it an attractive option for sustainable manufacturing.
Future research will likely focus on optimizing the enzymatic route to reduce reaction times and improve catalyst stability and reusability. Additionally, the development of continuous flow processes for all synthesis routes could offer significant advantages in terms of safety, efficiency, and scalability. For researchers and drug development professionals, a thorough evaluation of the factors outlined in this guide will be crucial in selecting the most appropriate and efficient synthesis strategy for their specific needs.
References
- LookChem. (n.d.). Cas 614-80-2, this compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Yadav, G. D., & Mistry, C. K. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18435–18445. [Link]
- Yadav, G. D., & Mistry, C. K. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18435–18445. [Link]
- Google Patents. (n.d.). CN105755063A - Synthetic method of this compound.
- DC Chemicals. (n.d.). This compound|cas 614-80-2.
- Williamson, K. L., & Masters, K. M. (n.d.). Synthesis of Acetaminophen. Department of Chemistry, Mount Holyoke College.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Shanbhag, A. (2006). Synthesis of Acetaminophen.
- Hou, F., Feng, D., Xian, M., & Huang, W. (2022). De Novo Biosynthesis and Whole-Cell Catalytic Production of this compound in Escherichia coli. Journal of Agricultural and Food Chemistry, 70(1), 238–246. [Link]
- Google Patents. (n.d.). CN104557592A - Preparation method of p-acetamidophenol.
- Google Patents. (n.d.). WO2017154024A1 - A process for synthesis of paracetamol.
- Kethavath, S. N., et al. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API)
- Gotor-Fernández, V., & Gotor, V. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(8), 14678–14703. [Link]
- Nematollahi, D., Momeni, S., & Khazalpour, S. (2014). A Green Electrochemical Method for the Synthesis of Acetaminophen Derivatives. Journal of The Electrochemical Society, 161(3), H75–H78. [Link]
- The Organic Chemistry Tutor. (2024, March 6). Ch20.
- Chemistry LibreTexts. (2020, July 25). 2: Synthesis of Acetaminophen (Experiment).
- University of Waterloo. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.
- Rahman, M. M., et al. (2024). A Comprehensive Review on Synthesis of Active Pharmaceutical Ingredients by Different Synthetic Route of Paracetamol.
- Conte, V., & Furia, E. (2024). A Sustainable Green Enzymatic Method for Amide Bond Formation. International Journal of Molecular Sciences, 25(5), 2898. [Link]
- James, M. J., et al. (2024). Renewables-Based Routes to Paracetamol: A Green Chemistry Analysis. ACS Sustainable Chemistry & Engineering. [Link]
- UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
- de Figueiredo, R. M., & Christmann, M. (2017). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- Sandrina, S., & Fauzan, A. (2023). The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. CROWN Journal of Dentistry and Health Research, 1(1), 1-5.
- Whiting, A. (2025). The thermal and boron-catalysed direct amide formation reactions: Mechanistically understudied yet important processes. Request PDF. [Link]
- James, M. J., et al. (2025). Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis. Organic Process Research & Development. [Link]
- James, M. J., et al. (2024). Green Chemistry. RSC Publishing.
- Semantic Scholar. (n.d.). Green Chemistry: Three Step Synthesis of Acetaminophen.
- ResearchGate. (n.d.). Recent developments in catalytic amide bond formation.
- The Organic Chemistry Tutor. (2012, February 29). Synthesis of Paracetamol (acetaminophen). A chemistry tutorial [Video]. YouTube. [Link]
Sources
- 1. This compound | 614-80-2 [chemicalbook.com]
- 2. atc.io [atc.io]
- 3. WO2017154024A1 - A process for synthesis of paracetamol - Google Patents [patents.google.com]
- 4. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
A Senior Scientist's Guide to the Validation of a Bioassay for 2-Acetamidophenol Activity
Introduction: The Imperative for a Validated Bioassay
2-Acetamidophenol (2-AAP), a positional isomer of the common analgesic paracetamol (acetaminophen), is a compound of growing interest within the scientific community.[1][2] Unlike its well-known counterpart, 2-AAP demonstrates a unique pharmacological profile, including anti-inflammatory, anti-platelet, and anti-arthritic properties.[1][2][3] Recent studies have also highlighted its potential role in mitigating atherosclerosis by modulating ferroptosis and glutathione metabolism.[1][4]
Given these promising biological activities, the ability to accurately and reliably quantify 2-AAP in biological matrices is paramount. A validated bioassay is not merely a procedural formality; it is the cornerstone of trustworthy research. It ensures that the data generated from pharmacokinetic studies, metabolic research, and toxicological assessments are robust, reproducible, and fit for their intended purpose, ultimately supporting informed decisions in drug development and research.[5][6][7] This guide provides a comparative overview of potential bioanalytical methods and a detailed, field-proven framework for the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, grounded in the principles of international regulatory standards.
Comparing Bioanalytical Methodologies for this compound
The selection of an appropriate bioassay depends on a multitude of factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. For a small phenolic compound like 2-AAP, several methodologies can be considered.
| Methodology | Principle | Advantages | Disadvantages |
| RP-HPLC with UV Detection | Separates the analyte from matrix components on a nonpolar stationary phase, followed by quantification via UV light absorbance.[7] | Robust, cost-effective, widely available, and highly reproducible for routine analysis.[7][8][9] | Moderate sensitivity compared to mass spectrometry; may require more extensive method development to ensure specificity. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry for definitive identification and quantification. | Considered the "gold standard" for bioanalysis due to its exceptional sensitivity and specificity.[10][11] | Higher equipment and operational costs; requires specialized expertise. |
| Enzyme-Based Colorimetric Assay | Utilizes an enzyme (e.g., tyrosinase) that reacts with phenolic compounds to produce a colored product, which is then measured spectrophotometrically.[12][13][14] | High throughput, low cost, and rapid. Can be adapted for simple formats like paper-based assays.[12][13] | Potentially lower specificity, as the enzyme may react with other endogenous phenolic compounds. Requires careful optimization. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Employs specific antibodies to capture and detect the analyte. Quantification is typically achieved through an enzyme-catalyzed color change.[15] | Excellent for high-throughput screening; can be very sensitive and specific. | Development of specific antibodies for a novel analyte can be time-consuming and expensive. Cross-reactivity is a potential issue. |
For the purpose of this guide, we will focus on the validation of an RP-HPLC-UV method . This choice is pragmatic, reflecting a common scenario in many research and development labs where a balance of performance, cost, and accessibility is required. The principles of validation discussed, however, are broadly applicable to other methodologies.
A Validated RP-HPLC-UV Bioassay for this compound in Human Plasma
This section details a self-validating system, where the causality behind each step is explained to ensure technical accuracy and reproducibility.
Experimental Protocol: Quantification of 2-AAP
This protocol is adapted from established methods for its isomer, paracetamol, and provides a robust starting point.[7][16]
1. Reagents and Materials:
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., N-propionyl-p-aminophenol or Caffeine
-
HPLC-grade Methanol and Acetonitrile
-
HPLC-grade water (e.g., Milli-Q)
-
Formic Acid
-
Blank human plasma (sourced ethically and screened for interferences)
-
0.22 µm syringe filters
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-AAP and the IS in methanol to create separate stock solutions.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the 2-AAP stock solution with methanol. These will be used to create calibration standards.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution in methanol.
3. Sample Preparation (Protein Precipitation):
-
Causality: The high protein content in plasma can interfere with chromatographic analysis and damage the HPLC column. Methanol is an effective and simple agent for precipitating these proteins. The internal standard is added at this stage to account for any variability during sample processing and injection.
-
Procedure:
-
Pipette 200 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold methanol containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.
-
4. Chromatographic Conditions:
-
System: HPLC with UV/Vis or Photodiode Array (PDA) Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in water and Acetonitrile (e.g., 85:15 v/v). The exact ratio must be optimized during method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: ~245 nm. A PDA detector is invaluable for confirming peak purity and selecting the optimal wavelength.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (2-AAP peak area / IS peak area) against the nominal concentration of the calibration standards.
-
Apply a weighted (e.g., 1/x²) linear regression to the calibration curve.
-
Determine the concentration of 2-AAP in QC and unknown samples by interpolating their peak area ratios from the regression equation.
Visualizing the Workflow
Caption: RP-HPLC-UV workflow for this compound quantification.
The Core Directive: A Comprehensive Bioassay Validation Protocol
The objective of validation is to prove that the analytical method is fit for its intended purpose.[5] This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) and FDA guidelines.[5][17][18][19]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Minimum Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is unequivocally from the analyte of interest.[20] | No significant interfering peaks at the retention time of 2-AAP or IS in blank matrix. |
| Linearity | To demonstrate a proportional relationship between concentration and response.[20] | Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | To measure the closeness of results to the true value.[10][20] | Mean concentration at each QC level (Low, Mid, High) is within ±15% of the nominal value. |
| Precision | To measure the degree of scatter between repeated measurements.[10][20] | Coefficient of Variation (%CV or %RSD) ≤ 15% for each QC level (≤ 20% at LLOQ). |
| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision.[10] | Signal should be ≥ 5x blank response. Accuracy within ±20% and Precision ≤ 20%. |
| Robustness | To demonstrate reliability with respect to small, deliberate variations in method parameters.[20] | System suitability parameters remain within acceptable limits; %CV of results should be minimal. |
| Stability | To ensure the analyte is stable throughout sample handling and storage.[10] | Mean concentration of stability QCs should be within ±15% of nominal (comparison to freshly prepared samples). |
Step-by-Step Validation Experiments
Caption: The sequential workflow for bioassay validation.
1. Specificity and Selectivity
-
Causality: This is the foundational test to prove the method can differentiate 2-AAP from other components in the sample, such as metabolites, endogenous compounds, or its isomer, paracetamol.
-
Protocol:
-
Analyze at least six different sources of blank human plasma to check for endogenous interferences at the retention times of 2-AAP and the IS.
-
Analyze a blank plasma sample spiked only with the IS.
-
Analyze a blank plasma sample spiked at the Lower Limit of Quantitation (LLOQ) with 2-AAP and with the IS.
-
Analyze a plasma sample spiked with 2-AAP, the IS, and other potentially co-administered drugs or related compounds (e.g., paracetamol).
-
2. Linearity and Range
-
Causality: This experiment defines the concentration range over which the assay is accurate, precise, and linear, ensuring reliable quantification of unknown samples.
-
Protocol:
-
Prepare a set of calibration standards in plasma by spiking blank matrix with known amounts of 2-AAP. The set should consist of a blank, a zero standard (spiked with IS only), and at least 6-8 non-zero concentrations spanning the expected range.
-
Analyze the calibration curve in triplicate over three separate days.
-
Plot the peak area ratio (Analyte/IS) vs. concentration and perform a weighted (1/x²) linear regression.
-
The range is the concentration interval between the LLOQ and the Upper Limit of Quantitation (ULOQ) that meets the acceptance criteria for linearity, accuracy, and precision.[21]
-
3. Accuracy and Precision
-
Causality: These parameters define the reliability and reproducibility of the assay. Accuracy shows how close you are to the real value, while precision shows how consistent the results are. They are evaluated together using Quality Control (QC) samples.
-
Protocol:
-
Prepare QC samples in bulk at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (~80% of ULOQ).
-
Intra-Assay (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-Assay (Intermediate Precision): Analyze the QC replicates over at least three different runs on at least two different days.[18]
-
Calculate the mean, standard deviation, %CV (for precision), and percent difference from nominal (%bias, for accuracy) for each QC level.
-
4. Limit of Detection (LOD) and Limit of Quantitation (LLOQ)
-
Causality: The LLOQ is the most critical sensitivity parameter for a quantitative bioassay, as it defines the lower boundary of the reportable range.
-
Protocol:
-
The LLOQ is established as the lowest concentration on the calibration curve that can be measured with acceptable accuracy (within 20% of nominal) and precision (≤20% CV).
-
The signal response at the LLOQ should be at least 5 to 10 times that of the blank matrix.
-
LOD can be estimated based on a signal-to-noise ratio of approximately 3:1, but it is the LLOQ that is formally validated for quantitative assays.
-
5. Stability
-
Causality: Analyte degradation can be a significant source of error. This experiment is critical to define the acceptable conditions for sample collection, handling, and storage.
-
Protocol:
-
Analyze Low and High QC samples (in triplicate) after subjecting them to various conditions and compare the results to freshly prepared QCs.
-
Freeze-Thaw Stability: Subject QCs to at least three freeze-thaw cycles (e.g., -80°C to room temperature).
-
Short-Term (Bench-Top) Stability: Leave QCs at room temperature for a duration that mimics the expected sample handling time (e.g., 4-24 hours).
-
Long-Term Stability: Store QCs at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected duration of the study.
-
Post-Preparative Stability: Keep processed samples (supernatant in HPLC vials) in the autosampler for a defined period (e.g., 24 hours) to check for stability under autosampler conditions.
-
6. Robustness
-
Causality: This demonstrates the method's reliability during normal use, where minor variations in operational parameters are inevitable.
-
Protocol:
-
Analyze a set of samples (e.g., Medium QC) while introducing small, deliberate changes to the method parameters, one at a time.
-
Examples of variations include:
-
Mobile phase composition (e.g., ±2% acetonitrile).
-
Mobile phase pH (±0.2 units).
-
Column temperature (±5°C).
-
Flow rate (±0.1 mL/min).
-
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak shape) and the quantified concentration. The results should not be significantly affected.
-
Conclusion
The validation of a bioassay for this compound is a systematic process of investigation that builds confidence in the generated data. By following a structured approach grounded in regulatory guidelines, researchers can ensure their method is specific, accurate, precise, and robust. The RP-HPLC-UV method detailed here represents a reliable and accessible platform for this purpose. This guide provides the necessary framework, from method comparison to detailed validation protocols, empowering researchers, scientists, and drug development professionals to produce high-quality, defensible data in their exploration of this promising compound.
References
- An In-Depth Technical Guide to the Mechanism of Action of this compound in Biological Systems. (n.d.). Benchchem.
- This compound. (n.d.). PubChem.
- ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH).
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma.
- ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Price, C. P., & Hammond, P. M. (1980). Development and validation of an automated enzyme assay for paracetamol (acetaminophen). Journal of Clinical Pathology, 33(10), 965–969.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks.
- Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc..
- ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency.
- Zang, X., et al. (2024). This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. International Journal of Molecular Sciences, 25(22), 13887.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA).
- Analytical Methods for the Detection of this compound in Biological Fluids. (n.d.). Benchchem.
- This compound as a Biomarker for Drug Metabolism: A Comparative Guide. (n.d.). Benchchem.
- ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). ECA Academy.
- Guideline on bioanalytical method validation. (2011). European Medicines Agency.
- Nurfadhila, L., et al. (2023). Analysis of acetaminophen compounds in biological samples with various methods. Journal of Pharmaceutical and Sciences, 6(3), 1221–1237.
- Z-Mehr, M., & Al-Shehri, M. (2012). Colorimetric paper bioassay for the detection of phenolic compounds. Analytical and Bioanalytical Chemistry, 404(9), 2731–2739.
- Acetaminophen ELISA Kits. (n.d.). Biocompare.
- Z-Mehr, M., & Al-Shehri, M. (2012). Colorimetric Paper Bioassay for the Detection of Phenolic Compounds. ResearchGate.
- Detection of Phenolic Compounds by Colorimetric Bioassay Using Crude Polyphenol Oxidase. (2024). ResearchGate.
- Espinosa-Mansilla, A., et al. (2005). Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 479-486.
- Paracetamol. (n.d.). Wikipedia.
- Islam, M. R., et al. (2017). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Journal of Analytical Methods in Chemistry, 2017, 5734614.
- Jóźwiak-Bebenista, M., & Nowak, J. Z. (2014). Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Acta Poloniae Pharmaceutica, 71(1), 11–23.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 614-80-2 [chemicalbook.com]
- 4. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. journal-jps.com [journal-jps.com]
- 12. Colorimetric paper bioassay for the detection of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 19. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of 2-Acetamidophenol and Its Isomers: A Technical Guide for Researchers
For the discerning researcher in drug development and the chemical sciences, a nuanced understanding of isomeric differences is paramount. While structurally similar, positional isomers can exhibit remarkably divergent physicochemical properties, pharmacological activities, and toxicological profiles. This guide provides a comprehensive, head-to-head comparison of 2-acetamidophenol and its isomers, 3-acetamidophenol and the widely recognized 4-acetamidophenol (paracetamol/acetaminophen). This document moves beyond a cursory overview to deliver in-depth, data-supported insights to inform experimental design and therapeutic development.
Physicochemical Properties: A Foundation of Difference
The seemingly subtle shift of the hydroxyl group's position on the phenyl ring of acetamidophenol isomers results in significant variations in their physical and chemical characteristics. These differences, summarized in the table below, influence everything from solubility and formulation to receptor binding and metabolic fate.
| Property | This compound (ortho-) | 3-Acetamidophenol (meta-) | 4-Acetamidophenol (para-) |
| Synonyms | o-Acetamidophenol, Orthocetamol, N-(2-Hydroxyphenyl)acetamide | m-Acetamidophenol, Metacetamol, N-(3-Hydroxyphenyl)acetamide | Paracetamol, Acetaminophen, N-(4-Hydroxyphenyl)acetamide |
| CAS Number | 614-80-2[1] | 621-42-1[2][3] | 103-90-2[4] |
| Molecular Formula | C₈H₉NO₂[1] | C₈H₉NO₂[2][3] | C₈H₉NO₂[4] |
| Molecular Weight | 151.16 g/mol [1] | 151.16 g/mol [2][3] | 151.165 g/mol [5] |
| Appearance | White or light brown powder[6][7] | Off-white to tan or light gray crystals[2][8] | White crystalline powder[4] |
| Melting Point | 205-210 °C[6][7] | 145-148 °C[3][8] | 169-172 °C[4][9] |
| Boiling Point | ~273 °C (estimate)[7] | Not readily available | >500 °C[4] |
| Water Solubility | Slightly soluble in cold water, soluble in hot water[6][7] | Sparingly soluble (<1 mg/mL at 22°C)[2][10] | Soluble (14 g/L at 20°C)[4][11] |
| Organic Solvent Solubility | Soluble in ethanol[6][7], methanol, and alkaline solutions[12] | Soluble in ethanol and dimethyl sulfoxide[2] | Soluble in ethanol, acetone, methanol, and DMF[11][13] |
| pKa | 9.35 (predicted)[7] | 9.50 (predicted)[2] | ~9.5 |
The intramolecular hydrogen bonding in this compound between the phenolic hydrogen and the amide oxygen likely contributes to its higher melting point compared to the meta and para isomers. The para isomer, 4-acetamidophenol, exhibits a more symmetrical structure, allowing for efficient crystal packing and a relatively high melting point, along with greater water solubility compared to the meta isomer.
Isomeric Structures and Synthesis Pathways
The foundational difference between these compounds lies in the substitution pattern on the benzene ring.
Caption: 2D structures of 2-, 3-, and 4-acetamidophenol.
The synthesis of these isomers typically involves the acetylation of the corresponding aminophenol. The choice of starting material dictates the final product.
Experimental Protocol: Synthesis of Acetamidophenol Isomers
This protocol provides a general method for the synthesis of acetamidophenol isomers via the acetylation of the respective aminophenol.
Materials:
-
2-Aminophenol, 3-Aminophenol, or 4-Aminophenol
-
Acetic anhydride
-
Acetic acid (50% aqueous solution)[14]
-
Ice-cold distilled water
-
Standard laboratory glassware (beaker, Erlenmeyer flask, Büchner funnel)
-
Stirring apparatus
-
Heating apparatus
Procedure:
-
Dissolution: Dissolve the chosen aminophenol isomer in a minimal amount of warm 50% acetic acid.[14]
-
Cooling: Allow the solution to cool to room temperature.
-
Acetylation: Add 1.1 molecular equivalents of acetic anhydride to the solution while stirring.[14]
-
Reaction: Continue stirring the reaction mixture for 30 minutes.
-
Precipitation: Dilute the solution with an equal volume of ice-cold distilled water to precipitate the acetamidophenol product. Chilling the mixture may be necessary to complete crystallization.[14]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold distilled water to remove impurities.[14]
-
Drying: Dry the purified product. Recrystallization from water or ethanol can be performed for further purification.[6]
Caption: General workflow for the synthesis of acetamidophenol isomers.
Spectroscopic and Analytical Comparison
The differentiation of these isomers in a laboratory setting relies on standard analytical techniques. While a comprehensive spectral database is beyond the scope of this guide, the following provides an overview of expected characteristics.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show distinct aromatic splitting patterns for each isomer due to the different symmetry and coupling constants of the aromatic protons. The chemical shifts of the hydroxyl and amide protons will also vary.
-
Infrared (IR) Spectroscopy: All isomers will exhibit characteristic peaks for the O-H, N-H, C=O (amide I), and aromatic C-H bonds. However, the precise wavenumbers and shapes of these bands, particularly the O-H and N-H stretches, will differ due to variations in hydrogen bonding.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will likely show a similar molecular ion peak for all three isomers due to their identical molecular weight. Fragmentation patterns, however, may differ, providing a basis for differentiation.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective method for the separation and quantification of these isomers. The differences in polarity will lead to distinct retention times, allowing for their resolution in a mixture.
Pharmacological and Toxicological Profiles: A Tale of Three Isomers
The biological activities of the acetamidophenol isomers are strikingly different, underscoring the critical role of molecular geometry in drug action and toxicology.
This compound (Orthocetamol): This isomer is emerging as a compound with a unique pharmacological profile. Unlike its para-isomer, this compound demonstrates anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties.[1][15] Recent studies suggest it may mitigate atherosclerosis by modulating ferroptosis and glutathione metabolism.[15][16] It appears to upregulate genes involved in glutathione synthesis, which could contribute to its distinct toxicological profile.[15][16] While considered less toxic than paracetamol, high doses (500 and 1000 mg/kg) have been shown to be hepatotoxic and mildly nephrotoxic in animal models.[17][18]
3-Acetamidophenol (Metacetamol): 3-Acetamidophenol also possesses analgesic and antipyretic properties.[2] It has been reported to be a non-toxic regioisomer of paracetamol.[2] However, some studies indicate that at high doses (1000 mg/kg), it can cause mild hepatotoxicity and severe nephrotoxicity in rats.[17][18] Interestingly, it has been shown to be toxic in rat and human liver slices, suggesting species-specific differences in its metabolism and toxicity.[19] It has never been marketed as a drug.[2]
4-Acetamidophenol (Paracetamol/Acetaminophen): As a widely used analgesic and antipyretic, the pharmacology of 4-acetamidophenol is well-documented.[20][21] Its therapeutic effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[9]
The most significant concern with 4-acetamidophenol is its dose-dependent hepatotoxicity, which is a leading cause of acute liver failure.[20][21][22] This toxicity is not caused by the parent compound but by a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).
The Metabolic Pathway of 4-Acetamidophenol and the Genesis of Toxicity
Under therapeutic doses, 4-acetamidophenol is primarily metabolized in the liver via glucuronidation and sulfation into non-toxic, excretable conjugates. A small fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to form the highly reactive NAPQI.[23] This toxic intermediate is normally detoxified by conjugation with glutathione (GSH).[23] However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, shunting more 4-acetamidophenol towards the CYP450 pathway. The excessive production of NAPQI depletes hepatic GSH stores. Once GSH is depleted, NAPQI binds to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[22]
Caption: Metabolic pathways of 4-acetamidophenol at therapeutic and overdose levels.
Comparative Summary and Future Directions
The positional isomers of acetamidophenol serve as a compelling case study in the structure-activity and structure-toxicity relationships that are central to drug discovery and development.
| Feature | This compound | 3-Acetamidophenol | 4-Acetamidophenol |
| Primary Therapeutic Potential | Analgesic, Anti-inflammatory, Anti-arthritic, Anti-platelet[1][15] | Analgesic, Antipyretic[2] | Analgesic, Antipyretic[20][21] |
| Market Status | Not marketed as a drug | Not marketed as a drug[2] | Widely marketed |
| Key Toxicological Concern | Hepatotoxicity and mild nephrotoxicity at high doses[17][18] | Mild hepatotoxicity and severe nephrotoxicity at high doses; species-specific toxicity[17][18][19] | Dose-dependent hepatotoxicity via NAPQI metabolite[21][22][24] |
| Mechanism of Toxicity | Not fully elucidated | Not fully elucidated, species-dependent[19] | NAPQI-mediated glutathione depletion and oxidative stress[23] |
The distinct pharmacological profile of this compound, particularly its anti-inflammatory and potential anti-atherosclerotic effects, warrants further investigation. A deeper understanding of its metabolic fate and the reasons for its comparatively lower toxicity could pave the way for the development of novel therapeutics. For 3-acetamidophenol, the observed species-specific toxicity highlights the importance of using human-based models in preclinical toxicological assessments.
References
- Botros, M., et al. (2021). Liver injury induced by paracetamol and challenges associated with intentional and unintentional use.
- Chiew, A. L., et al. (2023). Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease. Expert Opinion on Drug Metabolism & Toxicology, 19(5), 297–317. [Link]
- Chiew, A. L., et al. (2023). Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease. Expert Opinion on Drug Metabolism & Toxicology, 19(5), 297–317. [Link]
- Licata, A., et al. (2017). Hepatotoxicity of paracetamol and related fatalities. European Review for Medical and Pharmacological Sciences, 21(1 Suppl), 95–101. [Link]
- Moore, N., et al. (2013).
- Safdar, N., et al. (2023). TOXICOLOGICAL STUDIES OF PARACETAMOL POSITIONAL ISOMERS. Journal of Xi'an Shiyou University, Natural Science Edition, 19(03), 835-848. [Link]
- Safdar, N., et al. (2023). TOXICOLOGICAL STUDIES OF PARACETAMOL POSITIONAL ISOMERS.
- PrepChem.com.
- PrepChem.com. Synthesis of 2-Formamidophenol. [Link]
- National Center for Biotechnology Information. This compound | C8H9NO2 | CID 11972. PubChem. [Link]
- Google Patents. CN105755063A - Synthetic method of this compound.
- van de Water, B., et al. (2011). AMAP, the alleged non-toxic isomer of acetaminophen, is toxic in rat and human liver. Toxicology Letters, 205(Supplement), S44. [Link]
- Harnagea-Theophilus, E., Miller, M. R., & Rao, N. (1999). Positional isomers of acetaminophen differentially induce proliferation of cultured breast cancer cells. Toxicology Letters, 104(1-2), 11–18. [Link]
- Harnagea-Theophilus, E., Miller, M. R., & Rao, N. (1999). Positional isomers of acetaminophen differentially induce proliferation of cultured breast cancer cells. Toxicology Letters, 104(1-2), 11–18. [Link]
- DC Chemicals. This compound|cas 614-80-2. [Link]
- National Center for Biotechnology Information. 3-Hydroxyacetanilide | C8H9NO2 | CID 12124. PubChem. [Link]
- Chemsrc. 4-Acetamidophenol | CAS#:103-90-2. [Link]
- Loba Chemie. 4-ACETAMIDOPHENOL | Amides | Article No. 00514. [Link]
- Wikipedia. Paracetamol. [Link]
- National Center for Biotechnology Information. Acetaminophen | C8H9NO2 | CID 1983. PubChem. [Link]
Sources
- 1. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 3-Acetamidophenol 97 621-42-1 [sigmaaldrich.com]
- 4. 103-90-2 CAS | 4-ACETAMIDOPHENOL | Amides | Article No. 00514 [lobachemie.com]
- 5. Paracetamol - Wikipedia [en.wikipedia.org]
- 6. This compound | 614-80-2 [chemicalbook.com]
- 7. This compound CAS#: 614-80-2 [m.chemicalbook.com]
- 8. 3-ACETAMIDOPHENOL | 621-42-1 [chemicalbook.com]
- 9. 4-Acetamidophenol | CAS#:103-90-2 | Chemsrc [chemsrc.com]
- 10. 3-Hydroxyacetanilide | C8H9NO2 | CID 12124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Acetamidophenol, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 12. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 13. 4-Acetamidophenol, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. prepchem.com [prepchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Scopus Indexed on Present Year [xisdxjxsu.asia]
- 18. researchgate.net [researchgate.net]
- 19. AMAP, the alleged non-toxic isomer of acetaminophen, is toxic in rat and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Liver injury induced by paracetamol and challenges associated with intentional and unintentional use - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iris.uniroma1.it [iris.uniroma1.it]
- 22. tandfonline.com [tandfonline.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Statistical Analysis of 2-Acetamidophenol Bioactivity: A Comparative Guide for Researchers
Introduction: Beyond Paracetamol, A New Look at an Old Isomer
For decades, 4-acetamidophenol, universally known as paracetamol or acetaminophen, has been a cornerstone of analgesic and antipyretic therapy. Its positional isomer, 2-acetamidophenol (N-acetyl-o-aminophenol), has largely remained in its shadow. However, emerging research is illuminating a distinct and compelling pharmacological profile for this compound, suggesting a therapeutic potential that extends beyond simple pain and fever relief. This guide provides a comprehensive statistical analysis of the current bioactivity data for this compound, offering an objective comparison with its renowned isomer and other relevant therapeutic agents. We will delve into its multifaceted mechanism of action, present available quantitative data, and provide detailed experimental protocols to empower researchers in the fields of pharmacology and drug development to explore this promising compound further.
A Divergent Pharmacological Profile: Unraveling the Bioactivities of this compound
Unlike its para-isomer, this compound exhibits a broader spectrum of biological activities, including notable anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties.[1] Recent investigations have also shed light on its potential role in mitigating atherosclerosis by modulating ferroptosis and glutathione metabolism.[1]
Core Bioactivities and Comparative Efficacy
The following table summarizes the key bioactivities of this compound, with comparative data for paracetamol and other standard drugs where available. It is important to note that while research into this compound is gaining momentum, there is a relative scarcity of direct, head-to-head comparative studies with established drugs for all its observed effects.
| Bioactivity | This compound | Paracetamol (4-Acetamidophenol) | Other Comparators (e.g., Aspirin, Ibuprofen) |
| Anti-inflammatory | Possesses anti-inflammatory properties.[1] | Generally considered to have weak peripheral anti-inflammatory effects.[2] | Ibuprofen/Diclofenac: Potent anti-inflammatory agents. |
| Anti-arthritic | Demonstrated efficacy in adjuvant-induced arthritis models in rats.[1] | Limited evidence for significant anti-arthritic effects. | Diclofenac: Standard treatment for arthritis, shows significant reduction in paw edema.[3] |
| Anti-platelet Aggregation | Potent inhibitor of arachidonic acid-induced platelet aggregation; more potent than aspirin.[1] | Weak anti-platelet activity.[4] | Aspirin: Irreversible inhibitor of COX-1 in platelets, standard anti-platelet therapy. |
| Anti-atherosclerotic | Mitigates atherosclerosis in zebrafish hyperlipidemia models.[1] | Not a primary indication or area of study. | Statins are the primary class of drugs for atherosclerosis. |
| Analgesic | Expected to have analgesic properties, though less characterized than paracetamol. | Well-established central analgesic.[5][6][7] | Ibuprofen/Paracetamol: Commonly used for mild to moderate pain. |
| Antipyretic | Expected to have antipyretic properties. | Well-established antipyretic.[5] | Ibuprofen: Effective antipyretic. |
Delving into the Mechanism of Action: A Tale of Two Isomers
The mechanistic divergence between this compound and paracetamol is a key aspect of its unique pharmacological profile. While paracetamol primarily exerts its analgesic and antipyretic effects through its active metabolite, AM404, in the central nervous system, this compound's activities appear to be rooted in different pathways.[5][6][7]
This compound: Modulating Ferroptosis and Glutathione Metabolism
A primary mechanism underlying the anti-atherosclerotic effects of this compound is its ability to inhibit ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[1] It achieves this by upregulating the synthesis of glutathione (GSH), a major cellular antioxidant.[1] This is in stark contrast to its isomer, paracetamol, which, in high doses, can deplete GSH stores and lead to the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), causing hepatotoxicity.[6] The different positioning of the hydroxyl group in this compound is hypothesized to alter its metabolic fate, potentially avoiding the formation of this toxic metabolite.[1]
dot
Caption: Hypothesized mechanism of this compound.
Paracetamol: A Central Actor via its Metabolite AM404
Paracetamol is considered a prodrug that is metabolized in the liver to p-aminophenol, which then crosses the blood-brain barrier.[5][7] In the brain, it is further metabolized by fatty acid amide hydrolase (FAAH) to N-arachidonoylphenolamine (AM404).[5][7] AM404 is the primary bioactive metabolite responsible for paracetamol's analgesic effects. It acts as a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor and indirectly activates cannabinoid CB1 receptors by inhibiting the reuptake of the endogenous cannabinoid, anandamide.[5][6][8]
dot
Caption: Central mechanism of action of Paracetamol.
Quantitative Bioactivity Data: A Comparative Overview
The following tables present a summary of the available quantitative data for the bioactivity of this compound and its comparators.
Table 1: Anti-Platelet Aggregation Activity
| Compound | Aggregating Agent | Concentration | Percent Inhibition |
| This compound | Arachidonic Acid | 1 µM | 93.8 ± 2.9%[1] |
| Adenosine 5'-diphosphate (ADP) | 50 µM | 52 ± 1.4%[9] | |
| Aspirin | Adenosine 5'-diphosphate (ADP) | 200 µM | 31 ± 3.6%[9] |
Note: The data suggests that this compound is a more potent inhibitor of ADP-induced platelet aggregation than aspirin.
Table 2: Anti-Atherosclerotic and Lipid-Lowering Effects (Zebrafish Hyperlipidemia Model)
| Parameter | This compound Concentration | Result |
| Total Cholesterol (TC) Inhibition | 80 µM | Significant reduction[1] |
| Triglyceride (TG) Inhibition | 80 µM | Significant reduction[1] |
| LDL-C Reduction | 80 µM | Significant reduction[1] |
| HDL-C Increase | 80 µM | Significant increase[1] |
| Macrophage Aggregation | 80 µM | 46% decrease in density[1] |
Table 3: Cyclooxygenase (COX) Inhibition
A significant gap in the current literature is the lack of specific IC50 values for this compound against COX-1 and COX-2. This data is crucial for a direct comparison of its anti-inflammatory mechanism with traditional NSAIDs. For reference, the IC50 values for paracetamol are provided below.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Paracetamol | 113.7 | 25.8 | 4.4 |
Experimental Protocols: A Guide for In Vitro and In Vivo Evaluation
To facilitate further research into the bioactivity of this compound, this section provides detailed, step-by-step methodologies for key experiments.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of a test compound against COX-1 and COX-2.[2]
dot
Sources
- 1. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. msjonline.org [msjonline.org]
- 4. Pharmacological hypotheses: Is acetaminophen selective in its cyclooxygenase inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition in vitro of platelet aggregation and arachidonic acid metabolism by flavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of platelet aggregation and arachidonic acid metabolism by B-carboline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of acetaminophen on constitutive and inducible prostanoid biosynthesis in human blood cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis and Purification of 2-Acetamidophenol
Introduction
2-Acetamidophenol, a positional isomer of the widely used analgesic acetaminophen (paracetamol), serves as a critical organic intermediate in the synthesis of pharmaceuticals and dyes, and is also recognized as a significant impurity in acetaminophen production.[1][2] Its unique chemical structure, featuring both a phenolic hydroxyl and an amide group in an ortho position, makes it a valuable building block. However, the reproducibility of its synthesis and the efficiency of its purification are paramount for ensuring the quality, safety, and efficacy of downstream products in research and drug development.
This guide provides an in-depth, comparative analysis of common methodologies for the synthesis and purification of this compound. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, critically evaluate factors that govern reproducibility, and present detailed, field-proven protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the most reliable methods for achieving high-purity this compound consistently.
Comparative Analysis of Synthesis Routes
The synthesis of this compound is most commonly achieved through the acetylation of 2-aminophenol. However, alternative methods, including greener enzymatic routes, are emerging. This section compares these approaches, focusing on their mechanisms, yields, and reproducibility.
Method 1: Classical Acetylation of 2-Aminophenol
The workhorse method for synthesizing this compound is the N-acetylation of 2-aminophenol using acetic anhydride.[1][3]
Causality Behind the Method: The choice of this pathway is rooted in fundamental principles of nucleophilicity. The amino group (-NH₂) on the 2-aminophenol ring is a stronger nucleophile than the phenolic hydroxyl group (-OH). Consequently, it preferentially attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of the desired amide bond (N-acetylation) over an ester bond (O-acetylation).
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Acetylation of 2-Aminophenol
-
Reactant Setup: In a round-bottom flask, combine 2-aminophenol with glacial acetic acid. The acid serves as a solvent that is compatible with the reaction conditions.
-
Reagent Addition: Slowly add acetic anhydride to the mixture with stirring. This reaction is exothermic, and controlled addition is crucial to prevent overheating, which can promote the formation of side products.
-
Reaction: Heat the mixture, for instance, in a water bath at 70-80°C, until the reaction is complete (typically monitored by Thin Layer Chromatography, TLC).[1]
-
Precipitation: After cooling, pour the reaction mixture into cold water. This compound is sparingly soluble in cold water and will precipitate out.[1]
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-70°C).
Method 2: Enzymatic Synthesis
A greener alternative involves the use of biological enzymes as catalysts in an ethanol solvent system. This approach aims to circumvent the use of harsh reagents and stringent temperature controls.[4]
Causality Behind the Method: This method leverages the high specificity of enzymes to catalyze the acylation reaction under mild conditions (e.g., 30-35°C). Using ethanol as a solvent is advantageous due to its lower toxicity compared to traditional organic solvents.[4] While innovative, the reproducibility of this method is highly dependent on the activity, stability, and purity of the enzyme preparation, which can be significant variables.
Performance Comparison of Synthesis Methods
| Parameter | Method 1: Classical Acetylation | Method 2: Enzymatic Synthesis |
| Typical Yield | Generally >80% (unoptimized) | 68.9% – 74.2%[4] |
| Reagents | 2-Aminophenol, Acetic Anhydride, Acetic Acid | 2-Aminophenol, Ethanol, Enzyme Catalyst |
| Conditions | Elevated temperatures (70-80°C) | Mild temperatures (30-35°C)[4] |
| Pros | High yield, well-established, cost-effective reagents | Environmentally friendly ("green"), mild conditions |
| Cons | Use of corrosive reagents, potential for side products | Enzyme cost, activity variability, potential for lower yield |
Strategies for High-Purity Purification
The purification of crude this compound is as critical as its synthesis. The primary goal is to remove unreacted starting materials, O-acetylated byproducts, and any di-acetylated species. The choice of method depends on the desired purity, scale, and available resources.
Method 1: Recrystallization (The Standard Approach)
Recrystallization is the most common and effective method for purifying this compound on a lab scale.[1]
Causality Behind the Method: This technique exploits the significant difference in the solubility of this compound in a given solvent at high and low temperatures. It is highly soluble in hot water or ethanol but only slightly soluble in the same solvents when cold.[1][5] Impurities, which are present in smaller quantities, either remain in the cold solvent or are removed via hot filtration if they are insoluble.
Caption: Workflow for the purification of this compound.
Experimental Protocol: Recrystallization
-
Solvent Selection: A mixture of ethanol and water is often an excellent choice. Pure water or ethanol can also be used.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves. Using excess solvent will significantly reduce the recovery yield.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is vital for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals to a constant weight.
Method 2: Preparative Liquid Chromatography
For applications demanding the highest purity, such as the preparation of an analytical standard, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[6]
Causality Behind the Method: This technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase.[7] It offers unparalleled resolution, capable of separating even closely related isomers and impurities that may co-crystallize during recrystallization.
Performance Comparison of Purification Methods
| Parameter | Method 1: Recrystallization | Method 2: Preparative HPLC |
| Purity Achievable | Good to High (typically >98%) | Very High to Ultra-High (>99.5%) |
| Scale | Milligrams to Kilograms | Micrograms to Grams |
| Throughput | Moderate | Low |
| Cost | Low (solvents, glassware) | High (instrument, columns, solvents) |
| Complexity | Low to Moderate | High |
A Self-Validating System: Analytical Purity Assessment
A reproducible protocol must be a self-validating one. The purity and identity of the final product must be rigorously confirmed.
Caption: Quality control workflow for this compound.
-
Melting Point: A sharp melting point within the literature range (e.g., 205-210 °C) is a primary indicator of high purity.[1] A broad melting range suggests the presence of impurities.
-
Chromatography (TLC/HPLC): Thin Layer Chromatography is a quick, qualitative method to assess the presence of starting material or byproducts.[8] HPLC provides a quantitative purity value.[7][9]
-
Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm that the chemical structure of the synthesized compound is indeed this compound.[2]
Senior Scientist Insights and Recommendations
For the majority of laboratory applications requiring high-purity this compound, the most reproducible and balanced approach is the classical acetylation of 2-aminophenol followed by recrystallization from an aqueous ethanol solution.
Keys to Reproducibility:
-
Starting Material Quality: The purity of the initial 2-aminophenol is the most critical factor. Using a high-purity grade minimizes the formation of impurities that can be challenging to remove.
-
Controlled Conditions: Strict control over reaction temperature during acetylation and the cooling rate during recrystallization is essential. Uncontrolled conditions are a primary source of irreproducibility.
-
Solvent Stoichiometry: In recrystallization, the adage "less is more" holds true. Using the absolute minimum amount of hot solvent required for dissolution is key to maximizing recovery yield.
While enzymatic synthesis presents a promising green alternative, its reproducibility in a standard research setting can be hampered by the accessibility and consistency of the required enzyme. Preparative HPLC should be reserved for instances where ultra-high purity is required and the associated cost and low throughput are justified. By understanding the causality behind each step and meticulously controlling key variables, researchers can confidently and reproducibly synthesize and purify this compound for their specific needs.
References
- CN105755063A - Synthetic method of this compound.
- This compound | 614-80-2. ChemicalBook.
- Synthesis of 2-Formamidophenol. PrepChem.com.
- Application of this compound in Materials Science: Detailed Applic
- Efficient Purification of Crude Samples in Early-Stage Drug Discovery Using the Agilent 1290 Infinity II Prepar
- Application Notes: Analytical Methods for the Detection of this compound in Biological Fluids. Benchchem.
- This compound as a Biomarker for Drug Metabolism: A Compar
- This compound | C8H9NO2. PubChem - NIH.
- This compound - High-Purity Biochemical Reagent. APExBIO.
- Synthesis of Acetaminophen (Experiment). Chemistry LibreTexts.
- This compound, 97% 25 g. Thermo Scientific Chemicals.
- Synthesis of Acetaminophen and Analysis of Some Common Analgesics. University of Missouri–St. Louis.
- Overcoming solubility issues of this compound in aqueous media. Benchchem.
- N-(2-Hydroxyphenyl)acetamide (this compound). CymitQuimica.
- METHOD DEVELOPMENT AND SIMULTANEOUS ESTIMATION OF ACETAMINOPHEN AND IT'S RELATED SUBSTANCE BY LIQUID CHROM
- This compound | CAS 614-80-2. LGC Standards.
- The In Vivo Metabolic Fate of this compound: A Technical Overview. Benchchem.
- Recrystallization of Paracetamol and Dronedarone for Improvement of Pharmaceutical Parameter. IRJET.
Sources
- 1. This compound | 614-80-2 [chemicalbook.com]
- 2. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. CN105755063A - Synthetic method of this compound - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atc.io [atc.io]
- 9. wjpls.org [wjpls.org]
A Comparative Guide to Reference Standards and Analytical Methodologies for 2-Acetamidophenol
Introduction
In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their related substances is paramount. 2-Acetamidophenol, also known as N-(2-hydroxyphenyl)acetamide, is a critical process impurity and positional isomer of the widely used analgesic, paracetamol (acetaminophen).[1][2] Its presence in the final drug product must be strictly monitored to ensure patient safety and meet regulatory requirements. The accuracy of this monitoring hinges on the quality of the analytical reference standards and the robustness of the chosen analytical methodology.
This guide provides an in-depth comparison of available reference standards for this compound and evaluates the primary analytical techniques used for its quantification. We will delve into the causality behind experimental choices, present comparative data, and offer validated protocols to support researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
Part 1: Selecting and Qualifying a this compound Reference Standard
The foundation of any quantitative analysis is a reliable reference standard. This material serves as the benchmark against which the analyte in a sample is measured. The choice of standard directly impacts the validity of the results.
Types of Reference Standards
-
Primary Standards (Pharmacopeial): These are the highest quality standards, established by official bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). They are extensively characterized and are intended for use in pharmacopeial assays. For this compound, the USP designates it as "Acetaminophen Related Compound C".[3][4][5] These standards are supplied with a comprehensive certificate and are considered the gold standard for regulatory submissions.
-
Secondary Standards (Certified Reference Materials - CRMs): These are standards whose values are assigned by comparison to a primary standard. They are often produced by accredited reference material producers (e.g., LGC Standards) in accordance with ISO 17025, ensuring traceability and a well-defined uncertainty.[6][7] Pharmaceutical secondary standards offer a cost-effective and convenient alternative to preparing in-house working standards for routine quality control.[7][8]
-
Analytical Grade Reagents: These are high-purity chemicals (e.g., 97% purity) available from various suppliers.[9][10] While suitable for research and development or method development, they typically lack the extensive characterization and traceability of pharmacopeial or secondary standards and are generally not appropriate for GMP-compliant release testing without thorough in-house qualification.
Comparative Overview of this compound Standards
| Standard Type | Supplier Example | Designation | Intended Use | Key Characteristics |
| Primary (Pharmacopeial) | USP | Acetaminophen Related Compound C[3][11] | Official compendial assays, calibration of secondary standards, critical quality control. | Highest metrological order, extensive characterization, required for USP monograph tests. |
| Secondary (CRM) | LGC Standards, MilliporeSigma (PHR) | This compound, Pharmaceutical Secondary Standard[6][11] | Routine QC, working standards, method validation. | Traceable to primary standards (e.g., USP), comes with a Certificate of Analysis detailing purity and traceability.[7] |
| Analytical Reagent | Thermo Scientific, Sigma-Aldrich | This compound, 97%[9][10] | Method development, non-regulatory research, identification purposes. | Purity is stated but lacks the full characterization and traceability of higher-order standards. |
Expert Insight: The choice of standard is dictated by the application's regulatory context. For drug substance or product release testing submitted to regulatory agencies, the use of a pharmacopeial primary standard is often mandatory. For routine in-process controls or method validation, a well-characterized secondary standard provides a compliant and economical solution.
Part 2: Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of paracetamol and its related substances, including this compound.[1] Both the USP and EP provide detailed HPLC methods within their respective paracetamol (acetaminophen) monographs.
Pharmacopeial Methods: The Regulatory Benchmark
The official methods are designed to be robust and are considered validated for their intended purpose: quantifying impurities in the API.
-
European Pharmacopoeia (EP) Method: The EP monograph for paracetamol outlines an HPLC method for related substances that is capable of separating 14 potential impurities.[12][13][14] The method typically employs a C18 stationary phase with a gradient elution using a phosphate buffer and methanol.[12][14][15]
-
United States Pharmacopeia (USP) Method: The USP monograph for acetaminophen also specifies an HPLC method for organic impurities.[5] This method similarly uses a C18 column and a gradient system to ensure the separation of this compound (Related Compound C) from the main API and other related substances.[5]
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the standard choice. Its nonpolar nature provides excellent retention for the moderately polar paracetamol and its isomers, allowing for effective separation based on subtle differences in their hydrophobicity.
-
Mobile Phase: A combination of an aqueous buffer (often phosphate) and an organic modifier (methanol or acetonitrile) is used. The buffer controls the pH to ensure consistent ionization states of the analytes, which is critical for reproducible retention times. The organic modifier is used to elute the compounds from the column. A gradient elution, where the concentration of the organic modifier is increased over time, is necessary to elute all 14+ related substances which span a range of polarities.[12][15]
-
Detection: UV detection is typically set around 245-275 nm, a wavelength range where acetamidophenol and its related compounds exhibit significant absorbance, providing good sensitivity.[1]
Performance Comparison: Pharmacopeial HPLC vs. Alternative Methods
While HPLC-UV is the standard, other techniques can be employed for specific applications. LC-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for high-sensitivity quantification, especially in complex biological matrices.[1]
| Parameter | Pharmacopeial HPLC-UV | LC-MS/MS |
| Specificity | High; demonstrated by chromatographic resolution from other impurities. | Very High; based on both retention time and mass-to-charge ratio (m/z) of parent and daughter ions. |
| Limit of Quantification (LOQ) | Typically in the low µg/mL range. | Can achieve sub-ng/mL levels, offering superior sensitivity.[16] |
| Linearity | Excellent (R² > 0.999) within the typical range for impurity analysis (e.g., 0.05% to 0.5% of API concentration).[17][18][19] | Excellent over a very wide dynamic range. |
| Primary Application | GMP Quality Control, release testing, stability studies. | Bioanalysis (pharmacokinetic studies), metabolite identification, trace-level impurity analysis.[1][16] |
| Complexity & Cost | Moderate cost, widely available instrumentation. | High cost, requires specialized expertise for method development and maintenance. |
Part 3: Experimental Protocols & Validation Workflow
Trustworthiness in analytical data is achieved through rigorous method validation. All analytical procedures must be validated to demonstrate they are suitable for their intended purpose, following guidelines such as the International Council for Harmonisation's Q2(R1).[20][21][22][23][24]
Workflow for Reference Standard Selection and Method Implementation
The following diagram illustrates the logical flow from defining the analytical need to implementing a routine testing method.
Caption: Workflow for analytical standard selection and method implementation.
Protocol: Validated RP-HPLC Method for this compound
This protocol is a representative example based on common pharmacopeial methods for determining related substances in paracetamol.
1. Materials and Reagents:
-
Reference Standards: USP Acetaminophen RS, USP Acetaminophen Related Compound C RS (this compound).
-
Chemicals: Potassium dihydrogen phosphate, Methanol (HPLC Grade), Water (HPLC Grade).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).
2. Chromatographic Conditions:
-
Mobile Phase A: Prepare a solution of 1.7 g/L potassium dihydrogen phosphate in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 40 66 34 | 50 | 66 | 34 |
3. Standard Solution Preparation:
-
Stock Solution: Accurately weigh and dissolve USP Acetaminophen Related Compound C RS in methanol to obtain a known concentration (e.g., 0.1 mg/mL).
-
Working Standard: Further dilute the stock solution with the mobile phase to a final concentration appropriate for the specification limit (e.g., 1 µg/mL).
4. Sample Solution Preparation:
-
Accurately weigh and dissolve the paracetamol API sample in methanol and dilute with the mobile phase to a final concentration of 1.0 mg/mL.
5. System Suitability:
-
Inject the working standard six times. The relative standard deviation (RSD) of the peak areas for this compound should be not more than 5.0%.
-
The resolution between the this compound peak and the main paracetamol peak must be greater than 2.0.
6. Analysis and Calculation:
-
Inject the sample solution.
-
Calculate the percentage of this compound in the sample using the formula: % Impurity = (Area_Impurity / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
The reliable quantification of this compound is a critical aspect of quality control for paracetamol. The selection of a suitable, traceable reference standard—ideally a pharmacopeial primary or secondary standard—is the first and most crucial step. Pharmacopeial HPLC-UV methods provide a robust, validated framework for routine analysis. For applications requiring higher sensitivity, such as bioanalysis, LC-MS/MS offers a powerful alternative. Adherence to a structured validation workflow, grounded in ICH guidelines, is essential to ensure the generation of scientifically sound, trustworthy, and regulatory-compliant data.
References
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: Q2(R1)
- Title: Q2(R1)
- Title: Quality Guidelines Source: International Council for Harmonis
- Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
- Title: Paracetamol Impurities: European Pharmacopoeia 9.4 Method Source: HALO Columns URL:[Link]
- Title: European Pharmacopoeia Paracetamol Monograph Draft Method Source: Phenomenex URL:[Link]
- Title: this compound Certified Reference M
- Title: Improved Paracetamol Separation - European Pharmacopoeia Monograph Source: Phenomenex URL:[Link]
- Title: Paracetamol Impurities: European Pharmacopoeia 9.4 Method Source: MAC-MOD Analytical URL:[Link]
- Title: USP Monographs: Acetaminophen Source: uspbpep.com URL:[Link]
- Title: Acetaminophen - USP-NF ABSTRACT Source: USP-NF URL:[Link]
- Title: Acetaminophen - USP-NF Source: USP-NF URL:[Link]
- Title: METHOD DEVELOPMENT AND SIMULTANEOUS ESTIMATION OF ACETAMINOPHEN AND IT'S RELATED SUBSTANCE BY LIQUID CHROMATOGRAPHY MASS SPECTRO Source: World Journal of Pharmaceutical and Life Sciences URL:[Link]
- Title: Optimization and Validation of a Simple and Fast RP-HPLC Method for Simultaneous Determination of Acetaminophen and Caffeine in Tablets Source: ResearchG
- Title: Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites Source: Therapeutic Drug Monitoring URL:[Link]
- Title: Quantitative Determination of Acetaminophen in the Tablet Dosage Forms by RP-HPLC Method Without Using Buffers Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
- Title: Development and Validation of an RP-HPLC-PDA Method for Determination of Paracetamol, Caffeine and Tramadol Hydrochloride in Pharmaceutical Formulations Source: Pharmaceuticals (Basel) URL:[Link]
- Title: HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase Source: Journal of Chrom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Acetaminophen [doi.usp.org]
- 5. uspnf.com [uspnf.com]
- 6. This compound | CAS 614-80-2 | LGC Standards [lgcstandards.com]
- 7. This compound Certified Reference Material High Purity & Affordable Price [nacchemical.com]
- 8. This compound | 614-80-2 [chemicalbook.com]
- 9. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. 2-アセトアミドフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Acetaminophen Related Compound C - this compound, 2′-Hydroxyacetanilide [sigmaaldrich.com]
- 12. halocolumns.com [halocolumns.com]
- 13. Improved Paracetamol Separation - European Pharmacopoeia Monograph [phenomenex.com]
- 14. mac-mod.com [mac-mod.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wjpls.org [wjpls.org]
- 18. researchgate.net [researchgate.net]
- 19. jchr.org [jchr.org]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. fda.gov [fda.gov]
- 22. fda.gov [fda.gov]
- 23. ICH Official web site : ICH [ich.org]
- 24. starodub.nl [starodub.nl]
inter-laboratory comparison of 2-Acetamidophenol analysis
An Inter-Laboratory Comparison of 2-Acetamidophenol Analysis: A Guide for Researchers and Drug Development Professionals
Introduction: The Imperative for Analytical Harmony
This compound, a positional isomer of the widely used analgesic paracetamol (acetaminophen), is a xenobiotic metabolite with emerging pharmacological interest, including anti-inflammatory properties.[1][2] As research into its pharmacokinetic and metabolic profiles expands, the need for accurate and reproducible quantification across different laboratories becomes paramount.[3] Inter-laboratory comparison studies, also known as proficiency testing, are essential for validating analytical methods, ensuring data comparability, and maintaining high standards of quality control in pharmaceutical analysis.[4][5]
This guide provides a comprehensive framework for conducting an . It is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of analytical methodologies, a detailed experimental protocol, and a step-by-step guide to designing and implementing a robust inter-laboratory study.
A Comparative Overview of Analytical Methodologies for this compound
The accurate quantification of this compound from complex biological matrices, such as plasma or urine, necessitates highly sensitive and selective analytical techniques.[3] Chromatographic methods are the cornerstone of this analysis, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), providing the required performance.[3][6]
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the analysis of acetaminophen and its metabolites.[3] When paired with a UV or photodiode array (PDA) detector, it offers a cost-effective and reliable method for routine analysis.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for the quantification of drugs and metabolites in biological fluids due to its high sensitivity and selectivity.[3][7][8][9] This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry, allowing for precise identification and quantification even at very low concentrations.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of this compound. However, it often requires a derivatization step to increase the volatility and thermal stability of the compound before injection.[3]
The choice of analytical method depends on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For inter-laboratory comparisons aiming for the highest level of accuracy and comparability, LC-MS/MS is the recommended methodology.
| Analytical Technique | Principle | Advantages | Considerations |
| HPLC-UV | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.[3] | Cost-effective, reliable for routine analysis.[3] | Lower sensitivity and selectivity compared to MS-based methods. |
| LC-MS/MS | Combines HPLC separation with the high selectivity and sensitivity of tandem mass spectrometry.[3] | Gold standard for bioanalysis, high sensitivity and selectivity, suitable for complex matrices.[3] | Higher instrument cost and complexity. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, followed by mass spectrometry detection.[3] | High chromatographic efficiency. | Often requires derivatization for non-volatile compounds like this compound.[3] |
Recommended Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a validated method for the sensitive and selective quantification of this compound in human plasma, which can serve as a standardized procedure for an inter-laboratory comparison study.
Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Step-by-Step Methodology
1. Materials and Reagents:
-
This compound reference standard[10]
-
Internal standard (e.g., Acetaminophen-d4)
-
HPLC-grade acetonitrile and methanol
-
LC-MS grade formic acid
-
Ultrapure water
-
Blank human plasma
2. Sample Preparation (Protein Precipitation): [1][3]
-
Aliquot 50 µL of plasma (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of a protein precipitation solution (Acetonitrile containing the internal standard at a fixed concentration, e.g., 500 ng/mL of Acetaminophen-d4).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.[1]
-
Column: A C18 reverse-phase column is commonly used.[1]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typical.[1]
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples by interpolation from the linear regression of the calibration curve.[3]
A Guide to Designing and Implementing an Inter-Laboratory Comparison Study
A well-designed inter-laboratory study is crucial for assessing the proficiency of participating laboratories and the robustness of the analytical method.[11][12]
Structure of the Inter-Laboratory Comparison
Caption: Framework for an inter-laboratory comparison study.
Implementation Steps
-
Establish a Coordinating Laboratory: This laboratory will be responsible for planning the study, preparing and distributing the test materials, analyzing the data, and generating the final report.[11]
-
Recruit Participating Laboratories: Invite a sufficient number of laboratories with the appropriate expertise and instrumentation to participate in the study.
-
Prepare and Distribute Test Materials:
-
The coordinating laboratory should prepare a series of blind samples. These typically include blank matrix and matrix spiked with known concentrations of this compound at various levels (low, medium, and high).
-
Ensure the homogeneity and stability of the samples throughout the duration of the study.[12]
-
Ship the samples to the participating laboratories under controlled conditions.
-
-
Provide a Standardized Protocol: To minimize variability, provide all participating laboratories with the detailed analytical protocol, including the one described above.
-
Data Submission: Participants should analyze the samples and submit their results to the coordinating laboratory within a specified timeframe. The submitted data should include the determined concentrations for each sample, along with raw data (e.g., chromatograms) for verification.
-
Statistical Analysis:
-
The coordinating laboratory will compile and statistically analyze the results from all participants.
-
This analysis should assess the comparability of results between laboratories and identify any outliers or systematic differences.[4]
-
Common statistical tools include the calculation of mean, standard deviation, and z-scores for each laboratory's results. The Grubbs' test can be used to identify outliers.[13]
-
-
Final Report and Performance Evaluation:
-
The coordinating laboratory will prepare a comprehensive report summarizing the results of the inter-laboratory comparison.
-
This report should be distributed to all participating laboratories, providing them with an objective assessment of their performance relative to their peers.
-
Laboratories with unsatisfactory results should investigate the root causes and implement corrective actions.[4][14]
-
Conclusion
A harmonized approach to the analysis of this compound is essential for advancing research and development in this area. This guide provides a framework for establishing a robust inter-laboratory comparison program. By adhering to a standardized analytical protocol and a well-structured study design, laboratories can ensure the accuracy, reliability, and comparability of their results, ultimately contributing to the generation of high-quality data for scientific and clinical applications.
References
- BISFA.
- Oxford Academic.
- Analytical Chemistry Class Notes.
- ResearchGate. Inter-laboratory studies in analytical chemistry | Request PDF. [Link]
- ACS Publications. Guidelines for Interlaboratory Testing Programs | Analytical Chemistry. [Link]
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
- PubChem. This compound. [Link]
- PubMed.
- Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. [Link]
- PubMed. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry. [Link]
- Journal of Chemical and Pharmaceutical Research. 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme. [Link]
- MDPI. Metabolomics Approach for Validation of Self-Reported Ibuprofen and Acetaminophen Use. [Link]
- NIH. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry. [Link]
- U.S.
- ResearchGate.
- Ukaaz Publications.
- PubMed Central. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. [Link]
- International Journal of Trend in Scientific Research and Development. METHOD DEVELOPMENT AND SIMULTANEOUS ESTIMATION OF ACETAMINOPHEN AND IT'S RELATED SUBSTANCE BY LIQUID CHROMATOGRAPHY MASS SPECTROMETRY (LC-MS). [Link]
- BGO Software. Types of Quality Control in the Pharmaceutical Industry. [Link]
- Semantic Scholar.
- Interpretation of interlaboratory comparison results to evaluate labor
- ResearchGate. Quantitative analysis of related substances in acetaminophen tablets using pre-column derivatization coupled with HPLC–ICP-MS | Request PDF. [Link]
- Dove Press. In-vitro Evaluations of Quality Control Parameters of Paracetamol Tablets Marketed in Gondar City, Northwest Ethiopia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | CAS 614-80-2 | LGC Standards [lgcstandards.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. bisfa.org [bisfa.org]
- 14. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Acetamidophenol for Laboratory Professionals
Navigating the complexities of chemical waste management is a cornerstone of ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Acetamidophenol, a compound frequently utilized in research and development. By moving beyond mere procedural steps, we will delve into the rationale behind these protocols, empowering you, the researcher, to make informed and safe decisions. This document is structured to serve as your preferred resource for handling and disposing of this compound, fostering a culture of safety and environmental responsibility within your institution.
Foundational Safety Principles: Hazard Recognition and Mitigation
Before any disposal activities commence, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as harmful if swallowed and causes both skin and serious eye irritation[1][2][3]. Therefore, adherence to strict safety protocols is not merely a recommendation but a critical necessity.
Incompatible Materials
Proper segregation of chemical waste is fundamental to preventing dangerous reactions. This compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates[4][5][6]. Contact with these substances can lead to vigorous, exothermic reactions, posing a significant safety risk. Always store waste this compound in a designated area away from these materials[1][4].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE, grounded in established safety standards.
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards[2][4]. | To prevent eye contact with dust particles or splashes which can cause serious irritation[2][4]. For tasks with a higher splash potential, a face shield should be worn in addition to goggles. |
| Hand Protection | Suitable chemical-resistant gloves (e.g., nitrile)[1][2]. | To prevent skin contact, which can cause irritation[4]. Gloves should be inspected for integrity before each use and changed immediately if contaminated. For prolonged handling, consider double-gloving[2][7]. |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing[1][2][4]. | To prevent incidental skin exposure[4]. Clothing that has been contaminated should be removed promptly and laundered separately before reuse[8]. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator[2][4]. | Required when there is a risk of inhaling dust, especially during spill cleanup or when handling large quantities of the solid material[2][4]. All respirator use must comply with a formal respiratory protection program, including fit-testing, as per OSHA 29 CFR 1910.134[2][4]. |
Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. An eyewash station and a safety shower must be readily accessible in the immediate work area[1][4].
Standard Operating Procedure for Disposal
The disposal of this compound must be managed as hazardous waste in strict accordance with local, state, and federal regulations[1][4][8]. Under no circumstances should this chemical be disposed of down the drain or mixed with general waste, as this can lead to environmental contamination[1][9].
Waste Characterization
According to the US Environmental Protection Agency (EPA) guidelines under 40 CFR Parts 261.3, the waste generator is responsible for determining if a chemical is classified as hazardous waste[4][10]. While this compound is not specifically listed with an RCRA P-series or U-series code, its hazardous characteristics necessitate its management as such[4][10]. Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes applicable in your region.
Step-by-Step Disposal Protocol
-
Containerization : Collect all waste this compound, including residues and contaminated materials (e.g., weighing paper, gloves, and wipes), in a designated, compatible, and leak-proof container[1][2]. The container must be kept securely sealed except when actively adding waste[2].
-
Labeling : The waste container must be clearly and accurately labeled. The label should include:
-
Storage : Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and separate from incompatible materials[1][4].
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed environmental waste management company[1]. Provide a complete and accurate description of the waste to the disposal company.
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is critical to mitigate exposure and prevent environmental contamination.
Small Spills
For minor spills of solid this compound:
-
Ensure proper PPE is worn, including respiratory protection.
-
Carefully sweep or vacuum the material into a suitable disposal container[2][4].
-
To minimize the generation of airborne dust, you may lightly dampen the material with water before sweeping[1][8].
-
Decontaminate the spill area with soap and water.
-
Collect all cleanup materials in the hazardous waste container.
Large Spills
For significant spills:
-
Evacuate the immediate area.
-
Alert your colleagues and contact your institution's emergency response team or EHS department immediately[2].
-
Restrict access to the spill area.
-
Ensure the area is well-ventilated, if safe to do so.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- Safe Disposal of this compound: A Procedural Guide. (n.d.). Benchchem. Retrieved January 10, 2026.
- Personal protective equipment for handling this compound. (n.d.). Benchchem. Retrieved January 10, 2026.
- Material Safety Data Sheet - this compound, 97%. (n.d.). Cole-Parmer.
- This compound Safety Data Sheet. (n.d.). Santa Cruz Biotechnology. Retrieved January 10, 2026.
- Safety Data Sheet. (2019). Biosynth. Retrieved January 10, 2026.
- This compound Safety Information. (2025). ChemicalBook. Retrieved January 10, 2026.
- SAFETY DATA SHEET - 3-Acetamidophenol. (2010). Thermo Fisher Scientific. Retrieved January 10, 2026.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Retrieved January 10, 2026.
- Safety Data Sheet: ≥95 % - 4-Acetamidophenol. (2025). Carl ROTH. Retrieved January 10, 2026.
- Material Safety Data Sheet - 3-Acetamidophenol, 99+%. (n.d.). Cole-Parmer. Retrieved January 10, 2026.
- Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA).
- This compound. (n.d.). National Center for Biotechnology Information, PubChem.
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved January 10, 2026.
- EPA Hazardous Waste Codes. (n.d.). University of Maryland, Environmental Safety, Sustainability and Risk.
- EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved January 10, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | 614-80-2 [chemicalbook.com]
- 6. This compound | 614-80-2 [amp.chemicalbook.com]
- 7. pppmag.com [pppmag.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Researcher's Guide to the Safe Handling of 2-Acetamidophenol
An In-Depth Manual for Laboratory Professionals
As Senior Application Scientists, we understand that excellence in research is intrinsically linked to a culture of safety. This guide provides a comprehensive, experience-driven framework for the safe handling of 2-Acetamidophenol, a compound widely used in pharmaceutical development and chemical synthesis. Moving beyond a simple checklist, we delve into the rationale behind each safety protocol, empowering you to make informed decisions that protect both you and your research.
This compound, a positional isomer of paracetamol, is a combustible solid that can cause skin and serious eye irritation.[1][2][3][4] It is also harmful if swallowed.[1][2][5] Therefore, a thorough understanding of its potential hazards and the implementation of robust safety measures are paramount. This guide is structured to provide immediate, essential safety information and detailed operational plans to ensure your work with this compound is conducted with the highest degree of safety and scientific integrity.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is even selected, the primary goal is to minimize potential exposure through engineering controls.
-
Ventilation: Always handle this compound in a well-ventilated area.[1][5] For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood is strongly recommended.[6] This is because fine dust particles can be easily inhaled, and a fume hood will effectively capture and exhaust these particles away from your breathing zone.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5][6] In the event of an accidental splash, immediate and copious irrigation of the affected area is crucial to minimizing injury.
II. Personal Protective Equipment (PPE): Your Essential Barrier
The following table summarizes the recommended PPE for handling this compound. Following the table, we will delve into the specifics of each recommendation.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, which can cause irritation.[5][7] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Protects against eye irritation from dust or splashes.[6][7] |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing and skin.[5][7] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if ventilation is inadequate or dust is generated.[5][7] |
Hand Protection: The Critical Interface
Given that this compound can cause skin irritation, selecting the appropriate gloves is a critical step.[1][5] While specific breakthrough time data for this compound is not always readily available, nitrile gloves are a common and effective choice for handling solid chemicals.[7]
Procedural Best Practices:
-
Inspection: Always inspect gloves for any signs of damage (e.g., punctures, tears) before use.
-
Donning: Ensure hands are clean and dry before donning gloves.
-
Doffing: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out as you remove them.
-
Disposal: Dispose of used gloves in a designated hazardous waste container.[7] Never reuse disposable gloves.
Eye and Face Protection: Shielding Your Vision
This compound is an eye irritant.[1][2][3][4][5] Therefore, appropriate eye protection is mandatory.
-
Standard Operations: For routine handling of small quantities, safety glasses with side shields that conform to OSHA standard 29 CFR 1910.133 or European Standard EN166 are sufficient.[7]
-
Splash Hazards: If there is a significant risk of splashing, such as when working with solutions of this compound, chemical safety goggles should be worn. For maximum protection, a face shield worn over safety goggles is recommended.[7]
Skin and Body Protection: Maintaining a Barrier
A standard laboratory coat should be worn at all times when handling this compound to protect your skin and personal clothing from contamination.[5][6][7] Ensure your lab coat is fully buttoned. For tasks with a higher risk of contamination, consider wearing additional protective clothing.
Respiratory Protection: A Necessary Precaution
In most laboratory settings with adequate engineering controls, respiratory protection may not be necessary for handling small quantities of this compound. However, if you are working in an area with poor ventilation or if your procedure is likely to generate significant amounts of dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5][7]
III. Operational Plan: A Step-by-Step Guide to Safe Handling
This section provides a procedural workflow for handling this compound, from preparation to disposal.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
IV. Disposal Plan: Responsible Management of Chemical Waste
The disposal of this compound and any contaminated materials must be handled with care to protect the environment and comply with regulations.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated and clearly labeled hazardous waste container.[7]
-
Containerization: Use a compatible, leak-proof container for all waste, including contaminated PPE and cleaning materials. The container must be kept securely closed except when adding waste.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety department.[6][7]
-
Storage: Store the hazardous waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[5][6]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[6][7] Adhere to all institutional and regulatory procedures for waste pickup.
Crucially, never dispose of this compound down the drain or in the general trash. [6]
V. Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[5]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5]
-
Spills: For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[7] Avoid generating dust.[6] Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's emergency response team.
By integrating these principles and procedures into your daily laboratory work, you contribute to a safer and more effective research environment.
VI. References
-
Material Safety Data Sheet - this compound, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
